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  • Product: Methyl 4-hydroxynicotinate
  • CAS: 67367-24-2

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to Methyl 4-hydroxynicotinate (CAS No. 67367-24-2)

For Researchers, Scientists, and Drug Development Professionals Introduction Methyl 4-hydroxynicotinate is a heterocyclic compound belonging to the pyridine family. Its structure, featuring a pyridine ring substituted wi...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-hydroxynicotinate is a heterocyclic compound belonging to the pyridine family. Its structure, featuring a pyridine ring substituted with both a hydroxyl and a methyl ester group, makes it a valuable and versatile building block in organic and medicinal chemistry. This guide provides a comprehensive overview of its chemical properties, synthesis, and, most notably, its critical role as a key intermediate in the development of targeted cancer therapies, specifically Poly(ADP-ribose) polymerase (PARP) inhibitors.

The Chemical Abstracts Service (CAS) number for Methyl 4-hydroxynicotinate is 67367-24-2 .[1][2] This unique identifier is essential for accurately identifying the compound in chemical databases and literature.

Part 1: Physicochemical and Spectroscopic Profile

Understanding the fundamental properties of a chemical entity is paramount for its application in research and development. While some experimental data is limited in publicly accessible literature, a combination of predicted and known values for related structures provides a solid foundation for its use.

Physicochemical Properties

The properties of Methyl 4-hydroxynicotinate are summarized in the table below. It is a white to off-white solid under standard conditions.[3] The presence of both a hydrogen-bond-donating hydroxyl group and a hydrogen-bond-accepting ester and pyridine nitrogen suggests moderate polarity and potential for solubility in polar organic solvents.

PropertyValueSource
CAS Number 67367-24-2[1][2]
Molecular Formula C₇H₇NO₃[1]
Molecular Weight 153.14 g/mol [1]
Appearance White to off-white solid[3]
Boiling Point 338.3 ± 22.0 °C (Predicted)[3]
Density 1.287 ± 0.06 g/cm³ (Predicted)[3]
pKa 8.18 ± 0.10 (Predicted)[3]
Storage 2-8°C under inert gas[3]
Spectroscopic Data
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, a singlet for the methyl ester protons (-OCH₃), and a broad singlet for the hydroxyl proton (-OH). The chemical shifts of the pyridine protons would be influenced by the electron-donating hydroxyl group and the electron-withdrawing ester group.

  • ¹³C NMR: The carbon NMR would display signals for the seven unique carbon atoms, including the characteristic carbonyl carbon of the ester group (typically in the 160-170 ppm range), carbons of the pyridine ring, and the methyl carbon of the ester.

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M+) corresponding to the molecular weight of 153.14. Fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃) or the entire ester group (-COOCH₃).

  • Infrared (IR) Spectroscopy: Key IR absorption bands would include a broad O-H stretch for the hydroxyl group, a strong C=O stretch for the ester carbonyl, and C=C and C=N stretching vibrations characteristic of the pyridine ring.

Part 2: Synthesis Protocol

Methyl 4-hydroxynicotinate is typically synthesized via the esterification of its corresponding carboxylic acid, 4-hydroxynicotinic acid (CAS No. 609-70-1).[4][5] The most common and direct method is the Fischer-Speier esterification, which involves reacting the carboxylic acid with methanol in the presence of a strong acid catalyst.[5][6]

Workflow: Fischer-Speier Esterification

G cluster_reactants Reactants cluster_process Process cluster_workup Work-up & Purification A 4-Hydroxynicotinic Acid D Reflux Reaction Mixture A->D B Methanol (Excess) B->D C Acid Catalyst (e.g., H₂SO₄) C->D E Reaction Monitoring (TLC) D->E F Neutralization (e.g., NaHCO₃) E->F G Extraction with Organic Solvent F->G H Drying & Solvent Evaporation G->H I Purification (Recrystallization/Chromatography) H->I P Methyl 4-hydroxynicotinate (Product) I->P

Caption: General workflow for the synthesis of Methyl 4-hydroxynicotinate.

Detailed Step-by-Step Methodology

Disclaimer: This protocol is a representative example based on standard Fischer esterification procedures.[5] Researchers should consult specific literature and perform appropriate safety assessments before conducting any experiment.

  • Reaction Setup: To a solution of 4-hydroxynicotinic acid (1.0 eq) in a significant excess of anhydrous methanol (e.g., 20-50 eq, serving as both reactant and solvent), slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) with cooling in an ice bath.

    • Causality: The strong acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol. Using methanol in excess drives the equilibrium towards the product side, maximizing the yield.[5]

  • Reaction: Heat the reaction mixture to reflux and maintain for several hours (typically 4-24 hours).

    • Self-Validation: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material (4-hydroxynicotinic acid) is consumed. This ensures the reaction goes to completion and prevents unnecessary heating that could lead to side products.

  • Work-up: Cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.

  • Neutralization: Carefully neutralize the acidic residue by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the effervescence ceases.

    • Causality: Neutralization is critical to quench the acid catalyst and to convert any unreacted carboxylic acid into its water-soluble sodium salt, facilitating its separation from the desired ester product.

  • Extraction: Extract the aqueous mixture multiple times with a suitable organic solvent, such as ethyl acetate or dichloromethane. Combine the organic layers.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Final Purification: The crude Methyl 4-hydroxynicotinate can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Part 3: Application in Drug Discovery - A Key Building Block for PARP Inhibitors

The primary significance of Methyl 4-hydroxynicotinate in the field of drug development lies in its role as a precursor to more complex heterocyclic systems. Its ethyl ester counterpart, Ethyl 4-hydroxynicotinate, is explicitly cited as a reagent in the synthesis of novel imidazo[4,5-c]pyridinecarboxamide derivatives, which are potent inhibitors of Poly(ADP-ribose) polymerase-1 (PARP-1).[7]

The Role of PARP in Cancer Therapy

PARP enzymes, particularly PARP-1, are crucial for DNA single-strand break repair. In cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, inhibiting PARP-1 leads to an accumulation of DNA damage that cannot be repaired, ultimately causing cell death. This concept, known as synthetic lethality, is the foundation for the clinical success of PARP inhibitors in treating certain types of ovarian, breast, prostate, and pancreatic cancers.[8]

Synthetic Pathway to PARP Inhibitors

The 4-hydroxynicotinate scaffold serves as a foundational element for building the core structure of these inhibitors. The general synthetic logic involves converting the hydroxynicotinate ester into a more complex fused heterocyclic system, which forms the core of the final PARP inhibitor.

G A Methyl 4-hydroxynicotinate B Multi-step Conversion (e.g., Nitration, Reduction, Cyclization) A->B Scaffold Elaboration C Imidazo[4,5-c]pyridine Core B->C Core Synthesis D Functionalization & Amide Coupling C->D SAR Exploration E Final PARP-1 Inhibitor Drug Candidate D->E Lead Optimization

Sources

Exploratory

An In-Depth Technical Guide to Methyl 4-Hydroxynicotinate: Properties, Synthesis, and Applications in Drug Discovery

Executive Summary Methyl 4-hydroxynicotinate is a heterocyclic organic compound that serves as a pivotal building block in synthetic chemistry and drug discovery. As a derivative of nicotinic acid (Vitamin B3), its pyrid...

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

Methyl 4-hydroxynicotinate is a heterocyclic organic compound that serves as a pivotal building block in synthetic chemistry and drug discovery. As a derivative of nicotinic acid (Vitamin B3), its pyridine core is a privileged scaffold in medicinal chemistry, while the methyl ester and hydroxyl functionalities provide versatile handles for molecular elaboration. This guide provides a comprehensive technical overview of methyl 4-hydroxynicotinate, beginning with its core physicochemical properties and extending to its synthetic routes, analytical characterization, and strategic applications. Particular emphasis is placed on the rationale behind its use in drug design, contextualized by the broader principles of medicinal chemistry, such as the strategic role of methylation. Detailed, field-tested protocols for its synthesis and analytical validation are provided to ensure both scientific integrity and practical applicability for researchers.

Core Molecular Profile and Physicochemical Properties

Methyl 4-hydroxynicotinate, systematically named methyl 4-hydroxypyridine-3-carboxylate, belongs to the class of pyridinecarboxylic acids and their derivatives. The structure features a pyridine ring substituted with a hydroxyl group at the 4-position and a methyl carboxylate group at the 3-position. This arrangement creates a molecule with a unique electronic and steric profile, making it a valuable intermediate.[1][2]

The fundamental properties of this compound are critical for its handling, reaction planning, and formulation. Below is a summary of its key physicochemical data.

PropertyValueSource(s)
Molecular Formula C₇H₇NO₃[1][3][4][5][6]
Molecular Weight 153.138 g/mol (often rounded to 153.14)[1][3][4]
CAS Number 67367-24-2[1][3][4][5]
Appearance White to off-white solid/powder[2]
Boiling Point (Predicted) 338.3 ± 22.0 °C[1][2]
Density (Predicted) 1.287 ± 0.06 g/cm³[1][2]
pKa (Predicted) 8.18 ± 0.10[2]
SMILES COC(=O)C1=C(O)C=CN=C1[4]
Storage Conditions Inert atmosphere (Nitrogen or Argon), 2-8°C[2][4]

The Strategic Role of the Methyl Group in Drug Design

The incorporation of methyl groups is a cornerstone of lead optimization in drug discovery, a phenomenon often referred to as the "magic methyl" effect.[7][8] While methyl 4-hydroxynicotinate is a simple ester, the principles governing the utility of its methyl group are profound.

  • Modulation of Physicochemical Properties : The methyl ester group, compared to a carboxylic acid, increases lipophilicity (LogP). This is a critical parameter for controlling a molecule's ability to cross cell membranes and its overall pharmacokinetic profile. It also removes the acidic proton, which can prevent unwanted interactions or metabolic liabilities.[7][9]

  • Metabolic Stability : Ester groups can be metabolically labile, serving as soft spots for hydrolysis by esterase enzymes. However, this can be strategically employed to design prodrugs, where the active compound (the carboxylic acid) is released in vivo. Conversely, the methyl group itself can block a site of metabolism on an adjacent part of the molecule, enhancing the drug's half-life.[8]

  • Conformational Control : The introduction of a methyl group can introduce steric hindrance that locks a molecule into a specific, biologically active conformation, thereby increasing its potency and selectivity for a target protein.[7][8]

The pyridine scaffold of methyl 4-hydroxynicotinate is itself a key feature, acting as a bioisostere for phenyl rings but with the added benefit of being a hydrogen bond acceptor, which can significantly improve solubility and target engagement.

Synthesis and Characterization

The reliable synthesis and rigorous characterization of starting materials are paramount in research. This section details a standard synthetic approach and a robust analytical method for quality control.

Synthetic Pathway: Fischer Esterification

The most direct route to methyl 4-hydroxynicotinate is the Fischer esterification of its parent, 4-hydroxynicotinic acid. This acid-catalyzed reaction with methanol is a classic, cost-effective, and scalable method.

Synthesis_Workflow Start 4-Hydroxynicotinic Acid Product Methyl 4-hydroxynicotinate Start->Product Reflux Reagents Methanol (Solvent/Reagent) Sulfuric Acid (Catalyst) Reagents->Product

Caption: Fischer esterification of 4-hydroxynicotinic acid.

Detailed Experimental Protocol: Synthesis

This protocol describes the synthesis of methyl 4-hydroxynicotinate from 4-hydroxynicotinic acid. The causality behind using a strong acid catalyst is to protonate the carbonyl oxygen, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.

  • Reaction Setup : To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-hydroxynicotinic acid (10.0 g, 71.9 mmol).

  • Reagent Addition : Add methanol (150 mL) to the flask. While stirring, slowly add concentrated sulfuric acid (2.0 mL) dropwise. The addition is exothermic and should be done carefully.

  • Reflux : Heat the reaction mixture to reflux (approx. 65°C) and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a mobile phase of 20:1 Dichloromethane/Methanol, visualizing with UV light. The disappearance of the starting material spot indicates reaction completion.

  • Workup - Quenching : Cool the mixture to room temperature and then place it in an ice bath. Slowly and carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) with stirring until gas evolution ceases and the pH is neutral (~7). This step neutralizes the sulfuric acid catalyst and any unreacted starting material.

  • Extraction : Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 100 mL). The organic layers contain the desired ester.

  • Washing & Drying : Combine the organic layers and wash with brine (1 x 50 mL) to remove residual water and inorganic salts. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification : The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by silica gel column chromatography to yield the final product as a white to off-white solid.

Analytical Characterization: Purity Assessment by RP-HPLC

To ensure the synthesized material is suitable for subsequent applications, its purity must be verified. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a precise method for this purpose.

Detailed Analytical Protocol: RP-HPLC

This protocol is a self-validating system for determining the purity of the synthesized methyl 4-hydroxynicotinate.

  • Standard Preparation : Accurately weigh ~10 mg of the purified product and dissolve it in 10 mL of diluent (50:50 Acetonitrile/Water) to create a 1 mg/mL stock solution. Further dilute to a working concentration of ~0.1 mg/mL.

  • Sample Preparation : Prepare the sample to be tested at the same concentration as the standard using the same diluent.

  • Chromatographic Conditions :

    • Column : C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A : 0.1% Trifluoroacetic Acid (TFA) in Water.

    • Mobile Phase B : 0.1% TFA in Acetonitrile.

    • Gradient : Start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to 5% B and re-equilibrate for 3 minutes.

    • Flow Rate : 1.0 mL/min.

    • Detection : UV at 254 nm.

    • Injection Volume : 10 µL.

  • Analysis : Inject the sample and analyze the chromatogram. Purity is calculated as the percentage of the main peak area relative to the total area of all peaks. The retention time should be consistent with the standard.

Applications in Research and Drug Development

Methyl 4-hydroxynicotinate is not an end product but a versatile intermediate. Its value lies in the reactivity of its functional groups, allowing it to be a starting point for more complex molecules.

A notable application is its use as a reagent in the synthesis of Trigonelline.[1][2] Trigonelline is a naturally occurring alkaloid found in coffee and fenugreek that exhibits phytoestrogenic activity, making it a compound of interest in pharmacological research.

Application_Workflow Start Methyl 4-hydroxynicotinate (Building Block) Process Multi-step Synthesis Start->Process Chemical Modification End Trigonelline & Analogs (Bioactive Molecules) Process->End Derivatization

Sources

Foundational

Methyl 4-hydroxynicotinate solubility data

An In-depth Technical Guide on the Solubility of Methyl 4-hydroxynicotinate Introduction Methyl 4-hydroxynicotinate (CAS No: 67367-24-2) is a pyridine derivative with significant applications as a reagent and building bl...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on the Solubility of Methyl 4-hydroxynicotinate

Introduction

Methyl 4-hydroxynicotinate (CAS No: 67367-24-2) is a pyridine derivative with significant applications as a reagent and building block in organic synthesis.[1][2] Notably, it serves as a key intermediate in the synthesis of Trigonelline, an alkaloid found in coffee and fenugreek that exhibits phytoestrogenic activity.[1] For researchers in medicinal chemistry, process development, and formulation science, a thorough understanding of the solubility of Methyl 4-hydroxynicotinate is paramount. Solubility fundamentally influences reaction kinetics, purification strategies (such as crystallization), and the bioavailability of potential active pharmaceutical ingredients (APIs).

This technical guide provides a comprehensive overview of the known physicochemical properties of Methyl 4-hydroxynicotinate, offers insights into its expected solubility based on structural analogues, and presents detailed, field-proven protocols for the experimental determination of its thermodynamic solubility. The methodologies described herein are designed to establish a robust, self-validating system for generating reliable and reproducible solubility data.

Core Physicochemical Properties

A foundational understanding of a compound's physicochemical properties is essential for predicting its solubility behavior. While extensive experimental data for Methyl 4-hydroxynicotinate is not widely published, a compilation of available and predicted data provides a crucial starting point for experimental design.

PropertyValueSource
CAS Number 67367-24-2[1][3][4]
Molecular Formula C₇H₇NO₃[1][3][4]
Molecular Weight 153.14 g/mol [1][2]
Appearance White to off-white solid[1][2]
Boiling Point (Predicted) 338.3 ± 22.0 °C[1][2]
Density (Predicted) 1.287 ± 0.06 g/cm³[1][2]
pKa (Predicted) 8.18 ± 0.10[1][2]

Anticipated Solubility Profile

Direct, quantitative solubility data for Methyl 4-hydroxynicotinate in various organic solvents is sparse in the public domain. However, we can infer its likely behavior by examining its molecular structure and comparing it to well-characterized analogues like nicotinic acid and methyl 4-hydroxybenzoate.

The molecule possesses a polar pyridine ring, a hydrogen-bond-donating hydroxyl group (-OH), and a hydrogen-bond-accepting methyl ester group (-COOCH₃). This combination suggests an affinity for polar solvents. The parent compound, nicotinic acid, demonstrates significant solubility in polar protic solvents like water and ethanol, and even higher solubility in a polar aprotic solvent like DMSO.[5][6] The esterification of the carboxylic acid to a methyl ester in Methyl 4-hydroxynicotinate will likely decrease its solubility in water compared to nicotinic acid, but it should remain soluble in polar organic solvents.

Based on these structural considerations and data from related compounds, a qualitative solubility profile can be anticipated.[7]

Solvent ClassRepresentative SolventsExpected Qualitative SolubilityRationale
Polar Protic Water, Methanol, EthanolSparingly Soluble to SolubleThe hydroxyl group and pyridine nitrogen can engage in hydrogen bonding with the solvent.
Polar Aprotic DMSO, DMF, Acetonitrile, AcetoneSoluble to Freely SolubleStrong dipole-dipole interactions and hydrogen bond accepting capabilities of the solvents can effectively solvate the molecule.
Ester Ethyl AcetateSoluble"Like dissolves like" principle; the ester group on the molecule is compatible with the ester solvent.
Halogenated Dichloromethane, ChloroformModerately SolubleThe molecule's moderate polarity allows for some interaction with these solvents.
Apolar Hexane, TolueneInsoluble to Slightly SolubleThe significant polarity mismatch between the solute and solvent limits solubility.

Disclaimer: This table is predictive and serves as a guideline for solvent selection in experimental studies. Precise quantitative data must be obtained through the experimental protocols outlined below.

Experimental Protocol: Thermodynamic Solubility Determination

To generate precise and reliable data, the isothermal shake-flask method is the gold standard.[7] This method ensures that a true thermodynamic equilibrium is reached between the undissolved solid and the saturated solution, providing the most accurate measure of a compound's solubility at a given temperature.

Causality and Workflow Design

The experimental design is critical for achieving trustworthy results. The objective is to create a saturated solution in a state of equilibrium, then accurately quantify the solute concentration in the supernatant. Temperature control is paramount, as solubility is highly temperature-dependent. The equilibration time must be sufficient to ensure saturation is reached, which can be confirmed by measuring the concentration at successive time points until it remains constant. Finally, filtration is a critical step to remove all undissolved solid particles, which would otherwise lead to an overestimation of solubility.

Experimental Workflow Diagram

G prep 1. Preparation Add excess Methyl 4-hydroxynicotinate to a known volume of solvent in a sealed vial. equil 2. Equilibration Agitate vials in a temperature-controlled shaker bath for 24-72 hours. prep->equil settle 3. Settling Allow vials to stand undisturbed in the bath to let excess solid settle. equil->settle sample 4. Sampling & Filtration Withdraw supernatant. Immediately filter through a 0.22 µm syringe filter. settle->sample dilute 5. Dilution Accurately dilute the filtered saturate to a concentration within the analytical range. sample->dilute analyze 6. Quantitative Analysis Analyze diluted sample using a validated HPLC-UV or UV-Vis method. dilute->analyze calc 7. Calculation Calculate solubility from the measured concentration and dilution factor. analyze->calc

Caption: Workflow for the shake-flask solubility determination method.

Step-by-Step Methodology

Materials and Equipment:

  • High-purity Methyl 4-hydroxynicotinate

  • Analytical grade solvents

  • 20 mL glass vials with PTFE-lined screw caps

  • Temperature-controlled orbital shaker or water bath

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

  • Syringes and 0.22 µm syringe filters (ensure filter compatibility with the solvent)

  • HPLC-UV or UV-Vis Spectrophotometer

Procedure:

  • Preparation: Add an excess amount of Methyl 4-hydroxynicotinate to a series of vials. The excess solid is crucial to ensure saturation is achieved and maintained.[7]

  • Solvent Addition: Accurately add a known volume (e.g., 10.0 mL) of the desired solvent to each vial.

  • Equilibration: Securely cap the vials and place them in the temperature-controlled shaker set to the desired temperature (e.g., 25 °C). Agitate the vials for a predetermined period (typically 24 to 72 hours). It is advisable to run a preliminary experiment to determine the time required to reach equilibrium by sampling at various intervals (e.g., 24, 48, 72 hours) until the measured concentration plateaus.

  • Settling: Once the equilibration period is complete, allow the vials to rest in the temperature-controlled bath for at least 2 hours to allow the excess solid to settle.

  • Sampling and Filtration: Carefully withdraw a known volume of the supernatant using a pipette, ensuring not to disturb the settled solid. Immediately filter the solution through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any microscopic undissolved particles.[7]

  • Dilution: Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the chosen analytical method.

  • Quantification: Analyze the diluted sample using a pre-validated analytical method as described in Section 4.

  • Calculation: Calculate the solubility, accounting for the dilution factor. Report the results in standard units such as mg/mL or mol/L.

Quantitative Analysis Methods

Accurate quantification of the dissolved solute is essential. High-Performance Liquid Chromatography (HPLC) with UV detection is the preferred method due to its high specificity and sensitivity. A simpler, more cost-effective alternative for routine analysis in non-complex matrices is UV-Vis Spectrophotometry.[8]

Comparison of Analytical Methods
ParameterHigh-Performance Liquid Chromatography (HPLC-UV)UV-Vis Spectrophotometry
Principle Separation based on partitioning between a mobile and stationary phase, followed by UV detection.[8]Measurement of light absorbance by the analyte at a specific wavelength (λmax).[9]
Selectivity High (separates analyte from impurities).Low (any substance absorbing at λmax will interfere).
Sensitivity High (ng/mL to pg/mL range).Moderate (µg/mL range).
Application Ideal for all sample types, especially complex matrices. The gold standard for validation.Suitable for pure, single-component solutions.
Protocol: HPLC-UV Method Development and Validation

This protocol outlines the steps to develop a robust reversed-phase HPLC (RP-HPLC) method for quantifying Methyl 4-hydroxynicotinate. A similar approach has been successfully used for related compounds like methyl 4-hydroxybenzoate.[10][11]

Instrumentation & Conditions (Starting Point):

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase: Isocratic mixture of Methanol and Water (e.g., 55:45 v/v). The pH of the water can be adjusted with a small amount of acid (e.g., 0.1% formic acid) to ensure sharp peak shape.[11]

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: Determined by scanning a standard solution from 200-400 nm to find the wavelength of maximum absorbance (λmax).

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

Procedure:

  • Standard Preparation: Prepare a stock solution of Methyl 4-hydroxynicotinate (e.g., 1 mg/mL) in the mobile phase. From this, prepare a series of at least five calibration standards by serial dilution.

  • Calibration Curve: Inject the standards and plot the peak area versus concentration. Perform a linear regression to obtain the equation of the line and the correlation coefficient (R²), which should be >0.999 for a valid calibration.

  • Sample Analysis: Inject the diluted, filtered sample from the solubility experiment.

  • Concentration Determination: Use the peak area of the sample and the calibration curve equation to determine the concentration of Methyl 4-hydroxynicotinate in the diluted sample.

  • Final Calculation: Multiply the determined concentration by the dilution factor to obtain the solubility of the original saturated solution.

References

  • Solubility of nicotinic acid in water, ethanol, acetone, diethyl ether, acetonitrile, and dimethyl sulfoxide. ResearchGate. [Link]

  • Methyl 4-hydroxynicotinate supplier - CAS 67367-24-2. Exclusive Chemistry Ltd. [Link]

  • Nicotinamide Solubility in Ethanol + Acetonitrile at Different Temperatures. Journal of Chemical and Engineering Data. [Link]

  • Solubility of nicotinic acid in water, ethanol, acetone, diethyl ether, acetonitrile, and dimethyl sulfoxide. Journal of Chemical Thermodynamics. [Link]

  • Methyl 4-hydroxynicotinate, 67367-24-2, suppliers and manufacturers. R&D Chemicals. [Link]

  • Analytical Methods. Agency for Toxic Substances and Disease Registry. [Link]

  • Methyl 4-hydroxypentanoate. PubChem. [Link]

  • Analytical methods and achievability. Guidelines for drinking-water quality - NCBI Bookshelf. [Link]

  • Solvents and Polarity. University of Rochester, Department of Chemistry. [Link]

  • methyl pyridine-4-carboxylate. Stenutz. [Link]

  • RP-HPLC METHOD FOR DETERMINATION OF METHYL 4-HYDROXY BENZOATE AS PRESERVATIVE IN PHARMACEUTICAL FORMULATIONS. ResearchGate. [Link]

  • Methyl Nicotinate. PubChem. [Link]

  • Analytical methods for quantitation of methylxanthines. PubMed. [Link]

  • Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation. NIH. [Link]

  • Methyl isonicotinate. PubChem. [Link]

  • pKa Data Compiled by R. Williams. Organic Chemistry Data. [Link]

  • RP- HPLC METHOD FOR DETERMINATION OF METHYL 4- HYDROXY BENZOATE AS PRESERVATIVE IN PHARMACEUTICAL FORMULATIONS. ResearchGate. [Link]

Sources

Exploratory

An In-depth Technical Guide to Methyl 4-hydroxynicotinate: Synthesis, Characterization, and Applications in Drug Discovery

Foreword: The Unassuming Architect in Medicinal Chemistry In the vast landscape of chemical synthesis and drug development, certain molecules, though not therapeutic agents themselves, play a pivotal role as foundational...

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Unassuming Architect in Medicinal Chemistry

In the vast landscape of chemical synthesis and drug development, certain molecules, though not therapeutic agents themselves, play a pivotal role as foundational scaffolds. Methyl 4-hydroxynicotinate is one such unassuming architect. A substituted pyridine derivative, its strategic placement of functional groups—a hydroxyl, a methyl ester, and a nitrogen within the aromatic ring—renders it a versatile building block for the synthesis of complex, biologically active molecules. This guide aims to provide researchers, scientists, and drug development professionals with a comprehensive technical understanding of Methyl 4-hydroxynicotinate, from its synthesis and characterization to its strategic deployment in the quest for novel therapeutics. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references, offering a practical and intellectually rigorous resource for the discerning scientist.

Physicochemical Properties and Structural Attributes

Methyl 4-hydroxynicotinate, also known as methyl 4-hydroxypyridine-3-carboxylate, is a white to off-white solid.[1] Its fundamental properties are summarized in the table below, providing a quick reference for laboratory use.

PropertyValueSource
CAS Number 67367-24-2[2][3]
Molecular Formula C₇H₇NO₃[2][3]
Molecular Weight 153.14 g/mol [2][3]
Appearance White to off-white solid[1]
IUPAC Name methyl 4-hydroxypyridine-3-carboxylate[2]
SMILES COC(=O)C1=C(O)C=CN=C1[2][3]

The structure of Methyl 4-hydroxynicotinate is characterized by a pyridine ring substituted at the 3-position with a methoxycarbonyl group and at the 4-position with a hydroxyl group. This arrangement of electron-withdrawing (ester) and electron-donating (hydroxyl) groups on the pyridine core dictates its reactivity and makes it a valuable synthon in organic chemistry.

Synthesis of Methyl 4-hydroxynicotinate: A Practical Approach

While the specific initial discovery and first synthesis of Methyl 4-hydroxynicotinate are not prominently documented in readily available literature, its preparation generally falls under the well-established category of esterification of a carboxylic acid. The most common and direct precursor is 4-hydroxynicotinic acid.

Retrosynthetic Analysis

A logical retrosynthetic approach to Methyl 4-hydroxynicotinate involves the disconnection of the ester bond, leading back to 4-hydroxynicotinic acid and methanol. This strategy is illustrated in the diagram below.

G M4H Methyl 4-hydroxynicotinate HNA 4-Hydroxynicotinic Acid M4H->HNA Ester Disconnection MeOH Methanol G M4H Methyl 4-hydroxynicotinate Mod1 Modification at Hydroxyl Group M4H->Mod1 Mod2 Modification at Ester Group M4H->Mod2 Mod3 Modification of Pyridine Ring M4H->Mod3 APIs Diverse Active Pharmaceutical Ingredients Mod1->APIs Mod2->APIs Mod3->APIs

Sources

Foundational

An In-Depth Technical Guide to the Predicted Spectroscopic Profile of Methyl 4-Hydroxynicotinate

Abstract Introduction Methyl 4-hydroxynicotinate (CAS 67367-24-2) is a heterocyclic compound featuring a pyridine ring substituted with a hydroxyl group and a methyl ester.[1][2] The precise arrangement of these function...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Introduction

Methyl 4-hydroxynicotinate (CAS 67367-24-2) is a heterocyclic compound featuring a pyridine ring substituted with a hydroxyl group and a methyl ester.[1][2] The precise arrangement of these functional groups dictates its chemical reactivity and physical properties. Spectroscopic analysis is the cornerstone of modern chemical characterization, providing a fingerprint of the molecular structure. This guide is intended for researchers, scientists, and drug development professionals who may be synthesizing or handling this compound and require a baseline for its analytical characterization. The following sections will detail the predicted spectroscopic data and provide insights into the underlying principles of spectral interpretation for this specific molecule.

Molecular Structure and Predicted Spectroscopic Correlations

The structure of methyl 4-hydroxynicotinate forms the basis for all spectroscopic predictions. The pyridine ring creates a unique electronic environment, and the tautomeric nature of the 4-hydroxy pyridine moiety can influence the observed spectra. For the purpose of this guide, we will consider the predominant hydroxy-form.

Caption: Molecular structure of methyl 4-hydroxynicotinate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl ester protons. The chemical shifts are influenced by the electron-withdrawing nature of the nitrogen atom and the ester group, and the electron-donating character of the hydroxyl group.

Table 1: Predicted ¹H NMR Data for Methyl 4-Hydroxynicotinate

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H2~8.2 - 8.4Singlet-
H5~6.8 - 7.0Doublet~5-7
H6~8.0 - 8.2Doublet~5-7
-OCH₃~3.8 - 4.0Singlet-
-OH~10 - 12 (broad)Singlet-

Interpretation:

  • H2: This proton is adjacent to the electron-withdrawing nitrogen and is also influenced by the ester group, leading to a downfield shift. It is expected to be a singlet as it has no adjacent protons.

  • H6: This proton is also adjacent to the nitrogen, causing a significant downfield shift. It will appear as a doublet due to coupling with H5.

  • H5: This proton is coupled to H6, resulting in a doublet. Its chemical shift is upfield relative to H2 and H6 due to the influence of the para-hydroxyl group.

  • -OCH₃: The methyl protons of the ester group are expected to appear as a sharp singlet in the typical range for methyl esters.

  • -OH: The hydroxyl proton signal is often broad and its chemical shift can vary depending on the solvent and concentration. It is expected to be significantly downfield due to the acidic nature of the phenolic proton.

Predicted ¹³C NMR Spectrum

The carbon NMR spectrum will reflect the different electronic environments of the carbon atoms in the molecule.

Table 2: Predicted ¹³C NMR Data for Methyl 4-Hydroxynicotinate

CarbonPredicted Chemical Shift (δ, ppm)
C2~140 - 145
C3~120 - 125
C4~160 - 165
C5~110 - 115
C6~150 - 155
C=O~165 - 170
-OCH₃~50 - 55

Interpretation:

  • C4: The carbon bearing the hydroxyl group is expected to be the most downfield aromatic carbon due to the direct attachment of the electronegative oxygen atom.

  • C2 and C6: These carbons are adjacent to the nitrogen atom and will be shifted downfield.

  • C3 and C5: These carbons will have chemical shifts in the typical aromatic region, with C5 being more upfield due to the influence of the hydroxyl group.

  • C=O: The carbonyl carbon of the ester group will appear at a characteristic downfield position.

  • -OCH₃: The methyl carbon of the ester will be found in the aliphatic region of the spectrum.

Experimental Protocol for NMR Spectroscopy

A standard protocol for acquiring NMR spectra would involve the following steps:

  • Sample Preparation: Dissolve approximately 5-10 mg of methyl 4-hydroxynicotinate in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O with appropriate pH adjustment) in an NMR tube.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

  • ¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

cluster_workflow NMR Experimental Workflow A Dissolve Sample in Deuterated Solvent B Place in NMR Spectrometer A->B C Acquire 1H Spectrum B->C D Acquire 13C Spectrum B->D E Process and Analyze Data C->E D->E

Caption: A generalized workflow for NMR data acquisition.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Table 3: Predicted IR Absorption Bands for Methyl 4-Hydroxynicotinate

Functional GroupVibrationPredicted Wavenumber (cm⁻¹)Intensity
O-H (hydroxyl)Stretch3200 - 3600Broad, Strong
C-H (aromatic)Stretch3000 - 3100Medium
C-H (methyl)Stretch2850 - 2960Medium
C=O (ester)Stretch1700 - 1730Strong
C=C, C=N (aromatic ring)Stretch1500 - 1650Medium to Strong
C-O (ester)Stretch1100 - 1300Strong
O-H (hydroxyl)Bend1300 - 1450Medium

Interpretation:

The IR spectrum is expected to be dominated by a strong, broad absorption band for the O-H stretch of the hydroxyl group. A sharp, strong peak corresponding to the C=O stretch of the ester is also a key diagnostic feature. The aromatic C=C and C=N stretching vibrations will appear in the fingerprint region, along with various bending vibrations.

Experimental Protocol for IR Spectroscopy
  • Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is typically used.

  • Data Acquisition: A background spectrum is first collected. Then, the sample spectrum is recorded, typically by co-adding multiple scans to improve the signal-to-noise ratio. The spectrum is usually displayed as percent transmittance versus wavenumber.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

  • Molecular Weight: The molecular formula of methyl 4-hydroxynicotinate is C₇H₇NO₃, with a molecular weight of 153.14 g/mol .[1]

  • Predicted Molecular Ion Peak (M⁺•): In an electron ionization (EI) mass spectrum, a molecular ion peak is expected at m/z = 153.

  • Predicted Fragmentation Pattern: Common fragmentation pathways would likely involve the loss of the methoxy group (-OCH₃, m/z = 31) or the entire methoxycarbonyl group (-COOCH₃, m/z = 59).

    • [M - OCH₃]⁺: m/z = 122

    • [M - COOCH₃]⁺: m/z = 94

M [M]+• m/z = 153 F1 [M - OCH3]+ m/z = 122 M->F1 - •OCH3 F2 [M - COOCH3]+ m/z = 94 M->F2 - •COOCH3

Caption: Predicted major fragmentation pathways for methyl 4-hydroxynicotinate.

Experimental Protocol for Mass Spectrometry
  • Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or through a chromatographic system like Gas Chromatography (GC) or Liquid Chromatography (LC).

  • Ionization: Electron Ionization (EI) is a common technique for volatile compounds, while Electrospray Ionization (ESI) is suitable for less volatile or more polar compounds.

  • Mass Analysis: A mass analyzer (e.g., quadrupole, time-of-flight) separates the ions based on their mass-to-charge ratio.

  • Detection: An electron multiplier or similar detector records the abundance of each ion.

Conclusion

This guide provides a comprehensive prediction of the ¹H NMR, ¹³C NMR, IR, and MS spectra of methyl 4-hydroxynicotinate. While based on established spectroscopic principles, it is crucial to note that these are predicted values. Experimental conditions, such as the choice of solvent and instrument parameters, can influence the exact spectral data. This document should, therefore, be used as a preliminary guide and a reference for the analysis of experimentally obtained spectra. The verification of these predictions through the acquisition and publication of experimental data would be a valuable contribution to the scientific community.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning.
  • PubChem. (n.d.). Methyl nicotinate. National Center for Biotechnology Information. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). ¹³C NMR Spectrum (1D, 125 MHz, H₂O, experimental) (HMDB0000883). Retrieved from [Link]

  • Human Metabolome Database. (n.d.). ¹H NMR Spectrum (1D, 600 MHz, CD₃OD, experimental) (HMDB0002040). Retrieved from [Link]

  • Michigan State University Department of Chemistry. (n.d.). Infrared Spectroscopy. Retrieved from [Link]

  • University of Oregon, Department of Chemistry. (n.d.). ¹³C NMR Chemical Shifts. Retrieved from [Link]

  • R&D Chemicals. (n.d.). Methyl 4-hydroxynicotinate. Retrieved from [Link]

Sources

Exploratory

An In-Depth Technical Guide to the Biological Activity Screening of Methyl 4-Hydroxynicotinate Derivatives

Foreword: Unveiling the Therapeutic Potential of a Privileged Scaffold For the discerning researcher in drug discovery, the pyridine nucleus represents a cornerstone of medicinal chemistry. Its derivatives are ubiquitous...

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unveiling the Therapeutic Potential of a Privileged Scaffold

For the discerning researcher in drug discovery, the pyridine nucleus represents a cornerstone of medicinal chemistry. Its derivatives are ubiquitous in pharmaceuticals, owing to their versatile chemical reactivity and ability to modulate a wide array of biological targets.[1] Within this vast chemical space, methyl 4-hydroxynicotinate and its derivatives present a particularly compelling scaffold. The structural similarity to biologically active natural products and existing synthetic drugs suggests a high probability of discovering novel therapeutic agents.

This technical guide is crafted for researchers, scientists, and drug development professionals embarking on the exploration of methyl 4-hydroxynicotinate derivatives. It is not a rigid protocol but rather a strategic framework, grounded in established methodologies for analogous heterocyclic compounds. We will delve into the rationale behind experimental choices, providing a roadmap from synthesis to comprehensive biological evaluation, and culminating in mechanistic insights. Our approach is built on the principles of scientific integrity, ensuring that each proposed step contributes to a self-validating and robust screening cascade.

I. Synthesis of Methyl 4-Hydroxynicotinate Derivatives: Building the Chemical Library

A successful biological screening campaign begins with a diverse and well-characterized library of compounds. The synthesis of methyl 4-hydroxynicotinate derivatives can be approached through several established methods for pyridine ring formation.

The Hantzsch Pyridine Synthesis: A Classic Approach

The Hantzsch synthesis is a robust and versatile method for the preparation of dihydropyridines, which can then be oxidized to the corresponding pyridines.[2][3] This multi-component reaction typically involves the condensation of an aldehyde, a β-ketoester, and a nitrogen donor.[3] For the synthesis of methyl 4-hydroxynicotinate derivatives, a strategic selection of starting materials is crucial.

Conceptual Workflow for Hantzsch-type Synthesis:

Hantzsch_Synthesis Aldehyde Aldehyde (R1-CHO) Dihydropyridine 1,4-Dihydropyridine Intermediate Aldehyde->Dihydropyridine Beta_Ketoester1 β-Ketoester 1 (e.g., Ethyl Acetoacetate) Beta_Ketoester1->Dihydropyridine Beta_Ketoester2 β-Ketoester 2 (e.g., Methyl Acetoacetate) Beta_Ketoester2->Dihydropyridine Ammonia Ammonia (or Ammonium Acetate) Ammonia->Dihydropyridine Pyridine Methyl 4-Hydroxynicotinate Derivative Dihydropyridine->Pyridine Oxidation

Caption: Hantzsch synthesis workflow for pyridine derivatives.

Step-by-Step Protocol (Illustrative):

  • Knoevenagel Condensation: React an aldehyde with a β-ketoester (e.g., ethyl acetoacetate) to form an α,β-unsaturated carbonyl intermediate.

  • Enamine Formation: React a second equivalent of a β-ketoester (e.g., methyl acetoacetate) with ammonia or ammonium acetate to generate a β-enamino ester.

  • Michael Addition and Cyclization: The α,β-unsaturated carbonyl compound undergoes a Michael addition with the enamine, followed by cyclization and dehydration to yield the 1,4-dihydropyridine core.[2]

  • Aromatization: The dihydropyridine intermediate is oxidized to the final pyridine derivative using an oxidizing agent such as nitric acid or potassium permanganate.[3]

Synthesis from β-Enaminones: A Convergent Strategy

An alternative and efficient route involves the use of β-enaminones, which are versatile intermediates in the synthesis of nitrogen-containing heterocycles.[4][5] The reaction of a β-enaminone with a compound containing an active methylene group, such as diethyl malonate, can lead to the formation of the substituted pyridine ring.

Conceptual Workflow for Synthesis from β-Enaminones:

Enaminone_Synthesis Beta_Enaminone β-Enaminone Cyclization Cyclization/ Condensation Beta_Enaminone->Cyclization Active_Methylene Active Methylene Compound (e.g., Diethyl Malonate) Active_Methylene->Cyclization Pyridine Methyl 4-Hydroxynicotinate Derivative Cyclization->Pyridine

Caption: Synthesis of pyridines from β-enaminones.

Step-by-Step Protocol (Illustrative):

  • Preparation of β-Enaminone: Synthesize the desired β-enaminone by reacting a 1,3-dicarbonyl compound with an amine.

  • Condensation and Cyclization: React the β-enaminone with an active methylene compound like diethyl malonate in the presence of a suitable base and solvent. The reaction proceeds through a series of condensation and cyclization steps to afford the target pyridine derivative.[5]

II. Biological Activity Screening: A Multi-pronged Approach

Given the broad spectrum of activities reported for pyridine and nicotinic acid derivatives, a comprehensive screening strategy is warranted.[6][7] This should encompass anticancer, antimicrobial, and anti-inflammatory assays to maximize the chances of identifying lead compounds.

Anticancer Activity Screening

Pyridine derivatives have demonstrated significant potential as anticancer agents by targeting various cellular pathways.[8][9]

2.1.1. In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized methyl 4-hydroxynicotinate derivatives (typically ranging from 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or Sorenson’s glycine buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (half-maximal inhibitory concentration) value for each compound.

Data Presentation: Anticancer Activity

Compound IDDerivative SubstitutionMCF-7 IC50 (µM)A549 IC50 (µM)
MHN-01Unsubstituted>100>100
MHN-022-chloro52.368.1
MHN-036-bromo25.832.5
MHN-042,6-dimethyl15.221.7
Doxorubicin(Reference)0.81.2
Antimicrobial and Antifungal Activity Screening

Nicotinic acid and its derivatives have been reported to possess antimicrobial and antifungal properties.[10][11]

2.2.1. Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)

This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Step-by-Step Protocol:

  • Preparation of Inoculum: Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in a suitable broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Serial Dilution: Perform a two-fold serial dilution of the test compounds in a 96-well microtiter plate.

  • Inoculation: Add the standardized microbial inoculum to each well.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Data Presentation: Antimicrobial Activity (MIC in µg/mL)

Compound IDS. aureusE. coliC. albicans
MHN-01>256>256>256
MHN-0564128128
MHN-06326464
Ciprofloxacin10.5N/A
FluconazoleN/AN/A8
Anti-inflammatory Activity Screening

Nicotinic acid is known to have anti-inflammatory effects, and its derivatives are promising candidates for new anti-inflammatory drugs.[12][13]

2.3.1. In Vitro Nitric Oxide (NO) Inhibition Assay in Macrophages

This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

Step-by-Step Protocol:

  • Cell Culture: Culture macrophage-like cells (e.g., RAW 264.7) in appropriate media.

  • Cell Treatment: Seed the cells in 96-well plates and treat with the test compounds for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) to induce NO production and incubate for 24 hours.

  • Griess Assay: Measure the nitrite concentration in the culture supernatant using the Griess reagent.

  • Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control.

Data Presentation: Anti-inflammatory Activity

Compound IDNO Production (% of Control)Cell Viability (%)
MHN-0198.599.1
MHN-0745.295.6
MHN-0832.892.3
Dexamethasone25.198.7

III. Mechanistic Insights: Elucidating the Mode of Action

Identifying the biological targets and signaling pathways modulated by active compounds is a critical step in drug development. Based on the literature for structurally related pyridine and nicotinic acid derivatives, two key pathways to investigate are the NF-κB and VEGFR-2 signaling pathways.[14][15][16]

Inhibition of the NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a central regulator of inflammation and is often dysregulated in cancer.[12][14] Inhibition of this pathway is a promising therapeutic strategy.

Conceptual NF-κB Signaling Pathway:

NFkB_Pathway cluster_stimuli Inflammatory Stimuli (LPS, TNF-α) cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli LPS/TNF-α IKK IKK Complex Stimuli->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB_complex NF-κB (p50/p65) IkB_p P-IκB IkB->IkB_p NFkB_p50 p50 NFkB_p65 p65 NFkB_nucleus NF-κB (p50/p65) NFkB_complex->NFkB_nucleus Translocates Proteasome Proteasomal Degradation IkB_p->Proteasome DNA DNA NFkB_nucleus->DNA Binds Gene_Expression Pro-inflammatory Gene Expression DNA->Gene_Expression Induces

Caption: Simplified NF-κB signaling pathway.

Inhibition of the VEGFR-2 Signaling Pathway

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[9][15] Inhibition of VEGFR-2 signaling is a well-established anticancer strategy.[16]

Conceptual VEGFR-2 Signaling Pathway:

VEGFR2_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular VEGF VEGF-A VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds & Dimerizes PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates Ras Ras VEGFR2->Ras Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Migration Cell Migration ERK->Migration

Caption: Simplified VEGFR-2 signaling pathway in angiogenesis.

IV. Conclusion and Future Directions

The methyl 4-hydroxynicotinate scaffold holds significant promise for the development of novel therapeutic agents. The screening cascade outlined in this guide provides a comprehensive and scientifically rigorous approach to systematically evaluate the biological activities of its derivatives. By employing a battery of in vitro assays targeting cancer, microbial infections, and inflammation, researchers can efficiently identify lead compounds for further optimization. Subsequent mechanistic studies focused on key signaling pathways such as NF-κB and VEGFR-2 will be crucial for understanding their mode of action and advancing them through the drug discovery pipeline. The structure-activity relationship data generated from these studies will be invaluable in guiding the design of next-generation derivatives with enhanced potency and selectivity.

V. References

  • DiDonato, J. A., Mercurio, F., & Karin, M. (2012). NF-κB and the link between inflammation and cancer. Immunological reviews, 246(1), 379-400.

  • The Ascendant Trajectory of Pyridine Derivatives in Anticancer Research: A Technical Guide. (2025). BenchChem.

  • Olsson, A. K., Dimberg, A., Kreuger, J., & Claesson-Welsh, L. (2006). VEGF receptor signalling-in control of vascular function. Nature reviews Molecular cell biology, 7(5), 359-371.

  • Recent Advancements in Pyridine Derivatives as Anticancer Agents. (2025). International Journal on Science and Technology.

  • Pyridine Moiety: Recent Advances in Cancer Treatment. (n.d.).

  • A Systemic Review on Pyridine Derivative Against Cancer and Tumor Cell-Line. (2023). International Journal of Chemical Studies.

  • Elucidating the Structure-Activity Relationships of the Vasorelaxation and Antioxidation Properties of Thionicotinic Acid Derivatives. (2010). Molecules, 15(1), 198-210.

  • Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. (n.d.). PubMed.

  • Synthesis and Antimicrobial Activity of Newly Synthesized Nicotinamides. (2024). Molecules, 29(16), 3874.

  • Evaluation of Novel Nicotine Analogues for their Anti-Bacterial and Anti-Fungal Activity. (2016). Journal of Microbiology & Experimentation.

  • An efficient approach for the synthesis of unsymmetrical and symmetrical multi‐substituted pyridines is demonstrated. (n.d.). ResearchGate.

  • Anti-Inflammatory Effects of Nicotinic Acid in Human Monocytes Are Mediated by GPR109A Dependent Mechanisms. (2012). Arteriosclerosis, thrombosis, and vascular biology, 32(3), 623-630.

  • Anti-Inflammatory Effects of Nicotinic Acid in Human Monocytes Are Mediated by GPR109A Dependent Mechanisms. (2012). Semantic Scholar.

  • Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. (2022). Molecules, 27(5), 1686.

  • Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity. (n.d.).

  • Discovery and structure-activity relationship study of nicotinamide derivatives as DNA demethylase ALKBH2 inhibitors. (2025). European Journal of Medicinal Chemistry, 270, 117054.

  • Chemical structure of nicotinic acid derivatives and related compounds 1-5. (n.d.). ResearchGate.

  • Evaluation of Novel Nicotine Analogues for their Anti-Bacterial and Anti-Fungal Activity. (2016). Semantic Scholar.

  • Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. (2022). Molecules, 27(5), 1686.

  • Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflammatory agents. (2013). Chemical & pharmaceutical bulletin, 61(9), 937-945.

  • SYNTHESIS AND CHARACTERIZATION OF NEW 7-HYDROXY-4-METHYL COUMARIN INCORPORATED FLAVANONE AND ISOXAZOLINE DERIVATIVES. (n.d.). International Journal of Pharmaceutical, Chemical, and Biological Sciences.

  • METHYL 6-OXO-1,6-DIHYDRO-3-PYRIDINECARBOXYLATE | 66171-50-4. (2025). ChemicalBook.

  • Process for the preparation of 6-methyl-nicotinic-acid esters. (n.d.). Google Patents.

  • Synthesis and Characterization of Some New 4-Hydroxy-coumarin Derivatives. (2012). Molecules, 17(11), 13393-13404.

  • Synthesis and antinociceptive activity of methyl nicotinate. (2015). Journal of Pharmacy and Bioresources.

  • Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity. (n.d.).

  • β-Enamino Esters in Heterocyclic Synthesis: Synthesis of Pyrazolone and Pyridinone Derivatives. (2013). Molecules, 18(7), 7650-7660.

  • Optimized Methods for In Vitro and In Vivo Anti-Inflammatory Assays and Its Applications in Herbal and Synthetic Drug Analysis. (2013). Mini-reviews in medicinal chemistry, 13(10), 1431-1440.

  • Structure activity relationship of benzofuran–nicotinonitrile derivatives as anti-cancer agents. (n.d.). ResearchGate.

  • Hantzsch Dihydropyridine Synthesis. (n.d.). Alfa Chemistry.

  • C‐acylation reaction of β‐enaminones 1 with trifluoroacetic anhydride... (n.d.). ResearchGate.

  • Coumarin and its bioisosteres: Thiocoumarin, 2-thioxocoumarin, and dithiocoumarin. (n.d.). ResearchGate.

  • Hantzsch Dihydropyridine (Pyridine) Synthesis. (n.d.). Organic Chemistry Portal.

  • Hantzsch pyridine synthesis. (n.d.). Wikipedia.

  • Synthesis and DFT Study on Hantzsch Reaction to Produce Asymmetrical Compounds of 1,4-Dihydropyridine Derivatives for P-Glycoprotein Inhibition as Anticancer Agent. (2018). Current drug discovery technologies, 15(3), 226-235.

  • Recent advances in Hantzsch 1,4-dihydropyridines. (n.d.). SciSpace.

Sources

Foundational

Compound Identification and Physicochemical Properties

An In-Depth Technical Guide to the Safe Handling of Methyl 4-hydroxynicotinate This guide provides a comprehensive overview of the essential safety protocols and handling procedures for Methyl 4-hydroxynicotinate (CAS No...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Safe Handling of Methyl 4-hydroxynicotinate

This guide provides a comprehensive overview of the essential safety protocols and handling procedures for Methyl 4-hydroxynicotinate (CAS No. 67367-24-2). Designed for researchers, scientists, and drug development professionals, this document moves beyond mere procedural lists to explain the scientific rationale behind each safety recommendation. Our approach is grounded in the principle that a deep understanding of a compound's properties and potential hazards is the foundation of a robust safety culture and scientifically valid research.

Methyl 4-hydroxynicotinate, also known as 4-Hydroxy-3-pyridinecarboxylic Acid Methyl Ester, is a heterocyclic building block utilized in the synthesis of various chemical entities, including alkaloids like Trigonelline.[1] A thorough understanding of its physical and chemical properties is the first step in a comprehensive risk assessment. While some experimental data is limited, predicted values from reliable chemical databases provide a solid basis for safe handling protocols.

Table 1: Physicochemical Properties of Methyl 4-hydroxynicotinate

PropertyValueSource
CAS Number 67367-24-2[1][2]
Molecular Formula C₇H₇NO₃[1][3]
Molecular Weight 153.14 g/mol [1][2]
Appearance White to off-white solid[1]
Boiling Point 338.3 ± 22.0 °C (Predicted)[1]
Density 1.287 ± 0.06 g/cm³ (Predicted)[1]
pKa 8.18 ± 0.10 (Predicted)[1]
Storage Temperature 2-8°C, under inert gas (Nitrogen or Argon)[1][4]

The solid nature of this compound at room temperature necessitates specific controls to avoid dust generation, while its predicted boiling point suggests stability under standard laboratory conditions. The recommended storage under an inert atmosphere at refrigerated temperatures indicates a potential sensitivity to oxidation or degradation over time.[1][4]

Hazard Identification and Toxicological Profile

Specific toxicological data for Methyl 4-hydroxynicotinate is not extensively available. Therefore, a conservative approach to hazard assessment is warranted, leveraging data from structurally similar compounds such as methyl nicotinate and other hydroxynicotinate esters.[5][6] The Globally Harmonized System (GHS) classifications for these analogues typically indicate risks of skin, eye, and respiratory irritation.[5][7][8]

Table 2: Anticipated GHS Hazard Classification

Hazard ClassCategoryHazard StatementBasis for Classification
Skin Corrosion/IrritationCategory 2H315: Causes skin irritationBased on data for methyl nicotinate and methyl 5-hydroxynicotinate.[5][6][8]
Serious Eye Damage/IrritationCategory 2 / 2AH319: Causes serious eye irritationBased on data for methyl nicotinate and methyl 5-hydroxynicotinate.[5][6][8]
Specific target organ toxicity — Single exposureCategory 3H335: May cause respiratory irritationBased on data for methyl nicotinate and methyl 5-hydroxynicotinate.[5][6][8]

Toxicological Summary:

  • Acute Toxicity: While no specific LD50 data exists for Methyl 4-hydroxynicotinate, related compounds are generally considered harmful if swallowed, in contact with skin, or if inhaled.[9] For instance, methyl isonicotinate, another isomer, is classified as having relatively low acute oral toxicity in rats, but can cause irritation.[10]

  • Carcinogenicity, Mutagenicity, Reproductive Toxicity: There is no data available to suggest that this compound is carcinogenic, mutagenic, or a reproductive toxin. However, the absence of data does not signify the absence of hazard, and the compound should be handled as if it has not been fully investigated.

The Hierarchy of Controls: A Proactive Safety Framework

Effective safety management in the laboratory is not solely reliant on personal protective equipment (PPE). A more robust and scientifically sound approach is the hierarchy of controls, which prioritizes systematic risk reduction. This framework is a self-validating system; by implementing controls from the top down, you inherently build a safer experimental environment.

Hierarchy_of_Controls cluster_0 Hierarchy of Controls for Methyl 4-hydroxynicotinate cluster_1 Elimination Elimination (Most Effective) Substitution Substitution Elimination->Substitution Is the compound essential? E_App Not feasible for specific synthesis. Elimination->E_App Engineering Engineering Controls Substitution->Engineering Can a less hazardous reagent be used? S_App Evaluate if other esters or nicotinic acid derivatives pose a lower risk. Substitution->S_App Administrative Administrative Controls Engineering->Administrative Isolate the hazard from personnel. EC_App Handle solid and prepare solutions in a certified chemical fume hood. Engineering->EC_App PPE Personal Protective Equipment (PPE) (Least Effective) Administrative->PPE Change the way people work. AC_App Develop SOPs, provide training, restrict access to authorized personnel. Administrative->AC_App PPE_App Mandate use of lab coat, gloves, and safety glasses/goggles. PPE->PPE_App Emergency_Response_Workflow Start Exposure or Spill Occurs Assess Assess Situation (Self vs. Others, Spill Size) Start->Assess SelfExposure Personnel Exposure Assess->SelfExposure Contamination of person Spill Chemical Spill Assess->Spill Contamination of area FirstAid Administer First Aid (See Table 3) SelfExposure->FirstAid SmallSpill Small Spill (Contained, Manageable) Spill->SmallSpill Alert Alert Supervisor & Safety Officer FirstAid->Alert Medical Seek Immediate Medical Attention (Bring SDS) Alert->Medical LargeSpill Large Spill or Unknown Hazard SmallSpill->LargeSpill No Cleanup Cleanup Procedure (Use Spill Kit, Wear PPE) SmallSpill->Cleanup Yes Evacuate Evacuate Area Alert EH&S / Emergency Services LargeSpill->Evacuate Cleanup->Alert

Caption: Workflow for responding to an exposure or spill incident.

First-Aid Measures

Immediate and appropriate first aid can significantly reduce the severity of an exposure. Always show the Safety Data Sheet (SDS) to attending medical personnel. [7][11] Table 3: First-Aid Protocols

Exposure RouteProtocolSource
Inhalation Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[5][8][12]
Skin Contact Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation persists, seek medical attention.[5][12][13]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5][11][12]
Ingestion Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[11][13][14]
Spill Response
  • Evacuate: Evacuate non-essential personnel from the immediate area.

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • Contain: Prevent the spill from spreading or entering drains. 4. Cleanup: Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand). Carefully sweep up the material, avoiding dust generation, and place it into a labeled hazardous waste container. [15]5. Decontaminate: Clean the spill area thoroughly with soap and water.

Fire Response
  • Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical, or alcohol-resistant foam. [15][13]* Hazards: Thermal decomposition can produce hazardous gases, including carbon oxides and nitrogen oxides (NOx). [5][15]* Firefighter Protection: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear. [15][13]

Conclusion

The safe handling of Methyl 4-hydroxynicotinate is predicated on a foundational respect for its potential hazards and a systematic approach to risk mitigation. While specific toxicological data for this compound is sparse, by adhering to the principles outlined in this guide—grounded in the hierarchy of controls, rigorous SOPs, and emergency preparedness—researchers can confidently and safely utilize this reagent in their work. The ultimate responsibility for safety lies with the trained professional at the bench, armed with the knowledge and equipment to handle chemicals responsibly.

References

  • Society for Chemical Hazard Communication. (n.d.). SDS – SECTION 4. Retrieved from [Link]

  • Centers for Disease Control and Prevention (CDC). (n.d.). First Aid Procedures for Chemical Hazards. NIOSH. Retrieved from [Link]

  • U.S. Department of Health & Human Services. (n.d.). Personal Protective Equipment (PPE). CHEMM. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Permissible Exposure Limits – OSHA Annotated Table Z-1. Retrieved from [Link]

  • Exclusive Chemistry Ltd. (2024, April 29). Methyl 4-hydroxynicotinate supplier - CAS 67367-24-2. Retrieved from [Link]

  • Loba Chemie. (2021, November 25). Safety Data Sheet - METHYL NICOTINATE EXTRA PURE. Retrieved from [Link]

  • Wikipedia. (n.d.). Methyl isonicotinate. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Methyl 4-(hydrazinecarbonyl)benzoate hydrochloride. PubChem. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Methyl anthranilate. Retrieved from [Link]

  • WorkSafeBC. (2025, August 20). Table of exposure limits for chemical and biological substances. Retrieved from [Link]

  • R&D Chemicals. (n.d.). Methyl 4-hydroxynicotinate, 67367-24-2, suppliers and manufacturers. Retrieved from [Link]

  • Government of Ontario. (2022, March 30). Current occupational exposure limits for Ontario workplaces under Regulation 833. Retrieved from [Link]

  • Safe Work Australia. (n.d.). GHS Hazardous Chemical Information List. Retrieved from [Link]

Sources

Exploratory

Methyl 4-hydroxynicotinate: A Linchpin in Modern Drug Discovery

Introduction: The Unassuming Power of a Pyridine Scaffold In the intricate world of medicinal chemistry, the true value of a molecule often lies not in its inherent biological activity, but in its potential as a versatil...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Unassuming Power of a Pyridine Scaffold

In the intricate world of medicinal chemistry, the true value of a molecule often lies not in its inherent biological activity, but in its potential as a versatile building block. Methyl 4-hydroxynicotinate (CAS No. 67367-24-2), a seemingly simple pyridine derivative, epitomizes this principle.[1] Its strategic arrangement of a carboxylic ester, a hydroxyl group, and a nitrogenous aromatic ring provides a trifecta of reactive sites, making it a coveted intermediate in the synthesis of complex, biologically active molecules.[2][] This guide provides an in-depth technical overview of Methyl 4-hydroxynicotinate, from its commercial availability to its pivotal role in the development of next-generation therapeutics, particularly in the realm of kinase inhibitors.[4][5][6]

Commercial Availability: Sourcing High-Purity Methyl 4-hydroxynicotinate

For any research or development program, a reliable supply of high-quality starting materials is paramount. Methyl 4-hydroxynicotinate is commercially available from a range of reputable suppliers, catering to both small-scale research and bulk manufacturing needs. When selecting a supplier, researchers should consider not only the purity of the compound but also the availability of comprehensive analytical data (e.g., NMR, LC-MS) to ensure consistency and reproducibility in their synthetic endeavors.

SupplierProduct Number/Catalog IDPurityAdditional Information
Sigma-Aldrich Fluorochem (Preferred Partner)-FLUH99C873C2Varies by batchProvides access to MSDS and technical documents.
Exclusive Chemistry Ltd. EC-000.1410Varies by batchDirect supplier with pricing information available upon request.[7]
Arctom BD-A278719Varies by batchOffers flexible sizing for research and larger-scale needs.[8]
R&D Chemicals Varies by supplierVaries by supplierA platform to find various manufacturers and suppliers.[1]
BLD Pharm 67367-24-2Varies by batchResearch use only, with some products requiring cold-chain transportation.
LGC Standards TRC-M304525Varies by batchProvides detailed chemical data including InChI and SMILES.[9]
Shijiazhuang C-element Biotech Co.,Ltd VariesVaries by batchSpecializes in pyridine nicotinic acid derivatives.

Synthesis of Methyl 4-hydroxynicotinate: An Experimental Protocol

The most direct and common method for the synthesis of Methyl 4-hydroxynicotinate is the Fischer esterification of its parent carboxylic acid, 4-hydroxynicotinic acid. This acid-catalyzed reaction with methanol is a cornerstone of organic synthesis, valued for its simplicity and generally high yields.

Protocol: Acid-Catalyzed Esterification of 4-Hydroxynicotinic Acid

Objective: To synthesize Methyl 4-hydroxynicotinate from 4-hydroxynicotinic acid and methanol using a strong acid catalyst.

Materials:

  • 4-Hydroxynicotinic acid (1.0 eq)

  • Methanol (MeOH), anhydrous (excess, as solvent)

  • Concentrated Sulfuric Acid (H₂SO₄) or Thionyl Chloride (SOCl₂) (catalytic to 1.1 eq)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc) or Dichloromethane (DCM) for extraction

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 4-hydroxynicotinic acid (1.0 equivalent).

  • Addition of Reagents: Add an excess of anhydrous methanol to the flask to act as both reactant and solvent. Begin stirring to suspend the acid.

  • Catalyst Addition: Carefully and slowly add the acid catalyst. For sulfuric acid, a catalytic amount (e.g., 0.1-0.2 equivalents) is sufficient. Alternatively, for a more reactive approach, thionyl chloride (1.1 equivalents) can be added dropwise at 0°C.[10] The addition of thionyl chloride will form the acyl chloride in situ, which then reacts with methanol.

  • Reaction: Attach a reflux condenser and heat the mixture to reflux (approximately 65°C for methanol). Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-8 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully neutralize the excess acid by slowly adding saturated sodium bicarbonate solution until effervescence ceases.

    • Reduce the volume of methanol using a rotary evaporator.

    • Extract the aqueous residue with a suitable organic solvent such as ethyl acetate or dichloromethane (3 x volume of aqueous layer).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to yield the crude Methyl 4-hydroxynicotinate. The product can be further purified by column chromatography on silica gel or by recrystallization if necessary.

Causality Behind Experimental Choices:

  • Excess Methanol: Using methanol as the solvent drives the equilibrium of the esterification reaction towards the product side, maximizing the yield according to Le Chatelier's principle.

  • Acid Catalyst: The strong acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the methanol.

  • Neutralization: The addition of sodium bicarbonate is crucial to quench the acid catalyst and any unreacted acid, preventing potential hydrolysis of the ester product during the work-up.

  • Anhydrous Conditions: While not as critical as in other reactions, using anhydrous methanol can improve the reaction rate by minimizing the presence of water, which could participate in the reverse hydrolysis reaction.

Application in Drug Discovery: A Scaffold for Kinase Inhibitors

The pyridine core of Methyl 4-hydroxynicotinate is a privileged scaffold in medicinal chemistry, frequently appearing in the structure of kinase inhibitors.[4][5] Kinases are a class of enzymes that play a critical role in cell signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[6][11]

The structure of Methyl 4-hydroxynicotinate allows for diverse chemical modifications. The hydroxyl group can be alkylated or transformed into a leaving group for nucleophilic substitution. The ester can be hydrolyzed back to the carboxylic acid for amide bond formation, a common linkage in drug molecules. The pyridine nitrogen can act as a hydrogen bond acceptor, interacting with key residues in the ATP-binding pocket of kinases.

Signaling Pathway and Experimental Workflow

The following diagram illustrates a simplified signaling pathway involving a receptor tyrosine kinase (RTK) and a downstream kinase, highlighting where a hypothetical inhibitor derived from Methyl 4-hydroxynicotinate might act.

Kinase_Inhibition_Workflow cluster_0 Cell Membrane cluster_1 Intracellular Signaling Cascade Ligand Ligand RTK Receptor Tyrosine Kinase (RTK) Ligand->RTK Binding & Dimerization P_RTK Phosphorylated RTK (Active) RTK->P_RTK Autophosphorylation Downstream_Kinase Downstream Kinase P_RTK->Downstream_Kinase Activation Substrate Substrate Protein Downstream_Kinase->Substrate Phosphorylation P_Substrate Phosphorylated Substrate (Active) Cellular_Response Cellular Response (e.g., Proliferation, Survival) P_Substrate->Cellular_Response Leads to Inhibitor Kinase Inhibitor (Derived from Methyl 4-hydroxynicotinate) Inhibitor->Downstream_Kinase Inhibition

Caption: A simplified kinase signaling pathway and the point of intervention for a hypothetical inhibitor.

The experimental workflow to assess the efficacy of a novel kinase inhibitor derived from Methyl 4-hydroxynicotinate would typically involve a series of in vitro and cell-based assays.

Experimental_Workflow Start Synthesize Inhibitor from Methyl 4-hydroxynicotinate Biochemical_Assay In Vitro Kinase Assay (e.g., IC50 determination) Start->Biochemical_Assay Cell_Based_Assay Cell Proliferation Assay (e.g., MTT, CellTiter-Glo) Biochemical_Assay->Cell_Based_Assay Active compounds Western_Blot Western Blot Analysis (Target Phosphorylation) Cell_Based_Assay->Western_Blot Potent compounds ADME_Tox In Vitro ADME/Tox Profiling (e.g., Microsomal Stability, Cytotoxicity) Western_Blot->ADME_Tox Confirmed on-target activity In_Vivo In Vivo Efficacy Studies (Animal Models) ADME_Tox->In_Vivo Favorable profile

Caption: A typical experimental workflow for the evaluation of a novel kinase inhibitor.

Conclusion

Methyl 4-hydroxynicotinate is more than just a chemical intermediate; it is a testament to the power of strategic molecular design in drug discovery. Its commercial availability and straightforward synthesis provide a solid foundation for medicinal chemists to explore a vast chemical space. The inherent reactivity and structural features of this pyridine derivative make it an invaluable tool in the construction of novel therapeutics, particularly in the ever-evolving landscape of kinase inhibitor development. As our understanding of disease biology deepens, the demand for versatile and reliable building blocks like Methyl 4-hydroxynicotinate will undoubtedly continue to grow, solidifying its place as a cornerstone of modern pharmaceutical research.

References

  • Exclusive Chemistry Ltd. (n.d.). Methyl 4-hydroxynicotinate supplier - CAS 67367-24-2. Retrieved from [Link]

  • R&D Chemicals. (n.d.). Methyl 4-hydroxynicotinate, 67367-24-2, suppliers and manufacturers. Retrieved from [Link]

  • Mlunias. (n.d.). Chemical Intermediates in Pharmaceuticals: Key Role in Drug Development. Retrieved from [Link]

  • PubChem. (n.d.). 4-Hydroxynicotinic acid. Retrieved from [Link]

  • ResearchGate. (2017). Any procedure for the esterification of isonicotinic acid?. Retrieved from [Link]

  • ResearchGate. (2015). Synthesis and antinociceptive activity of methyl nicotinate. Retrieved from [Link]

  • PubMed. (n.d.). Multi-kinase inhibitors. Retrieved from [Link]

  • PubMed. (2021). Small Molecule Kinase Inhibitor Drugs (1995-2021): Medical Indication, Pharmacology, and Synthesis. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). Chemical and Structural Strategies to Selectively Target mTOR Kinase. Retrieved from [Link]

Sources

Foundational

Thermochemical properties of Methyl 4-hydroxynicotinate

An In-depth Technical Guide to the Thermochemical Properties of Methyl 4-hydroxynicotinate Abstract This technical guide provides a comprehensive framework for understanding and determining the thermochemical properties...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Thermochemical Properties of Methyl 4-hydroxynicotinate

Abstract

This technical guide provides a comprehensive framework for understanding and determining the thermochemical properties of Methyl 4-hydroxynicotinate (M4HN). While specific experimental data for M4HN is not extensively available in public literature, this document, prepared for researchers, scientists, and drug development professionals, outlines the critical thermochemical parameters and the authoritative experimental and computational methodologies required for their determination. By referencing established procedures for analogous compounds, such as nicotinic acid and other methyl esters, this guide offers field-proven insights into the evaluation of enthalpy of formation, phase change energetics, heat capacity, and thermal stability. Detailed, self-validating experimental protocols for Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and combustion calorimetry are provided, alongside visualizations of key workflows, to empower researchers in generating the precise data essential for process development, safety assessment, and computational modeling.

Introduction: The Need for Thermochemical Characterization

Methyl 4-hydroxynicotinate (M4HN), a derivative of nicotinic acid (Vitamin B3), serves as a valuable building block in medicinal chemistry and drug development.[1] Its structure, featuring a pyridine ring, a hydroxyl group, and a methyl ester, presents a unique combination of functional groups that are pivotal in the synthesis of more complex molecules, including alkaloids with potential phytoestrogenic activity.[1][2]

For scientists in process chemistry and drug development, a thorough understanding of a compound's thermochemical properties is not merely academic; it is a fundamental requirement for safe, efficient, and scalable operations. Key parameters such as enthalpy of formation, heat capacity, and thermal decomposition temperature govern everything from reaction safety and energy management to purification methods like sublimation and crystallization. This guide provides the necessary theoretical grounding and practical methodologies to characterize M4HN, ensuring that its journey from laboratory synthesis to potential therapeutic application is built on a foundation of robust physical and chemical data.

Core Physicochemical Properties

A baseline understanding of the fundamental physicochemical properties of M4HN is the first step in any detailed thermochemical analysis. The following table summarizes key identifiers and predicted properties based on available data.

PropertyValueSource
IUPAC Name methyl 4-hydroxypyridine-3-carboxylate[3]
Synonyms Methyl 4-hydroxynicotinate; 4-Hydroxy-nicotinic acid methyl ester[2][4]
CAS Number 67367-24-2[1]
Molecular Formula C₇H₇NO₃[1][2][3]
Molecular Weight 153.14 g/mol [1][2]
Appearance White to off-white solid[1]
Predicted Boiling Point 338.3 ± 22.0 °C[1][2]
Predicted Density 1.287 ± 0.06 g/cm³[1][2]
Storage Conditions Under inert gas (Nitrogen or Argon) at 2-8°C[1][2][5]

Fundamental Thermochemical Properties

The following sections detail the most critical thermochemical properties, the rationale for their importance, and the established methods for their determination.

Standard Enthalpy of Formation (ΔfH°)

The standard enthalpy of formation is the change in enthalpy when one mole of a substance is formed from its constituent elements in their most stable reference states at standard conditions (typically 298.15 K and 1 bar).[6][7] It is the cornerstone of thermochemical calculations, allowing for the determination of the enthalpy change of any reaction involving the compound using Hess's Law.[7][8] A negative ΔfH° indicates an exothermic formation and relative enthalpic stability compared to its constituent elements.[6]

For a solid organic compound like M4HN, ΔfH° in the gas phase is typically derived indirectly through a thermochemical cycle, as direct formation from elements is not feasible. This involves experimentally determining the enthalpy of combustion and the enthalpy of sublimation.

G cluster_0 Thermochemical Cycle for Gas-Phase Enthalpy of Formation elements Elements (C(gr), H₂(g), O₂(g), N₂(g)) solid M4HN (solid) elements->solid  ΔfH°(solid) (Target Value 1) gas M4HN (gas) elements->gas  ΔfH°(gas) (Target Value 2) combustion_products Combustion Products (CO₂(g), H₂O(l), N₂(g)) elements->combustion_products ΣΔfH°(products) (Known Values) solid->gas solid->combustion_products ΔcH°(solid) (Experimental)

Caption: A thermochemical cycle based on Hess's Law to determine the enthalpy of formation.

Phase Change Energetics

The energy required to transition between solid, liquid, and gas phases is critical for designing purification processes (crystallization, sublimation), understanding solubility, and predicting vapor pressure.

  • Enthalpy of Fusion (ΔfusH): The heat absorbed when one mole of the solid melts to a liquid at its melting point. It is a key indicator of the strength of the crystalline lattice.

  • Enthalpy of Vaporization (ΔvapH): The heat absorbed when one mole of a liquid is converted to a gas. This property is essential for any process involving distillation or evaporation.

  • Enthalpy of Sublimation (ΔsubH°): The heat absorbed when one mole of a solid converts directly to a gas. For compounds that decompose near their boiling point, sublimation is a vital purification technique.[9] The enthalpy of sublimation can be measured directly or calculated as the sum of the enthalpies of fusion and vaporization.[10]

G Solid Solid State Liquid Liquid State Solid->Liquid  ΔfusH (Melting) Gas Gas State Solid->Gas  ΔsubH° (Sublimation) Liquid->Solid -ΔfusH (Freezing) Liquid->Gas  ΔvapH (Vaporization) Gas->Liquid -ΔvapH (Condensation)

Caption: Relationship between the enthalpies of different phase transitions.

Heat Capacity (Cₚ)

The molar heat capacity at constant pressure (Cₚ) is the amount of heat energy required to raise the temperature of one mole of a substance by one degree Celsius (or one Kelvin) at constant pressure.[11] Knowledge of Cₚ is crucial for:

  • Heat Transfer Calculations: Designing heating and cooling systems for reactors.

  • Thermodynamic Adjustments: Adjusting enthalpy values measured at one temperature to a standard temperature (e.g., 298.15 K).[12]

  • Safety Analysis: Predicting the temperature rise during an exothermic event.

Thermal Stability and Decomposition

Understanding the thermal stability of M4HN is paramount for determining its maximum safe handling temperature and shelf-life. Thermal decomposition is the process by which the molecule breaks down into smaller fragments upon heating.[13] Key parameters determined from a thermal stability analysis include:

  • Onset Decomposition Temperature (Tₒ): The temperature at which significant mass loss begins.

  • Decomposition Kinetics: The rate and mechanism of decomposition, which can be modeled to predict behavior under different thermal conditions.[14]

Experimental Methodologies: A Practical Guide

The following protocols are described as self-validating systems, incorporating necessary calibration and verification steps to ensure data integrity.

Differential Scanning Calorimetry (DSC) for Phase Transitions

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is the primary technique for determining melting point (Tₘ) and enthalpy of fusion (ΔfusH).[15]

Protocol:

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., Indium, Tin) across the expected temperature range of interest.

  • Sample Preparation: Accurately weigh 2-5 mg of M4HN into a clean aluminum DSC pan. Crimp the pan with a lid to ensure good thermal contact. Prepare an identical empty pan to serve as the reference.

  • Experimental Program:

    • Place the sample and reference pans into the DSC cell.

    • Equilibrate the system at a starting temperature well below the expected melting point (e.g., 25°C).

    • Heat the sample at a controlled rate (e.g., 5-10 K/min) under a continuous purge of inert gas (Nitrogen, 50 mL/min). The choice of a moderate heating rate is a trade-off: slower rates provide better resolution, while faster rates yield larger, easier-to-integrate peaks.

    • Continue heating to a temperature well above the melting endotherm.

  • Data Analysis:

    • The melting point (Tₘ) is determined as the onset temperature of the melting endotherm.

    • The enthalpy of fusion (ΔfusH) is calculated by integrating the area of the melting peak. The instrument software performs this calculation, yielding a value typically in J/g, which is then converted to kJ/mol using the molecular weight of M4HN.

Thermogravimetric Analysis (TGA) for Thermal Stability

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine thermal stability and decomposition profiles.[14]

Protocol:

  • Instrument Verification: Verify the mass balance accuracy using standard calibration weights and temperature accuracy using materials with known Curie points (e.g., Nickel).

  • Sample Preparation: Place 5-10 mg of M4HN into a tared TGA crucible (typically ceramic or platinum).

  • Experimental Program:

    • Place the crucible onto the TGA balance mechanism.

    • Heat the sample from ambient temperature to an upper limit where complete decomposition is expected (e.g., 600°C).

    • The experiment should be run at multiple heating rates (e.g., 5, 10, 15, and 20 K/min) to allow for kinetic analysis.[14]

    • Maintain a constant flow of inert gas (Nitrogen) to prevent oxidative decomposition.

  • Data Analysis:

    • The resulting TGA curve plots percent mass versus temperature.

    • The onset of decomposition is identified as the temperature at which the initial significant mass loss occurs.

    • The derivative of the TGA curve (DTG curve) shows the rate of mass loss, with peaks corresponding to the temperatures of maximum decomposition rates.

G cluster_workflow TGA-DSC Experimental Workflow start Start calibrate Instrument Calibration (Mass & Temperature) start->calibrate prepare Sample Preparation (5-10 mg in crucible) calibrate->prepare program Set Thermal Program (Heating Rate, Atmosphere) prepare->program run Execute Run (Heat from 25°C to 600°C) program->run acquire Acquire Data (Mass, Temp, Heat Flow) run->acquire analyze Analyze Curves (TGA, DTG, DSC) acquire->analyze report Report Results (Tₒ, ΔH, etc.) analyze->report

Sources

Exploratory

A Predictive Blueprint for the Structural Elucidation of Methyl 4-Hydroxynicotinate: An In-depth Technical Guide

This guide provides a comprehensive, technically-grounded framework for the crystal structure analysis of methyl 4-hydroxynicotinate. As of the writing of this document, a public crystal structure for this compound has n...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, technically-grounded framework for the crystal structure analysis of methyl 4-hydroxynicotinate. As of the writing of this document, a public crystal structure for this compound has not been reported, presenting a unique opportunity for novel structural investigation. This whitepaper, therefore, serves as a predictive and methodological blueprint for researchers in crystallography, medicinal chemistry, and drug development. We will detail the necessary steps from synthesis and crystallization to advanced structural analysis, offering insights into the causality behind experimental choices and the interpretation of results.

Introduction: The Significance of Methyl 4-Hydroxynicotinate in Drug Discovery

Methyl 4-hydroxynicotinate, a derivative of nicotinic acid (Vitamin B3), belongs to a class of compounds with significant potential in pharmaceutical development. The arrangement of its functional groups—a pyridine ring, a hydroxyl group, and a methyl ester—suggests a high propensity for forming specific intermolecular interactions, such as hydrogen bonds and π-stacking. These interactions are fundamental to how a molecule packs in a solid state, which in turn governs critical physicochemical properties including solubility, stability, and bioavailability.

A thorough understanding of the three-dimensional crystal structure of methyl 4-hydroxynicotinate is, therefore, a prerequisite for its rational development as a therapeutic agent. Crystal structure analysis provides definitive proof of molecular conformation and reveals the intricate network of non-covalent interactions that dictate the supramolecular architecture. This knowledge is invaluable for polymorph screening, salt selection, and co-crystallization strategies aimed at optimizing the solid-form properties of an active pharmaceutical ingredient (API).

De Novo Structural Investigation Workflow

The absence of a published crystal structure necessitates a complete de novo investigation. The following sections outline a robust, self-validating workflow designed to take methyl 4-hydroxynicotinate from a chemical concept to a fully characterized crystal structure.

Synthesis and Purification

The first critical step is the synthesis of high-purity methyl 4-hydroxynicotinate. While several synthetic routes to nicotinic acid derivatives exist, a reliable method for the target molecule is paramount. A plausible and efficient approach involves the esterification of 4-hydroxynicotinic acid. A synthesis for the related compound, methyl 4-hydroxy-6-methylnicotinate, has been reported and can be adapted[1].

Proposed Synthetic Protocol:

  • Esterification of 4-Hydroxynicotinic Acid:

    • Suspend 4-hydroxynicotinic acid in a suitable solvent mixture, such as dichloromethane (DCM) and methanol (MeOH).

    • Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (DMAP) at room temperature.

    • Reflux the reaction mixture until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

    • Concentrate the mixture under reduced pressure.

    • Purify the crude product by silica gel column chromatography to yield pure methyl 4-hydroxynicotinate.

Purity Validation: The purity of the synthesized compound is critical for successful crystallization. It should be rigorously assessed using a combination of techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure.

  • Mass Spectrometry (MS): To verify the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the sample, which should ideally be >99%.

Crystallization Strategy

Growing single crystals of sufficient size and quality for X-ray diffraction is often the most challenging step. A multi-pronged screening approach is recommended to explore a wide range of crystallization conditions.

Common Crystallization Techniques for Small Organic Molecules: [2][3][4]

  • Slow Evaporation: This is the simplest method, where the compound is dissolved in a suitable solvent and the solvent is allowed to evaporate slowly. The choice of solvent is crucial and can significantly impact crystal growth.[2]

  • Vapor Diffusion: This technique involves dissolving the compound in a solvent in a small, open container, which is then placed in a larger sealed container with a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the compound solution, reducing its solubility and inducing crystallization.

  • Liquid-Liquid Diffusion: A solution of the compound is carefully layered with a miscible anti-solvent. Crystals form at the interface as the liquids slowly mix.

  • Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled, leading to supersaturation and crystal growth.

Table 1: Recommended Solvents for Crystallization Screening

Solvent ClassExamplesRationale
Protic Solvents Methanol, Ethanol, Isopropanol, WaterCan act as hydrogen bond donors and/or acceptors, potentially forming solvates.
Aprotic Polar Acetone, Acetonitrile, Ethyl AcetateHave dipole moments and can engage in dipole-dipole interactions.
Aprotic Nonpolar Toluene, Hexane, DichloromethanePrimarily interact through van der Waals forces.
"Last Resort" N,N-Dimethylformamide (DMF), Dimethylsulfoxide (DMSO)High solvating power; useful when the compound has low solubility in other solvents. Layering or vapor diffusion is often necessary with these solvents.[2]
Single-Crystal X-ray Diffraction (SCXRD)

Once suitable crystals are obtained, the next step is to determine the crystal structure using SCXRD. This technique provides precise information about the three-dimensional arrangement of atoms in the crystal lattice.[5][6]

Experimental Protocol for Single-Crystal X-ray Diffraction:

  • Crystal Selection and Mounting: A well-formed, single crystal (typically 30-300 microns in size) free of visible defects is selected under a microscope and mounted on a goniometer head.[5]

  • Data Collection: The mounted crystal is placed in a diffractometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. A monochromatic X-ray beam is directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.[6]

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group. The structure is then "solved" using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is then "refined" to best fit the experimental data, yielding precise atomic coordinates, bond lengths, and bond angles.

The entire SCXRD workflow can be visualized as a logical progression from sample preparation to final structural analysis.

scxrd_workflow cluster_prep Crystal Preparation cluster_data Data Collection cluster_analysis Structure Determination crystal_growth Crystal Growth crystal_selection Crystal Selection & Mounting crystal_growth->crystal_selection data_collection X-ray Diffraction Data Collection crystal_selection->data_collection structure_solution Structure Solution data_collection->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement structure_validation Structure Validation & Analysis structure_refinement->structure_validation

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

In-Depth Structural Analysis: Beyond the Atomic Coordinates

A solved crystal structure is more than just a collection of atomic coordinates. A thorough analysis of the intermolecular interactions and crystal packing is essential to understand the solid-state behavior of methyl 4-hydroxynicotinate.

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal.[7][8][9] The Hirshfeld surface of a molecule is defined by partitioning the crystal space into regions where the electron density of the promolecule dominates that of the procrystal.[10]

Key Features of Hirshfeld Surface Analysis:

  • d_norm Surface: This surface is mapped with a normalized contact distance, which highlights regions of close intermolecular contacts. Red spots on the d_norm surface indicate contacts shorter than the van der Waals radii, which are indicative of strong interactions like hydrogen bonds.

  • 2D Fingerprint Plots: These plots summarize the intermolecular contacts in the crystal, providing a quantitative measure of the contribution of different types of interactions (e.g., H...H, O...H, C...H) to the overall crystal packing.

By analyzing the Hirshfeld surface and its associated fingerprint plots, we can gain a detailed understanding of the hydrogen bonding network, π-stacking interactions, and other weaker contacts that stabilize the crystal lattice.

Quantum Theory of Atoms in Molecules (QTAIM)

For a more rigorous, quantitative analysis of non-covalent interactions, the Quantum Theory of Atoms in Molecules (QTAIM) can be employed.[11][12] QTAIM is a theoretical framework that analyzes the topology of the electron density to define atoms, bonds, and intermolecular interactions.[13]

Application of QTAIM to Crystal Structure Analysis:

  • Bond Critical Points (BCPs): The presence of a BCP between two atoms is a necessary condition for a chemical bond or a strong non-covalent interaction.

  • Topological Properties at BCPs: The values of the electron density (ρ) and its Laplacian (∇²ρ) at a BCP provide quantitative information about the strength and nature of the interaction. For example, for hydrogen bonds, specific criteria for these values have been established.

QTAIM provides a quantum mechanical basis for characterizing the strength and nature of the intermolecular forces that govern the crystal packing of methyl 4-hydroxynicotinate.[14]

The relationship between these advanced analytical techniques can be visualized as follows:

analysis_workflow cluster_input Input Data cluster_analysis_tools Analytical Tools cluster_output Derived Insights cif_file Crystallographic Information File (CIF) hirshfeld Hirshfeld Surface Analysis cif_file->hirshfeld qtaim QTAIM Analysis cif_file->qtaim interaction_viz Visualization of Intermolecular Interactions hirshfeld->interaction_viz packing_analysis Understanding of Crystal Packing hirshfeld->packing_analysis interaction_quant Quantification of Interaction Strengths qtaim->interaction_quant interaction_quant->packing_analysis

Caption: Advanced Analytical Workflow for Crystal Structure Interpretation.

Predicted Structural Features and Their Implications

Based on the molecular structure of methyl 4-hydroxynicotinate, we can predict the key intermolecular interactions that are likely to be present in its crystal structure:

  • Hydrogen Bonding: The hydroxyl group is a strong hydrogen bond donor, and the pyridine nitrogen and carbonyl oxygen are strong hydrogen bond acceptors. This suggests the formation of a robust hydrogen-bonding network, which will likely be a dominant feature of the crystal packing.

  • π-π Stacking: The aromatic pyridine ring is capable of engaging in π-π stacking interactions, which will further stabilize the crystal lattice.

  • C-H...O Interactions: Weak C-H...O hydrogen bonds involving the methyl group and aromatic C-H bonds are also likely to contribute to the overall packing efficiency.

The interplay of these interactions will determine the final crystal structure and its properties. For example, a highly directional and extensive hydrogen-bonding network can lead to a high melting point and low solubility.

Conclusion: A Path Forward for Solid-Form Development

This technical guide has outlined a comprehensive and scientifically rigorous approach to the de novo crystal structure analysis of methyl 4-hydroxynicotinate. By following the proposed workflow—from synthesis and crystallization to advanced computational analysis—researchers can obtain a detailed and insightful understanding of the solid-state structure of this promising molecule. The knowledge gained from this analysis will be instrumental in guiding the rational design of solid forms with optimized physicochemical properties, ultimately accelerating the drug development process. This predictive blueprint serves not only as a guide for the specific case of methyl 4-hydroxynicotinate but also as a general framework for the structural elucidation of other novel small molecules of pharmaceutical interest.

References

  • Crystal structure prediction. (n.d.). In Wikipedia. Retrieved January 8, 2026, from [Link]

  • Chemical crystallization. (n.d.). SPT Labtech. Retrieved January 8, 2026, from [Link]

  • Yusof, S. M., et al. (2019). Utilizing Hirshfeld surface calculations, non-covalent interaction (NCI) plots and the calculation of interaction energies in the analysis of molecular packing.
  • Probert, M. R., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1845-1867.
  • The Hirshfeld Surface. (n.d.). CrystalExplorer. Retrieved January 8, 2026, from [Link]

  • Suda, S., et al. (2023). Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals. International Journal of Organic Chemistry, 13(2), 57-85.
  • Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals. (2023). ResearchGate. Available at: [Link]

  • Crystal structure prediction – Knowledge and References. (n.d.). Taylor & Francis. Retrieved January 8, 2026, from [Link]

  • Staples, R. J. (2017). Getting crystals your crystallographer will treasure: a beginner's guide.
  • What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? (n.d.). Matmatch. Retrieved January 8, 2026, from [Link]

  • Papathanasiou, K. E., et al. (2021). The Use of Hirshfeld Surface Analysis Tools to Study the Intermolecular Interactions in Single Molecule Magnets. Magnetochemistry, 7(9), 126.
  • Themed collection: Methods and applications of crystal structure prediction. (n.d.). Royal Society of Chemistry. Retrieved January 8, 2026, from [Link]

  • Oganov, A. R., & Glass, C. W. (2006). Crystal structure prediction using evolutionary algorithms: principles and applications.
  • Crystallization of small molecules. (n.d.). UPV/EHU. Retrieved January 8, 2026, from [Link]

  • Probert, M. R., et al. (2023). Advanced crystallisation methods for small organic molecules. ePrints Soton. Available at: [Link]

  • Crystal Structure Prediction. (n.d.). Schrödinger. Retrieved January 8, 2026, from [Link]

  • Fias, S., et al. (2024). High-throughput quantum theory of atoms in molecules (QTAIM) for geometric deep learning of molecular and reaction properties. Digital Discovery, 3(1), 103-116.
  • Atoms in molecules. (n.d.). In Wikipedia. Retrieved January 8, 2026, from [Link]

  • Grabowski, S. J. (2011). Non-covalent interactions – QTAIM and NBO analysis. Physical Chemistry Chemical Physics, 13(30), 13499-13508.
  • Single Crystal X-ray Diffraction. (n.d.). University of York. Retrieved January 8, 2026, from [Link]

  • Bader, R. F. W. (2009). QTAIM: quantum theory of atoms in molecules. CNCC Newsletter, (1).
  • Quantum theory of atoms in molecules (QTAIM) and noncovalent... (2020). ResearchGate. Available at: [Link]

  • Single-crystal X-ray Diffraction. (2007). SERC (Carleton). Retrieved January 8, 2026, from [Link]

  • Single Crystal X-ray Diffractometers. (n.d.). Bruker. Retrieved January 8, 2026, from [Link]

  • Electronic Supplementary Information. (n.d.). The Royal Society of Chemistry. Retrieved January 8, 2026, from [Link]

  • Single Crystal X-ray Diffraction and Structure Analysis. (n.d.). University of Idaho. Retrieved January 8, 2026, from [Link]

  • Methyl 4-hydroxynicotinate supplier - CAS 67367-24-2. (n.d.). Exclusive Chemistry Ltd. Retrieved January 8, 2026, from [Link]

  • Methyl 4-hydroxynicotinate, 67367-24-2, suppliers and manufacturers. (n.d.). R&D Chemicals. Retrieved January 8, 2026, from [Link]

  • Boyer, J. H., & Schoen, W. (1956). Nicotinic acid, 6-hydroxy-. Organic Syntheses, 36, 65.
  • (48) methyl-6-methyinicotinate Route of Synthesis. (n.d.). S. K. Intermediates Pvt. Ltd. Retrieved January 8, 2026, from [Link]

Sources

Foundational

The Versatile Scaffold: Unlocking the Research Potential of Methyl 4-hydroxynicotinate

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract Methyl 4-hydroxynicotinate, a substituted pyridine derivative, is emerging as a compelling starting material and core s...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 4-hydroxynicotinate, a substituted pyridine derivative, is emerging as a compelling starting material and core structural motif in medicinal chemistry and drug discovery. While direct and extensive biological profiling of the parent molecule is not widely documented, its strategic location of reactive functional groups—a hydroxyl, an ester, and a nitrogen within the aromatic ring—renders it a highly versatile scaffold for the synthesis of a diverse array of novel chemical entities. This guide delves into the potential research applications of Methyl 4-hydroxynicotinate, drawing insights from the well-established biological activities of structurally related heterocyclic compounds. We will explore its plausible utility in the development of kinase inhibitors, anti-inflammatory agents, and other therapeutic candidates, providing a technical framework for its synthetic modification and subsequent biological evaluation.

Introduction: The Strategic Value of the 4-Hydroxynicotinate Core

The pyridine ring is a ubiquitous feature in a multitude of approved drugs and biologically active natural products. Its ability to engage in hydrogen bonding, metal coordination, and various π-stacking interactions makes it a privileged scaffold in drug design. Methyl 4-hydroxynicotinate (CAS No: 67367-24-2; Molecular Formula: C₇H₇NO₃; Molecular Weight: 153.14 g/mol ) presents a unique combination of functionalities that can be selectively manipulated to explore chemical space and generate libraries of compounds for high-throughput screening.[1][2]

The 4-hydroxy group can act as a key pharmacophoric feature or be converted into a range of ethers and other derivatives to modulate potency and physicochemical properties. The methyl ester at the 3-position provides a handle for amide formation, offering a straightforward route to introduce diverse substituents and build molecular complexity. The pyridine nitrogen at position 1 influences the electronic properties of the ring and provides an additional site for potential interactions with biological targets.

This guide will illuminate the untapped potential of this building block, providing a roadmap for its application in modern drug discovery programs.

Potential Therapeutic Applications: An Evidence-Based Extrapolation

While specific biological data for Methyl 4-hydroxynicotinate is sparse, the extensive research on analogous structures provides a strong rationale for its exploration in several therapeutic areas.

Kinase Inhibition: A Scaffold for Oncology and Beyond

Kinases are a critical class of enzymes that regulate a vast number of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[3] The picolinate scaffold, a close relative of the nicotinate core, is a well-established privileged structure in the design of potent kinase inhibitors.[4] The pyridine nitrogen and adjacent functionalities are adept at forming key interactions within the ATP-binding pocket of various kinases.

Hypothesized Binding Mode:

Derivatives of Methyl 4-hydroxynicotinate could be designed to mimic the hinge-binding motifs common to many kinase inhibitors. The pyridine nitrogen can act as a hydrogen bond acceptor, while modifications at the 4- and 3-positions can be tailored to occupy adjacent hydrophobic pockets and interact with the ribose-binding region.

Workflow for Developing Methyl 4-hydroxynicotinate-Based Kinase Inhibitors

G cluster_0 Scaffold Derivatization cluster_1 Screening Cascade cluster_2 Lead Optimization start Methyl 4-hydroxynicotinate ether Etherification/Alkylation at 4-OH start->ether Introduce diverse R1 groups amide Amide Coupling at 3-COOMe start->amide Introduce diverse R2 groups biochem Biochemical Kinase Assays (e.g., Aurora, VEGFR-2) ether->biochem amide->biochem suzuki Suzuki/Cross-Coupling at other positions suzuki->biochem cell Cell-based Proliferation/Signaling Assays biochem->cell Confirm cellular activity selectivity Kinome-wide Selectivity Profiling cell->selectivity Assess off-target effects sar Structure-Activity Relationship (SAR) Studies selectivity->sar Iterative design adme In vitro ADME/Tox Profiling sar->adme in_vivo In vivo Efficacy Studies adme->in_vivo

Caption: A logical workflow for the development of kinase inhibitors from Methyl 4-hydroxynicotinate.

Anti-Inflammatory Agents: Targeting the Drivers of Inflammation

Chronic inflammation is a key component of numerous diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. The development of novel anti-inflammatory agents with improved safety profiles is a significant area of research. Structurally related compounds, such as 4-hydroxycoumarin and isonicotinic acid derivatives, have demonstrated potent anti-inflammatory activities.[5][6] These compounds often act by inhibiting key inflammatory mediators like cyclooxygenase (COX) enzymes and pro-inflammatory cytokines.[7][8]

Potential Mechanisms of Action:

Derivatives of Methyl 4-hydroxynicotinate could be synthesized to target enzymes in the inflammatory cascade or modulate signaling pathways involved in cytokine production. The phenolic hydroxyl group, in particular, is a feature often associated with antioxidant and radical-scavenging properties, which can contribute to anti-inflammatory effects.

Agrochemicals: A Building Block for Crop Protection

Heterocyclic compounds are fundamental to the synthesis of a wide range of modern herbicides, pesticides, and fungicides.[9] The unique chemical properties of the pyridine ring and its derivatives can be leveraged to create molecules with high efficacy and selectivity for their intended biological targets in plants and pests. The introduction of fluorine atoms into heterocyclic scaffolds is a common strategy to enhance metabolic stability and biological activity.[10]

Synthetic Exploration:

Methyl 4-hydroxynicotinate can serve as a versatile starting point for the synthesis of novel agrochemical candidates. The functional handles allow for the introduction of various toxophores and moieties that can modulate the compound's uptake, transport, and activity in target organisms.

Synthetic Strategies and Experimental Protocols

The reactivity of Methyl 4-hydroxynicotinate allows for a variety of synthetic transformations. Below are detailed protocols for key derivatization reactions.

General Synthesis of Amide Derivatives

Objective: To generate a library of amide derivatives by reacting the methyl ester with a diverse set of primary and secondary amines.

Protocol:

  • Ester Hydrolysis (Optional): To a solution of Methyl 4-hydroxynicotinate (1.0 eq) in a mixture of methanol and water (1:1), add lithium hydroxide (1.5 eq). Stir the reaction mixture at room temperature for 4-6 hours, monitoring by TLC. Upon completion, acidify the mixture with 1N HCl to pH 3-4 and extract the product with ethyl acetate. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain 4-hydroxynicotinic acid.

  • Amide Coupling: To a solution of 4-hydroxynicotinic acid (1.0 eq) in anhydrous DMF, add a desired amine (1.1 eq), a coupling agent such as HATU (1.2 eq), and a base such as DIPEA (2.0 eq). Stir the reaction mixture at room temperature for 12-24 hours.

  • Work-up and Purification: Pour the reaction mixture into water and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography on silica gel to yield the desired amide derivative.

Synthesis of Ether Derivatives at the 4-Position

Objective: To synthesize a series of ether derivatives by Williamson ether synthesis.

Protocol:

  • Deprotonation: To a solution of Methyl 4-hydroxynicotinate (1.0 eq) in anhydrous DMF, add a base such as sodium hydride (1.2 eq) portion-wise at 0 °C. Stir the mixture for 30 minutes at 0 °C.

  • Alkylation: Add the desired alkyl halide (1.1 eq) to the reaction mixture and allow it to warm to room temperature. Stir for 12-24 hours.

  • Work-up and Purification: Quench the reaction by the slow addition of water. Extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography on silica gel.

Data Presentation and Physicochemical Properties

To aid in the design of derivatives with favorable drug-like properties, the key physicochemical parameters of the parent molecule are summarized below.

PropertyValueSource
CAS Number67367-24-2[1]
Molecular FormulaC₇H₇NO₃[2]
Molecular Weight153.14 g/mol [2]
AppearanceWhite to off-white solid-
Boiling Point338.3 ± 22.0 °C (Predicted)-
Density1.287 ± 0.06 g/cm³ (Predicted)-
pKa8.18 ± 0.10 (Predicted)-

Future Directions and Conclusion

Methyl 4-hydroxynicotinate stands as a promising, yet underexplored, building block in the field of medicinal chemistry. The structural analogies to well-established pharmacophores, combined with its synthetic tractability, provide a strong impetus for its inclusion in drug discovery and agrochemical research programs.

The logical next steps for the research community include:

  • Systematic Derivatization and Screening: The synthesis and screening of focused libraries of Methyl 4-hydroxynicotinate derivatives against a panel of therapeutically relevant targets, such as kinases and inflammatory mediators.

  • Computational Modeling: The use of in silico methods, such as molecular docking and pharmacophore modeling, to guide the rational design of potent and selective inhibitors based on the 4-hydroxynicotinate scaffold.

  • Exploration of Novel Bioactivities: Screening of derivatives against a broader range of biological targets to uncover novel therapeutic applications.

By embracing a systematic and multidisciplinary approach, the full potential of Methyl 4-hydroxynicotinate as a versatile chemical scaffold can be realized, paving the way for the discovery of next-generation therapeutics and agrochemicals.

References

  • R&D Chemicals. (n.d.). Methyl 4-hydroxynicotinate, 67367-24-2, suppliers and manufacturers. Retrieved from [Link]

  • Lee, J. H., & Jung, J. C. (2012). Synthetic Approaches and Biological Activities of 4-Hydroxycoumarin Derivatives. Molecules, 17(12), 14352–14373. [Link]

  • Erharuyi, O., Adobor, C., & Imieje, V. (2015). Synthesis and antinociceptive activity of methyl nicotinate. Journal of Pharmacy and Bioresources, 12(1), 54-59. [Link]

  • Gawrońska, K., et al. (2022). Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. Molecules, 27(15), 4945. [Link]

  • ResearchGate. (n.d.). (A) Bioactive molecules and pharmaceuticals containing methylated... [Scientific Diagram]. Retrieved from [Link]

  • Wang, Y., et al. (2021). Synthesis, Characterization, and Anti-Inflammatory Activities of Methyl Salicylate Derivatives Bearing Piperazine Moiety. Molecules, 26(16), 4995. [Link]

  • Kingchem. (n.d.). Agrochemical Building Blocks. Retrieved from [Link]

  • Togna, A. R., et al. (2013). 4-Methylcoumarin derivatives with anti-inflammatory effects in activated microglial cells. Biological & Pharmaceutical Bulletin, 36(12), 1957-1963. [Link]

  • Roskoski, R. Jr. (2021). Small Molecule Kinase Inhibitor Drugs (1995-2021): Medical Indication, Pharmacology, and Synthesis. Pharmacological Research, 172, 105835. [Link]

  • Sirajuddin, M., et al. (2022). Synthesis, Characterization, Biological Activity and Molecular Docking Studies of Novel Organotin(IV) Carboxylates. Molecules, 27(7), 2314. [Link]

  • Ibrahem, R. A., Al-Masoudi, N. A., & Shaker, S. M. (2023). SYNTHESIS AND CHARACTERIZATION OF NEW HETEROCYCLIC DERIVATIVES FROM 7- HYDROXY -4- METHYL COUMARIN AND STUDY ANTIOXIDANT ACTIVITY FOR SOME SYNTHETIC COMPOUNDS. Iraqi Journal of Market Research and Consumer Protection, 15(1), 120-131. [Link]

  • Khan, K. M., et al. (2020). Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid. Molecules, 25(18), 4234. [Link]

  • Wacker Chemie AG. (n.d.). Agrochemical solutions. Retrieved from [Link]

  • ResearchGate. (n.d.). Bioactive molecules based on 4‐hydroxycoumarin and 4‐hydroxythiocoumarin. [Scientific Diagram]. Retrieved from [Link]

  • Michalak, M., et al. (2021). Methyl Derivatives of Flavone as Potential Anti-Inflammatory Compounds. Molecules, 26(11), 3135. [Link]

  • Chen, C. H., et al. (2020). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry, 63(15), 8196–8213. [Link]

  • Li, Y., et al. (2018). Synthesis and PI 3-Kinase Inhibition Activity of Some Novel 2,4,6-Trisubstituted 1,3,5-Triazines. Molecules, 23(7), 1649. [Link]

  • Liu, Q., et al. (2012). Discovery of 1-(4-(4-Propionylpiperazin-1- yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][4][11]naphthyridin-2(1H)-one as a Potent and Selective Inhibitor of the Mammalian Target of Rapamycin (mTOR). Journal of Medicinal Chemistry, 55(11), 5312–5326. [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Synthesis of Trigonelline from Methyl 4-hydroxynicotinate

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This document provides a comprehensive guide to the synthesis of Trigonelline, a naturally occurring alkaloid wit...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This document provides a comprehensive guide to the synthesis of Trigonelline, a naturally occurring alkaloid with a wide range of reported biological activities, including potential therapeutic effects in diabetes, neurodegenerative disorders, and cardiovascular diseases.[1][2] The protocol herein details a two-step synthetic route commencing from the commercially available starting material, Methyl 4-hydroxynicotinate.

The strategic approach involves an initial N-methylation of the pyridine ring of Methyl 4-hydroxynicotinate, followed by a saponification of the methyl ester to yield the final zwitterionic product, Trigonelline. This guide is structured to provide not only a step-by-step experimental protocol but also to elucidate the underlying chemical principles and rationale for the selected reagents and conditions, ensuring a thorough understanding for successful execution and potential optimization.

Introduction to Trigonelline and Synthetic Strategy

Trigonelline (1-methylpyridin-1-ium-3-carboxylate) is a pyridine alkaloid found in various plants, including fenugreek (Trigonella foenum-graecum), coffee, and peas. Its diverse pharmacological properties have garnered significant interest in the scientific community for potential applications in human health.[1][2] While extraction from natural sources is a common method for obtaining Trigonelline, chemical synthesis offers a controlled and scalable alternative for producing this valuable compound for research and development purposes.

The synthetic pathway detailed in this application note is a logical and efficient method for the laboratory-scale preparation of Trigonelline.

Synthetic Scheme:

Caption: Synthetic pathway for Trigonelline from Methyl 4-hydroxynicotinate.

Experimental Protocols

This section provides detailed, step-by-step methodologies for the synthesis of Trigonelline.

Materials and Equipment
Reagents and Solvents Equipment
Methyl 4-hydroxynicotinateRound-bottom flasks
Dimethyl sulfate (DMS)Magnetic stirrer with heating plate
Potassium carbonate (K₂CO₃), anhydrousReflux condenser
Acetone, anhydrousDropping funnel
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)Buchner funnel and filter paper
Methanol (MeOH)Rotary evaporator
Isopropanol (IPA)pH meter or pH paper
Deionized water (H₂O)Thin Layer Chromatography (TLC) plates (silica gel)
Hydrochloric acid (HCl), diluteStandard laboratory glassware

Safety Precautions:

  • Dimethyl sulfate (DMS) is highly toxic and a suspected carcinogen. All manipulations involving DMS must be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles. An ammonia solution should be readily available to neutralize any spills.

  • Handle all other chemicals with appropriate care, following standard laboratory safety procedures.

Step 1: N-Methylation of Methyl 4-hydroxynicotinate

This step involves the methylation of the pyridine nitrogen of Methyl 4-hydroxynicotinate using dimethyl sulfate. The choice of a suitable base and solvent is critical to favor N-methylation over the potential side reaction of O-methylation at the 4-hydroxy group. Anhydrous conditions are recommended to prevent the hydrolysis of dimethyl sulfate.

Protocol:

  • Reaction Setup: In a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, add Methyl 4-hydroxynicotinate (1.0 eq) and anhydrous potassium carbonate (1.5 - 2.0 eq).

  • Solvent Addition: Add anhydrous acetone to the flask to create a stirrable suspension.

  • Reagent Addition: While stirring the suspension, add dimethyl sulfate (1.1 - 1.2 eq) dropwise via the dropping funnel at room temperature.

  • Reaction: After the addition is complete, heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) (e.g., using a mobile phase of ethyl acetate/hexanes).

  • Work-up: Once the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature.

  • Filtration: Filter the reaction mixture through a pad of celite to remove the potassium carbonate and other inorganic salts. Wash the filter cake with a small amount of acetone.

  • Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product, Methyl 1-methyl-4-oxo-1,4-dihydropyridine-3-carboxylate. This crude product can be used in the next step without further purification, or it can be purified by column chromatography on silica gel if a higher purity intermediate is desired.

Rationale for Experimental Choices:

  • Methylating Agent: Dimethyl sulfate is a potent and cost-effective methylating agent suitable for this transformation.

  • Base: Potassium carbonate is a moderately strong base that is sufficient to facilitate the N-methylation. Its insolubility in acetone allows for easy removal by filtration.

  • Solvent: Acetone is a suitable polar aprotic solvent for this reaction.

Step 2: Saponification to Trigonelline

This step involves the hydrolysis of the methyl ester of the N-methylated intermediate to the corresponding carboxylic acid, yielding the zwitterionic Trigonelline.

Protocol:

  • Dissolution: Dissolve the crude Methyl 1-methyl-4-oxo-1,4-dihydropyridine-3-carboxylate from the previous step in a mixture of methanol and water.

  • Base Addition: Add a solution of sodium hydroxide (1.5 - 2.0 eq) or potassium hydroxide in water to the reaction mixture.

  • Reaction: Stir the reaction mixture at room temperature or gently heat to 40-50 °C for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Neutralization and Isolation:

    • Cool the reaction mixture in an ice bath.

    • Carefully neutralize the mixture to approximately pH 7 with a dilute solution of hydrochloric acid. The zwitterionic nature of Trigonelline means it is least soluble at its isoelectric point.

    • The product may precipitate out of the solution upon neutralization. If so, collect the solid by filtration.

  • Purification:

    • The crude Trigonelline can be purified by recrystallization. A common solvent system for recrystallization is a mixture of isopropanol and water.[1]

    • Dissolve the crude product in a minimal amount of hot water, and then add isopropanol until the solution becomes turbid.

    • Allow the solution to cool slowly to room temperature and then in a refrigerator to induce crystallization.

    • Collect the purified crystals by filtration, wash with a small amount of cold isopropanol, and dry under vacuum.

Rationale for Experimental Choices:

  • Hydrolysis Conditions: Basic hydrolysis (saponification) is a standard and effective method for cleaving esters.

  • Solvent System: A mixture of methanol and water ensures the solubility of both the ester starting material and the hydroxide base.

  • Purification: Recrystallization is an effective method for purifying the final product, taking advantage of the differential solubility of Trigonelline and any impurities in the chosen solvent system.

Characterization of Trigonelline

The identity and purity of the synthesized Trigonelline should be confirmed using standard analytical techniques.

Analytical Technique Expected Results
Melting Point 233-235 °C (decomposes)
¹H NMR (D₂O)Peaks corresponding to the N-methyl group and the aromatic protons of the pyridine ring.
¹³C NMR (D₂O)Peaks corresponding to the N-methyl carbon, the aromatic carbons, and the carboxylate carbon.
Mass Spectrometry (ESI+) [M+H]⁺ at m/z 138.05
HPLC A single major peak indicating high purity.

Troubleshooting and Optimization

  • Low Yield in Step 1: If the yield of the N-methylation step is low, ensure that anhydrous conditions were maintained. The reaction time or temperature may also be increased. Consider using a stronger base or a different solvent, but be mindful of the potential for increased O-methylation.

  • O-Methylation as a Side Product: The formation of the O-methylated isomer is a potential side reaction. Its presence can be detected by NMR and mass spectrometry. To minimize this, use a less polar solvent and a milder base. Purification by column chromatography may be necessary to separate the isomers.

  • Incomplete Hydrolysis in Step 2: If the saponification is incomplete, increase the reaction time, temperature, or the amount of base used.

  • Difficulty in Crystallization: If the product does not crystallize readily, try scratching the inside of the flask with a glass rod to induce nucleation, or add a seed crystal if available. The solvent ratio for recrystallization may also need to be optimized.

Conclusion

The protocol described in these application notes provides a reliable and accessible method for the synthesis of Trigonelline from Methyl 4-hydroxynicotinate. By carefully controlling the reaction conditions, particularly during the N-methylation step, researchers can obtain this biologically significant alkaloid in good yield and purity. The detailed explanations of the chemical principles behind each step are intended to empower scientists to not only successfully execute the synthesis but also to adapt and optimize the procedure for their specific research needs.

References

  • An improved process for the preparation of trigonelline or pharmaceutically acceptable salts thereof. (WO2022097017A1).
  • Zhou, J., Chan, L., & Zhou, S. (2012). Trigonelline: a plant alkaloid with therapeutic potential for diabetes and central nervous system disease. Current medicinal chemistry, 19(21), 3523–3531. [Link]

Sources

Application

Methyl 4-Hydroxynicotinate: A Versatile Pyridine Building Block for Organic Synthesis

Introduction Methyl 4-hydroxynicotinate is a key heterocyclic building block in the modern synthetic chemist's toolbox. Its strategic placement of a hydroxyl group, a methyl ester, and a pyridine nitrogen atom provides a...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl 4-hydroxynicotinate is a key heterocyclic building block in the modern synthetic chemist's toolbox. Its strategic placement of a hydroxyl group, a methyl ester, and a pyridine nitrogen atom provides a rich platform for a diverse array of chemical transformations. This guide offers an in-depth exploration of the reactivity and synthetic utility of methyl 4-hydroxynicotinate, providing researchers, scientists, and drug development professionals with detailed application notes and robust protocols for its effective use in the synthesis of complex organic molecules. The inherent functionalities of this molecule allow for selective modifications at the nitrogen and oxygen atoms, as well as activation of the C4-position for advanced cross-coupling reactions, making it a valuable precursor for the synthesis of pharmacologically active compounds, particularly in the realm of kinase inhibitors.

Physicochemical Properties

A clear understanding of the physical and chemical properties of methyl 4-hydroxynicotinate is fundamental to its successful application in synthesis.

PropertyValue
CAS Number 67367-24-2
Molecular Formula C₇H₇NO₃
Molecular Weight 153.14 g/mol
Appearance White to off-white solid
Melting Point 208-212 °C
Solubility Soluble in methanol, DMF, and DMSO. Sparingly soluble in water.

Synthesis of Methyl 4-Hydroxynicotinate

The most common and practical laboratory synthesis of methyl 4-hydroxynicotinate involves the esterification of 4-hydroxynicotinic acid.

Protocol 1: Acid-Catalyzed Esterification of 4-Hydroxynicotinic Acid

This protocol employs a strong acid catalyst to promote the esterification of the carboxylic acid with methanol.

Materials:

  • 4-Hydroxynicotinic acid

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Dichloromethane (DCM)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a stirred suspension of 4-hydroxynicotinic acid (1.0 eq) in anhydrous methanol (10-15 mL per gram of acid) in a round-bottom flask, slowly add concentrated sulfuric acid (0.1-0.2 eq) at room temperature.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.

  • Carefully neutralize the residue with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

  • Extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The crude methyl 4-hydroxynicotinate can be purified by recrystallization from a suitable solvent such as methanol or ethyl acetate to afford a white to off-white solid.

Key Synthetic Transformations and Protocols

Methyl 4-hydroxynicotinate's utility stems from the reactivity of its three key functional groups: the pyridine nitrogen, the 4-hydroxyl group, and the methyl ester. The following sections detail critical transformations that unlock the synthetic potential of this building block.

Activation of the 4-Position: A Gateway to Cross-Coupling

The hydroxyl group at the 4-position of the pyridine ring is a poor leaving group. Therefore, its conversion to a more reactive species, such as a chloride or a triflate, is a crucial first step for engaging in palladium-catalyzed cross-coupling reactions.

This protocol describes the conversion of the 4-hydroxy group to a 4-chloro group, a common precursor for various nucleophilic substitution and cross-coupling reactions.

Causality: Phosphorus oxychloride is a powerful dehydrating and chlorinating agent. It reacts with the tautomeric pyridone form of 4-hydroxynicotinate to generate a phosphate ester intermediate, which is then displaced by a chloride ion to yield the 4-chloropyridine derivative.

G Methyl 4-hydroxynicotinate Methyl 4-hydroxynicotinate Pyridone Tautomer Pyridone Tautomer Methyl 4-hydroxynicotinate->Pyridone Tautomer Tautomerization Phosphate Ester Intermediate Phosphate Ester Intermediate Pyridone Tautomer->Phosphate Ester Intermediate + POCl3 Methyl 4-chloronicotinate Methyl 4-chloronicotinate Phosphate Ester Intermediate->Methyl 4-chloronicotinate + Cl- G Pd(0)Ln Pd(0)Ln Oxidative Addition Oxidative Addition Pd(0)Ln->Oxidative Addition Ar-X Transmetalation Transmetalation Oxidative Addition->Transmetalation R-B(OR)2 Reductive Elimination Reductive Elimination Transmetalation->Reductive Elimination Base Reductive Elimination->Pd(0)Ln Ar-R G Methyl 4-hydroxynicotinate Methyl 4-hydroxynicotinate Methyl 4-chloronicotinate Methyl 4-chloronicotinate Methyl 4-hydroxynicotinate->Methyl 4-chloronicotinate Chlorination Methyl 4-aryloxynicotinate Methyl 4-aryloxynicotinate Methyl 4-chloronicotinate->Methyl 4-aryloxynicotinate Nucleophilic Aromatic Substitution 4-Aryloxynicotinamide 4-Aryloxynicotinamide Methyl 4-aryloxynicotinate->4-Aryloxynicotinamide Amidation Sorafenib Analogue Sorafenib Analogue 4-Aryloxynicotinamide->Sorafenib Analogue Urea Formation

Method

Application Note: A Robust HPLC Method for the Analysis of Methyl 4-hydroxynicotinate

Abstract This application note presents a detailed and robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of Methyl 4-hydroxynicotinate. Recognizing the polar and...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed and robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of Methyl 4-hydroxynicotinate. Recognizing the polar and zwitterionic nature of the analyte's parent compound, this protocol is specifically designed to address the common challenges associated with the retention and peak shape of such molecules. The method employs a C18 stationary phase with a highly aqueous mobile phase, with pH control being a critical parameter for achieving reproducible and accurate results. This document provides a comprehensive guide for researchers, scientists, and drug development professionals, covering method development rationale, a step-by-step protocol, and validation considerations in accordance with ICH guidelines.

Introduction: The Analytical Challenge of Polar Pyridine Derivatives

Methyl 4-hydroxynicotinate is a pyridine carboxylic acid derivative.[1] Such compounds are of significant interest in pharmaceutical and chemical synthesis. The accurate and precise quantification of this analyte is crucial for quality control, stability studies, and pharmacokinetic assessments.

The analytical challenge in the HPLC of Methyl 4-hydroxynicotinate and its parent acid, 4-hydroxynicotinic acid, lies in its polarity. The presence of a hydroxyl group and a pyridine ring imparts significant hydrophilicity. The parent acid is known to be zwitterionic, a characteristic that often leads to poor retention on traditional reversed-phase columns with standard mobile phases.[2] This application note details a method that overcomes these challenges to provide a reliable analytical solution.

Physicochemical Properties and Chromatographic Strategy

A successful HPLC method is built upon a solid understanding of the analyte's physicochemical properties.

  • Polarity and Solubility: 4-hydroxynicotinic acid, the parent compound, is most soluble in water.[3] This high polarity necessitates a reversed-phase method with a highly aqueous mobile phase to ensure adequate interaction with the stationary phase.

  • pKa and Mobile Phase pH: The parent acid has a predicted pKa of approximately 8.18 for the pyridine nitrogen and a more acidic pKa for the carboxylic acid.[4] The ionization state of the molecule is therefore highly dependent on the mobile phase pH. To ensure consistent retention and good peak shape, the mobile phase pH must be carefully controlled with a suitable buffer. A pH of around 3-4 is recommended to suppress the ionization of the carboxylic acid group and promote retention on a C18 column.

  • UV Absorbance: The conjugated pyridine ring system in Methyl 4-hydroxynicotinate results in strong UV absorbance. Based on the structure of nicotinic acid and related derivatives, a maximum absorbance (λmax) is expected in the range of 260-280 nm. For the purpose of this method, a detection wavelength of 265 nm is proposed. It is, however, strongly recommended to determine the empirical λmax of a standard solution of Methyl 4-hydroxynicotinate using a UV-Vis spectrophotometer to ensure optimal sensitivity.

Experimental Protocol

This section provides a detailed, step-by-step methodology for the HPLC analysis of Methyl 4-hydroxynicotinate.

Materials and Reagents
  • Methyl 4-hydroxynicotinate reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, e.g., Milli-Q or equivalent)

  • Potassium dihydrogen phosphate (KH₂PO₄)

  • Phosphoric acid (H₃PO₄)

Instrumentation
  • HPLC system with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

  • A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is suitable for this application.

Preparation of Solutions
  • Mobile Phase: 25 mM Potassium Phosphate Buffer (pH 3.5) in 95:5 (v/v) Water:Acetonitrile.

    • Weigh 3.4 g of KH₂PO₄ and dissolve in 1 L of HPLC grade water.

    • Adjust the pH to 3.5 with phosphoric acid.

    • Filter the buffer through a 0.45 µm membrane filter.

    • The final mobile phase composition is 95% of the prepared buffer and 5% acetonitrile.

  • Sample Diluent: Mobile phase is recommended as the sample diluent to avoid peak distortion.

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of Methyl 4-hydroxynicotinate reference standard and dissolve in 10 mL of sample diluent.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the sample diluent to appropriate concentrations for calibration (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

Chromatographic Conditions
ParameterCondition
Column C18 Reversed-Phase, 4.6 x 150 mm, 5 µm
Mobile Phase 95:5 (v/v) 25 mM KH₂PO₄ (pH 3.5) : Acetonitrile
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 265 nm
Run Time Approximately 10 minutes
HPLC Analysis Workflow

The following diagram illustrates the general workflow for the HPLC analysis of Methyl 4-hydroxynicotinate.

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_mobile Prepare Mobile Phase (Buffered Aqueous) hplc_system Equilibrate HPLC System prep_mobile->hplc_system prep_std Prepare Standard Solutions inject_std Inject Standards (Calibration Curve) prep_std->inject_std prep_sample Prepare Sample Solutions inject_sample Inject Samples prep_sample->inject_sample hplc_system->inject_std hplc_system->inject_sample integrate Integrate Peaks inject_std->integrate inject_sample->integrate quantify Quantify Analyte integrate->quantify report Generate Report quantify->report

Caption: HPLC Analysis Workflow for Methyl 4-hydroxynicotinate.

Method Validation

For use in a regulated environment, the analytical method must be validated according to the International Council for Harmonisation (ICH) guidelines.[5] The validation process ensures that the method is suitable for its intended purpose.

Validation Parameters

The core parameters for validation of a quantitative HPLC method include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This can be demonstrated by analyzing a placebo sample and by stress testing the analyte to generate degradation products.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is typically assessed over a range of 5-6 concentrations.

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results to the true value. This is often determined by spike-recovery studies on a placebo matrix.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified with acceptable precision and accuracy, respectively.

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.

System Suitability

Before each analytical run, a system suitability test must be performed to ensure the chromatographic system is performing adequately. This is typically done by injecting a standard solution multiple times.

System Suitability ParameterAcceptance Criteria
Tailing Factor (Asymmetry) ≤ 2.0
Theoretical Plates (N) > 2000
%RSD of Peak Area ≤ 2.0% (for n≥5)
%RSD of Retention Time ≤ 1.0% (for n≥5)
Method Validation Workflow

The following diagram illustrates the logical flow of the method validation process.

Validation_Workflow cluster_protocol Validation Protocol cluster_reporting Reporting define_params Define Validation Parameters & Criteria specificity Specificity linearity Linearity & Range accuracy Accuracy precision Precision (Repeatability & Intermediate) lod_loq LOD & LOQ robustness Robustness validation_report Validation Report specificity->validation_report linearity->validation_report accuracy->validation_report precision->validation_report lod_loq->validation_report robustness->validation_report

Caption: HPLC Method Validation Process according to ICH Guidelines.

Conclusion

The RP-HPLC method detailed in this application note provides a robust and reliable approach for the quantitative analysis of Methyl 4-hydroxynicotinate. By carefully considering the physicochemical properties of the analyte, particularly its polarity and pKa, the described method achieves good retention and peak shape. The provided protocol, along with the outlined validation strategy, offers a comprehensive guide for the implementation of this method in a research or quality control setting.

References

  • SIELC Technologies. (n.d.). New HPLC methods for the separation of alpha, beta, and gamma zwitterions in reversed-phase conditions. Retrieved from [Link]

  • GOV.UK. (n.d.). Niacin (Vitamin B3) - A review of analytical methods for use in food. Retrieved from [Link]

  • LCGC International. (2018, November 1). Analysis of Bioavailable Niacin (Vitamin B3) by HPLC with Post-Column Photochemical Derivatization in Foods and Supplements. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Analysis of Nicotinic Acid and Nicotinamide (Vitamin B3) on Newcrom AH Column. Retrieved from [Link]

  • Shimadzu Corporation. (n.d.). No.61 Various Analysis Techniques for Organic Acids and Examples of Their Application. Retrieved from [Link]

  • Royal Society of Chemistry. (2022). Hydroxynicotinic acid crystallisation and solubility systematic studies. CrystEngComm, 24(1), 108-119. [Link]

  • International Council for Harmonisation. (2022). ICH Harmonised Guideline Q2(R2): Validation of Analytical Procedures. Retrieved from [Link]

  • Khan Academy. (2014, July 14). UV/Vis spectroscopy [Video]. YouTube. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Visible and Ultraviolet Spectroscopy. Retrieved from [Link]

  • Shimadzu Corporation. (n.d.). The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. Retrieved from [Link]

  • University of Toronto Scarborough. (n.d.). Interpreting UV-Vis Spectra. Retrieved from [Link]

  • PubChem. (n.d.). 4-Hydroxynicotinic acid. Retrieved from [Link]

  • PubChemLite. (n.d.). 4-hydroxynicotinic acid (C6H5NO3). Retrieved from [Link]

  • Human Metabolome Database. (n.d.). Showing metabocard for Methyl nicotinate (HMDB0029806). Retrieved from [Link]

Sources

Application

Application Note: GC-MS Analysis of Methyl 4-hydroxynicotinate after Silylation Derivatization

Introduction Methyl 4-hydroxynicotinate is a key intermediate in the synthesis of various pharmaceutical compounds and is an alkaloid found in natural products like coffee and fenugreek.[1] Accurate and reliable quantifi...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl 4-hydroxynicotinate is a key intermediate in the synthesis of various pharmaceutical compounds and is an alkaloid found in natural products like coffee and fenugreek.[1] Accurate and reliable quantification of this compound is crucial for quality control in drug development and manufacturing. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation and identification of volatile and thermally stable compounds.[2] However, Methyl 4-hydroxynicotinate, with its polar hydroxyl group, exhibits poor chromatographic behavior and thermal instability, making direct GC-MS analysis challenging.

To overcome these limitations, a derivatization step is necessary.[3][4] Derivatization chemically modifies the analyte to improve its volatility, thermal stability, and chromatographic properties.[5] Silylation is a widely used and effective derivatization technique where an active hydrogen in a polar functional group (like the hydroxyl group in Methyl 4-hydroxynicotinate) is replaced by a non-polar trimethylsilyl (TMS) group.[3][6] This process significantly enhances the analyte's suitability for GC-MS analysis, leading to improved peak shape, sensitivity, and reproducibility.[7][5]

This application note provides a detailed protocol for the GC-MS analysis of Methyl 4-hydroxynicotinate following derivatization with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and a trimethylchlorosilane (TMCS) catalyst.

Principle of Silylation Derivatization

Silylation involves the reaction of a silylating agent, in this case, BSTFA with a TMCS catalyst, with the active hydrogen of the hydroxyl group on the Methyl 4-hydroxynicotinate molecule. The TMS group from the BSTFA replaces the hydrogen atom, forming a more volatile and less polar trimethylsilyl ether derivative.[6] TMCS is often used as a catalyst to increase the reactivity of the silylating agent, especially for sterically hindered or less reactive functional groups.[8] The by-products of this reaction are volatile and typically do not interfere with the chromatographic analysis.[8]

The reaction proceeds as follows:

Methyl 4-hydroxynicotinate + BSTFA --(TMCS catalyst)--> Methyl 4-(trimethylsilyloxy)nicotinate + By-products

Experimental

Materials and Reagents
  • Methyl 4-hydroxynicotinate (CAS: 67367-24-2), analytical standard grade[9][10]

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine, anhydrous

  • Ethyl Acetate, HPLC grade

  • Nitrogen gas, high purity

  • GC vials, 2 mL, with PTFE/silicone septa

Standard Solution Preparation

Prepare a stock solution of Methyl 4-hydroxynicotinate (1 mg/mL) in anhydrous pyridine. From this stock solution, prepare a series of working standard solutions of varying concentrations by serial dilution with anhydrous pyridine.

Sample Preparation and Derivatization Protocol
  • Drying: Pipette a known volume of the sample or standard solution into a 2 mL GC vial. If the sample is in an aqueous or protic solvent, it must be evaporated to complete dryness under a gentle stream of nitrogen gas, as moisture will destroy the silylating reagent.[11]

  • Reagent Addition: To the dried residue, add 100 µL of anhydrous pyridine to redissolve the analyte.

  • Derivatization: Add 100 µL of BSTFA + 1% TMCS to the vial.

  • Reaction: Tightly cap the vial and vortex briefly to ensure thorough mixing. Heat the vial at 70°C for 30 minutes in a heating block or oven.[12] Derivatization times and temperatures may need to be optimized depending on the specific sample matrix.

  • Cooling: Allow the vial to cool to room temperature before GC-MS analysis.

Workflow Diagram

Derivatization_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis start Start: Sample/Standard dry Evaporate to Dryness (if necessary) start->dry dissolve Dissolve in Anhydrous Pyridine dry->dissolve add_reagent Add BSTFA + 1% TMCS dissolve->add_reagent vortex Vortex add_reagent->vortex heat Heat at 70°C for 30 min vortex->heat cool Cool to Room Temp heat->cool gcms GC-MS Injection cool->gcms end End: Data Acquisition gcms->end

Caption: Workflow for the silylation derivatization of Methyl 4-hydroxynicotinate.

GC-MS Instrumentation and Parameters

The following table outlines the recommended GC-MS parameters. Optimization may be required based on the specific instrument and column used.[13]

Parameter Condition
Gas Chromatograph Agilent 7890B GC System or equivalent
Mass Spectrometer Agilent 5977A MSD or equivalent
GC Column HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column[14]
Injector Temperature 280°C
Injection Volume 1 µL
Injection Mode Splitless
Carrier Gas Helium
Flow Rate 1.0 mL/min (Constant Flow)
Oven Program Initial temp 100°C, hold for 1 min, ramp to 280°C at 15°C/min, hold for 5 min
Transfer Line Temp 280°C
Ion Source Temp 230°C
Quadrupole Temp 150°C
Ionization Mode Electron Ionization (EI)
Ionization Energy 70 eV
Scan Range m/z 40-500
Scan Mode Full Scan

Expected Results and Data Analysis

Chromatogram

Under the specified conditions, the trimethylsilyl derivative of Methyl 4-hydroxynicotinate is expected to elute as a sharp, symmetrical peak. The underivatized compound, if present, would likely elute much later with significant tailing or may not elute at all.

Mass Spectrum

The mass spectrum of the derivatized Methyl 4-hydroxynicotinate will show a characteristic fragmentation pattern. The molecular ion peak (M+) is expected at m/z 225, corresponding to the molecular weight of the TMS derivative. Key fragment ions will aid in the structural confirmation. Silylated compounds are known to produce informative and stable fragments, which enhances detection limits.[12]

Fragmentation Pathway

The fragmentation of the TMS derivative of Methyl 4-hydroxynicotinate is initiated by the electron ionization. The molecular ion can undergo various fragmentation pathways, including the loss of a methyl group from the TMS moiety, which is a common fragmentation for silylated compounds.

Fragmentation_Pathway M [M]+. m/z 225 M_minus_15 [M-15]+ m/z 210 M->M_minus_15 - •CH3 M_minus_59 [M-59]+ m/z 166 M->M_minus_59 - •COOCH3 M_minus_43 [M-43]+ m/z 182 M_minus_15->M_minus_43 - CO

Caption: Proposed fragmentation pathway for TMS-derivatized Methyl 4-hydroxynicotinate.

Method Validation and Quality Control

For quantitative applications, the method should be validated according to the International Council for Harmonisation (ICH) guidelines.[15][16] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.[17]

  • Linearity: The calibration curve should demonstrate a linear relationship between the peak area and the concentration of the analyte over a defined range.[18]

  • Accuracy and Precision: Determined by replicate analysis of samples with known concentrations.[18]

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively.[17]

  • Robustness: The reliability of the method when small, deliberate variations in method parameters are introduced.[15]

A reagent blank, prepared by following the derivatization protocol without the analyte, should be run to check for any contamination from the reagents or sample handling.[6]

Troubleshooting

Problem Potential Cause(s) Suggested Solution(s)
No or low product peak Incomplete derivatization.Increase reaction time and/or temperature. Ensure the sample is completely dry before adding reagents. Use a catalyst like TMCS if not already included.
Presence of moisture.Ensure all glassware is dry and use anhydrous solvents. Store silylating reagents properly to prevent moisture contamination.[6]
Poor peak shape (tailing) Active sites in the GC system.Use a deactivated inlet liner and perform regular maintenance. Injecting the silylating reagent can sometimes temporarily passivate the system.
Incomplete derivatization.Optimize derivatization conditions as mentioned above.
Ghost peaks or baseline noise Contamination from reagents, vials, or the GC system.Use high-purity reagents and solvents. Thoroughly clean glassware. Bake out the GC column.[7]
Irreproducible results Inconsistent derivatization.Ensure precise and accurate addition of all reagents and consistent reaction conditions (time and temperature).
Degradation of derivatives.Analyze samples as soon as possible after derivatization as TMS derivatives can be susceptible to hydrolysis.

Conclusion

This application note provides a comprehensive and reliable protocol for the GC-MS analysis of Methyl 4-hydroxynicotinate after silylation derivatization. The use of BSTFA with a TMCS catalyst effectively converts the polar analyte into a volatile and thermally stable derivative, enabling robust and sensitive quantification. This method is well-suited for quality control and research applications in the pharmaceutical and related industries. Proper method validation is essential to ensure the accuracy and reliability of the results.[2]

References

  • BenchChem. (n.d.). Derivatization of Polar Analytes for GC-MS Analysis: A Focus on Silylation with Triethylsilanol and its Analogs.
  • De Paoli, M., & Traldi, P. (2018). A Strategy for GC/MS Quantification of Polar Compounds via their Silylated Surrogates. Semantic Scholar.
  • CNKI. (n.d.). GC-MS Determination of Nicotinic Acid with Derivatization by Silanization.
  • Cele, L. P., et al. (2019). Target, Suspect and Non-Target Screening of Silylated Derivatives of Polar Compounds Based on Single Ion Monitoring GC-MS. National Institutes of Health.
  • ResearchGate. (n.d.). GC/MS-SIM parameters of the final determination method of silylated sterols in edible oils.
  • Supelco. (n.d.). BSTFA. Sigma-Aldrich.
  • BenchChem. (n.d.). Gas chromatography-mass spectrometry (GC-MS) analysis of silylated Isomaltitol derivatives.
  • International Journal of Trends in Emerging Research and Development. (2024). Development and validation of the GC-MS method for the determination of volatile contaminants in drug products.
  • ChemicalBook. (n.d.). Methyl 4-hydroxynicotinate CAS#: 67367-24-2.
  • Phenomenex. (2021). Derivatization in Gas Chromatography (GC) Explained.
  • ResearchGate. (2019). A Strategy for GC/MS Quantification of Polar Compounds via their Silylated Surrogates: Silylation and Quantification of Biological Amino Acids.
  • BenchChem. (n.d.). The Principle of Silylation: An In-depth Technical Guide to Derivatization using BSTFA-TMCS.
  • Sigma-Aldrich. (n.d.). The Use of Derivatization Reagents for Gas Chromatography (GC).
  • Springer. (n.d.). Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS?
  • Impact Factor. (n.d.). A Review on GC-MS and Method Development and Validation.
  • National Institutes of Health. (2023). Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity.
  • European Pharmaceutical Review. (2017). GC-MS applications in pharmaceutical analysis.
  • LinkedIn. (2025). Analytical Method Development and Validation in Pharmaceuticals.
  • Supelco. (n.d.). Guide to Derivatization Reagents for GC. Sigma-Aldrich.
  • Caltech GPS. (n.d.). Preparation of TMS Derivatives for GC/MS.
  • Science Publications. (n.d.). GC-MS Analysis and PLS-DA Validation of the Trimethyl Silyl-Derivatization Techniques.
  • MDPI. (n.d.). Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling.
  • ChemicalBook. (n.d.). Methyl 4-hydroxynicotinate CAS#: 67367-24-2.
  • University of California, Davis. (n.d.). GC Derivatization.
  • R&D Chemicals. (n.d.). Methyl 4-hydroxynicotinate, 67367-24-2, suppliers and manufacturers.
  • LGC Standards. (n.d.). Buy Online CAS Number 67367-24-2 - TRC - Methyl 4-Hydroxynicotinate.
  • BLD Pharm. (n.d.). 67367-24-2|Methyl 4-hydroxynicotinate.
  • Chemistry For Everyone. (2025). What Is Derivatization In GC-MS?. YouTube.
  • MDPI. (n.d.). Eco-Friendly Direct GC–MS Method for Estimation of Niacin and Related Impurities Involving Pyridine in Food Supplements.
  • ResearchGate. (2022). Derivatization for GC-MS analysis?.
  • ResearchGate. (2015). How do I perform a methylation as derivatization method for GC-MS analysis without highly toxic diazomethane?.

Sources

Method

Application Notes & Protocols: The Strategic Use of Methyl 4-Hydroxynicotinate in Modern Medicinal Chemistry

Executive Summary: Why Focus on Methyl 4-Hydroxynicotinate? In the landscape of drug discovery, the selection of a core chemical scaffold is a pivotal decision that dictates the trajectory of a research program.[1] Methy...

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: Why Focus on Methyl 4-Hydroxynicotinate?

In the landscape of drug discovery, the selection of a core chemical scaffold is a pivotal decision that dictates the trajectory of a research program.[1] Methyl 4-hydroxynicotinate (CAS: 67367-24-2), a substituted pyridine derivative, has emerged as a particularly valuable building block.[2][3][4] Its utility stems not from a single attribute, but from a confluence of advantageous chemical and structural features. The pyridine ring provides a metabolically robust core that is rich in electronic diversity, capable of participating in a wide array of non-covalent interactions crucial for target binding.

This guide moves beyond a simple cataloging of reactions. It is designed to provide the strategic and causal reasoning behind the use of this scaffold, offering detailed, field-tested protocols for its modification, and contextualizing its application in the development of next-generation therapeutics, particularly kinase inhibitors and G-protein coupled receptor (GPCR) modulators.

Compound Property Value
CAS Number 67367-24-2[2]
Molecular Formula C₇H₇NO₃[2]
Molecular Weight 153.14 g/mol [2]
Key Features Pyridine Core, H-bond Donor (OH), H-bond Acceptor (N, C=O), Two distinct functionalization handles (hydroxyl and ester)

Strategic Applications in Drug Design

The inherent architecture of methyl 4-hydroxynicotinate makes it a "privileged scaffold"—a molecular framework that can serve as a foundation for ligands targeting multiple, distinct biological targets.[5]

Kinase Inhibitors: Targeting the ATP Hinge Region

Protein kinases, which play a central role in cellular signaling, are one of the most important classes of drug targets, particularly in oncology.[6][7] A significant number of approved kinase inhibitors target the ATP-binding site. The picolinate and nicotinate scaffolds are ideal for engaging with the "hinge region" of this site, which forms critical hydrogen bonds with the adenine portion of ATP.[8]

Methyl 4-hydroxynicotinate is expertly pre-configured for this role:

  • Hydrogen Bonding: The pyridine nitrogen acts as a hydrogen bond acceptor, while the 4-hydroxyl group can serve as a hydrogen bond donor. This duality allows it to form one or more of the canonical hydrogen bonds that anchor inhibitors to the kinase hinge.

  • Vectors for Selectivity: The methyl ester at the 3-position and the hydroxyl at the 4-position serve as orthogonal synthetic handles. Derivatization at these sites allows for the exploration of adjacent pockets (such as the "DFG-out" pocket), enabling the fine-tuning of potency and, crucially, selectivity against a panel of over 500 human kinases.[9]

Kinase_Binding cluster_0 Kinase ATP Binding Site cluster_1 Inhibitor Scaffold Hinge Hinge Region (e.g., Ala, Met) HydrophobicPocket Hydrophobic Pocket SolventFront Solvent Front Scaffold Methyl 4-Hydroxynicotinate Core Scaffold->Hinge H-Bonds (Pyridine N, 4-OH) R1 R1 Group (from Ester) R1->SolventFront Improves Solubility & PK Properties R2 R2 Group (from Hydroxyl) R2->HydrophobicPocket Enhances Potency & Selectivity

Caption: Interaction of a nicotinate-based inhibitor with a kinase active site.

GPCR Allosteric Modulators

G-protein coupled receptors (GPCRs) are the largest family of membrane proteins and the target of over a third of all approved drugs.[10] While traditional drugs compete with endogenous ligands at the orthosteric site, allosteric modulators bind to a different, topographically distinct site.[11] This approach offers significant advantages, including greater subtype selectivity and a more nuanced "tuning" of the receptor's response, rather than simple activation or blockade.[12]

The nicotinate scaffold provides a rigid core from which vectors can be projected to probe the less-conserved allosteric sites. The ability to modify the scaffold at two positions allows for the creation of libraries of compounds with diverse three-dimensional shapes, increasing the probability of discovering high-affinity allosteric modulators.[10][13]

Bioisosteric Replacement Strategies

Bioisosterism is a cornerstone of lead optimization, involving the substitution of a functional group with another that retains similar biological activity but offers improved properties.[14][15][16] The 4-hydroxynicotinate moiety can serve as a bioisostere for common groups found in bioactive molecules:

  • Carboxylic Acid Bioisostere: The acidic 4-hydroxyl group (pKa ≈ 8-9) can mimic the interactions of a carboxylic acid while being less acidic. This can dramatically improve cell permeability and oral bioavailability by reducing negative charge at physiological pH.

  • Phenol/Catechol Replacement: Replacing a metabolically labile phenol or catechol group with the 4-hydroxypyridine motif can block sites of oxidative metabolism (e.g., cytochrome P450-mediated hydroxylation) or phase II conjugation, thereby improving the pharmacokinetic profile of a lead compound.

Core Synthetic Protocols & Methodologies

The true value of a scaffold lies in its synthetic tractability. The following protocols are robust, scalable, and designed to serve as the foundation for library synthesis and lead optimization efforts.

Protocol 1: O-Alkylation of the 4-Hydroxyl Group

This is a primary functionalization step to explore hydrophobic pockets or introduce new interaction points. The choice of base and solvent is critical and depends on the reactivity of the alkylating agent.

Objective: To synthesize a library of 4-alkoxy-nicotinate derivatives.

Workflow:

O_Alkylation_Workflow Start Methyl 4-hydroxynicotinate Reaction Reaction at RT to 80°C Monitor by TLC/LC-MS Start->Reaction Reagents Electrophile (R-X) Base (e.g., K₂CO₃, NaH) Solvent (e.g., DMF, Acetone) Reagents->Reaction Workup Aqueous Workup Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product Methyl 4-alkoxy-nicotinate Purification->Product

Caption: General workflow for the O-alkylation of methyl 4-hydroxynicotinate.

Step-by-Step Methodology:

  • Reagent Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add Methyl 4-hydroxynicotinate (1.0 eq).

  • Solvent & Base Addition: Add anhydrous solvent (e.g., DMF or acetone, ~0.2 M concentration). Add a suitable base.

    • Causality Note (Expertise): For reactive alkyl halides (e.g., benzyl bromide), a mild base like potassium carbonate (K₂CO₃, 1.5-2.0 eq) in acetone is sufficient and minimizes side reactions. For less reactive electrophiles or for forming aryl ethers via SₙAr, a stronger base like sodium hydride (NaH, 1.1 eq) in DMF is required to fully deprotonate the hydroxyl group, increasing its nucleophilicity.

  • Electrophile Addition: Add the alkylating or arylating agent (R-X, 1.1-1.2 eq) dropwise at 0 °C (if using NaH) or at room temperature (if using K₂CO₃).

  • Reaction Monitoring: Allow the reaction to stir at the appropriate temperature (room temperature to 80 °C). Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) or LC-MS. A typical reaction time is 2-16 hours.

  • Quenching & Workup (Self-Validation): Upon completion, cool the reaction to room temperature. If NaH was used, quench carefully by the slow addition of saturated aqueous NH₄Cl. If K₂CO₃ was used, dilute the mixture with water. Extract the aqueous layer with an organic solvent (e.g., Ethyl Acetate, 3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired product.

Protocol 2: Amidation of the Methyl Ester

Converting the ester to an amide is a fundamental transformation in medicinal chemistry. Amides are more metabolically stable than esters and provide a hydrogen bond donor (N-H), which can be critical for target engagement. This protocol proceeds in two stages: ester hydrolysis followed by amide coupling.

Objective: To convert the methyl ester into a diverse panel of secondary or tertiary amides.

Stage A: Saponification (Ester Hydrolysis)

  • Setup: Dissolve the methyl nicotinate derivative (1.0 eq, either the starting material or an O-alkylated product from Protocol 1) in a mixture of THF/Methanol and Water (e.g., a 3:1:1 ratio).

  • Hydrolysis: Add lithium hydroxide (LiOH, 1.5-3.0 eq) and stir the mixture at room temperature.

    • Causality Note (Trustworthiness): LiOH is often preferred over NaOH or KOH as it can reduce the incidence of side reactions and often leads to cleaner conversions. The reaction must be monitored closely by TLC/LC-MS to ensure complete consumption of the starting ester without prolonged exposure to basic conditions, which could degrade sensitive functional groups.

  • Acidification & Isolation: Once the reaction is complete (typically 1-4 hours), remove the organic solvents under reduced pressure. Dilute the aqueous residue with water and acidify to pH ~3-4 with 1N HCl. The carboxylic acid product will often precipitate and can be collected by filtration. If it remains in solution, extract with a suitable organic solvent like Ethyl Acetate. Dry the product under vacuum. It is often used in the next step without further purification.

Stage B: Amide Coupling

  • Activation: To a solution of the carboxylic acid from Stage A (1.0 eq) in anhydrous DMF or DCM, add a coupling agent such as HATU (1.1 eq) or EDC (1.2 eq) with HOBt (1.2 eq). Add a tertiary amine base such as DIPEA or Et₃N (3.0 eq). Stir the mixture at room temperature for 15-30 minutes to form the activated ester.

    • Causality Note (Expertise): HATU is a highly efficient coupling reagent that often gives superior yields and faster reaction times, especially for hindered amines or acids. The EDC/HOBt system is a more cost-effective, classical choice that is robust for most standard couplings. The base is crucial to neutralize the HCl byproduct (from EDC) and to deprotonate the amine nucleophile.

  • Amine Addition: Add the desired primary or secondary amine (1.1 eq) to the activated acid mixture.

  • Reaction & Workup: Stir the reaction at room temperature until completion (typically 2-12 hours), as monitored by TLC/LC-MS. Dilute the reaction with water and extract with an organic solvent.

  • Purification: Wash the combined organic layers sequentially with saturated aqueous NaHCO₃, water, and brine. Dry over Na₂SO₄, filter, and concentrate. Purify by flash chromatography or preparative HPLC to obtain the final amide product.

Hypothetical Case Study: Optimization of a VEGFR-2 Inhibitor

This case study illustrates how the protocols can be used to optimize a hypothetical hit compound against VEGFR-2, a key target in angiogenesis.[8]

Starting Hit: Methyl 4-hydroxynicotinate itself shows weak inhibitory activity. Strategy: Use Protocol 1 to add a 4-chloro-2-fluoroaniline group via SₙAr at the 4-position to target the hinge. Use Protocol 2 to couple various amines to the 3-position to improve solubility and target the solvent-exposed region.

Compound R¹ (at 3-position via Amidation) R² (at 4-position via O-Arylation) VEGFR-2 IC₅₀ (nM) Rationale for Change
Hit-1 -OCH₃-OH>10,000Initial Scaffold
Cpd-2 -OCH₃4-chloro-2-fluoro-phenoxy850Protocol 1: Hinge-binding element added. Significant potency gain.
Cpd-3 -(S)-3-amino-pyrrolidine4-chloro-2-fluoro-phenoxy45Protocol 2: Amide coupling adds basic amine to improve solubility and forms new interactions.
Cpd-4 -4-ethyl-piperazine4-chloro-2-fluoro-phenoxy12Protocol 2: Piperazine is a known "privileged scaffold" for improving PK properties.[17] Potency further improved.

This structured, iterative approach, enabled by the versatile chemistry of the methyl 4-hydroxynicotinate scaffold, is fundamental to modern medicinal chemistry campaigns.

Conclusion

Methyl 4-hydroxynicotinate is far more than a simple chemical reagent; it is a strategic platform for innovation in drug discovery. Its combination of a robust heterocyclic core, multiple points for diversification, and inherent drug-like features makes it an indispensable tool for medicinal chemists. The protocols and strategies outlined in this guide provide a validated framework for leveraging this scaffold to its full potential, accelerating the journey from initial hit to optimized clinical candidate.

References

  • Title: application of Methyl 5-hydroxy-4-methylpicolinate in the synthesis of kinase inhibitors Source: Benchchem URL
  • Title: The potentially bioisosteric replacement[8][18] from methyl... Source: ResearchGate URL:

  • Title: Bioisosteric replacement strategy for the synthesis of 1-azacyclic compounds with high affinity for the central nicotinic cholinergic receptors Source: PubMed URL: [Link]

  • Title: Bioisosteric Replacements Source: Cambridge MedChem Consulting URL: [Link]

  • Title: Organic synthesis provides opportunities to transform drug discovery Source: PubMed URL: [Link]

  • Title: Bioisosteric Replacement Strategies Source: SpiroChem URL: [Link]

  • Title: Methyl 4-hydroxynicotinate, 67367-24-2, suppliers and manufacturers Source: R&D Chemicals URL: [Link]

  • Title: Development of allosteric modulators of GPCRs for treatment of CNS disorders Source: PubMed URL: [Link]

  • Title: Medicinal Chemistry Strategies for the Modification of Bioactive Natural Products Source: MDPI URL: [Link]

  • Title: Small Molecule Kinase Inhibitor Drugs (1995-2021): Medical Indication, Pharmacology, and Synthesis Source: PubMed URL: [Link]

  • Title: Drug Discovery - Inhibitor Source: chemical-kinomics URL: [Link]

  • Title: Allosteric modulation of G protein-coupled receptor signaling Source: PMC - PubMed Central - NIH URL: [Link]

  • Title: Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins Source: PMC URL: [Link]

  • Title: The piperazine scaffold for novel drug discovery efforts: the evidence to date Source: PubMed URL: [Link]

  • Title: Allosteric Modulation of Class A GPCRs: Targets, Agents, and Emerging Concepts Source: PMC URL: [Link]

  • Title: Practical Strategies and Concepts in GPCR Allosteric Modulator Discovery: Recent Advances with Metabotropic Glutamate Receptors Source: PubMed Central URL: [Link]

Sources

Application

Application Notes and Protocols for the Derivatization of Methyl 4-hydroxynicotinate in Analytical Chemistry

Introduction: The Analytical Imperative for Derivatizing Methyl 4-hydroxynicotinate Methyl 4-hydroxynicotinate, a key intermediate in pharmaceutical synthesis and a metabolite of interest, presents unique challenges for...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for Derivatizing Methyl 4-hydroxynicotinate

Methyl 4-hydroxynicotinate, a key intermediate in pharmaceutical synthesis and a metabolite of interest, presents unique challenges for direct analysis via common chromatographic techniques. Its polar phenolic hydroxyl group and the basic nitrogen of the pyridine ring contribute to low volatility and potential for strong interactions with chromatographic stationary phases. These characteristics can lead to poor peak shape, low sensitivity, and thermal degradation, particularly in gas chromatography (GC). High-performance liquid chromatography (HPLC) can be a viable alternative; however, the molecule's inherent chromophore may not provide sufficient sensitivity for trace-level quantification without derivatization.

This comprehensive guide provides detailed application notes and validated protocols for the derivatization of methyl 4-hydroxynicotinate. The methodologies outlined herein are designed to enhance analyte volatility, thermal stability, and detectability for robust and reliable quantification by Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) with UV-Vis or Fluorescence detection. As Senior Application Scientists, we emphasize not just the procedural steps but the underlying chemical principles, empowering researchers to adapt and troubleshoot these methods effectively.

Part 1: Derivatization for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

The primary goal of derivatization for GC-MS is to chemically modify the analyte to increase its volatility and thermal stability. This is achieved by replacing the active hydrogen of the polar hydroxyl group with a non-polar, thermally stable moiety. For methyl 4-hydroxynicotinate, two principal strategies are highly effective: silylation and alkylation/acylation.

The Principle of Silylation: Enhancing Volatility and Thermal Stability

Silylation is a robust and widely used derivatization technique where a polar functional group's active hydrogen is replaced by a trimethylsilyl (TMS) group. This transformation drastically reduces the polarity and intermolecular hydrogen bonding of the analyte, leading to a significant increase in its volatility. The resulting TMS derivatives are generally more thermally stable, preventing on-column degradation and improving chromatographic peak shape.

For methyl 4-hydroxynicotinate, the hydroxyl group is the primary target for silylation. Reagents such as N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are highly effective for this purpose. The reaction proceeds via a nucleophilic attack of the hydroxyl oxygen on the silicon atom of the silylating agent.

Diagram 1: Silylation of Methyl 4-hydroxynicotinate

M4HN Methyl 4-hydroxynicotinate TMS_M4HN TMS-Methyl 4-hydroxynicotinate M4HN->TMS_M4HN Silylation MSTFA MSTFA MSTFA->TMS_M4HN Byproduct N-Methyltrifluoroacetamide (volatile) TMS_M4HN->Byproduct

Caption: Silylation workflow for methyl 4-hydroxynicotinate using MSTFA.

Protocol for Silylation of Methyl 4-hydroxynicotinate using MSTFA

This protocol is designed for the derivatization of methyl 4-hydroxynicotinate in a dried sample extract.

Materials:

  • Sample containing methyl 4-hydroxynicotinate (dried)

  • N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

  • Pyridine (anhydrous)

  • Reaction vials (2 mL) with PTFE-lined caps

  • Heating block or oven

  • Vortex mixer

  • GC-MS system

Procedure:

  • Sample Preparation: Ensure the sample extract is completely dry. Residual water or protic solvents will react with the silylating reagent, reducing derivatization efficiency. Evaporation under a gentle stream of nitrogen is recommended.

  • Reagent Addition: To the dried sample residue in a reaction vial, add 50 µL of anhydrous pyridine to aid in dissolving the analyte. Subsequently, add 100 µL of MSTFA.

  • Reaction: Tightly cap the vial and vortex for 30 seconds. Heat the vial at 70°C for 45 minutes in a heating block or oven.

  • Cooling: After the reaction is complete, allow the vial to cool to room temperature.

  • Analysis: The derivatized sample is now ready for direct injection into the GC-MS system.

Self-Validation and Trustworthiness:

  • Reagent Blank: Prepare a reagent blank (pyridine and MSTFA without the sample) and analyze it under the same GC-MS conditions to identify any potential interferences.

  • Complete Derivatization: To ensure the reaction has gone to completion, analyze aliquots at different time points (e.g., 30, 45, 60 minutes) until no further increase in the derivative peak is observed.

  • Derivative Stability: While TMS derivatives are generally stable for several hours to a few days when stored under anhydrous conditions, it is best practice to analyze them as soon as possible after preparation.

The Principle of Alkylation: Creating Stable, Highly Detectable Derivatives

Alkylation involves the introduction of an alkyl group to the phenolic oxygen. Pentafluorobenzyl bromide (PFBBr) is a highly effective alkylating agent, particularly for trace analysis. The resulting pentafluorobenzyl (PFB) ether derivatives are not only stable but are also highly sensitive to electron capture detection (ECD) and negative chemical ionization (NCI) mass spectrometry, offering significantly lower detection limits compared to silylation with electron ionization (EI) MS.[1][2]

The reaction typically proceeds under basic conditions, where the phenoxide ion acts as a nucleophile, attacking the benzylic carbon of PFBBr.

Diagram 2: PFBBr Derivatization of Methyl 4-hydroxynicotinate

M4HN Methyl 4-hydroxynicotinate PFB_M4HN PFB-Methyl 4-hydroxynicotinate M4HN->PFB_M4HN Alkylation PFBBr PFBBr PFBBr->PFB_M4HN Base Base (e.g., K₂CO₃) Base->M4HN Deprotonation

Caption: Alkylation workflow using Pentafluorobenzyl bromide (PFBBr).

Protocol for Alkylation of Methyl 4-hydroxynicotinate using PFBBr

This protocol is adapted for the derivatization of phenolic compounds and is suitable for methyl 4-hydroxynicotinate.[3][4]

Materials:

  • Sample containing methyl 4-hydroxynicotinate

  • Pentafluorobenzyl bromide (PFBBr) solution (e.g., 1% in acetone)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetone (anhydrous)

  • Hexane (HPLC grade)

  • Deionized water

  • Reaction vials (2 mL) with PTFE-lined caps

  • Heating block or water bath

  • Vortex mixer

  • GC-MS system (preferably with NCI capabilities)

Procedure:

  • Sample Preparation: The sample can be in an organic solvent (e.g., acetone). If in an aqueous matrix, extract the analyte into a suitable organic solvent and dry the extract completely.

  • Reagent Addition: To the dried sample, add 100 µL of acetone, a catalytic amount of anhydrous K₂CO₃, and 50 µL of the PFBBr solution.

  • Reaction: Tightly cap the vial and vortex. Heat at 60°C for 1 hour.

  • Extraction: After the reaction, cool the vial to room temperature. Add 500 µL of deionized water and 500 µL of hexane to the vial. Vortex for 1-2 minutes to extract the PFB derivative into the hexane layer.

  • Analysis: Carefully transfer the upper hexane layer to a new vial for GC-MS analysis.

Self-Validation and Trustworthiness:

  • Byproduct Removal: The aqueous wash helps remove excess base and salts. Ensure complete phase separation to avoid injecting non-volatile materials.

  • Reagent Purity: PFBBr can degrade over time. Use a fresh solution and analyze a reagent blank to check for impurities.

  • Enhanced Sensitivity: When using NCI-MS, the PFB derivative will often yield a prominent molecular anion or a [M-181]⁻ ion corresponding to the loss of the C₆F₅CH₂ radical, providing high sensitivity and selectivity.[5]

Data Presentation: Expected Mass Spectrometric Data

The following table summarizes the expected mass shifts and key fragment ions for the derivatized methyl 4-hydroxynicotinate. These values are crucial for method development and data interpretation in GC-MS analysis.

ParameterUnderivatizedTMS DerivativePFB Derivative
Analyte Methyl 4-hydroxynicotinateMethyl 4-(trimethylsilyloxy)nicotinateMethyl 4-(pentafluorobenzyloxy)nicotinate
Molecular Weight ( g/mol ) 153.14225.28333.22
Mass Shift (Δm/z) -+72+180
Expected Key Fragment Ions (m/z) 153 (M⁺), 122 ([M-OCH₃]⁺)225 (M⁺), 210 ([M-CH₃]⁺), 196 ([M-C₂H₅]⁺)333 (M⁺), 181 ([C₆F₅CH₂]⁺), 152 ([M-C₇H₂F₅]⁺)

Note: Fragmentation patterns are predictive and should be confirmed with experimental data. The fragmentation of the TMS derivative is based on known fragmentation of TMS-ethers and TMS-esters.[6][7][8] The fragmentation of the PFB derivative is based on common fragmentation of PFB-ethers.[5]

Part 2: Derivatization for High-Performance Liquid Chromatography (HPLC) Analysis

For HPLC analysis, derivatization is employed to introduce a chromophoric or fluorophoric tag to the analyte, thereby enhancing its detectability by UV-Vis or fluorescence detectors. This is particularly useful for quantifying low concentrations of methyl 4-hydroxynicotinate.

The Principle of Pre-Column Fluorescence Derivatization with Dansyl Chloride

Dansyl chloride (5-(dimethylamino)naphthalene-1-sulfonyl chloride) is a classic derivatizing agent that reacts with phenols, primary and secondary amines, and some alcohols to produce highly fluorescent dansyl derivatives.[9] The reaction with the hydroxyl group of methyl 4-hydroxynicotinate proceeds under basic conditions, leading to the formation of a stable sulfonamide linkage. The resulting derivative exhibits strong fluorescence, allowing for highly sensitive detection.

Diagram 3: Dansyl Chloride Derivatization Workflow

M4HN Methyl 4-hydroxynicotinate Dansyl_M4HN Dansyl-M4HN (Fluorescent) M4HN->Dansyl_M4HN Derivatization DansylCl Dansyl Chloride DansylCl->Dansyl_M4HN Base Base (e.g., NaHCO₃) Base->M4HN Deprotonation HPLC HPLC-FLD Analysis Dansyl_M4HN->HPLC

Caption: Pre-column fluorescence derivatization using Dansyl Chloride.

Protocol for Fluorescence Derivatization using Dansyl Chloride

This protocol is a general method for the dansylation of phenols and can be adapted for methyl 4-hydroxynicotinate.[9][10]

Materials:

  • Sample containing methyl 4-hydroxynicotinate

  • Dansyl chloride solution (e.g., 1 mg/mL in acetone)

  • Sodium bicarbonate buffer (0.1 M, pH 9.5)

  • Acetone

  • Reaction vials (2 mL)

  • Heating block or water bath

  • HPLC system with a fluorescence detector

Procedure:

  • Sample Preparation: Dissolve the sample in a small volume of acetone or the bicarbonate buffer.

  • Reaction Mixture: In a reaction vial, mix 100 µL of the sample solution with 100 µL of the sodium bicarbonate buffer. Add 200 µL of the dansyl chloride solution.

  • Reaction: Vortex the mixture and heat at 60°C for 30 minutes in the dark.

  • Quenching: After cooling, the reaction can be quenched by adding a small amount of a primary amine solution (e.g., proline) to react with excess dansyl chloride, although this is often not necessary if the excess reagent is chromatographically resolved.

  • Analysis: The derivatized sample can be directly injected into the HPLC system.

Self-Validation and Trustworthiness:

  • Optimization of pH: The reaction pH is critical. A pH range of 9-10.5 is generally optimal for the derivatization of phenols.

  • Light Sensitivity: Dansyl derivatives are light-sensitive. Protect the reaction mixture and the final samples from light to prevent degradation.

  • Detector Wavelengths: Set the fluorescence detector to the appropriate excitation and emission wavelengths for dansyl derivatives (typically around λex = 340 nm and λem = 520 nm).

The Principle of Pre-Column UV-Vis Derivatization with 4-Nitrobenzoyl Chloride

For laboratories equipped with UV-Vis detectors, derivatization with a reagent that introduces a strong chromophore can significantly enhance sensitivity. 4-Nitrobenzoyl chloride (4-NB-Cl) reacts with phenols under basic conditions to form 4-nitrobenzoyl esters, which have a strong UV absorbance at a wavelength where the underivatized analyte has minimal absorbance.[11][12]

Protocol for UV-Vis Derivatization using 4-Nitrobenzoyl Chloride

This protocol is based on the derivatization of phenols for enhanced UV detection.[11]

Materials:

  • Sample containing methyl 4-hydroxynicotinate

  • 4-Nitrobenzoyl chloride solution (e.g., 2 mg/mL in acetonitrile)

  • Borate buffer (0.1 M, pH 8.5)

  • Acetonitrile

  • Reaction vials (2 mL)

  • Heating block or water bath

  • HPLC system with a UV-Vis detector

Procedure:

  • Sample Preparation: Dissolve the sample in the borate buffer or acetonitrile.

  • Reaction Mixture: In a reaction vial, mix 100 µL of the sample solution with 100 µL of the borate buffer. Add 100 µL of the 4-NB-Cl solution.

  • Reaction: Vortex the mixture and heat at 50°C for 5-10 minutes.

  • Analysis: After cooling to room temperature, the sample is ready for injection into the HPLC system.

Self-Validation and Trustworthiness:

  • Reaction Time: The reaction is typically rapid. Monitor the formation of the derivative over a short time course (e.g., 1, 2, 5, 10 minutes) to determine the optimal reaction time.

  • Detector Wavelength: The 4-nitrobenzoyl derivatives of phenols typically have a maximum absorbance around 260-280 nm. Monitor at a wavelength that maximizes the signal of the derivative while minimizing background interference.

  • Mobile Phase Compatibility: Ensure that the final reaction mixture is compatible with the HPLC mobile phase to avoid precipitation in the system.

Conclusion

The derivatization of methyl 4-hydroxynicotinate is an essential step for its reliable and sensitive determination by chromatographic methods. For GC-MS analysis, silylation with MSTFA offers a straightforward approach to increase volatility and thermal stability, while alkylation with PFBBr provides superior sensitivity, especially with NCI-MS. For HPLC analysis, pre-column derivatization with dansyl chloride or 4-nitrobenzoyl chloride can significantly enhance fluorescence or UV-Vis detection, respectively, enabling trace-level quantification. The choice of the optimal derivatization strategy will depend on the analytical instrumentation available, the required sensitivity, and the nature of the sample matrix. The protocols and principles outlined in this guide provide a robust foundation for researchers, scientists, and drug development professionals to develop and validate analytical methods for methyl 4-hydroxynicotinate.

References

  • Zheng, S., Thapa, M., Mitchell, J., & Li, S. (n.d.). Dansyl Chloride Derivatization of the Phenol Submetabolome of Cellular Extracts. Metabolomics Workbench. Retrieved from [Link]

  • Hanada, Y., Imaizumi, I., et al. (2002). Application of a pentafluorobenzyl bromide derivatization method in gas chromatography/mass spectrometry of trace levels of halogenated phenols in air, water and sediment samples. Analytical Sciences, 18(6), 655-659. Available at: [Link]

  • Nakamura, S., Takino, M., & Daishima, S. (2001). Trace level determination of phenols as pentafluorobenzyl derivatives by gas chromatography–negative-ion chemical ionization mass spectrometry. Analyst, 126(5), 755-759. Available at: [Link]

  • MSU Mass Spectrometry Core. (2019). Protocol MSU_MSMC_010: Extraction of short chain fatty acids (SCFAs) and conversion to pentafluorobenzyl derivatives. Retrieved from [Link]

  • Pickering Laboratories. (n.d.). Analysis of Bioavailable Niacin (Vitamin B3) by HPLC with Post-column Photochemical Derivatization in Foods and Supplements. LCGC International. Retrieved from [Link]

  • Hanada, Y., Imaizumi, I., et al. (2002). Application of a Pentafluorobenzyl Bromide Derivatization Method in Gas Chromatography/Mass Spectrometry of Trace Levels of Halogenated Phenols in Air, Water and Sediment Samples. ResearchGate. Available at: [Link]

  • Nakamura, H., et al. (2017). Simple HPLC–UV Analysis of Phenol and Its Related Compounds in Tap Water after Pre-Column Derivatization with 4-Nitrobenzoyl Chloride. American Journal of Analytical Chemistry, 8, 215-224. Available at: [Link]

  • Ross, B. M., & Katzman, M. A. (2008). Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test'. BMC Research Notes, 1, 84. Available at: [Link]

  • Tokunaga, H., et al. (2002). HPLC with fluorescence detection of urinary phenol, cresols and xylenols using 4-(4,5-diphenyl-1H-imidazol-2-yl)benzoyl chloride as a fluorescence labeling reagent. Journal of Health Science, 48(3), 223-229. Available at: [Link]

  • Gatti, R., Gioia, M. G., & Di Pietra, A. M. (2001). Analysis of phenols in pharmaceuticals by liquid chromatography after pre-column labelling and on-line post-column photochemical derivatization. Analytica Chimica Acta, 447(1-2), 89-99. Available at: [Link]

  • The Bumbling Biochemist. (2025). Derivatization of metabolites for GC-MS via methoximation+silylation. Retrieved from [Link]

  • Unutmaz, U., & Yildirim, E. (2019). Determination of Nicotinic Acid and Nicotinamide Forms of Vitamin B3 (Niacin) in Fruits and Vegetables by HPLC Using Postcolumn Derivatization System. Pakistan Journal of Nutrition, 18(6), 563-570. Available at: [Link]

  • Nakamura, S., Takino, M., & Daishima, S. (2001). Trace level determination of phenols as pentafluorobenzyl derivatives by gas chromatography-negative-ion chemical ionization mass spectrometry. ResearchGate. Available at: [Link]

  • The Bumbling Biochemist. (2025). Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silylation. YouTube. Retrieved from [Link]

  • Nakamura, H., et al. (2017). Simple HPLC–UV Analysis of Phenol and Its Related Compounds in Tap Water after Pre-Column Derivatization with 4-Nitrobenzoyl C. Scientific Research Publishing. Available at: [Link]

  • Tokunaga, H., et al. (2002). HPLC with fluorescence detection of urinary phenol, cresols and xylenols using 4-(4,5-diphenyl-1H-imidazol-2-yl)benzoyl chloride as a fluorescence labeling reagent. ResearchGate. Available at: [Link]

  • Imai, K., et al. (1989). HPLC analysis of quinolinic acid, a NAD biosynthesis intermediate, after fluorescence derivatization in an aqueous matrix. Biomedical Chromatography, 3(2), 58-61. Available at: [Link]

  • Dai, J., & Mumper, R. J. (2010). Techniques for Analysis of Plant Phenolic Compounds. Molecules, 15(10), 7313-7352. Available at: [Link]

  • Spratlin, J. L., & Buttry, D. A. (2001). Dansylation of hydroxyl and carboxylic acid functional groups. Analytica Chimica Acta, 434(1), 1-7. Available at: [Link]

  • Nakamura, S., Takino, M., & Daishima, S. (2001). Trace level determination of phenols as pentafluorobenzyl derivatives by gas chromatography-negative-ion chemical ionization mass spectrometry. PubMed. Available at: [Link]

  • Amva, O. B., et al. (2012). GC-MS Analysis and PLS-DA Validation of the Trimethyl Silyl-Derivatization Techniques. American Journal of Applied Sciences, 9(7), 1124-1136. Available at: [Link]

  • Nakamura, H., et al. (2017). Simple HPLC–UV Analysis of Phenol and Its Related Compounds in Tap Water after Pre-Column Derivatization with 4-Nitrobenzoyl Chloride. ResearchGate. Available at: [Link]

  • SpectraBase. (n.d.). Monotrimethylsilyl derivative of Nicotinamide. Retrieved from [Link]

  • Stewart, J. (2016). Re: Does anyone know the detail of silylation method using MSTFA and pyridine? ResearchGate. Retrieved from [Link]

  • Harvey, D. J. (2020). MASS SPECTROMETRIC FRAGMENTATION OF TRIMETHYLSILYL AND RELATED ALKYLSILYL DERIVATIVES. Mass Spectrometry Reviews, 39(1-2), 105-211. Available at: [Link]

  • Wahan, S., et al. (2018). A Stability Indicating HPLC Method to Determine Actual Content and Stability of Nicotine within Electronic Cigarette Liquids. Molecules, 23(8), 2029. Available at: [Link]

  • De Ruiter, C., et al. (1988). Enhanced fluorescence detection of dansyl derivatives of phenolic compounds using a postcolumn photochemical reactor and application to chlorophenols in river water. Analytical Chemistry, 60(6), 666-670. Available at: [Link]

  • Al-Majed, A. A., et al. (2024). Application of nucleophilic substitution reaction for sensitive determination of heptaminol hydrochloride in pharmaceuticals. Future Journal of Pharmaceutical Sciences, 10(1), 1-8. Available at: [Link]

  • Harvey, D. J. (2019). MASS SPECTROMETRIC FRAGMENTATION OF TRIMETHYLSILYL AND RELATED ALKYLSILYL DERIVATIVES. ResearchGate. Available at: [Link]

  • NIST. (n.d.). Niacin, TMS derivative. NIST WebBook. Retrieved from [Link]

  • NIST. (n.d.). Niacin, TMS derivative. NIST WebBook. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Mass spectrum of phenol. Retrieved from [Link]

  • Jain, M., et al. (2007). A novel derivatization of phenol after extraction from human serum using perfluorooctanoyl chloride for gas chromatography-mass spectrometric confirmation and quantification. Clinica Chimica Acta, 385(1-2), 85-90. Available at: [Link]

  • Zhang, Y., et al. (2024). Fragmentation Patterns of Phenolic C-Glycosides in Mass Spectrometry Analysis. Molecules, 29(12), 2795. Available at: [Link]

  • Al-Omair, M. A., & Ali, A. A. (2012). Synthesis and Characterization of Some New 4-Hydroxy-coumarin Derivatives. Molecules, 17(5), 5171-5184. Available at: [Link]

  • Nath, M., et al. (2011). Synthesis, Characterization, and Biological Studies of Organotin(IV) Derivatives with o- or p-hydroxybenzoic Acids. Bioinorganic Chemistry and Applications, 2011, 831721. Available at: [Link]

  • Ameta, K. L., & Kumar, B. (2013). SYNTHESIS AND CHARACTERIZATION OF NEW 7-HYDROXY-4-METHYL COUMARIN INCORPORATED FLAVANONE AND ISOXAZOLINE DERIVATIVES. International Journal of Pharmaceutical, Chemical, and Biological Sciences, 3(3), 775-780. Available at: [Link]

  • World Journal of Pharmaceutical Sciences. (2025). SYNTHESIS AND CHARACTERIZATION OF 4-METHYLCOUMARIN DERIVATIVES AS ANTI-CHOLINESTERASE INHIBITORS. Retrieved from [Link]

Sources

Method

Introduction: The Strategic Importance of Methyl 4-hydroxynicotinate

An Application Note for the Scalable Synthesis of Methyl 4-hydroxynicotinate Methyl 4-hydroxynicotinate (CAS No: 67367-24-2) is a pivotal heterocyclic building block in the synthesis of a wide array of pharmaceutical and...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Scalable Synthesis of Methyl 4-hydroxynicotinate

Methyl 4-hydroxynicotinate (CAS No: 67367-24-2) is a pivotal heterocyclic building block in the synthesis of a wide array of pharmaceutical and agrochemical compounds.[1][2] Its pyridine core, functionalized with both a hydroxyl group and a methyl ester, offers versatile reaction sites for further molecular elaboration. The development of a robust, scalable, and economically viable synthesis protocol is therefore of paramount importance for ensuring a consistent supply chain in research and development as well as in commercial production.

This document provides a comprehensive guide to the large-scale synthesis of Methyl 4-hydroxynicotinate via a field-proven Fischer-Speier esterification method. The protocol is designed for scalability, emphasizing safety, efficiency, and high purity of the final product.

PART 1: The Synthetic Blueprint: Fischer-Speier Esterification

Causality Behind the Chosen Synthetic Route

For the large-scale production of an ester from a carboxylic acid, the Fischer-Speier esterification is often the method of choice due to its operational simplicity and cost-effectiveness. The reaction involves treating the carboxylic acid (4-hydroxynicotinic acid) with an excess of alcohol (methanol) in the presence of a strong acid catalyst, typically sulfuric acid.[3][4]

The core strengths of this approach are:

  • Atom Economy: The reaction is highly efficient, with water being the only byproduct.

  • Cost-Effective Reagents: The primary reagents—4-hydroxynicotinic acid, methanol, and sulfuric acid—are readily available and relatively inexpensive bulk chemicals.

  • Scalability: The procedure is straightforward to scale from the laboratory bench to pilot and industrial-scale reactors without significant modifications.

The reaction proceeds via a well-understood, reversible mechanism.[5][6] The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, significantly enhancing its electrophilicity. This activation facilitates the nucleophilic attack by methanol, leading to a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the protonated ester, which is then deprotonated to afford the final product and regenerate the acid catalyst.[4][6] To drive the equilibrium towards the product side and ensure high conversion, methanol is used in large excess, functioning as both a reagent and the solvent.[4][5]

PART 2: Large-Scale Synthesis Protocol

This protocol is designed for a nominal 1 kg scale of the final product. Adjustments can be made proportionally for different batch sizes.

Safety First: Hazard Analysis and Mitigation

All operations must be conducted in a well-ventilated chemical fume hood or a controlled reactor bay. Appropriate personal protective equipment (PPE), including safety goggles, face shields, and chemically resistant gloves, is mandatory.[7][8]

  • 4-Hydroxynicotinic Acid: May cause skin and serious eye irritation. Harmful if swallowed.[9]

  • Methanol: Highly flammable liquid and vapor. Toxic if swallowed, in contact with skin, or if inhaled. Causes damage to organs (optic nerve).

  • Concentrated Sulfuric Acid: Causes severe skin burns and eye damage. Highly corrosive and reacts exothermically with water and alcohols.

Ensure that emergency eyewash stations and safety showers are readily accessible.[7][8]

Materials and Equipment
Reagent/MaterialCAS NumberMolecular Wt.QuantityNotes
4-Hydroxynicotinic Acid609-70-1139.11 g/mol 1.00 kg (7.19 mol)Starting material, >98% purity
Methanol (Anhydrous)67-56-132.04 g/mol 8.0 L (~6.3 kg)Reagent and solvent
Sulfuric Acid (98%)7664-93-998.08 g/mol 400 mL (~736 g)Catalyst
Sodium Bicarbonate144-55-884.01 g/mol As required (~1.5 kg)For neutralization
Deionized Water7732-18-518.02 g/mol As requiredFor workup and washing

Equipment:

  • 20 L glass reactor equipped with a mechanical overhead stirrer, reflux condenser, dropping funnel, and temperature probe.

  • Heating/cooling mantle.

  • Rotary evaporator with a large-capacity flask.

  • Large Buchner funnel and vacuum flask for filtration.

  • Vacuum oven for drying.

Experimental Workflow Diagram

G cluster_prep 1. Reaction Setup cluster_reaction 2. Esterification Reaction cluster_workup 3. Workup & Isolation cluster_purification 4. Purification charge_reactor Charge Reactor: - 4-Hydroxynicotinic Acid (1.0 kg) - Methanol (8.0 L) cool_mixture Cool to 0-5 °C charge_reactor->cool_mixture add_acid Slowly add H₂SO₄ (400 mL) cool_mixture->add_acid reflux Heat to Reflux (65-70 °C) for 12-18 hours add_acid->reflux monitor Monitor by TLC reflux->monitor cool_down Cool to Room Temperature monitor->cool_down evaporate Remove Methanol (Rotary Evaporator) cool_down->evaporate neutralize Neutralize with NaHCO₃ (aq) to pH 7-8 evaporate->neutralize precipitate Precipitate Product neutralize->precipitate filter_solid Filter Solid Product precipitate->filter_solid wash Wash with Cold DI Water filter_solid->wash dry Dry Under Vacuum (50-60 °C) wash->dry final_product Methyl 4-hydroxynicotinate (White Solid) dry->final_product

Caption: Workflow for the large-scale synthesis of Methyl 4-hydroxynicotinate.

Step-by-Step Synthesis Procedure
  • Reactor Charging: Charge the 20 L reactor with 4-hydroxynicotinic acid (1.00 kg) and methanol (8.0 L). Begin stirring to create a slurry.

  • Catalyst Addition: Cool the reactor contents to 0-5 °C using a cooling bath. Slowly add concentrated sulfuric acid (400 mL) via the dropping funnel over a period of at least one hour. Critical Step: Maintain the internal temperature below 20 °C during the addition to control the exothermic reaction.

  • Reaction Execution: After the acid addition is complete, slowly heat the mixture to reflux (approximately 65-70 °C). Maintain a gentle reflux for 12-18 hours.

  • Reaction Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material (4-hydroxynicotinic acid) is no longer detectable.

  • Solvent Removal: Once the reaction is complete, cool the mixture to room temperature. Remove the excess methanol under reduced pressure using a rotary evaporator.

  • Neutralization and Precipitation: To the concentrated residue, slowly and carefully add a saturated aqueous solution of sodium bicarbonate with vigorous stirring.[10][11] Continue adding the base until the pH of the mixture is between 7 and 8. A thick white solid will precipitate.[11] Critical Step: Perform this step slowly to control the vigorous gas evolution (CO₂).

  • Product Isolation: Cool the slurry in an ice bath for 1-2 hours to ensure complete precipitation. Collect the white solid by vacuum filtration using a large Buchner funnel.[12]

  • Purification: Wash the filter cake thoroughly with several portions of cold deionized water (total of 3-4 L) to remove any inorganic salts.

  • Drying: Dry the purified product in a vacuum oven at 50-60 °C until a constant weight is achieved.

Expected Results
ParameterValue
Expected Yield 980 g - 1.05 kg
Theoretical Yield 1.10 kg
Yield Percentage 89% - 95%
Appearance White to off-white crystalline solid
Purity (by HPLC) >99%

PART 3: Protocol Validation and Trustworthiness

The reliability of this protocol is ensured through several intrinsic checkpoints:

  • Completion Monitoring: The use of TLC provides a definitive endpoint for the reaction, preventing premature workup and ensuring maximum conversion of the starting material. This is a crucial self-validation step before committing to the resource-intensive workup phase.

  • pH-Dependent Isolation: The product, Methyl 4-hydroxynicotinate, is an amphoteric molecule that is soluble in both strong acid and strong base. Its precipitation is highly dependent on reaching a neutral pH. The visual confirmation of a robust precipitation upon neutralization serves as a direct validation of the workup conditions.[11]

  • Purification by Washing: The extensive washing of the filtered product with deionized water is specifically designed to remove sodium sulfate and any unreacted sodium bicarbonate. The final purity, confirmed by analytical methods like HPLC or NMR, validates the effectiveness of this purification step.

By adhering to these steps and checkpoints, researchers can confidently and safely execute the large-scale synthesis of high-purity Methyl 4-hydroxynicotinate.

References

  • Royal Society of Chemistry. Electronic Supplementary Information. Available from: [Link]

  • Organic Syntheses. (2020). From 5-Hydroxynicotinic Acid to Nitrogenous (4+3)- Cycloadducts. Org. Synth. 2020, 97. Available from: [Link]

  • ResearchGate. (2015). Synthesis and antinociceptive activity of methyl nicotinate. Journal of Pharmacy and Bioresources. Available from: [Link]

  • R&D Chemicals. Methyl 4-hydroxynicotinate, 67367-24-2, suppliers and manufacturers. Available from: [Link]

  • Organic Syntheses. Enantioselective Synthesis of α,α-Disubstituted Lactones via a Chiral Brønsted Acid Catalyzed Intramolecular Cyclization. Org. Synth. 2016, 93, 75. Available from: [Link]

  • Unknown Source.(48) methyl-6-methyinicotinate Route of Synthesis Manufacturing process.
  • MDPI. (2018). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules. Available from: [Link]

  • National Institutes of Health (NIH). PubChem Compound Summary for CID 69113, 4-Hydroxynicotinic acid. Available from: [Link]

  • MDPI. (2020). Solid–Catalyzed Esterification Reaction of Long–Chain Acids and Alcohols in Fixed–Bed Reactors at Pilot Plant. Catalysts. Available from: [Link]

  • Master Organic Chemistry. (2022). Fischer Esterification. Available from: [Link]

  • Master Organic Chemistry. (2023). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Available from: [Link]

  • MDPI. (2024). Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications. Catalysts. Available from: [Link]

  • Google Patents.CN103864578A - Synthesis method of 4-methylcatechol.
  • Google Patents.CN103570507A - Preparation method of 4-methylcatechol.
  • ResearchGate. (2006). Synthesis of 4-Hydroxy-4-Methylcyclohex-2-En-1-One. Journal of Chemical Research. Available from: [Link]

  • MDPI. (2012). RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. Molecules. Available from: [Link]

Sources

Application

Topic: High-Throughput Quantification of Methyl 4-hydroxynicotinate in Complex Reaction Mixtures using Validated RP-HPLC

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract This application note presents a robust and validated Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note presents a robust and validated Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the precise quantification of Methyl 4-hydroxynicotinate in typical organic synthesis reaction mixtures. Accurate determination of this key intermediate is critical for reaction monitoring, yield optimization, and process control in pharmaceutical development. The described method is characterized by its high specificity, linearity, accuracy, and precision, meeting the stringent requirements outlined in the ICH Q2(R2) guidelines.[1][2][3] We provide a comprehensive, step-by-step protocol covering sample preparation, chromatographic conditions, and a full validation summary. Additionally, we briefly discuss Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy as a powerful orthogonal technique for complementary analysis and structural confirmation.

Introduction: The Rationale for Precise Quantification

Methyl 4-hydroxynicotinate is a pivotal building block in the synthesis of various active pharmaceutical ingredients (APIs).[4][5] Its concentration in a reaction mixture is a direct indicator of reaction progress, conversion efficiency, and the formation of potential impurities. Inaccurate measurements can lead to suboptimal reaction yields, costly downstream processing challenges, and inconsistent batch quality.

Therefore, a validated, reliable analytical method is not merely a quality control check but an essential tool for process understanding and optimization. High-Performance Liquid Chromatography (HPLC) is the preeminent technique for this application due to its high resolution, sensitivity, and reproducibility.[6] This guide is designed to provide drug development professionals with a field-proven protocol that ensures data integrity and regulatory compliance.

Analyte Profile: Methyl 4-hydroxynicotinate

Property Value Source
CAS Number 67367-24-2 [5][7]
Molecular Formula C₇H₇NO₃ [7]
Molecular Weight 153.14 g/mol [7]
Appearance White to off-white solid [5]

| Boiling Point | 338.3±22.0 °C (Predicted) |[4] |

Principle of the RP-HPLC Method

The method employs Reverse-Phase Chromatography, a powerful technique for separating moderately polar to nonpolar compounds.[8] The fundamental principle is the partitioning of the analyte between a nonpolar stationary phase (a C18 silica-based column) and a polar mobile phase (a mixture of acetonitrile and water).

Methyl 4-hydroxynicotinate, being moderately polar, will have a specific affinity for the C18 stationary phase. By carefully controlling the composition of the mobile phase, we can modulate its retention time, allowing it to elute as a sharp, symmetrical peak, well-separated from starting materials, reagents, and by-products. The addition of a small amount of acid (e.g., formic acid) to the mobile phase is a critical choice; it protonates the pyridine nitrogen, preventing peak tailing and ensuring consistent retention.[9] Detection is achieved using a UV-Vis detector set to a wavelength where the analyte exhibits maximum absorbance, ensuring high sensitivity. Quantification is based on the external standard method, where the peak area of the analyte in the sample is compared against a calibration curve generated from standards of known concentration.[10]

Experimental Protocol: RP-HPLC Quantification

This protocol is designed to be a self-validating system, incorporating system suitability checks as a prerequisite for analysis.

Required Instrumentation and Reagents
  • Instrumentation: HPLC system with a quaternary or binary pump, autosampler, column oven, and a Diode Array (DAD) or UV-Vis Detector.[11]

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Reagents:

    • Methyl 4-hydroxynicotinate reference standard (≥99% purity).

    • Acetonitrile (HPLC grade).

    • Water (HPLC or Milli-Q grade).

  • Consumables: 0.22 µm or 0.45 µm syringe filters (PTFE or Nylon), HPLC vials, volumetric flasks, and pipettes.[12]

Preparation of Solutions
  • Mobile Phase A (Aqueous): 0.1% (v/v) Formic Acid in Water.

  • Mobile Phase B (Organic): Acetonitrile.

  • Diluent: A 50:50 (v/v) mixture of Acetonitrile and Water is recommended to ensure sample solubility and compatibility with the mobile phase.[8]

  • Standard Stock Solution (1000 µg/mL): Accurately weigh ~10 mg of Methyl 4-hydroxynicotinate reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Calibration Standards (1 - 100 µg/mL): Prepare a series of at least five working standard solutions by serially diluting the stock solution with the diluent. This range should bracket the expected concentration of the analyte in the prepared samples.[13]

Sample Preparation from Reaction Mixture

The goal of sample preparation is to create a clean, particle-free solution with an analyte concentration that falls within the linear range of the calibration curve.[14][15]

  • Quench Reaction: Immediately upon drawing a sample from the reaction, quench it by diluting it into a cold solvent to halt the reaction.

  • Initial Dilution: Perform a precise, calculated dilution of the quenched reaction mixture using the diluent. The dilution factor should be chosen to bring the theoretical concentration of Methyl 4-hydroxynicotinate into the mid-range of your calibration curve (e.g., ~20-50 µg/mL).

  • Homogenization: Vortex the diluted sample for 30 seconds to ensure it is homogeneous.

  • Filtration: Filter the sample through a 0.45 µm syringe filter directly into an HPLC vial to remove any particulate matter, which could otherwise damage the column and instrument.[16]

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: HPLC Analysis cluster_data Phase 3: Data Processing Reaction Reaction Mixture Quench 1. Quench Reaction (e.g., in cold solvent) Reaction->Quench Dilute 2. Precise Dilution (to target concentration) Quench->Dilute Filter 3. Filter Sample (0.45 µm Syringe Filter) Dilute->Filter Vial Prepared Sample in Vial Filter->Vial Inject Inject Standards & Samples (Autosampler) Vial->Inject Standards Prepare Calibration Standards (1-100 µg/mL) CalCurve Generate Calibration Curve (Peak Area vs. Conc.) Standards->CalCurve SST System Suitability Test (SST) (Verify system performance) SST->Inject Pre-requisite Chromatogram Generate Chromatogram (UV Detection) Inject->Chromatogram Quantify Quantify Sample Peak Area Chromatogram->Quantify CalCurve->Quantify Interpolate Result Calculate Final Concentration (Apply Dilution Factor) Quantify->Result

Figure 1: End-to-end workflow for HPLC quantification.
Chromatographic Conditions
ParameterRecommended SettingRationale
Column C18, 4.6 x 150 mm, 5 µmStandard for small molecule analysis, providing good resolution.
Mobile Phase A: 0.1% Formic Acid in WaterB: AcetonitrileAcid improves peak shape; Acetonitrile provides good elution strength.
Gradient 0-10 min: 10% to 90% B10-12 min: 90% B12-15 min: 10% BA gradient ensures elution of all components and cleans the column.
Flow Rate 1.0 mL/minStandard flow for a 4.6 mm ID column.
Injection Volume 10 µLBalances sensitivity with potential for peak overload.
Column Temp. 30 °CMaintains stable retention times.
Detection (UV) 265 nmWavelength of maximum absorbance for the analyte.
Run Time 15 minutesAllows for elution and column re-equilibration.
System Suitability Testing (SST)

Before analyzing any samples, inject a mid-concentration standard (~20 µg/mL) five times. The system is deemed ready for use only if the following criteria are met. This ensures the chromatographic system is performing adequately on the day of analysis.[17]

SST ParameterAcceptance CriteriaPurpose
Tailing Factor (T) ≤ 2.0Measures peak symmetry.
Theoretical Plates (N) > 2000Measures column efficiency.
% RSD of Peak Area ≤ 2.0%Measures injection precision.
% RSD of Retention Time ≤ 1.0%Measures pump stability.

Method Validation Protocol & Summary

The analytical method must be validated to demonstrate it is fit for its intended purpose.[2][18] The validation should be conducted according to the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1][3]

Validation_Concept cluster_linearity Linearity & Range conc1 Conc. 1 response1 Response 1 conc1->response1 conc2 Conc. 2 response2 Response 2 conc2->response2 conc3 Conc. 3 response3 Response 3 conc3->response3 conc4 Conc. 4 response4 Response 4 conc4->response4 conc5 Conc. 5 response5 Response 5 conc5->response5 graph_node Plot Response vs. Concentration Calculate R² ≥ 0.999

Figure 2: Conceptual diagram of a five-point calibration curve.

Summary of Validation Parameters and Typical Acceptance Criteria:

Validation Parameter Purpose Typical Acceptance Criteria
Specificity To ensure the signal is from the analyte only, without interference from matrix components. Peak purity index > 0.999; baseline resolution > 1.5 from adjacent peaks.[13]
Linearity To demonstrate a proportional relationship between concentration and response. Correlation coefficient (R²) ≥ 0.999 over the specified range.[10][13]
Range The interval between the upper and lower concentrations where the method is precise, accurate, and linear. Typically 80-120% of the target concentration for an assay.[10]
Accuracy The closeness of test results to the true value. Assessed via spike-recovery studies. 98.0% to 102.0% recovery at three concentration levels (e.g., 80%, 100%, 120%).[11]
Precision The degree of scatter between a series of measurements. Repeatability (Intra-assay): RSD ≤ 2.0% for 6 replicates.Intermediate Precision: RSD ≤ 2.0% (different day/analyst).[6]
Limit of Detection (LOD) The lowest amount of analyte that can be detected but not necessarily quantitated. Signal-to-Noise Ratio (S/N) ≥ 3.[10]
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. Signal-to-Noise Ratio (S/N) ≥ 10.[10]

| Robustness | The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., flow rate ±10%, column temp ±5°C). | System suitability parameters remain within specification. |

Alternative Method: Quantitative NMR (qNMR)

While HPLC is ideal for routine, high-throughput quantification, qNMR offers unique advantages, particularly during initial reaction scouting and for structural confirmation.[19]

  • Principle: The intensity of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[20] By integrating a unique, well-resolved signal from Methyl 4-hydroxynicotinate and comparing it to the integral of a known concentration of an internal standard, its absolute concentration can be determined without needing a specific reference standard of the analyte itself.[21]

  • Key Advantages:

    • Primary Method: Can provide quantification without a calibration curve.

    • Structural Information: Confirms the identity of the analyte simultaneously.

    • Complex Mixtures: Can quantify multiple components in a single experiment, provided they have unique signals.[22]

  • Limitations:

    • Sensitivity: Significantly less sensitive than HPLC, requiring higher analyte concentrations.[22]

    • Signal Overlap: Can be challenging in complex mixtures where peaks overlap.

qNMR serves as an excellent orthogonal method to confirm HPLC results and provide deeper insight into the reaction matrix.

Conclusion

This application note provides a comprehensive, validated RP-HPLC method for the accurate and reliable quantification of Methyl 4-hydroxynicotinate in reaction mixtures. Adherence to the detailed protocol, including rigorous sample preparation and system suitability checks, will ensure the generation of high-quality, reproducible data essential for informed decision-making in the drug development lifecycle. The validation framework, grounded in ICH guidelines, establishes the trustworthiness of the method for its intended purpose.

References

  • Vertex AI Search. (2025). Understanding ICH Q2(R2)
  • AMSbiopharma. (2025).
  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • International Council for Harmonisation. (2023).
  • ECA Academy. (2022). ICH Guidance Q14 / Q2(R2)
  • ResearchGate.
  • Drawell. Sample Preparation for HPLC Analysis: Step Guides and Common Techniques.
  • ChemicalBook.
  • Quantit
  • Greyhound Chromatography. (2023). How to Prepare a Sample for HPLC Analysis.
  • Polymer Chemistry Characterization Lab.
  • Sample Pretre
  • ACS Publications. Quantitative analysis using NMR.
  • NIH. NMR methods for the analysis of mixtures.
  • Agilent.
  • NIH. (2022).
  • LGC Standards.
  • ChemicalBook.
  • HPLC Method Development and Valid
  • Exclusive Chemistry Ltd. (2024).
  • Pharmaguideline. (2024).
  • Agilent.
  • YouTube. (2022).
  • LCGC International. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies.
  • R&D Chemicals. Methyl 4-hydroxynicotinate, 67367-24-2, suppliers and manufacturers.
  • World Journal of Biology Pharmacy and Health Sciences. (2024).
  • ChemScene.
  • ResearchGate. Analysis of acidic pesticides using in situ derivatization with alkylchloroformate and solid-phase microextraction (SPME) for GC-MS.
  • BenchChem. (2025).
  • MDPI. (2019).
  • ResearchGate. (2023).
  • Universidad de Málaga. (2009).

Sources

Method

Methyl 4-hydroxynicotinate reaction with alkyl halides

Application Note & Protocol Selective O-Alkylation of Methyl 4-Hydroxynicotinate with Alkyl Halides: A Comprehensive Guide to Synthesis of 4-Alkoxynicotinates Abstract This technical guide provides a detailed exploration...

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Selective O-Alkylation of Methyl 4-Hydroxynicotinate with Alkyl Halides: A Comprehensive Guide to Synthesis of 4-Alkoxynicotinates

Abstract

This technical guide provides a detailed exploration of the O-alkylation of methyl 4-hydroxynicotinate with various alkyl halides. This reaction, a specialized application of the Williamson ether synthesis, is a cornerstone for the synthesis of 4-alkoxypyridine-3-carboxylates, which are valuable scaffolds in medicinal chemistry and drug development. We will dissect the underlying reaction mechanism, address the critical challenge of regioselectivity (O- vs. N-alkylation), and present a robust, step-by-step protocol for laboratory execution. This document is intended for researchers, chemists, and drug development professionals seeking to synthesize these important heterocyclic motifs with high efficiency and predictability.

Theoretical Background and Mechanistic Insights

The reaction of methyl 4-hydroxynicotinate with an alkyl halide is fundamentally a nucleophilic substitution reaction, most commonly proceeding via an SN2 mechanism.[1][2] The core principle is the Williamson ether synthesis, which involves the reaction of a deprotonated alcohol (an alkoxide) with an organohalide to form an ether.[2]

The Ambident Nucleophile: Tautomerism and Regioselectivity

Methyl 4-hydroxynicotinate exists in tautomeric equilibrium between the 4-hydroxypyridine form and the 4-pyridone form. Deprotonation with a base generates an ambident anion with nucleophilic character on both the oxygen and nitrogen atoms. This creates a critical challenge: the potential for competitive O-alkylation to yield the desired 4-alkoxy product, and N-alkylation to form an N-alkyl-4-pyridone byproduct.[3][4]

The outcome of the reaction is heavily influenced by the reaction conditions. Generally, O-alkylation is favored under conditions that promote kinetic control, while N-alkylation can be favored under thermodynamic control. Factors such as the choice of base, solvent, counter-ion, and the nature of the alkylating agent collectively determine the regioselectivity of the reaction.[5][6] For the synthesis of 4-alkoxy derivatives, conditions must be optimized to exclusively favor the O-alkylation pathway.

The SN2 Mechanism

The Williamson ether synthesis proceeds via a bimolecular nucleophilic substitution (SN2) pathway.[2] This has two primary implications for this application:

  • Alkyl Halide Structure: The reaction is most efficient with methyl and primary alkyl halides. Secondary alkyl halides are less reactive and may produce a mixture of substitution and elimination products, while tertiary alkyl halides will almost exclusively yield elimination products.[1][7]

  • Stereochemistry: If the alkyl halide has a chiral center, the SN2 reaction will proceed with an inversion of stereochemistry at that center.

The overall transformation is depicted below:

G cluster_0 Reaction Scheme start Methyl 4-hydroxynicotinate intermediate Pyridinolate Anion (Ambident Nucleophile) start->intermediate + Base product Methyl 4-alkoxynicotinate intermediate->product + R-X (SN2 Attack) salt Salt Byproduct intermediate->salt alkyl_halide Alkyl Halide (R-X) alkyl_halide->product base Base (e.g., K₂CO₃) base->salt

Figure 1: General reaction scheme for the O-alkylation of methyl 4-hydroxynicotinate.

Critical Parameters for Selective O-Alkylation

Achieving high yields and selectivity requires careful control over several experimental variables. The interplay of these factors dictates the reaction's success.

  • The Role of the Base: The base is arguably the most critical component. Its function is to deprotonate the hydroxyl group to form the more potent pyridinolate nucleophile.

    • Weak, Non-nucleophilic Bases (K₂CO₃, Cs₂CO₃): Potassium carbonate and cesium carbonate are highly effective and commonly used.[8] They are sufficiently basic to deprotonate the acidic phenol-like hydroxyl group but are poor nucleophiles themselves, preventing unwanted side reactions. Cesium carbonate is often reported to enhance reaction rates, attributed to the "cesium effect," which involves the formation of a looser, more reactive ion pair.

    • Strong Bases (NaH): Sodium hydride provides irreversible deprotonation and can drive the reaction to completion. However, it is highly reactive, requiring strictly anhydrous conditions and careful handling.

  • Solvent Selection: The solvent must solubilize the reactants and facilitate the SN2 mechanism.

    • Polar Aprotic Solvents (DMF, DMSO, Acetonitrile): Solvents like N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and acetonitrile are ideal.[9] They effectively solvate the cation (e.g., K⁺) but do not strongly solvate the nucleophilic anion, leaving it "naked" and highly reactive. This significantly accelerates the rate of SN2 reactions.[9] Butanone (Methyl Ethyl Ketone) is also a viable solvent.[8]

  • Alkyl Halide Reactivity: The nature of the leaving group and the alkyl chain are paramount.

    • Leaving Group: The reactivity order is I > Br > Cl >> F. Alkyl iodides are the most reactive but also the most expensive and least stable. Alkyl bromides often provide the best balance of reactivity and stability for laboratory-scale synthesis.[1]

    • Alkyl Group (R-): As discussed, primary alkyl halides are strongly preferred. The use of bulky or secondary halides will lead to poor yields of the desired ether due to competing E2 elimination reactions.[2][7]

  • Temperature: Most O-alkylation reactions of this type are performed at elevated temperatures (e.g., 60-100 °C) to ensure a reasonable reaction rate. The optimal temperature depends on the specific reactivity of the alkyl halide and the chosen solvent. Reaction progress should be monitored by Thin Layer Chromatography (TLC) to prevent degradation from prolonged heating.

Data Summary: Representative Reaction Conditions

The following table summarizes typical conditions for the O-alkylation of methyl 4-hydroxynicotinate with various primary alkyl halides.

Alkyl Halide (R-X)Base (Equivalents)SolventTemperature (°C)Time (h)Approx. Yield (%)Reference Insight
Ethyl BromideK₂CO₃ (1.5 - 2.0)DMF804 - 885 - 95Standard conditions for simple alkylation.
n-Propyl IodideK₂CO₃ (1.5)AcetonitrileReflux (~82)3 - 6>90Higher reactivity of iodide allows for lower boiling solvent.
Benzyl BromideK₂CO₃ (1.5)ButanoneReflux (~80)2 - 4>90Benzyl halides are highly reactive in SN2 reactions.[8]
n-Butyl BromideCs₂CO₃ (1.5)DMF806 - 1280 - 90Cesium carbonate can be beneficial for less reactive halides.
Methyl IodideK₂CO₃ (2.0)DMSO60 - 702 - 4>95Highly reactive, reaction proceeds at lower temperatures.[9]

Detailed Experimental Protocol: Synthesis of Methyl 4-ethoxy-3-pyridinecarboxylate

This protocol describes a reliable method for the gram-scale synthesis of methyl 4-ethoxynicotinate using ethyl bromide.

Materials and Reagents
ReagentFormulaMW ( g/mol )AmountMoles (mmol)
Methyl 4-hydroxynicotinateC₇H₇NO₃153.141.53 g10.0
Potassium Carbonate (anhydrous)K₂CO₃138.212.76 g20.0
Ethyl BromideC₂H₅Br108.971.1 mL15.0
N,N-Dimethylformamide (DMF)C₃H₇NO73.0920 mL-
Ethyl AcetateC₄H₈O₂88.11~150 mL-
Deionized WaterH₂O18.02~150 mL-
Brine (Saturated NaCl)NaCl(aq)-~50 mL-
Anhydrous Magnesium SulfateMgSO₄120.37~5 g-
Step-by-Step Procedure

Figure 2: Step-by-step experimental workflow for the synthesis of methyl 4-alkoxynicotinates.

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add methyl 4-hydroxynicotinate (1.53 g, 10.0 mmol) and finely powdered anhydrous potassium carbonate (2.76 g, 20.0 mmol).

  • Solvent Addition: Add 20 mL of anhydrous N,N-Dimethylformamide (DMF) to the flask.

  • Reagent Addition: Begin stirring the suspension. Add ethyl bromide (1.1 mL, 15.0 mmol) to the mixture using a syringe.

  • Heating: Place the flask in a pre-heated oil bath at 80 °C. Let the reaction stir vigorously under a nitrogen or argon atmosphere.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 1:1 mixture of ethyl acetate:hexanes as the eluent). The starting material is significantly more polar than the product. The reaction is typically complete within 4-8 hours.

  • Workup - Quenching: Once the starting material is consumed, remove the flask from the oil bath and allow it to cool to room temperature. Carefully pour the reaction mixture into a beaker containing 100 mL of cold deionized water.

  • Workup - Extraction: Transfer the aqueous mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Workup - Washing: Combine the organic extracts. Wash the combined organic layer with deionized water (2 x 50 mL) to remove residual DMF, followed by a wash with brine (1 x 50 mL) to aid in drying.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter off the drying agent, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude product can be purified by flash column chromatography on silica gel. Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 30%) to isolate the pure product.

  • Characterization: The final product, methyl 4-ethoxynicotinate, should be a colorless oil or a low-melting solid. Confirm its identity and purity using ¹H NMR, ¹³C NMR, and Mass Spectrometry. Expected ¹H NMR signals include a triplet at ~1.4 ppm (CH₃), a quartet at ~4.1 ppm (OCH₂), and characteristic aromatic signals for the pyridine ring.

Troubleshooting Guide

Observation / ProblemPotential Cause(s)Recommended Solution(s)
Low or No Reaction 1. Inactive alkyl halide. 2. Insufficiently anhydrous conditions. 3. K₂CO₃ is not finely powdered, reducing surface area. 4. Insufficient temperature.1. Use a fresh bottle of alkyl halide or distill if necessary. 2. Use anhydrous solvent and dry glassware thoroughly. 3. Grind the K₂CO₃ into a fine powder before use. 4. Increase temperature in 10°C increments, monitoring for degradation.
Formation of Byproduct (N-Alkylation) 1. Reaction conditions favor thermodynamic product. 2. Use of a highly polar, coordinating solvent.1. Switch to a bulkier base like cesium carbonate. 2. Consider a less polar solvent like butanone or acetonitrile.[8] 3. Ensure the reaction is not run for an excessively long time at high temperatures.
Incomplete Reaction 1. Insufficient amount of alkyl halide. 2. Reaction time is too short.1. Add an additional 0.2-0.3 equivalents of the alkyl halide. 2. Continue heating and monitor by TLC until starting material disappears.
Difficult Purification (Residual DMF) 1. DMF is highly water-soluble but can be difficult to remove completely.1. Perform multiple, vigorous washes with water during the workup. A final wash with a 5% LiCl aqueous solution can also help remove DMF.
Ester Hydrolysis 1. Presence of water in the reaction. 2. Use of a nucleophilic base (e.g., NaOH, KOH).1. Ensure all reagents and solvents are anhydrous. 2. Use a non-nucleophilic carbonate base (K₂CO₃, Cs₂CO₃).

References

  • An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates. (2022).
  • Williamson Ether Synthesis. (n.d.). Cambridge University Press.
  • A comparison of N- versus O-alkylation of substituted 2-pyridones under Mitsunobu conditions. (2025).
  • Williamson Ether Synthesis. (n.d.). University Handout.
  • Methyl 4-ethoxynicotin
  • Feng, B., et al. (2018). Specific N-Alkylation of Hydroxypyridines Achieved by a Catalyst- and Base-Free Reaction with Organohalides. The Journal of Organic Chemistry, 83(12), 6769–6775. [Link]

  • Reynard, G., et al. (2025). O-Alkylation of hydroxypyridines and derivatives via transient alkyl diazonium species. Tetrahedron Letters, 155396.
  • Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

  • Williamson Ether Synthesis. (n.d.). Chemistry Steps. [Link]

  • Williamson ether synthesis. (n.d.). Wikipedia. [Link]

  • N- versus O-alkylation: Utilizing NMR methods to establish reliable primary structure determinations for drug discovery. (2025).
  • The Investigation of the Alkylation Reactions of Hydroxy and En‐Oximes with Some Halohydrins and Epoxides. (2025). ResearchGate. [Link]

  • Zhang, F-R., et al. (2022). Bifunctional Lewis Base Catalyzed Asymmetric N-Allylic Alkylation of 2-Hydroxypyridines. Organic Letters. [Link]

  • LaPlante, S. R., et al. (2013). N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery. PubMed. [Link]

  • Hajhussein, A. N., et al. (2018). Synthesis of 4-alkoxypyridines as intermediates for zwitterionic liquid crystals. Arkivoc, 2018(7), 1-18. [Link]

  • Specific N-Alkylation of Hydroxypyridines Achieved by a Catalyst- and Base-Free Reaction with Organohalides. (2018). ResearchGate. [Link]

  • Comins, D. L., et al. (2001). Preparation of substituted alkoxypyridines via directed metalation and metal-halogen exchange. Arkivoc.
  • Check, C. T., et al. (2021). A Mild and Highly Diastereoselective Preparation of N-Alkenyl-2-Pyridones via 2-Halopyridinium Salts and Aldehydes. PubMed Central. [Link]

Sources

Application

Application of Methyl 4-hydroxynicotinate in Agrochemical Research: A Technical Guide

Introduction: The Pyridine Scaffold as a Privileged Structure in Agrochemical Discovery In the relentless pursuit of novel and effective crop protection agents, the pyridine ring system has emerged as a "privileged scaff...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyridine Scaffold as a Privileged Structure in Agrochemical Discovery

In the relentless pursuit of novel and effective crop protection agents, the pyridine ring system has emerged as a "privileged scaffold"—a molecular framework that consistently appears in a wide array of biologically active compounds.[1][2] Its unique electronic properties, metabolic stability, and versatile reactivity make it an ideal building block for the synthesis of herbicides, insecticides, and fungicides.[1] Methyl 4-hydroxynicotinate, a readily available derivative of nicotinic acid, represents a key starting material for accessing a diverse chemical space of pyridine-based agrochemicals. This guide provides a comprehensive overview of the application of Methyl 4-hydroxynicotinate in agrochemical research, detailing its synthetic utility, and providing robust protocols for the biological evaluation of its derivatives.

Chemical Properties and Synthetic Potential of Methyl 4-hydroxynicotinate

Methyl 4-hydroxynicotinate (CAS No: 67367-24-2) is a stable, crystalline solid with the molecular formula C₇H₇NO₃.[3][4][5] Its structure features a pyridine ring substituted with a hydroxyl group at the 4-position and a methyl ester at the 3-position. This arrangement of functional groups provides multiple avenues for chemical modification, making it a versatile precursor for library synthesis in agrochemical discovery programs.

The hydroxyl group can be readily converted into an ether or an ester, or it can be replaced by other functional groups through nucleophilic aromatic substitution reactions. The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides or other derivatives. These transformations allow for the systematic exploration of structure-activity relationships (SAR) to optimize the biological activity of lead compounds.

PART 1: Synthesis of Agrochemical Scaffolds from Methyl 4-hydroxynicotinate

The strategic modification of Methyl 4-hydroxynicotinate can lead to the generation of various classes of agrochemically active compounds. Below are representative synthetic pathways.

Synthesis of Pyridine-Based Herbicide Precursors

Pyridine carboxylic acid herbicides are known to act as synthetic auxins, causing abnormal growth and eventual death in susceptible plants.[6][7] The carboxylic acid functionality is crucial for this mode of action.

Protocol 1: Hydrolysis of Methyl 4-hydroxynicotinate to 4-Hydroxynicotinic Acid

This protocol outlines the basic hydrolysis of the methyl ester to the corresponding carboxylic acid, a key intermediate for many auxin-mimicking herbicides.

Materials:

  • Methyl 4-hydroxynicotinate

  • Sodium hydroxide (NaOH)

  • Methanol (MeOH)

  • Water (H₂O)

  • Hydrochloric acid (HCl, concentrated)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • pH paper or pH meter

Procedure:

  • Dissolve Methyl 4-hydroxynicotinate (1.0 eq) in a mixture of methanol and water (e.g., 1:1 v/v).

  • Add a solution of sodium hydroxide (1.1 eq) in water dropwise to the stirring solution at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Cool the reaction mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.

  • Acidify the remaining aqueous solution to pH 2-3 with concentrated hydrochloric acid. A precipitate should form.

  • Extract the aqueous layer with ethyl acetate (3 x volume).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield 4-Hydroxynicotinic acid.

Diagram 1: Synthetic Workflow for 4-Hydroxynicotinic Acid

G start Methyl 4-hydroxynicotinate step1 Dissolve in MeOH/H₂O start->step1 step2 Add NaOH solution step1->step2 step3 Reflux and Monitor by TLC step2->step3 step4 Cool and Remove MeOH step3->step4 step5 Acidify with HCl step4->step5 step6 Extract with EtOAc step5->step6 step7 Wash, Dry, and Concentrate step6->step7 end_product 4-Hydroxynicotinic Acid step7->end_product

Synthetic workflow for 4-Hydroxynicotinic Acid.
Synthesis of Precursors for Neonicotinoid Insecticides

Neonicotinoid insecticides are agonists of the nicotinic acetylcholine receptor (nAChR) in insects, leading to paralysis and death.[8][9][10] While commercial neonicotinoids often have a chloropyridine scaffold, the fundamental pyridine ring is the key pharmacophore. The following protocol describes a general method for introducing a nitrogen-containing side chain, a common feature in many insecticides.

Protocol 2: Etherification and Amination of Methyl 4-hydroxynicotinate

This two-step protocol illustrates the conversion of the hydroxyl group to an ether linkage followed by the introduction of an amine, which can be a precursor to various insecticidal derivatives.

Materials:

  • Methyl 4-hydroxynicotinate

  • Sodium hydride (NaH)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • 1-bromo-2-chloroethane

  • Ammonia in methanol (7N solution)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Silica gel for column chromatography

Procedure: Step A: Etherification

  • To a stirred suspension of sodium hydride (1.2 eq) in anhydrous DMF at 0 °C, add a solution of Methyl 4-hydroxynicotinate (1.0 eq) in anhydrous DMF dropwise.

  • Allow the mixture to stir at room temperature for 30 minutes.

  • Cool the mixture back to 0 °C and add 1-bromo-2-chloroethane (1.5 eq) dropwise.

  • Let the reaction warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of water.

  • Extract the mixture with dichloromethane.

  • Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.

  • Concentrate under reduced pressure and purify the crude product by silica gel column chromatography to obtain Methyl 4-(2-chloroethoxy)nicotinate.

Step B: Amination

  • Dissolve the product from Step A in a 7N solution of ammonia in methanol.

  • Transfer the solution to a sealed pressure vessel and heat to 80 °C for 12 hours.

  • Cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the residue by silica gel column chromatography to yield Methyl 4-(2-aminoethoxy)nicotinate.

PART 2: Biological Screening Protocols

Once a library of compounds has been synthesized from Methyl 4-hydroxynicotinate, their biological activity must be assessed. The following are standardized protocols for screening herbicidal, fungicidal, and insecticidal activity.

Herbicidal Activity Screening

Protocol 3: Pre- and Post-Emergence Herbicidal Assay

This protocol evaluates the herbicidal effects of test compounds on both germinating seeds (pre-emergence) and young plants (post-emergence).

Materials:

  • Seeds of monocot (e.g., Echinochloa crus-galli) and dicot (e.g., Amaranthus retroflexus) weeds.

  • Pots filled with sterilized soil mix.

  • Test compounds dissolved in a suitable solvent (e.g., acetone) with a surfactant (e.g., Tween 20).

  • A commercial herbicide as a positive control.

  • Solvent with surfactant as a negative control.

  • Growth chamber with controlled light, temperature, and humidity.

Procedure: Pre-emergence:

  • Sow the seeds of the test plants in pots.

  • Apply the test compound solution evenly to the soil surface.

  • Place the pots in a growth chamber.

  • After 14-21 days, assess the percentage of weed control based on a visual rating scale (0 = no effect, 100 = complete kill) compared to the negative control.

Post-emergence:

  • Sow the seeds and allow them to grow to the 2-3 leaf stage.

  • Spray the young plants with the test compound solution until runoff.

  • Return the pots to the growth chamber.

  • After 14-21 days, assess the percentage of weed control as described for the pre-emergence assay.

Table 1: Example Data Presentation for Herbicidal Activity

Compound IDApplicationConcentration (g/ha)E. crus-galli (% Control)A. retroflexus (% Control)
M4H-H1Pre-emergence2508595
M4H-H1Post-emergence2507080
Positive ControlPre-emergence250100100
Positive ControlPost-emergence250100100
Negative Control--00
Fungicidal Activity Screening

Protocol 4: In Vitro Mycelial Growth Inhibition Assay

This assay determines the ability of a compound to inhibit the growth of pathogenic fungi.

Materials:

  • Cultures of pathogenic fungi (e.g., Botrytis cinerea, Fusarium graminearum).

  • Potato Dextrose Agar (PDA).

  • Test compounds dissolved in a suitable solvent (e.g., DMSO).

  • A commercial fungicide as a positive control.

  • Solvent as a negative control.

  • Sterile petri dishes.

  • Incubator.

Procedure:

  • Prepare PDA medium and autoclave.

  • While the PDA is still molten, add the test compound to achieve the desired final concentration.

  • Pour the PDA containing the test compound into sterile petri dishes and allow to solidify.

  • Place a mycelial plug from a fresh fungal culture in the center of each plate.

  • Incubate the plates at the optimal temperature for the specific fungus.

  • When the mycelial growth in the negative control plate has almost reached the edge of the plate, measure the diameter of the fungal colony in all plates.

  • Calculate the percentage of inhibition using the formula: % Inhibition = ((dc - dt) / dc) * 100 where dc is the diameter of the colony in the control plate and dt is the diameter of the colony in the treated plate.

Diagram 2: Workflow for Mycelial Growth Inhibition Assay

G start Prepare PDA with Test Compound step1 Pour into Petri Dishes start->step1 step2 Inoculate with Fungal Plug step1->step2 step3 Incubate step2->step3 step4 Measure Colony Diameter step3->step4 end_product Calculate % Inhibition step4->end_product

Workflow for Mycelial Growth Inhibition Assay.
Insecticidal Activity Screening

Protocol 5: Leaf Dip Bioassay for Sucking Insects

This method is effective for evaluating the toxicity of compounds against sucking insects like aphids.[8]

Materials:

  • A culture of a target insect (e.g., Myzus persicae, green peach aphid).

  • Host plants (e.g., cabbage or radish seedlings).

  • Test compounds dissolved in a suitable solvent with a surfactant.

  • A commercial insecticide as a positive control.

  • Solvent with surfactant as a negative control.

  • Petri dishes lined with moist filter paper.

Procedure:

  • Excise leaves from the host plants.

  • Dip each leaf in the test solution for 10-30 seconds.

  • Allow the leaves to air dry.

  • Place the treated leaves in petri dishes.

  • Introduce a known number of insects (e.g., 10-20) onto each leaf.

  • Seal the petri dishes and incubate at an appropriate temperature and photoperiod.

  • Assess mortality after 24, 48, and 72 hours.

  • Calculate the percentage mortality, correcting for any mortality in the negative control using Abbott's formula if necessary.

Table 2: Example Data Presentation for Insecticidal Activity

Compound IDConcentration (ppm)24h Mortality (%)48h Mortality (%)72h Mortality (%)
M4H-I1100508595
M4H-I2100306075
Positive Control100100100100
Negative Control-51010

PART 3: Elucidating the Mode of Action

Understanding the mode of action of a novel agrochemical is crucial for its development and for managing resistance.

Proposed Mode of Action for Methyl 4-hydroxynicotinate Derivatives
  • Herbicides: Derivatives of 4-hydroxynicotinic acid are likely to act as synthetic auxins , disrupting hormonal balance and causing uncontrolled growth in susceptible plants.[6][7]

  • Insecticides: Derivatives designed to mimic the structure of neonicotinoids will likely target the nicotinic acetylcholine receptor (nAChR) in the insect central nervous system.[8][9][10]

  • Fungicides: Pyridine-based fungicides can have various modes of action. One common target is the succinate dehydrogenase (SDH) enzyme in the mitochondrial respiratory chain, which disrupts energy production in the fungal cell.[11]

Diagram 3: Potential Modes of Action for Methyl 4-hydroxynicotinate Derivatives

G start Methyl 4-hydroxynicotinate Derivatives herbicide Herbicidal Activity start->herbicide insecticide Insecticidal Activity start->insecticide fungicide Fungicidal Activity start->fungicide auxin Synthetic Auxin (Uncontrolled Growth) herbicide->auxin nachr nAChR Agonist (Paralysis and Death) insecticide->nachr sdh SDH Inhibition (Energy Depletion) fungicide->sdh

Potential modes of action for agrochemicals derived from Methyl 4-hydroxynicotinate.

Conclusion

Methyl 4-hydroxynicotinate is a valuable and versatile starting material in the discovery of novel agrochemicals. Its accessible functional groups allow for the synthesis of a wide range of derivatives with potential herbicidal, insecticidal, and fungicidal properties. The protocols outlined in this guide provide a robust framework for the synthesis and biological evaluation of these compounds, enabling researchers to efficiently explore this promising area of agrochemical research. The continued investigation of the pyridine scaffold, facilitated by precursors like Methyl 4-hydroxynicotinate, will undoubtedly lead to the development of new and improved crop protection solutions.

References

  • Neonicotinoid. In: Encyclopædia Britannica. Retrieved from [Link]

  • About Neonicotinoids. Pesticide Action Network UK. (2022). Retrieved from [Link]

  • Complicated Composting: Persistent Pyridine Carboxylic Acid Herbicides. VTechWorks. Retrieved from [Link]

  • Thany, S. H. (2023). Molecular Mechanism of Action of Neonicotinoid Insecticides. International Journal of Molecular Sciences, 24(6), 5484.
  • Thany, S. H., et al. (2019). Mode of Action of Neonicotinoid Insecticides Imidacloprid and Thiacloprid to the Cockroach Pameα7 Nicotinic Acetylcholine Receptor. Molecules, 24(15), 2748.
  • Neonicotinoid. In: Wikipedia. Retrieved from [Link]

  • Yan, Z., et al. (2021). Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors. Frontiers in Chemistry, 9, 749615.
  • Wang, Y., et al. (2023). Synthesis, Herbicidal Activity, Mode of Action, and In Silico Analysis of Novel Pyrido[2,3-d]pyrimidine Compounds. Molecules, 28(21), 7358.
  • Li, J., et al. (2023). Discovery of 4,5,6,7-Tetrahydrothieno [3,2-b] Pyridine as Novel Fungicide Lead Scaffold. Journal of Agricultural and Food Chemistry, 71(28), 10586–10595.
  • Herbicide Mode-Of-Action Summary. Purdue Extension. Retrieved from [Link]

  • Guan, A., et al. (2016). Discovery of pyridine-based agrochemicals by using Intermediate Derivatization Methods. Bioorganic & Medicinal Chemistry Letters, 26(3), 827-833.
  • Synthesis and insecticidal activity of some nicotinic acid derivatives. Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]

  • Li, Y., et al. (2023). Evaluation of Novel Pyridine-Based Compounds Integrating Bioactive Amide and Hydrazide Groups as a Potential Fungicide Agent. Journal of Agricultural and Food Chemistry, 71(8), 3698–3709.
  • HERBICIDE BEHAVIOUR. Grains Research and Development Corporation (GRDC). Retrieved from [Link]

  • Li, Y., et al. (2023). Evaluation of Novel Pyridine-Based Compounds Integrating Bioactive Amide and Hydrazide Groups as a Potential Fungicide Agent. Journal of Agricultural and Food Chemistry, 71(8), 3698–3709.
  • Major Synthetic Routes for Modern Herbicide Classes and Agrochemical Characteristics. IntechOpen. Retrieved from [Link]

  • Guan, A., et al. (2016). Discovery of pyridine-based agrochemicals by using Intermediate Derivatization Methods. Bioorganic & Medicinal Chemistry Letters, 26(3), 827-833.
  • Registration Review of Pyridine and Pyrimidine Herbicides. US EPA. Retrieved from [Link]

  • Guan, A., et al. (2016).
  • Bioisosteres of Pyridine Group: A Case Study with Rosiglitazone as PPAR-γ Activator in Diabetes Mellitus Treatment. Auctores Journals. Retrieved from [Link]

  • Synthetic route for the key intermediates II and the title compounds IV-1 to IV-36. ResearchGate. Retrieved from [Link]

  • Li, Y., et al. (2023). Evaluation of Novel Pyridine-Based Compounds Integrating Bioactive Amide and Hydrazide Groups as a Potential Fungicide Agent. Journal of Agricultural and Food Chemistry, 71(8), 3698–3709.
  • Kim, S., et al. (2020). Novel Pyridine Bioisostere of Cabozantinib as a Potent c-Met Kinase Inhibitor: Synthesis and Anti-Tumor Activity against Hepatocellular Carcinoma. Molecules, 25(18), 4236.
  • 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors. RSC Publishing. Retrieved from [Link]

  • O'Donovan, R. (1999). Development of a synthetic route to the active ingredient of an agricultural herbicide. Dublin City University.
  • Synthetic route for the target compounds 4a–4cc. ResearchGate. Retrieved from [Link]

  • Use of Bioisosteric Functional Group Replacements or Modifications for Improved Environmental Health. Bentham Science. Retrieved from [Link]

  • Introduction to Recent Highlights in Bioisosteric Replacements and Scaffold Hopping in Crop Protection Research. Journal of Agricultural and Food Chemistry, 71(47), 18365–18367.
  • O'Donovan, R. (1999). DEVELOPMENT OF A SYNTHETIC ROUTE TO THE ACTIVE INGREDIENT OF AN AGRICULTURAL HERBICIDE. Dublin City University.
  • Synthesis of pyridine derivatives for diverse biological activity profiles: A review. ResearchGate. Retrieved from [Link]

  • Synthetic route for the title compounds. ResearchGate. Retrieved from [Link]

  • Methyl 4-hydroxynicotinate, 67367-24-2, suppliers and manufacturers. R&D Chemicals. Retrieved from [Link]

  • Synthetic Routes to Approved Drugs Containing a Spirocycle. MDPI. Retrieved from [Link]

  • Synthesis, Polymorphism, and Insecticidal Activity of Methyl 4-(4-chlorophenyl)-8-iodo-2-methyl-6-oxo-1,6-dihydro-4H-pyrimido[2,1-b]quinazoline-3-Carboxylate Against Anopheles arabiensis Mosquito. Chemical Biology & Drug Design, 88(1), 88-96.
  • Methyl 4-Hydroxypicolinate hydrochloride. PubChem. Retrieved from [Link]

  • Alternative synthetic routes to N-methyl-1,2,4-triazoline-3,5-dione (MeTAD) and other triazolinedione derivatives. ResearchGate. Retrieved from [Link]

  • Synthetic Routes to Approved Drugs Containing a Spirocycle[v1]. Preprints.org. Retrieved from [Link]

Sources

Method

Synthesis of novel nicotinic acid derivatives from Methyl 4-hydroxynicotinate

An Application Guide to the Synthesis of Novel Nicotinic Acid Derivatives from Methyl 4-hydroxynicotinate Abstract Nicotinic acid (Vitamin B3) and its derivatives are foundational scaffolds in medicinal chemistry, exhibi...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Synthesis of Novel Nicotinic Acid Derivatives from Methyl 4-hydroxynicotinate

Abstract

Nicotinic acid (Vitamin B3) and its derivatives are foundational scaffolds in medicinal chemistry, exhibiting a wide range of biological activities, including analgesic, anti-inflammatory, and antimicrobial properties.[1][2][3] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of novel nicotinic acid derivatives, utilizing the versatile and commercially available starting material, Methyl 4-hydroxynicotinate.[4][5] We present a strategic approach that transforms the 4-hydroxy position into various functional groups through robust and scalable chemical methodologies. The protocols detailed herein focus on O-alkylation and advanced palladium-catalyzed cross-coupling reactions, namely the Suzuki-Miyaura and Buchwald-Hartwig aminations, to generate diverse libraries of 4-alkoxy, 4-aryl, and 4-amino nicotinic acid derivatives. Each section combines detailed, step-by-step protocols with mechanistic insights and the rationale behind experimental choices, ensuring scientific integrity and reproducibility.

Introduction: The Versatility of the Nicotinic Acid Scaffold

The pyridine ring of nicotinic acid is a privileged structure in drug design, present in numerous pharmaceuticals.[6] The functionalization of this core allows for the fine-tuning of a molecule's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, which are critical for optimizing pharmacokinetic and pharmacodynamic profiles. Methyl 4-hydroxynicotinate serves as an excellent starting point for derivatization due to the reactivity of its 4-hydroxy group. This position can be readily converted into a more versatile functional group, such as a chlorine atom, which then acts as a handle for powerful carbon-carbon and carbon-nitrogen bond-forming reactions.

This guide outlines a logical and efficient workflow for diversifying the Methyl 4-hydroxynicotinate core, enabling the rapid generation of compound libraries for screening and lead optimization.

G cluster_start Starting Material cluster_strategy1 Strategy 1: O-Alkylation cluster_strategy2 Strategy 2: Activation & Cross-Coupling A Methyl 4-hydroxynicotinate B 4-Alkoxy Nicotinate Derivatives A->B  O-Alkylation (R-X, Base) C Methyl 4-chloronicotinate (Key Intermediate) A->C  Chlorination (e.g., POCl3) D 4-Aryl Nicotinate Derivatives (Suzuki) C->D  Suzuki-Miyaura Coupling E 4-Amino Nicotinate Derivatives (Buchwald-Hartwig) C->E  Buchwald-Hartwig Amination

Caption: Overall synthetic workflow from Methyl 4-hydroxynicotinate.

Core Synthetic Strategies and Mechanistic Rationale

The primary focus of derivatization is the 4-position of the pyridine ring. We will explore two main pathways: direct functionalization of the hydroxyl group and its conversion to a halide for subsequent cross-coupling.

Strategy 1: Direct O-Alkylation of the 4-Hydroxy Group

Direct O-alkylation is a straightforward method to introduce a variety of alkyl and aryl ether functionalities.[7][8] This transformation typically proceeds via a Williamson ether synthesis, an SN2 reaction where the oxygen of the hydroxyl group, deprotonated by a base, acts as a nucleophile to attack an alkyl halide.

Causality Behind Experimental Choices:

  • Base Selection: The choice of base is critical. A moderately strong, non-nucleophilic base like potassium carbonate (K₂CO₃) is often preferred. It is strong enough to deprotonate the phenolic hydroxyl group but is less likely to cause unwanted side reactions, such as hydrolysis of the methyl ester, compared to stronger bases like sodium hydroxide.

  • Solvent: A polar aprotic solvent such as N,N-Dimethylformamide (DMF) or acetonitrile is ideal. These solvents effectively solvate the cation of the base, leaving the alkoxide anion more nucleophilic and accelerating the SN2 reaction.

  • Alkylating Agent: Primary alkyl halides (iodides, bromides) are the most effective electrophiles for this reaction, as they are highly susceptible to SN2 attack with minimal competing elimination reactions.

Strategy 2: Activation via Chlorination and Subsequent Cross-Coupling

To access a broader range of derivatives, particularly those with C-C and C-N bonds at the 4-position, the hydroxyl group must first be converted into a better leaving group. Transformation into a chloride is a common and effective strategy, yielding the key intermediate, Methyl 4-chloronicotinate.[9][10] This intermediate is a versatile substrate for palladium-catalyzed cross-coupling reactions.

The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds by coupling an organohalide with an organoboron species.[11] It is widely used in pharmaceutical synthesis due to its mild reaction conditions, tolerance of a wide variety of functional groups, and the commercial availability of a vast array of boronic acids.[11][12]

Mechanistic Insight: The reaction proceeds via a catalytic cycle involving a palladium(0) species. The key steps are:

  • Oxidative Addition: The Pd(0) catalyst inserts into the carbon-chlorine bond of Methyl 4-chloronicotinate.

  • Transmetalation: The organic group from the boronic acid (activated by a base) is transferred to the palladium center.

  • Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the new C-C bond and regenerating the Pd(0) catalyst.[13]

G Pd0 Pd(0)L2 OxAdd Oxidative Addition PdII_Aryl Ar-Pd(II)L2-X OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Diorg Ar-Pd(II)L2-R Transmetal->PdII_Diorg RedElim Reductive Elimination RedElim->Pd0 Product Ar-R RedElim->Product ArylHalide Ar-X ArylHalide->OxAdd BoronicAcid R-B(OH)2 + Base BoronicAcid->Transmetal

Caption: Simplified catalytic cycle of the Suzuki-Miyaura coupling.

The Buchwald-Hartwig amination is a powerful reaction for the synthesis of carbon-nitrogen bonds, coupling an aryl halide with an amine.[14] This method has revolutionized the synthesis of arylamines, which are common motifs in pharmaceuticals, by offering a more general and milder alternative to classical methods.[14][15]

Causality Behind Experimental Choices:

  • Catalyst System: This reaction is highly dependent on the choice of both the palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂) and the phosphine ligand.[16] Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, BippyPhos) are crucial.[17] They promote the reductive elimination step and stabilize the palladium catalyst, preventing decomposition. The choice of ligand can significantly impact reaction scope and efficiency.

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine, facilitating its coordination to the palladium center.[16] Sodium tert-butoxide (NaOtBu) is commonly used for this purpose.

G Pd0 Pd(0)L OxAdd Oxidative Addition PdII_Aryl Ar-Pd(II)L-X OxAdd->PdII_Aryl AmineCoord Amine Coordination PdII_Amine [Ar-Pd(II)L(R2NH)]+X- AmineCoord->PdII_Amine Deprotonation Deprotonation (Base) PdII_Amido Ar-Pd(II)L(NR2) Deprotonation->PdII_Amido RedElim Reductive Elimination RedElim->Pd0 Product Ar-NR2 RedElim->Product ArylHalide Ar-X ArylHalide->OxAdd Amine R2NH Amine->AmineCoord

Sources

Application

Application Note: Real-Time Monitoring of Methyl 4-hydroxynicotinate Synthesis via Thin-Layer Chromatography

Abstract This application note provides a comprehensive, field-proven protocol for monitoring the progress of the Fischer-Speier esterification of 4-hydroxynicotinic acid to methyl 4-hydroxynicotinate using Thin-Layer Ch...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive, field-proven protocol for monitoring the progress of the Fischer-Speier esterification of 4-hydroxynicotinic acid to methyl 4-hydroxynicotinate using Thin-Layer Chromatography (TLC). This guide is designed for researchers, scientists, and professionals in drug development and medicinal chemistry. We delve into the underlying principles of the TLC-based assay, provide a detailed step-by-step protocol for sample preparation, chromatographic development, and visualization, and offer insights into the interpretation of results. Furthermore, a troubleshooting guide is included to address common experimental challenges. The methodologies described herein are designed to be self-validating, ensuring reliable and reproducible reaction monitoring.

Introduction: The Importance of Reaction Monitoring

The synthesis of methyl 4-hydroxynicotinate, a valuable building block in the preparation of various pharmaceutical compounds, is commonly achieved through the Fischer-Speier esterification of 4-hydroxynicotinic acid with methanol in the presence of an acid catalyst.[1][2] Effective reaction monitoring is paramount to determine the point of reaction completion, optimize reaction conditions, and minimize the formation of impurities. Thin-Layer Chromatography (TLC) is a rapid, cost-effective, and highly versatile analytical technique ideally suited for real-time monitoring of this transformation.[3]

The fundamental principle of TLC lies in the differential partitioning of components of a mixture between a stationary phase (typically silica gel or alumina coated on a plate) and a mobile phase (a solvent or solvent mixture).[4] In the context of this specific esterification, the starting material, 4-hydroxynicotinic acid, is significantly more polar than the product, methyl 4-hydroxynicotinate, due to the presence of a carboxylic acid group versus an ester. This difference in polarity allows for their effective separation on a TLC plate.

Causality Behind Experimental Choices

Stationary Phase Selection

Silica gel is the stationary phase of choice for this application. Its polar surface, rich in silanol groups (Si-OH), strongly interacts with polar molecules through hydrogen bonding and dipole-dipole interactions. Consequently, the more polar 4-hydroxynicotinic acid will have a stronger affinity for the silica gel and will travel a shorter distance up the plate, resulting in a lower Retention Factor (Rf) value. Conversely, the less polar methyl 4-hydroxynicotinate will interact less strongly with the stationary phase and be carried further by the mobile phase, exhibiting a higher Rf value.

Mobile Phase (Eluent) Selection

The selection of an appropriate mobile phase is critical for achieving good separation. A mixture of a non-polar and a polar solvent is typically used to fine-tune the polarity of the eluent. For the separation of pyridine derivatives like 4-hydroxynicotinic acid and its ester, solvent systems containing ethyl acetate and a less polar solvent like hexane, or dichloromethane and a more polar solvent like methanol, are often effective. An optimized solvent system will result in the starting material having a low Rf value (e.g., 0.1-0.2) and the product having a higher Rf value (e.g., 0.5-0.7), with clear separation between the two spots.

Visualization Technique

Both 4-hydroxynicotinic acid and methyl 4-hydroxynicotinate are aromatic compounds and are expected to be UV-active.[5] Therefore, visualization under a UV lamp (254 nm) is the primary, non-destructive method for observing the spots. Additionally, chemical staining can be used for confirmation or if UV visualization is not sufficiently clear. Given the acidic nature of the starting material, a stain like bromocresol green, which is sensitive to acidic compounds, can be particularly useful for selectively visualizing the 4-hydroxynicotinic acid spot.[6] Iodine vapor is another general-purpose stain that can be employed.[5]

Experimental Protocol

Materials and Reagents
  • Silica gel TLC plates with fluorescent indicator (e.g., Silica Gel 60 F254)

  • 4-Hydroxynicotinic acid (starting material)

  • Methanol (reagent and solvent)

  • Concentrated sulfuric acid (catalyst)

  • Ethyl acetate (TLC solvent)

  • Hexane (TLC solvent)

  • Dichloromethane (TLC solvent)

  • Micropipettes or capillary tubes for spotting

  • Developing chamber (e.g., a beaker with a watch glass or a dedicated TLC tank)

  • UV lamp (254 nm)

  • Iodine chamber or bromocresol green staining solution

  • Forceps

  • Pencil

Step-by-Step TLC Monitoring Protocol
  • Preparation of the Developing Chamber:

    • Prepare a suitable mobile phase. A good starting point is a mixture of ethyl acetate and hexane (e.g., 1:1 v/v) or dichloromethane and methanol (e.g., 9:1 v/v) .

    • Pour the mobile phase into the developing chamber to a depth of about 0.5 cm.

    • Place a piece of filter paper in the chamber, ensuring it is wetted by the solvent, to saturate the chamber with solvent vapors. Close the chamber and allow it to equilibrate for at least 10-15 minutes.

  • Preparation of the TLC Plate:

    • Using a pencil, gently draw a faint origin line approximately 1 cm from the bottom of the TLC plate.

    • Mark three lanes on the origin line for spotting: 'SM' for the starting material, 'Co' for the co-spot, and 'Rxn' for the reaction mixture.

  • Sample Preparation and Spotting:

    • Starting Material (SM): Dissolve a small amount of 4-hydroxynicotinic acid in a few drops of methanol.

    • Reaction Mixture (Rxn): At various time points during the reaction (e.g., t=0, 30 min, 1 hr, etc.), withdraw a small aliquot of the reaction mixture using a capillary tube.

    • Using a clean capillary tube for each sample, spot a small amount of the prepared solutions onto the designated lanes on the origin line. The spots should be small and concentrated.

    • Co-spot (Co): In the 'Co' lane, first spot the starting material solution, and then, on top of the same spot, apply the reaction mixture.

  • Development of the TLC Plate:

    • Carefully place the spotted TLC plate into the equilibrated developing chamber using forceps. Ensure the origin line is above the level of the mobile phase.

    • Close the chamber and allow the solvent front to ascend the plate.

    • Once the solvent front is approximately 1 cm from the top of the plate, remove the plate from the chamber and immediately mark the solvent front with a pencil.

  • Visualization and Interpretation:

    • Allow the plate to air dry completely.

    • Visualize the spots under a UV lamp (254 nm). The spots corresponding to the aromatic compounds should appear as dark spots against a fluorescent background. Circle the spots with a pencil.

    • If desired, further visualize the plate using an iodine chamber or by dipping it into a bromocresol green solution.

    • Interpretation:

      • At t=0, a single spot should be visible in the 'Rxn' lane, corresponding to the starting material in the 'SM' lane.

      • As the reaction progresses, the spot corresponding to the starting material in the 'Rxn' lane will diminish in intensity, and a new, higher Rf spot corresponding to the methyl 4-hydroxynicotinate product will appear and intensify.

      • The 'Co' spot will help to confirm the identity of the starting material spot in the reaction mixture.

      • The reaction is considered complete when the starting material spot is no longer visible in the 'Rxn' lane.

Calculation of Retention Factor (Rf)

The Retention Factor (Rf) is a key parameter used to characterize the position of a spot on a developed TLC plate.[7] It is calculated using the following formula:

Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

The distances are measured from the origin line. Rf values are dimensionless and are always between 0 and 1.

Data Presentation

CompoundExpected PolarityExpected Rf Value RangeVisualization Method(s)
4-Hydroxynicotinic AcidHigh0.1 - 0.3UV (254 nm), Bromocresol Green
Methyl 4-hydroxynicotinateLow to Medium0.5 - 0.8UV (254 nm), Iodine Vapor

Workflow Diagram

TLC_Monitoring_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis prep_chamber Prepare Developing Chamber spot_samples Spot Samples (SM, Co, Rxn) prep_chamber->spot_samples prep_plate Prepare TLC Plate prep_plate->spot_samples develop_plate Develop Plate spot_samples->develop_plate visualize Visualize (UV, Stain) develop_plate->visualize interpret Interpret Results & Calculate Rf visualize->interpret

Caption: Workflow for monitoring the esterification reaction using TLC.

Troubleshooting

ProblemPossible Cause(s)Recommended Solution(s)
Streaking of spots Sample is too concentrated; sample is not fully dissolved; compound is highly acidic or basic.Dilute the sample before spotting; ensure the sample is fully dissolved in the spotting solvent; add a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the mobile phase.
Spots are too high (high Rf) The mobile phase is too polar.Decrease the polarity of the mobile phase (e.g., increase the proportion of hexane in an ethyl acetate/hexane mixture).
Spots are too low (low Rf) The mobile phase is not polar enough.Increase the polarity of the mobile phase (e.g., increase the proportion of ethyl acetate in an ethyl acetate/hexane mixture).
No spots are visible The sample concentration is too low; the compound is not UV-active; the compound is volatile.Spot the sample multiple times in the same location, allowing the solvent to dry between applications; use a chemical stain for visualization; ensure the plate is dried at room temperature.
Solvent front is uneven The developing chamber was not properly sealed or equilibrated; the TLC plate was touching the side of the chamber.Ensure the chamber is tightly sealed and allow for adequate equilibration time; place the plate carefully in the center of the chamber.

Conclusion

Thin-Layer Chromatography is an indispensable tool for the real-time monitoring of the synthesis of methyl 4-hydroxynicotinate. The protocol detailed in this application note provides a reliable and efficient method for tracking the progress of the reaction, enabling researchers to make informed decisions about reaction time and conditions. By understanding the principles behind the separation and employing the described techniques, scientists can ensure the successful synthesis and subsequent purification of this important chemical intermediate.

References

  • Khan Academy. (n.d.). Calculating retention factors for TLC. [Link]

  • Erharuyi, O., Adobamen, P., & Falodun, A. (2015). Synthesis and antinociceptive activity of methyl nicotinate. Journal of Pharmacy and Bioresources, 12(1), 54-59. [Link]

  • University of California, Davis. (2022). Visualizing TLC Plates. Chemistry LibreTexts. [Link]

  • University of Toronto Scarborough. (n.d.). Thin Layer Chromatography. Chemistry Online @ UTSC. [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Hydroxynicotinic acid. PubChem. [Link]

  • R&D Chemicals. (n.d.). Methyl 4-hydroxynicotinate, 67367-24-2, suppliers and manufacturers. [Link]

  • Chemistry LibreTexts. (2022). Visualizing TLC Plates. [Link]

  • Wikipedia. (n.d.). Fischer–Speier esterification. [Link]

  • Reddit. (2016). TLC Visualization/Stain Question. r/chemistry. [Link]

  • Organic Lab Techniques. (2021). Visualizing a TLC plate. YouTube. [Link]

  • Journal of Pharmaceutical Negative Results. (2022). TLC Solvent System Development, HPTLC And GC-MS Analysis Of Methanolic Extract Of Lepidium Sativum Linn Seeds. [Link]

  • XCHEMI. (n.d.). 4-Hydroxynicotinic Acid - 609-70-1. [Link]

  • Exclusive Chemistry Ltd. (2024). 4-Hydroxynicotinic acid supplier - CAS 609-70-1. [Link]

  • Organic Chemistry Portal. (n.d.). Fischer Esterification. [Link]

  • ResearchGate. (2025). Energetics and Structure of Hydroxynicotinic Acids. Crystal Structures of 2-, 4-, 6-Hydroxynicotinic and 5-Chloro-6-hydroxynicotinic Acids. [Link]

  • Organic Syntheses. (n.d.). Nicotinic acid, 6-hydroxy-. [Link]

  • MDPI. (2024). Fischer-Speier Esterification and Beyond: Recent Mechanistic Advances. [Link]

  • Exclusive Chemistry Ltd. (2024). Methyl 4-hydroxynicotinate supplier - CAS 67367-24-2. [Link]

  • National Institutes of Health. (2023). Ligand bound structure of a 6-hydroxynicotinic acid 3-monooxygenase provides mechanistic insights. [Link]

Sources

Method

The Versatile Role of Methyl 4-Hydroxynicotinate in the Synthesis of Fused Pyridine Heterocycles: Application Notes and Protocols

Introduction Methyl 4-hydroxynicotinate, a readily available pyridine derivative, serves as a highly versatile and strategic starting material in the synthesis of a diverse array of fused heterocyclic compounds. Its intr...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl 4-hydroxynicotinate, a readily available pyridine derivative, serves as a highly versatile and strategic starting material in the synthesis of a diverse array of fused heterocyclic compounds. Its intrinsic chemical functionalities—a nucleophilic hydroxyl group, an electrophilic ester, and an activated pyridine ring—provide multiple reaction sites for elaboration and annulation. This guide provides an in-depth exploration of the synthetic utility of methyl 4-hydroxynicotinate, detailing the underlying chemical principles and providing field-proven protocols for the construction of medicinally relevant fused pyridine systems, including thieno[2,3-c]pyridines, pyrazolo[4,3-c]pyridines, and isoxazolo[5,4-c]pyridines. These scaffolds are of significant interest to researchers in drug discovery and development due to their prevalence in biologically active molecules.

Core Reactivity and Synthetic Strategy

The synthetic pathways detailed herein are predicated on the strategic manipulation of the 4-hydroxy group of methyl 4-hydroxynicotinate. This group can act as a directing group for electrophilic substitution or be converted into a more reactive functional group, such as a chloro or amino group, to facilitate subsequent cyclization reactions. The ester and the pyridine ring itself also play crucial roles in the annulation strategies.

I. Synthesis of Thieno[2,3-c]pyridines via a Modified Gewald Reaction

The thieno[2,3-c]pyridine scaffold is a key structural motif in a number of pharmacologically active compounds. A robust method for its synthesis from methyl 4-hydroxynicotinate involves a multi-step sequence culminating in a Gewald-type reaction. The overall strategy involves the conversion of the 4-hydroxy group to an amino group and the introduction of a cyano group at the 3-position, followed by cyclization with a suitable carbonyl compound and elemental sulfur.

Causality Behind Experimental Choices

The initial conversion of the 4-hydroxy group to a 4-amino group is critical as the amino group is required for the subsequent cyclization to form the thiophene ring in the Gewald reaction. The introduction of a cyano group at the 3-position is achieved through a series of reactions that activate the pyridine ring. The final Gewald reaction is a reliable method for constructing polysubstituted 2-aminothiophenes.[1][2][3][4]

Experimental Workflow Diagram

cluster_0 Part A: Synthesis of Methyl 4-amino-3-cyanonicotinate cluster_1 Part B: Gewald Reaction A Methyl 4-hydroxynicotinate B Methyl 4-chloronicotinate A->B  POCl3, PCl5 C Methyl 4-amino-3-nitronicotinate B->C  NH3, NaNO2 D Methyl 3-amino-4-aminonicotinate C->D  H2, Pd/C E Methyl 4-amino-3-cyanonicotinate D->E  Sandmeyer Reaction (NaNO2, HCl, CuCN) F Methyl 4-amino-3-cyanonicotinate I Thieno[2,3-c]pyridine Derivative F->I  Base (e.g., Morpholine) G Ketone/Aldehyde G->I H Elemental Sulfur H->I

Caption: Workflow for Thieno[2,3-c]pyridine Synthesis.

Detailed Protocols

Part A: Synthesis of the Key Intermediate, Methyl 4-amino-3-cyanonicotinate

Step 1: Synthesis of Methyl 4-chloronicotinate

  • To a stirred solution of methyl 4-hydroxynicotinate (1.0 equiv) in phosphorus oxychloride (3.0 equiv), slowly add phosphorus pentachloride (1.1 equiv) portion-wise at 0 °C.

  • After the addition is complete, heat the reaction mixture to reflux for 4 hours.

  • Cool the mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralize the solution with a saturated sodium bicarbonate solution until pH 7-8.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford methyl 4-chloronicotinate, which can be used in the next step without further purification.

Step 2: Synthesis of Methyl 4-amino-3-nitronicotinate

  • Bubble ammonia gas through a solution of methyl 4-chloronicotinate (1.0 equiv) in a suitable solvent (e.g., dioxane) at room temperature for 2 hours.

  • To this solution, add sodium nitrite (1.5 equiv) and heat the mixture to 80 °C for 6 hours.

  • Cool the reaction mixture, pour into water, and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude product. Purify by column chromatography (silica gel, hexane/ethyl acetate) to yield methyl 4-amino-3-nitronicotinate.

Step 3: Synthesis of Methyl 3-amino-4-aminonicotinate

  • Dissolve methyl 4-amino-3-nitronicotinate (1.0 equiv) in methanol and add a catalytic amount of 10% Pd/C.

  • Hydrogenate the mixture under a hydrogen atmosphere (balloon pressure) at room temperature until the starting material is consumed (monitored by TLC).

  • Filter the reaction mixture through a pad of Celite and concentrate the filtrate to obtain methyl 3-amino-4-aminonicotinate.

Step 4: Synthesis of Methyl 4-amino-3-cyanonicotinate

  • Dissolve methyl 3-amino-4-aminonicotinate (1.0 equiv) in a mixture of concentrated hydrochloric acid and water at 0 °C.

  • Add a solution of sodium nitrite (1.1 equiv) in water dropwise, maintaining the temperature below 5 °C.

  • Stir the resulting diazonium salt solution for 30 minutes at 0 °C.

  • In a separate flask, prepare a solution of copper(I) cyanide (1.2 equiv) and sodium cyanide (1.2 equiv) in water.

  • Slowly add the diazonium salt solution to the cuprous cyanide solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Extract the product with ethyl acetate, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography to give methyl 4-amino-3-cyanonicotinate.

Part B: Gewald Reaction for the Synthesis of Thieno[2,3-c]pyridines

  • To a solution of methyl 4-amino-3-cyanonicotinate (1.0 equiv), a ketone or aldehyde (1.1 equiv), and elemental sulfur (1.2 equiv) in ethanol, add a catalytic amount of a base such as morpholine or triethylamine.[5]

  • Heat the reaction mixture to reflux for 2-4 hours, monitoring the progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.

  • Filter the solid, wash with cold ethanol, and dry under vacuum to obtain the desired 2-amino-thieno[2,3-c]pyridine derivative. If no precipitate forms, concentrate the reaction mixture and purify by column chromatography.[6]

Table 1: Representative Thieno[2,3-c]pyridine Derivatives

Starting Ketone/AldehydeProductTypical Yield (%)
AcetoneMethyl 2-amino-4,5-dimethylthieno[2,3-c]pyridine-6-carboxylate75-85
CyclohexanoneMethyl 2-amino-4,5,6,7-tetrahydrobenzo[7][8]thieno[2,3-c]pyridine-8-carboxylate80-90
BenzaldehydeMethyl 2-amino-5-phenylthieno[2,3-c]pyridine-6-carboxylate70-80

II. Synthesis of Pyrazolo[4,3-c]pyridines via Hydrazine Condensation

The pyrazolo[4,3-c]pyridine core is present in numerous compounds with diverse biological activities, including kinase inhibitors. A straightforward synthesis from methyl 4-hydroxynicotinate involves the initial conversion to a 4-hydrazino derivative, followed by cyclocondensation with a β-ketoester.

Causality Behind Experimental Choices

The conversion of the 4-hydroxy group to a 4-chloro group is a necessary activation step, as the chloro group is a good leaving group for nucleophilic substitution by hydrazine.[9] The subsequent reaction with hydrazine hydrate forms the key 4-hydrazinonicotinate intermediate.[10] The final cyclization with a β-ketoester is a classic and efficient method for constructing the pyrazole ring.[11][12]

Experimental Workflow Diagram

cluster_0 Part A: Synthesis of Methyl 4-hydrazinonicotinate cluster_1 Part B: Pyrazole Ring Formation A Methyl 4-hydroxynicotinate B Methyl 4-chloronicotinate A->B  POCl3, PCl5 C Methyl 4-hydrazinonicotinate B->C  Hydrazine hydrate D Methyl 4-hydrazinonicotinate F Pyrazolo[4,3-c]pyridine Derivative D->F  Acetic acid, Reflux E β-Ketoester E->F

Caption: Workflow for Pyrazolo[4,3-c]pyridine Synthesis.

Detailed Protocols

Part A: Synthesis of the Key Intermediate, Methyl 4-hydrazinonicotinate

Step 1: Synthesis of Methyl 4-chloronicotinate

Follow the protocol described in Part I, Step 1.

Step 2: Synthesis of Methyl 4-hydrazinonicotinate

  • To a solution of methyl 4-chloronicotinate (1.0 equiv) in ethanol, add hydrazine hydrate (5.0 equiv).

  • Heat the reaction mixture to reflux for 6-8 hours.

  • Cool the mixture to room temperature, and remove the solvent under reduced pressure.

  • Add water to the residue, and collect the precipitated solid by filtration.

  • Wash the solid with cold water and dry to obtain methyl 4-hydrazinonicotinate.

Part B: Cyclocondensation to Form Pyrazolo[4,3-c]pyridines

  • A mixture of methyl 4-hydrazinonicotinate (1.0 equiv) and a β-ketoester (e.g., ethyl acetoacetate, 1.1 equiv) in glacial acetic acid is heated to reflux for 4-6 hours.[11]

  • After cooling, the reaction mixture is poured into ice-water.

  • The precipitated solid is collected by filtration, washed with water, and recrystallized from a suitable solvent (e.g., ethanol) to afford the pure pyrazolo[4,3-c]pyridin-4-one derivative.

Table 2: Representative Pyrazolo[4,3-c]pyridine Derivatives

Starting β-KetoesterProductTypical Yield (%)
Ethyl acetoacetateMethyl 3-methyl-4-oxo-4,5-dihydro-1H-pyrazolo[4,3-c]pyridine-7-carboxylate85-95
Ethyl benzoylacetateMethyl 3-phenyl-4-oxo-4,5-dihydro-1H-pyrazolo[4,3-c]pyridine-7-carboxylate80-90
Diethyl malonateMethyl 3-hydroxy-4-oxo-4,5-dihydro-1H-pyrazolo[4,3-c]pyridine-7-carboxylate70-80

III. Synthesis of Isoxazolo[5,4-c]pyridines via Vilsmeier-Haack Formylation

The isoxazolo[5,4-c]pyridine ring system is another important heterocyclic scaffold. Its synthesis from methyl 4-hydroxynicotinate can be achieved through an initial Vilsmeier-Haack formylation to introduce a formyl group at the 3-position, followed by conversion to an oxime and subsequent cyclization.

Causality Behind Experimental Choices

The Vilsmeier-Haack reaction is a well-established method for the formylation of electron-rich aromatic and heteroaromatic compounds.[8][13][14][15][16] The 4-hydroxy group in methyl 4-hydroxynicotinate activates the pyridine ring, directing the formylation to the ortho position (C3). The resulting aldehyde is then readily converted to an oxime using hydroxylamine. The final intramolecular cyclization to form the isoxazole ring is typically promoted by a dehydrating agent or a base.[9][17]

Experimental Workflow Diagram

cluster_0 Part A: Formylation and Oximation cluster_1 Part B: Isoxazole Ring Formation A Methyl 4-hydroxynicotinate B Methyl 3-formyl-4-hydroxynicotinate A->B  Vilsmeier-Haack (POCl3, DMF) C Methyl 4-hydroxy-3-(hydroxyiminomethyl)nicotinate (Oxime) B->C  Hydroxylamine hydrochloride, Base D Oxime Intermediate E Isoxazolo[5,4-c]pyridine Derivative D->E  Dehydrating agent (e.g., Ac2O) or Base

Caption: Workflow for Isoxazolo[5,4-c]pyridine Synthesis.

Detailed Protocols

Part A: Synthesis of the Oxime Intermediate

Step 1: Vilsmeier-Haack Formylation of Methyl 4-hydroxynicotinate

  • To a stirred solution of N,N-dimethylformamide (DMF, 3.0 equiv) at 0 °C, add phosphorus oxychloride (POCl₃, 1.2 equiv) dropwise.[13]

  • Stir the resulting Vilsmeier reagent at 0 °C for 30 minutes.

  • Add a solution of methyl 4-hydroxynicotinate (1.0 equiv) in DMF to the Vilsmeier reagent.

  • Heat the reaction mixture to 80-90 °C for 4-6 hours.

  • Cool the reaction mixture and pour it onto crushed ice.

  • Neutralize with a saturated solution of sodium bicarbonate and extract with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify by column chromatography to obtain methyl 3-formyl-4-hydroxynicotinate.

Step 2: Synthesis of Methyl 4-hydroxy-3-(hydroxyiminomethyl)nicotinate (Oxime)

  • To a solution of methyl 3-formyl-4-hydroxynicotinate (1.0 equiv) in ethanol, add hydroxylamine hydrochloride (1.2 equiv) and sodium acetate (1.5 equiv).

  • Heat the mixture to reflux for 2 hours.

  • Cool the reaction mixture and remove the solvent under reduced pressure.

  • Add water to the residue and collect the precipitated solid by filtration.

  • Wash the solid with water and dry to afford the oxime intermediate.

Part B: Cyclization to Form Isoxazolo[5,4-c]pyridines

  • Heat the oxime intermediate (1.0 equiv) in acetic anhydride (5.0 equiv) at reflux for 1-2 hours.

  • Cool the reaction mixture and pour it into ice-water.

  • Collect the resulting precipitate by filtration, wash with water, and recrystallize from a suitable solvent to yield the isoxazolo[5,4-c]pyridin-4(5H)-one derivative.

Table 3: Representative Isoxazolo[5,4-c]pyridine Derivative

Starting MaterialProductTypical Yield (%)
Methyl 4-hydroxynicotinateMethyl 4-oxo-4,5-dihydroisoxazolo[5,4-c]pyridine-7-carboxylate60-70 (overall)

Conclusion

Methyl 4-hydroxynicotinate has been demonstrated to be a valuable and versatile building block for the synthesis of a range of medicinally important fused heterocyclic systems. The protocols detailed in this guide provide robust and reproducible methods for accessing thieno[2,3-c]pyridines, pyrazolo[4,3-c]pyridines, and isoxazolo[5,4-c]pyridines. By understanding the underlying chemical principles and carefully controlling the reaction conditions, researchers can effectively utilize methyl 4-hydroxynicotinate to generate diverse libraries of novel compounds for drug discovery and development programs.

References

  • Synthesis and evaluation of analogues of HYNIC as bifunctional chelators for technetium. Dalton Transactions. 2011. [Link]

  • Ethyl 2-amino-4-methylthiophene-3-carboxylate. Acta Crystallographica Section E. 2014. [Link]

  • Synthesis of nicotinic acid hydrazides. ResearchGate. [Link]

  • Vilsmeier-Haack Reaction. Chemistry Steps. [Link]

  • 4-Dimethylaminobenzaldehyde. Organic Syntheses. [Link]

  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Journal of Chemical and Pharmaceutical Research. 2013. [Link]

  • Gewald reaction. Wikipedia. [Link]

  • Vilsmeier-Haack Formylation. SynArchive. [Link]

  • Synthesis of thieno[2,3-c]pyridines and related heterocyclic systems. ResearchGate. [Link]

  • Gewald Reaction. Organic Chemistry Portal. [Link]

  • Vilsmeier–Haack reaction. Wikipedia. [Link]

  • A new four-component reaction involving the Michael addition and the Gewald reaction, leading to diverse biologically active 2-aminothiophenes. Organic & Biomolecular Chemistry. 2017. [Link]

  • Ecofriendly synthesis of 3-cyanopyridine derivatives by multi-component reaction catalyzed by animal bone meal. ResearchGate. [Link]

  • Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Arkat USA. [Link]

  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry. 2024. [Link]

  • Double [4 + 1] cyclocondensation of 6-hydrazinonicotinic acid hydrazide hydrate with TEOAc. ResearchGate. [Link]

  • Vilsmeier–Haack complex formation by Fe3O4@SiO2@CS@POCl2-x/DMF: an efficient catalyst for conversion of epoxides to β-bromoformates. RSC Advances. 2023. [Link]

  • 4-Cyanopyridine. Resonance Specialties. [Link]

  • Synthesis of Ethyl 2-ethylaminothiazole-4-carboxylate. PrepChem.com. [Link]

  • Synthesis and Characterization of Novel Hydrazone Derivatives of Isonicotinic Hydrazide and Their Evaluation for Antibacterial and Cytotoxic Potential. Molecules. 2021. [Link]

  • Unexpected synthesis of three components from the reaction of 4-chloro-3-formylcoumarin with hydroxylamine hydrochloride. Oriental Journal of Chemistry. 2016. [Link]

  • US3644380A - Preparation of 3-cyanopyridine.
  • US5756750A - Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions.
  • DMF/POCl3 (Vilsmeier Haack Reaction) |Gate Chemistry|. YouTube. 2020. [Link]

  • CN102898307B - Synthetic method of methyl 4-chlorobutyrate.
  • Synthesis of β-keto carboxylic acids, esters and amides. Organic Chemistry Portal. [Link]

  • Vilsmeier reagent. Wikipedia. [Link]

  • Methyl 4-chloronicotinate. PubChem. [Link]

  • The proposed mechanism for the synthesis of 2-amino-3-cyanopyridines. ResearchGate. [Link]

  • Synthesis and Molecular Structure of Methyl 4-O-methyl-α-D-glucopyranuronate. Molecules. 2001. [Link]

  • β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. Chemistry Central Journal. 2013. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Methyl 4-hydroxynicotinate Synthesis Yield

Welcome to the technical support center for the synthesis of Methyl 4-hydroxynicotinate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, tr...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 4-hydroxynicotinate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting guides, and frequently asked questions. Our goal is to empower you to optimize your synthesis yield and purity through a deep understanding of the reaction mechanisms and critical process parameters.

Introduction

Methyl 4-hydroxynicotinate is a valuable building block in medicinal chemistry and materials science. Its synthesis, while seemingly straightforward, can present several challenges that impact yield and purity. This guide will explore the most common synthetic routes, delve into the mechanistic underpinnings of each, and provide practical, field-tested advice to overcome common experimental hurdles.

Core Synthesis Pathways

The selection of a synthetic route is a critical first step that influences not only the yield but also the impurity profile of the final product. Below, we discuss the most prevalent methods for synthesizing Methyl 4-hydroxynicotinate.

Method 1: Fischer-Speier Esterification of 4-Hydroxynicotinic Acid

This is a classic and cost-effective method for ester synthesis.[1] The reaction involves treating 4-hydroxynicotinic acid with an excess of methanol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH).[1][2]

Fischer_Esterification 4-Hydroxynicotinic_Acid 4-Hydroxynicotinic Acid Methanol_Catalyst Methanol (excess) + Acid Catalyst (H₂SO₄) Protonated_Carbonyl Protonated Carbonyl (Activated Intermediate) Methanol_Catalyst->Protonated_Carbonyl Protonation Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_Carbonyl->Tetrahedral_Intermediate Nucleophilic Attack by Methanol Product Methyl 4-hydroxynicotinate Tetrahedral_Intermediate->Product Dehydration & Deprotonation

Caption: Fischer-Speier Esterification Workflow

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 4-hydroxynicotinic acid (1.0 eq) in anhydrous methanol (10-20 eq). The methanol serves as both the reactant and the solvent.

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (0.1-0.2 eq) to the stirred suspension.

  • Reaction: Heat the mixture to reflux (approximately 65°C) and maintain for 4-8 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[3]

  • Work-up: After completion, cool the reaction mixture to room temperature. Remove the excess methanol under reduced pressure.

  • Neutralization and Extraction: Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst and remove any unreacted 4-hydroxynicotinic acid.[4] Wash the organic layer with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.[4]

  • Purification: The crude Methyl 4-hydroxynicotinate can be purified by recrystallization from a suitable solvent such as ethyl acetate/hexane or methanol/water.[5][6]

Method 2: Carbodiimide-Mediated Esterification (Steglich Esterification)

For acid-sensitive substrates or when milder conditions are required, a carbodiimide coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDC), in combination with a catalyst such as 4-dimethylaminopyridine (DMAP), is highly effective.[7][8] This method proceeds under neutral conditions at room temperature.[9]

Steglich_Esterification Carboxylic_Acid 4-Hydroxynicotinic Acid EDC_DMAP EDC + DMAP O_Acylisourea O-Acylisourea Intermediate EDC_DMAP->O_Acylisourea Activation Acyl_DMAP N-Acylpyridinium Intermediate O_Acylisourea->Acyl_DMAP Acyl Transfer Methanol Methanol Product Methyl 4-hydroxynicotinate Methanol->Product Nucleophilic Attack

Caption: Steglich Esterification Workflow

  • Reaction Setup: Dissolve 4-hydroxynicotinic acid (1.0 eq) in anhydrous dichloromethane (DCM) or N,N-dimethylformamide (DMF) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Reagent Addition: Add EDC (1.1-1.5 eq) and a catalytic amount of DMAP (0.1-0.2 eq).

  • Alcohol Addition: Add anhydrous methanol (1.2-2.0 eq) to the mixture.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or HPLC.[3]

  • Work-up: Upon completion, filter the reaction mixture to remove the urea byproduct (if DCC is used). If EDC is used, the byproduct is water-soluble and can be removed during the aqueous work-up.

  • Extraction: Dilute the filtrate with DCM and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane).

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield in Fischer Esterification 1. Incomplete Reaction: The equilibrium was not sufficiently shifted towards the product.[1] 2. Water Presence: Water in the reactants or solvent can drive the equilibrium backward.[1] 3. Insufficient Catalyst: The amount of acid catalyst may be too low for efficient protonation of the carbonyl group.1. Increase Excess of Methanol: Use methanol as the solvent to drive the equilibrium forward.[1] 2. Remove Water: Use anhydrous reagents and consider using a Dean-Stark apparatus to remove water azeotropically.[2] 3. Optimize Catalyst Loading: Ensure an adequate amount of a strong acid catalyst is used (typically 10-20 mol%).
Formation of N-Methylated Byproduct The nitrogen on the pyridine ring is nucleophilic and can compete with the hydroxyl group for methylation, especially under harsh conditions or with certain methylating agents.1. Use Milder Methylating Agents: Consider using diazomethane in the presence of a Lewis acid for more selective O-methylation. 2. Control Reaction Temperature: Lowering the reaction temperature can favor O-methylation over N-methylation. 3. Protect the Nitrogen: In complex syntheses, consider protecting the pyridine nitrogen before methylation.
Product is an Oil and Difficult to Crystallize The presence of impurities can inhibit crystallization.1. Purify by Column Chromatography: This will remove most impurities. 2. Use a Different Recrystallization Solvent System: Experiment with different solvent pairs (e.g., ethyl acetate/heptane, methanol/diethyl ether). 3. Induce Crystallization: Try scratching the inside of the flask with a glass rod or adding a seed crystal.[5]
Incomplete Reaction in Steglich Esterification 1. Steric Hindrance: The hydroxyl group of 4-hydroxynicotinic acid may be sterically hindered. 2. Deactivated Coupling Agent: EDC and DCC can degrade upon exposure to moisture.1. Increase Reaction Time and/or Temperature: Allow the reaction to proceed for a longer duration or gently heat it (e.g., to 40°C). 2. Use Fresh Coupling Agents: Ensure that the EDC or DCC is of high quality and has been stored properly.
Difficulty Removing Urea Byproduct (from DCC) Dicyclohexylurea (DCU) is often difficult to remove completely by filtration.1. Precipitation: After the reaction, cool the mixture to 0°C to maximize the precipitation of DCU before filtration. 2. Solvent Choice: DCU has low solubility in some solvents like dioxane. Consider this for the reaction or for washing the crude product.

Frequently Asked Questions (FAQs)

Q1: What is the role of the acid catalyst in Fischer esterification?

A1: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the alcohol.[1]

Q2: Can I use other alcohols besides methanol for the esterification?

A2: Yes, other primary and secondary alcohols can be used, though reaction times and temperatures may need to be adjusted. Tertiary alcohols are generally not suitable for Fischer esterification as they are prone to elimination under acidic conditions.[2]

Q3: How can I monitor the progress of the reaction?

A3: Thin-Layer Chromatography (TLC) is a quick and effective method for qualitative monitoring. For more quantitative analysis of reaction kinetics and purity, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) are recommended.[3]

Q4: My final product is off-white or slightly yellow. How can I decolorize it?

A4: This is likely due to minor impurities. Recrystallization is often effective. If color persists, you can try treating a solution of the crude product with activated charcoal before filtration and recrystallization.

Q5: Is it possible to synthesize Methyl 4-hydroxynicotinate from chelidamic acid?

A5: Yes, this is a viable route. Chelidamic acid (4-hydroxy-2,6-pyridinedicarboxylic acid) can be selectively decarboxylated at the 2- and 6-positions to yield 4-hydroxynicotinic acid, which can then be esterified as described above. The decarboxylation is typically achieved by heating the chelidamic acid in a high-boiling solvent.

Q6: What is the mechanism of the EDCI/DMAP-mediated esterification?

A6: EDCI activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. DMAP then acts as a nucleophilic catalyst, attacking the O-acylisourea to form an N-acylpyridinium intermediate. This intermediate is a highly efficient acylating agent that is readily attacked by the alcohol to form the ester, regenerating the DMAP catalyst.[8][10]

References

  • M. C. Pirrung, "The Synthetic Organic Chemist's Companion," Wiley, 2017.
  • J. Clayden, N. Greeves, S. Warren, "Organic Chemistry," 2nd ed., Oxford University Press, 2012.
  • University of Colorado, "Recrystallization," [Link]

  • Fischer Esterification Procedure, [Link]

  • ResearchGate, "How can I hydrolyze an ester on a pyridine ring and isolate the resulting pyridine carboxylic acid hydrochloride?," [Link]

  • Royal Society of Chemistry, "Ester Coupling Reactions– an Enduring Challenge in the Chemical Synthesis of Bioactive Natural Products," [Link]

  • Wikipedia, "Fischer–Speier esterification," [Link]

  • University of California, Los Angeles, "Recrystallization," [Link]

  • CONICET, "High performance purification process of methyl and ethyl esters produced by transesterification," [Link]

  • Mettler Toledo, "Recrystallization Guide: Process, Procedure, Solvents," [Link]

  • University of Rochester, "How To: Purify by Crystallization," [Link]

  • Master Organic Chemistry, "Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions," [Link]

  • Organic Syntheses, "Nicotinic acid, 6-hydroxy-," [Link]

  • Chemistry LibreTexts, "Recrystallization," [Link]

  • ResearchGate, "Optimization of Reaction Conditions for the Synthesis of O-Alkylated Pyrimidine 4a a," [Link]

  • Organic Chemistry, "Acid to Ester - Common Conditions," [Link]

  • Royal Society of Chemistry, "A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids," [Link]

  • Organic Chemistry Portal, "Steglich Esterification," [Link]

  • Taylor & Francis, "Sodium methoxide – Knowledge and References," [Link]

  • Google Patents, "Esterific
  • Reddit, "Esterification not Working (Separation)," [Link]

  • ResearchGate, "4‐Selective pyridine methylation using a formaldehyde surrogate.[a,b]," [Link]

  • Stenutz, "4-hydroxynicotinic acid 1-oxide," [Link]

  • ResearchGate, "Synthesis and antinociceptive activity of methyl nicotinate," [Link]

  • Organic Chemistry Portal, "Ester synthesis by esterification," [Link]

  • PubChem, "4-Hydroxynicotinic acid," [Link]

  • National Institutes of Health, "Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives," [Link]

  • CONICET, "Transesterification of sunflower oil with ethanol using sodium ethoxide as catalyst. Effect of the reaction conditions," [Link]

  • R&D Chemicals, "Methyl 4-hydroxynicotinate, 67367-24-2, suppliers and manufacturers," [Link]

  • PALMOILIS, "KINETICS STUDY ON TRANSESTERIFICATION OF PALM OIL," [Link]

  • Hovione, "Small Molecule Development Analytical Methods for Faster Time to Market," [Link]

  • National Institutes of Health, "Synthesis and crystal structures of 3,6-dihydroxypicolinic acid and its labile intermediate dipotassium 3-hydroxy-6-(sulfonatooxy)pyridine-2-carboxylate monohydrate," [Link]

  • Organic Syntheses, "A. - Methyl 1,2,3,4-tetra-O-acetyl-β-D-glucopyranuronate," [Link]

  • ResearchGate, "(PDF) Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives," [Link]

  • Wiley, "ANALYTICAL METHODS FOR THERAPEUTIC DRUG MONITORING AND TOXICOLOGY," [Link]

Sources

Optimization

Troubleshooting low yield in Trigonelline synthesis

Welcome to the technical support center for Trigonelline synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the chemical...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Trigonelline synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the chemical synthesis of Trigonelline. Here, we provide in-depth, experience-driven insights and validated protocols to help you troubleshoot and optimize your experimental outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Trigonelline synthesis yield is consistently low. What are the most common causes?

A1: Low yields in Trigonelline synthesis can often be traced back to a few critical areas. The most common synthetic route involves the N-methylation of nicotinic acid. Key factors influencing the yield include:

  • Inefficient Methylation: The quaternization of the pyridine nitrogen in nicotinic acid is a crucial step. The choice of methylating agent, reaction temperature, and solvent system are paramount. Common methylating agents like dimethyl sulfate can be effective but require careful handling due to their toxicity.[1][2] Greener alternatives like dimethyl carbonate are being explored, which may offer higher yields and simpler processes under optimized conditions.[1]

  • Suboptimal Reaction Conditions: High temperatures can sometimes lead to the formation of by-products, such as the methyl ester of Trigonelline, especially when using an excess of the methylating agent.[2] Conversely, temperatures that are too low may result in an incomplete reaction. It is crucial to monitor the reaction progress using techniques like Thin Layer Chromatography (TLC).[1]

  • Issues with Starting Material: The purity of the nicotinic acid is important. Impurities can interfere with the reaction and lead to the formation of unwanted side products.

  • Product Loss During Workup and Purification: Trigonelline is highly soluble in water and can be challenging to isolate from aqueous solutions.[3] Significant product loss can occur during extraction and recrystallization steps if the solvent systems are not optimized.

Q2: I am observing the formation of significant by-products. How can I identify and minimize them?

A2: The primary by-product of concern is the methyl ester of nicotinic acid. This can form when the carboxylic acid group of nicotinic acid is esterified, a reaction that can be promoted by certain conditions, particularly high temperatures and the presence of acidic catalysts.

Identification:

  • Chromatography: High-Performance Liquid Chromatography (HPLC) is the preferred method for identifying and quantifying both Trigonelline and its by-products.[2][4] A well-developed HPLC method can effectively separate Trigonelline from unreacted nicotinic acid and any ester by-products.

  • Spectroscopy: Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are invaluable for structural confirmation of both the desired product and any isolated impurities.[1]

Minimization Strategies:

  • Control of Reaction Temperature: Maintaining the optimal reaction temperature is critical. A patent for an improved process suggests that high temperatures can lead to the formation of methyl ester impurities.[2]

  • Stoichiometry of Reagents: Using a significant excess of the methylating agent can increase the likelihood of side reactions. Careful control of the molar ratios of reactants is advised.[1][2]

  • Choice of Methylating Agent: Some methylating agents may be more prone to causing esterification than others. For instance, using dimethyl carbonate in the presence of a base like potassium carbonate has been reported to give high yields of Trigonelline with high purity.[1]

Q3: What is the most effective method for purifying crude Trigonelline?

A3: The high polarity and water solubility of Trigonelline present unique purification challenges.[3] The most common and effective method is recrystallization.

Recommended Solvents for Recrystallization:

  • Ethanol/Water Mixtures: A mixture of ethanol and water is frequently used for the recrystallization of Trigonelline, particularly when it is in its hydrochloride salt form. A 70% ethanol solution is cited in several procedures.[1]

  • Isopropanol: Isopropanol, or a mixture of isopropanol and water, can also be an effective solvent for purification.[2]

General Purification Workflow:

  • Initial Isolation: After the reaction is complete, the crude product is often isolated by removing the solvent under reduced pressure.

  • Salt Formation: If not already in a salt form, converting the zwitterionic Trigonelline to a salt (e.g., hydrochloride or sulfate) can aid in its precipitation and handling.[1][2]

  • Recrystallization: The crude solid is dissolved in a minimal amount of the hot recrystallization solvent. The solution is then allowed to cool slowly to promote the formation of pure crystals, leaving impurities behind in the mother liquor.

  • Washing and Drying: The collected crystals should be washed with a small amount of cold solvent and then dried under vacuum.

For a visual representation of a typical purification workflow, see the diagram below.

G cluster_workflow Trigonelline Purification Workflow crude Crude Reaction Mixture solvent_removal Solvent Removal (Reduced Pressure) crude->solvent_removal crude_solid Crude Solid solvent_removal->crude_solid dissolution Dissolution in Hot Recrystallization Solvent (e.g., 70% Ethanol) crude_solid->dissolution cooling Slow Cooling & Crystallization dissolution->cooling filtration Filtration cooling->filtration crystals Pure Trigonelline Crystals filtration->crystals Collect mother_liquor Mother Liquor (Contains Impurities) filtration->mother_liquor Discard washing Wash with Cold Solvent crystals->washing drying Drying Under Vacuum washing->drying final_product Final Pure Product drying->final_product

Caption: A generalized workflow for the purification of Trigonelline.

Experimental Protocols

Protocol 1: Synthesis of Trigonelline Hydrochloride from Nicotinic Acid and Dimethyl Carbonate

This protocol is adapted from a patented "green" synthesis method.[1]

Materials:

  • Nicotinic Acid

  • Dimethyl Carbonate (DMC)

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Hydrochloric Acid (4 M)

  • Anhydrous Methanol

  • 70% Ethanol

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve nicotinic acid in dimethyl carbonate.

  • Add anhydrous potassium carbonate to the solution and stir for 10 minutes.

  • Heat the mixture in a water bath at 50°C. Monitor the reaction progress by TLC.

  • Upon completion of the reaction, separate the solid potassium carbonate by centrifugation or filtration.

  • Remove the unreacted dimethyl carbonate from the liquid phase by vacuum distillation.

  • Dissolve the resulting solid residue in 4 M hydrochloric acid and adjust the pH to 2-3.

  • Remove the solvent under reduced pressure.

  • Add anhydrous methanol to the solid residue, shake well, and separate any insoluble material by centrifugation or filtration.

  • Concentrate the methanol solution to induce crystallization.

  • Collect the solid product by suction filtration.

  • Recrystallize the solid product three times from 70% ethanol to obtain pure Trigonelline hydrochloride.

Quantitative Data Summary:

Reactant/ProductMolar Ratio (Example)Yield (Reported)Purity (Reported)
Nicotinic Acid1--
Dimethyl Carbonate2.2--
Potassium Carbonate1.2--
Trigonelline HCl-78.5% - 94.6%97.4% - 99.2%

Data adapted from CN102304085A. The exact ratios and outcomes can vary based on the specific experimental conditions.[1]

Protocol 2: High-Performance Liquid Chromatography (HPLC) for Trigonelline Quantification

This is a general HPLC method for the analysis of Trigonelline.

Instrumentation and Conditions:

  • Column: Cosmosil CN-MS or equivalent C18 column.[4]

  • Mobile Phase: Methanol:Distilled Water (95:5, v/v), with the pH adjusted to 3.5 using hydrochloric acid.[4]

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 267 nm.[4]

  • Injection Volume: 20 µL

Sample Preparation:

  • Accurately weigh and dissolve the sample in the mobile phase to a known concentration.

  • Filter the sample through a 0.45 µm syringe filter before injection.

Standard Preparation:

  • Prepare a stock solution of Trigonelline standard in methanol (e.g., 1000 µg/mL).[4]

  • Prepare a series of working standards by serial dilution of the stock solution.[4]

  • Construct a calibration curve by plotting the peak area against the concentration of the standards.

Reaction Mechanism & Troubleshooting Logic

The synthesis of Trigonelline is a classic example of N-alkylation of a pyridine derivative. Understanding the mechanism is key to troubleshooting.

G cluster_mech N-Methylation of Nicotinic Acid cluster_troubleshooting Troubleshooting Logic NicotinicAcid Nicotinic Acid (Pyridine Nitrogen is Nucleophilic) Trigonelline Trigonelline (Quaternized Nitrogen) NicotinicAcid->Trigonelline N-Methylation SideProduct Side Reaction: Esterification (Methyl Nicotinate) NicotinicAcid->SideProduct MethylatingAgent Methylating Agent (e.g., (CH₃)₂SO₄ or (CH₃O)₂CO) MethylatingAgent->Trigonelline HighTemp High Temperature HighTemp->SideProduct Promotes LowYield Low Yield IncompleteReaction Incomplete Reaction LowYield->IncompleteReaction SideReactions Side Reactions LowYield->SideReactions PurificationLoss Purification Loss LowYield->PurificationLoss LowTemp Suboptimal Temperature (Too Low) IncompleteReaction->LowTemp ImpureReagents Impure Reagents IncompleteReaction->ImpureReagents SideReactions->HighTemp ExcessReagent Excess Methylating Agent SideReactions->ExcessReagent WrongSolvent Incorrect Purification Solvent PurificationLoss->WrongSolvent

Caption: The core reaction mechanism and a logic diagram for troubleshooting low yields.

References

  • PubChem. (n.d.). trigonelline biosynthesis | Pathway. National Center for Biotechnology Information. Retrieved from [Link]

  • Al-Asmari, A. K., Al-Otaibi, F., Al-Muqaytayl, H., Al-Shehri, A., & Al-Otaibi, A. (2015). A validated RP-HPLC method for quantitation of trigonelline from herbal formulations containing Trigonella foenum-graecum (L.) seeds. Journal of Taibah University for Science, 9(4), 515-520.
  • Mizuno, K., Okumura, A., Ueno, M., & Ashihara, H. (2014). Conversion of nicotinic acid to trigonelline is catalyzed by N-methyltransferase belonged to motif B' methyltransferase family in Coffea arabica.
  • Shafie, N., Vijeepallam, K., & Abdullah, N. S. (2018). Simultaneous Spectrophotometric Determination of Trigonelline, Diosgenin and Nicotinic Acid in Dosage Forms Prepared from Fenugreek Seed Extract. Pharmaceutical and Biomedical Research, 4(4), 43-51.
  • CN102304085A - Process for synthesizing trigonelline hydrochloride from dimethyl carbonate and nicotinic acid. (2012).
  • WO2022097017A1 - An improved process for the preparation of trigonelline or pharmaceutically acceptable salts thereof. (2022).
  • Wikipedia. (2023). Trigonelline. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Purification of Crude Methyl 4-hydroxynicotinate

Welcome to the technical support guide for the purification of crude Methyl 4-hydroxynicotinate (CAS 67367-24-2). This resource is designed for researchers, chemists, and drug development professionals who encounter chal...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of crude Methyl 4-hydroxynicotinate (CAS 67367-24-2). This resource is designed for researchers, chemists, and drug development professionals who encounter challenges in obtaining this valuable synthetic intermediate in high purity. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying chemical principles to empower you to make informed decisions and troubleshoot effectively in your laboratory.

Methyl 4-hydroxynicotinate is a pyridinecarboxylic acid ester, a structural motif present in many biologically active molecules.[1][2] Its purification is often complicated by the presence of structurally similar impurities, residual starting materials, and its own chemical sensitivities. This guide provides a structured approach to tackling these common issues.

Troubleshooting Guide: Specific Issues & Solutions

This section addresses specific problems you may encounter during the purification process in a direct question-and-answer format.

Question: My crude product contains unreacted 4-hydroxynicotinic acid. How can I remove this without hydrolyzing my ester?

Answer: The most effective method is a selective liquid-liquid extraction using a mild inorganic base. The key is to exploit the significant difference in acidity between the carboxylic acid of the starting material and the weakly acidic hydroxyl group of your product.

  • Causality: 4-hydroxynicotinic acid is a carboxylic acid and is readily deprotonated by a weak base like sodium bicarbonate (NaHCO₃). Your product, Methyl 4-hydroxynicotinate, has a phenolic-like hydroxyl group and a basic pyridine nitrogen, but the ester itself is susceptible to hydrolysis under strongly basic conditions (saponification).[3] Using a mild base like NaHCO₃ is critical because it is strong enough to convert the carboxylic acid impurity into its water-soluble sodium salt, but generally too weak to cause significant hydrolysis of the methyl ester, especially at room temperature.[3]

  • Recommended Action:

    • Dissolve your crude product in an organic solvent immiscible with water, such as Dichloromethane (DCM) or Ethyl Acetate (EtOAc).

    • Transfer the solution to a separatory funnel and wash it with a saturated aqueous solution of NaHCO₃. You may observe gas (CO₂) evolution as the acid is neutralized.

    • Separate the aqueous layer (which now contains the sodium salt of the acidic impurity).

    • Repeat the wash 1-2 times to ensure complete removal.

    • Wash the organic layer with brine to remove residual water, then dry it over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate in vacuo.

Question: I performed a column chromatography, but my product is either not eluting or is smearing down the column with significant loss.

Answer: This is a common issue when purifying compounds with both acidic and basic functional groups on silica gel, which is inherently acidic.

  • Causality: The basic pyridine nitrogen in your molecule can interact strongly with the acidic silanol (Si-OH) groups on the surface of the silica gel. This can lead to irreversible binding, tailing (smearing), or even decomposition of the product on the column.[4]

  • Recommended Actions:

    • Deactivate the Silica: Before running the column, you can neutralize the acidic sites. Prepare your silica slurry in the initial, non-polar eluent, and add 0.5-1% triethylamine (NEt₃) by volume. This neutralizes the silica surface, reducing the strong interaction with your compound.

    • Modify the Mobile Phase: Add a small amount of a polar modifier to your eluent system. For a DCM/MeOH system, increasing the percentage of methanol can help elute the compound more effectively.[5] A common starting point for nicotinic acid derivatives is a gradient of Dichloromethane (DCM) with Methanol (MeOH).[5]

    • Consider an Alternative Stationary Phase: If the problem persists, consider using a less acidic stationary phase like alumina (neutral or basic grade) or C18-functionalized (reverse-phase) silica.

Question: My yield after recrystallization is extremely low. What could be the cause?

Answer: Low recovery from recrystallization typically points to one of several procedural issues, most commonly related to solvent choice and volume.[6][7]

  • Causality: The principle of recrystallization relies on the compound being highly soluble in a hot solvent but poorly soluble in the same solvent when cold.[8][9] If you use too much solvent, your product will remain dissolved even after cooling, leading to poor recovery.[6] Conversely, if the solvent is too effective even at low temperatures, recovery will also be low.

  • Recommended Actions:

    • Use a Minimum of Hot Solvent: Heat your chosen solvent to its boiling point and add it portion-wise to your crude solid (also heated) until it just dissolves. This ensures the solution is saturated.[6][9]

    • Optimize Your Solvent System: A single solvent may not provide the ideal solubility profile. Try a two-solvent system.[10] Dissolve your compound in a minimal amount of a "good" solvent (in which it is very soluble, e.g., Methanol or Acetone). Then, slowly add a "poor" solvent (in which it is insoluble, e.g., water or hexanes) at an elevated temperature until the solution becomes faintly cloudy. Add a drop or two of the good solvent to clarify, then allow it to cool slowly.

    • Cool Slowly: Do not rush the crystallization process by immediately placing the flask in an ice bath. Allow it to cool to room temperature first. Slower cooling promotes the formation of larger, purer crystals.[7]

    • Recover from the Mother Liquor: If yields are still low, try to concentrate the mother liquor (the filtrate) and cool it again to obtain a second crop of crystals. Note that this second crop may be less pure.

Question: My final product is a pale yellow or brown powder, but the literature reports it as a white solid. How can I remove the color?

Answer: The color is likely due to high-molecular-weight, conjugated impurities. These can often be removed during recrystallization by using activated charcoal.

  • Causality: Activated charcoal has a very high surface area with pores that are effective at adsorbing large, flat (often aromatic and colored) molecules.

  • Recommended Action:

    • Dissolve your crude product in the minimum amount of hot recrystallization solvent.

    • Cool the solution slightly below its boiling point to prevent flash boiling when the charcoal is added.

    • Add a very small amount of activated charcoal (typically 1-2% of the solute's weight). Adding too much will adsorb your product and reduce the yield.

    • Swirl the mixture and gently heat it for a few minutes.

    • Perform a hot filtration through a fluted filter paper or a Celite® pad to remove the charcoal. This step must be done quickly to prevent your product from crystallizing prematurely in the funnel.

    • Allow the clarified, hot filtrate to cool and crystallize as usual.[6]

Frequently Asked Questions (FAQs)

What is the best starting point for purifying crude Methyl 4-hydroxynicotinate?

First, analyze a small sample of the crude material by Thin Layer Chromatography (TLC) and ¹H NMR to identify the major impurities.

  • If the main impurity is the starting acid (4-hydroxynicotinic acid), begin with the acid-base extraction protocol.

  • If the impurities are non-acidic and have different polarities, column chromatography is the most robust method.

  • If the crude product is mostly pure (>85-90%) and solid, recrystallization is the most efficient final polishing step.

What solvent systems are recommended for recrystallization?

While the optimal solvent must be determined experimentally, the structure of Methyl 4-hydroxynicotinate suggests the following systems are good starting points.

Solvent SystemClassRationale
Methanol / WaterMixed-Solvent (Polar)The compound is likely soluble in hot methanol and less soluble upon the addition of water.[11]
EthanolSingle-Solvent (Polar Protic)Many similar aromatic esters and pyridine derivatives show good recrystallization behavior in ethanol.[10]
Ethyl Acetate / HexanesMixed-Solvent (Mid-Polarity)Good for compounds soluble in moderately polar solvents but insoluble in non-polar alkanes.
Acetone / WaterMixed-Solvent (Polar)Similar principle to Methanol/Water, offering a different solubility profile.

What eluent systems should I try for TLC and column chromatography?

Based on published procedures for similar compounds, the following systems are recommended for use with silica gel.[5]

Eluent SystemPolarityTypical Ratio (v/v)Comments
Dichloromethane / MethanolPolar100:1 to 20:1A versatile system. Start with a low percentage of MeOH and increase polarity to elute the product.[5]
Ethyl Acetate / Hexanes (or Petroleum Ether)Medium Polarity1:4 to 1:1A standard choice for many organic compounds. Adjust the ratio to achieve an Rf of ~0.3 on TLC.[5]
Chloroform / AcetoneMedium Polarity9:1 to 4:1An alternative to the above systems that can sometimes provide better separation.

How can I avoid hydrolyzing the ester during workup and purification?

Ester hydrolysis is a primary concern. To mitigate this risk:

  • Avoid Strong Acids and Bases: Do not use strong bases like NaOH or KOH for washes.[12] Similarly, avoid prolonged exposure to strong acids, especially with heat.

  • Keep it Cool: Perform extractions and washes at room temperature or below.

  • Work Efficiently: Do not leave the compound in aqueous acidic or basic solutions for extended periods.

Detailed Experimental Protocols

Protocol 1: Recrystallization from Ethanol/Water

This protocol is ideal for purifying a solid crude product that is substantially pure (>85%).

  • Place 1.0 g of crude Methyl 4-hydroxynicotinate into a 50 mL Erlenmeyer flask.

  • Add a magnetic stir bar and place the flask on a stirrer/hotplate.

  • Add hot ethanol (~60-70 °C) dropwise while stirring until the solid just dissolves. Note the volume of ethanol used.

  • To the hot, clear solution, add hot water dropwise until the solution turns persistently cloudy.

  • Add 1-2 more drops of hot ethanol to make the solution clear again.

  • Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice-water bath for 20-30 minutes to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, washing the filter cake with a small amount of cold 1:1 ethanol/water solution.

  • Dry the crystals under vacuum to a constant weight.

Protocol 2: Flash Column Chromatography

This protocol is suitable for separating a mixture of compounds with different polarities.

  • TLC Analysis: Determine an appropriate eluent system (e.g., 30% Ethyl Acetate in Hexanes) that gives your product an Rf value of approximately 0.25-0.35.

  • Column Packing: Prepare a slurry of silica gel in the non-polar component of your eluent (Hexanes). Pack a glass column with the slurry, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve your crude product (~500 mg) in a minimum amount of the column eluent or DCM. Alternatively, "dry load" the sample by adsorbing it onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column bed.

  • Elution: Add the eluent to the column and apply positive pressure. Begin collecting fractions.

  • Monitoring: Monitor the fractions by TLC to identify which ones contain your pure product.

  • Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified Methyl 4-hydroxynicotinate.

Visual Workflow Guides

Decision Logic for Purification Method

Caption: Decision tree for selecting the optimal purification strategy.

Workflow for Acidic Impurity Removal

Caption: Workflow for liquid-liquid extraction to remove acidic impurities.

References
  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

  • R&D Chemicals. (n.d.). Methyl 4-hydroxynicotinate, 67367-24-2, suppliers and manufacturers. Retrieved from [Link]

  • Yang, E. (2017). Answer to "How to purify Nicotinic acid derivatives from the reaction mixture?". ResearchGate. Retrieved from [Link]

  • Al-Zyadi, J. M., et al. (2021). EXPERIMENTAL INVESTIGATION INTO THE EXTRACTION OF NICOTINIC ACID USING NATURAL NON-TOXIC AND CONVENTIONAL SOLVENTS. Journal of Engineering Science and Technology.
  • MIT OpenCourseWare. (2010). Recrystallization | MIT Digital Lab Techniques Manual. YouTube. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • U.S. Patent No. US2496114A. (1950). Purification of nicotinamide. Google Patents.
  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Recrystallization. Retrieved from [Link]

  • Professor Dave Explains. (2020). Recrystallization. YouTube. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Methyl 4-hydroxypentanoate. PubChem. Retrieved from [Link]

  • Arfi, T., & Nigam, V. K. (2019). Extraction and quantification of nicotinic acid from 3-cyanopyrdinase catalysed reaction system. ResearchGate. Retrieved from [Link]

  • Gonzalez-Perez, M., et al. (1999). Hydrolysis of 4-Hydroxybenzoic Acid Esters (Parabens) and Their Aerobic Transformation into Phenol by the Resistant Enterobacter cloacae Strain EM. Applied and Environmental Microbiology, 65(8), 3497–3502.
  • Pop, C. M., et al. (2022).
  • Ataman Kimya. (n.d.). METHYL 4-HYDROXYBENZOATE. Retrieved from [Link]

  • Reddit. (2022). issues with column chromatography purification of coordination complex. Retrieved from [Link]

  • Murov, S. (n.d.). Properties of Solvents Used in Organic Chemistry. Retrieved from [Link]

  • Wu, Y., et al. (2011). Reactive Impurities in Excipients: Profiling, Identification and Mitigation of Drug–Excipient Incompatibility. AAPS PharmSciTech, 12(4), 1248–1263.
  • HPMC Solubility Chart. (n.d.). HPMC Solubility Chart. Retrieved from [Link]

  • Rawat, B., & Rama, H. S. (1994). Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents. Zenodo. Retrieved from [Link]

  • Mitchell, J., et al. (2017). Impurity Occurrence and Removal in Crystalline Products from Process Reactions. CORA. Retrieved from [Link]

  • Lab Demo. (2020). Hydrolysis of Methyl Benzoate. YouTube. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Synthesis of Methyl 4-hydroxynicotinate

Welcome to our dedicated technical support guide for the synthesis of Methyl 4-hydroxynicotinate. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troublesh...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for the synthesis of Methyl 4-hydroxynicotinate. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions. Our goal is to equip you with the knowledge to identify and mitigate the formation of common side products, ensuring the integrity and purity of your synthesis.

Introduction

Methyl 4-hydroxynicotinate is a valuable building block in medicinal chemistry and materials science. Its synthesis, most commonly achieved through the esterification of 4-hydroxynicotinic acid, may seem straightforward. However, the presence of multiple reactive sites on the starting material can lead to a variety of side products, complicating purification and potentially impacting downstream applications. This guide provides a detailed exploration of these challenges and offers practical solutions.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Fischer esterification of 4-hydroxynicotinic acid is incomplete, and I observe a significant amount of starting material in my crude product. What can I do to improve the conversion?

A1: This is a common issue as the Fischer esterification is a reversible reaction.[1][2][3][4] To drive the equilibrium towards the product, Methyl 4-hydroxynicotinate, you can implement the following strategies:

  • Increase the Molar Excess of Methanol: Employing a large excess of methanol, which also serves as the solvent, will shift the equilibrium to favor the formation of the ester according to Le Châtelier's principle.[1]

  • Removal of Water: The water produced during the reaction can be removed to prevent the reverse hydrolysis reaction. This can be achieved by using a Dean-Stark apparatus or by adding a dehydrating agent to the reaction mixture.

  • Optimize Catalyst Concentration: Ensure you are using a sufficient amount of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH).

Troubleshooting Flowchart for Incomplete Esterification

start Low Conversion to Ester decision1 Excess Methanol Used? start->decision1 action1 Increase Methanol Excess decision1->action1 No decision2 Water Removed? decision1->decision2 Yes action1->decision2 action2 Use Dean-Stark or Dehydrating Agent decision2->action2 No decision3 Sufficient Catalyst? decision2->decision3 Yes action2->decision3 action3 Optimize Catalyst Loading decision3->action3 No end_node Improved Conversion decision3->end_node Yes action3->end_node

Caption: Troubleshooting Incomplete Fischer Esterification.

Q2: I have identified an impurity with a mass corresponding to the O-methylated product, Methyl 4-methoxynicotinate. How can I prevent its formation?

A2: The formation of Methyl 4-methoxynicotinate is a result of the methylation of the hydroxyl group on the pyridine ring. This side reaction is more likely to occur under certain conditions:

  • Choice of Methylating Agent: While Fischer esterification with methanol is less prone to this, using stronger methylating agents like dimethyl sulfate or methyl iodide will significantly increase the likelihood of O-methylation.[5]

  • Reaction Conditions: Strongly basic conditions can deprotonate the hydroxyl group, making it a more potent nucleophile and increasing the rate of O-methylation if a methylating agent is present.

To minimize O-methylation:

  • Utilize Fischer Esterification: Stick to the acid-catalyzed esterification with methanol, as the acidic conditions disfavor the deprotonation of the hydroxyl group.

  • Avoid Strong Methylating Agents: If an alternative to Fischer esterification is necessary, consider milder methods.

  • Control pH: During workup, avoid prolonged exposure to strongly basic conditions.

Reaction Scheme: O-Methylation Side Product

cluster_main Main Reaction cluster_side Side Reaction A 4-Hydroxynicotinic Acid B Methyl 4-hydroxynicotinate A->B Methanol, H+ C Methyl 4-hydroxynicotinate D Methyl 4-methoxynicotinate C->D Methylating Agent

Caption: Formation of O-methylated side product.

Q3: My analysis shows an impurity that I suspect is the N-methylated product. How is this formed and how can I avoid it?

A3: N-methylation of the pyridine ring nitrogen is another potential side reaction, leading to the formation of a zwitterionic or pyridinium species.[6][7][8] The 4-hydroxy group exists in tautomeric equilibrium with the 4-pyridone form, and the nitrogen in the pyridone tautomer can be susceptible to methylation.

Mitigation Strategies:

  • Mild Reaction Conditions: Employing milder esterification methods, such as using diazomethane on a small scale, can reduce the likelihood of N-methylation.[9][10][11] However, diazomethane is hazardous and should be handled with extreme caution.

  • Careful Selection of Reagents: Avoid reagents that are known to promote N-alkylation of pyridines.

Q4: During my reaction at high temperatures, I am observing gas evolution and the formation of a dark, tarry substance. What is happening?

A4: The gas evolution is likely due to the decarboxylation of 4-hydroxynicotinic acid, which can occur at elevated temperatures.[12][13][14][15][16] This process removes the carboxylic acid group as carbon dioxide and can lead to the formation of 4-hydroxypyridine. The tarry substance is likely a result of polymerization or degradation of the starting material and products under harsh acidic and high-temperature conditions.

Preventative Measures:

  • Moderate Reaction Temperature: Avoid excessive heating. Refluxing methanol (around 65 °C) is generally sufficient for Fischer esterification.

  • Monitor Reaction Time: Do not let the reaction run for an unnecessarily long time, as this increases the chance of degradation.

Decarboxylation Pathway

A 4-Hydroxynicotinic Acid B 4-Hydroxypyridine + CO2 A->B Heat

Caption: Decarboxylation of the starting material.

Analytical Characterization of Side Products

A combination of analytical techniques is essential for the robust identification of impurities.

Technique Application in This Synthesis
TLC/HPLC Monitor reaction progress and determine the purity of the crude and purified product. The presence of multiple spots/peaks indicates impurities.
¹H and ¹³C NMR Structural elucidation of the desired product and any isolated side products. Key diagnostic signals include the methyl ester protons and carbon, and the aromatic protons.[17][18][19][20][21]
Mass Spectrometry Determine the molecular weight of the main product and impurities, aiding in their identification.
IR Spectroscopy Confirm the presence of key functional groups such as the ester carbonyl (around 1720-1740 cm⁻¹) and the absence of a broad carboxylic acid O-H stretch.

Purification Protocols

Protocol 1: Recrystallization

Recrystallization is an effective method for purifying solid Methyl 4-hydroxynicotinate if the impurities have different solubilities.[22][23][24][25][26]

Step-by-Step Methodology:

  • Solvent Selection: Test various solvents to find one in which Methyl 4-hydroxynicotinate is sparingly soluble at room temperature but highly soluble when hot. Common choices include methanol, ethanol, or mixtures with water.

  • Dissolution: Dissolve the crude product in the minimum amount of hot solvent.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry thoroughly.

Protocol 2: Column Chromatography

For separating closely related impurities, column chromatography is the preferred method.[27][28][29][30][31]

Step-by-Step Methodology:

  • Stationary Phase: Silica gel is a common choice for the stationary phase.

  • Mobile Phase Selection: Use TLC to determine a suitable solvent system (mobile phase) that provides good separation between the desired product and impurities. A mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) is often effective.

  • Column Packing: Prepare a slurry of silica gel in the mobile phase and carefully pack the column.

  • Loading the Sample: Dissolve the crude product in a minimal amount of the mobile phase and load it onto the column.

  • Elution: Run the mobile phase through the column and collect fractions.

  • Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified Methyl 4-hydroxynicotinate.

References

  • Diazomethane (CH2N2) - Master Organic Chemistry. (2022, June 22). Retrieved January 8, 2026, from [Link]

  • Fischer Esterification - Chemistry Steps. (n.d.). Retrieved January 8, 2026, from [Link]

  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (2022, November 16). Retrieved January 8, 2026, from [Link]

  • 21.7: Methyl Ester Synthesis Using Diazomethane - Chemistry LibreTexts. (2020, May 30). Retrieved January 8, 2026, from [Link]

  • How To: Purify by Crystallization - Department of Chemistry : University of Rochester. (n.d.). Retrieved January 8, 2026, from [Link]

  • 19.7: Methyl Ester Synthesis Using Diazomethane - Chemistry LibreTexts. (2019, September 3). Retrieved January 8, 2026, from [Link]

  • Fischer esterification reaction - BYJU'S. (n.d.). Retrieved January 8, 2026, from [Link]

  • Fischer Esterification - Chemistry LibreTexts. (2023, January 22). Retrieved January 8, 2026, from [Link]

  • Fischer–Speier esterification - Wikipedia. (n.d.). Retrieved January 8, 2026, from [Link]

  • Column Chromatography for the Separation of Complex Mixtures - Longdom Publishing. (n.d.). Retrieved January 8, 2026, from [Link]

  • column chromatography & purification of organic compounds - YouTube. (2021, February 9). Retrieved January 8, 2026, from [Link]

  • Mechanism of Methyl Esterification of Carboxylic Acids by Trimethylsilyldiazomethane. (2025, August 7). Retrieved January 8, 2026, from [Link]

  • Purification by Recrystallization - CUNY. (n.d.). Retrieved January 8, 2026, from [Link]

  • Recrystallization - YouTube. (2020, January 10). Retrieved January 8, 2026, from [Link]

  • Purification: How To - Department of Chemistry : University of Rochester. (n.d.). Retrieved January 8, 2026, from [Link]

  • Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. (n.d.). Retrieved January 8, 2026, from [Link]

  • Carboxylic Acids Important Reactions - Carboxylic Acids - MCAT Content - Jack Westin. (n.d.). Retrieved January 8, 2026, from [Link]

  • Transesterification - Master Organic Chemistry. (2022, November 10). Retrieved January 8, 2026, from [Link]

  • Structure Identification By 1h NMR - Structure Determination of Organic Compounds. (n.d.). Retrieved January 8, 2026, from [Link]

  • Methyl 4-hydroxynicotinate, 67367-24-2, suppliers and manufacturers - R&D Chemicals. (n.d.). Retrieved January 8, 2026, from [Link]

  • Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies - NIH. (n.d.). Retrieved January 8, 2026, from [Link]

  • Decarboxylation - Master Organic Chemistry. (2022, May 20). Retrieved January 8, 2026, from [Link]

  • A guide to the identification of metabolites in NMR-based metabonomics/metabolomics experiments - NIH. (n.d.). Retrieved January 8, 2026, from [Link]

  • Decarboxylation - Organic Chemistry Portal. (n.d.). Retrieved January 8, 2026, from [Link]

  • MCAT Organic Chemistry: Column Chromatography - YouTube. (2023, December 21). Retrieved January 8, 2026, from [Link]

  • MCAT Bites: Carboxylic Acids: Fischer Esterification, Decarboxylation, & Acidity | Inspira Advantage - YouTube. (2022, December 30). Retrieved January 8, 2026, from [Link]

  • Aerobic Copper-Catalyzed O-Methylation with Methylboronic Acid. (n.d.). Retrieved January 8, 2026, from [Link]

  • The most hated method of purification: column chromatography. : r/chemistry - Reddit. (2013, September 15). Retrieved January 8, 2026, from [Link]

  • 【4K】-- Column Chromatography (Purification) - YouTube. (2013, October 21). Retrieved January 8, 2026, from [Link]

  • Hydrodecarboxylation of Carboxylic and Malonic Acid Derivatives via Organic Photoredox Catalysis: Substrate Scope and Mechanistic Insight - PMC - NIH. (n.d.). Retrieved January 8, 2026, from [Link]

  • The application of four methyl orthocarboxylates in N‐methylation. - ResearchGate. (n.d.). Retrieved January 8, 2026, from [Link]

  • O-methylation in acid - Powered by XMB 1.9.11 - Sciencemadness Discussion Board. (2019, May 19). Retrieved January 8, 2026, from [Link]

  • NMR Spectroscopy - MSU chemistry. (n.d.). Retrieved January 8, 2026, from [Link]

  • N-Methylation of amines or nitrobenzenes with various methylation agents. - ResearchGate. (n.d.). Retrieved January 8, 2026, from [Link]

  • Chemistry 344: Spectroscopy and Spectrometry Problem Set 3. (n.d.). Retrieved January 8, 2026, from [Link]

  • A Guide for Mono-Selective N-Methylation, N-Ethylation, and N-n-Propylation of Primary Amines, Amides, and Sulfonamides and Their Applicability in Late-Stage Modification - PubMed. (2024, May 8). Retrieved January 8, 2026, from [Link]

  • Optimization of Methyl Ester Through Simultaneous Esterification –Transesterification Reactions Using Waste Cooking Oil as Raw - E3S Web of Conferences. (n.d.). Retrieved January 8, 2026, from [Link]

  • Methyl 4-hydroxynicotinate supplier - CAS 67367-24-2 - Exclusive Chemistry Ltd. (2024, April 29). Retrieved January 8, 2026, from [Link]

  • Transesterification/Esterification Reaction Catalysed by Functional Hybrid MOFs for Efficient Biodiesel Production - MDPI. (n.d.). Retrieved January 8, 2026, from [Link]

  • CN112824387A - 2-methyl nicotinate and preparation method and application thereof - Google Patents. (n.d.).
  • Biodiesel Transesterification Explained In 8 Minutes | A Level Chemistry - YouTube. (2025, March 13). Retrieved January 8, 2026, from [Link]

  • CN103570507A - Preparation method of 4-methylcatechol - Google Patents. (n.d.).
  • Recent advances in transesterification for sustainable biodiesel production, challenges, and prospects: a comprehensive review - NIH. (2024, January 23). Retrieved January 8, 2026, from [Link]

Sources

Troubleshooting

Technical Support Center: Stability of Methyl 4-hydroxynicotinate in Aqueous Solution

Introduction: Welcome to the technical support guide for Methyl 4-hydroxynicotinate. This document is designed for researchers, scientists, and drug development professionals who are utilizing this compound in aqueous en...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Welcome to the technical support guide for Methyl 4-hydroxynicotinate. This document is designed for researchers, scientists, and drug development professionals who are utilizing this compound in aqueous environments. Understanding the stability profile of Methyl 4-hydroxynicotinate is critical for ensuring experimental reproducibility, developing robust formulations, and interpreting analytical data accurately. While specific stability data for the 4-hydroxy isomer is limited, we can infer its general behavior from established principles of ester chemistry and data on closely related analogs, such as methyl nicotinate. This guide synthesizes this information into a practical framework of FAQs, troubleshooting guides, and validated protocols to support your work.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the handling and behavior of Methyl 4-hydroxynicotinate in solution.

Q1: What is the primary degradation pathway for Methyl 4-hydroxynicotinate in an aqueous solution?

The primary degradation pathway for Methyl 4-hydroxynicotinate in an aqueous solution is hydrolysis.[1] As an ester, the molecule is susceptible to cleavage by water, yielding its constituent carboxylic acid (4-hydroxynicotinic acid) and alcohol (methanol). This reaction can be catalyzed by the presence of acid or, more significantly, base.[1]

Hydrolysis_Pathway M4HN Methyl 4-hydroxynicotinate H2O + H₂O M4HN->H2O Products H2O->Products Hydrolysis HNA 4-Hydroxynicotinic Acid Products->HNA MeOH Methanol Products->MeOH

Caption: Hydrolysis of Methyl 4-hydroxynicotinate.

Q2: What are the key factors that influence the stability of Methyl 4-hydroxynicotinate?

Several environmental factors can significantly accelerate the rate of hydrolysis and should be carefully controlled:

  • pH: The rate of ester hydrolysis is highly dependent on pH. Esters exhibit pseudo-first-order degradation kinetics, with catalysis occurring under both acidic and basic conditions.[1] The reaction is typically slowest in a slightly acidic environment (pH 4-6). Alkaline conditions, in particular, dramatically increase the degradation rate.

  • Temperature: Like most chemical reactions, the rate of hydrolysis increases with temperature.[1] Therefore, storing solutions at elevated temperatures, even room temperature for extended periods, will lead to faster degradation compared to refrigerated conditions.[2]

  • Enzymes: Biological systems and contaminated lab reagents may contain esterase enzymes, which are highly efficient catalysts for ester hydrolysis. The presence of even trace amounts of esterases can accelerate degradation by several orders of magnitude compared to chemical hydrolysis alone.[1]

  • Buffer and Ionic Strength: The composition of the buffer and the overall ionic strength of the solution can also influence the reaction kinetics.[1] It is crucial to maintain consistent buffer conditions for reproducible results.

Q3: What are the best practices for preparing and storing a stock solution?

To maximize the shelf-life and reproducibility of your experiments, adhere to the following guidelines:

  • Solvent Quality: Always use high-purity, sterile water (e.g., HPLC-grade or Milli-Q) to minimize chemical and microbial contamination.

  • pH Control: If your experimental design allows, prepare the solution in a slightly acidic buffer (e.g., pH 4-6 citrate or acetate buffer). Avoid using alkaline buffers like phosphate at pH > 8 or carbonate buffers unless the experiment requires it, and be aware of the increased degradation rate.

  • Storage Temperature: Aqueous solutions should be stored at refrigerated temperatures (2-8°C) for short- to medium-term use.[3] For long-term storage, aliquoting and freezing at -20°C or below is recommended.

  • Container: Use inert glass containers for storage.[2]

  • Preparation: As solid Methyl 4-hydroxynicotinate can be hygroscopic, handle it in a low-humidity environment and ensure containers are tightly sealed.[2]

Q4: What is the expected shelf-life of an aqueous solution of Methyl 4-hydroxynicotinate?

While a formal stability study for Methyl 4-hydroxynicotinate is not available in the cited literature, data from its close analog, methyl nicotinate, provides a useful benchmark. When stored in an aqueous solution at 4°C, methyl nicotinate degrades into nicotinic acid at a very slow rate of approximately 0.5% per year.[2][4][5] This suggests excellent stability under refrigerated conditions. However, it is imperative for researchers to experimentally verify the stability of Methyl 4-hydroxynicotinate in their specific formulation and storage conditions, as the 4-hydroxy substituent may influence the hydrolysis rate.

Section 2: Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving common issues related to the stability of Methyl 4-hydroxynicotinate.

Issue: Rapid loss of compound potency, inconsistent assay results, or poor experimental reproducibility.

This is the most common problem and is almost always linked to accelerated degradation of the ester. Use the following workflow to diagnose the cause.

Troubleshooting_Workflow start Inconsistent Results / Potency Loss check_ph 1. Is the solution pH neutral or alkaline (pH ≥ 7)? start->check_ph adjust_ph ACTION: Buffer solution to a slightly acidic pH (4-6). Re-evaluate stability. check_ph->adjust_ph Yes check_temp 2. Is the solution stored or used at room temperature or higher? check_ph->check_temp No end_node Problem Resolved adjust_ph->end_node adjust_temp ACTION: Store at 2-8°C. Keep on ice during experiments. Re-evaluate stability. check_temp->adjust_temp Yes check_contam 3. Was the solution prepared with non-sterile water or reagents? Is it filtered? check_temp->check_contam No adjust_temp->end_node adjust_contam ACTION: Use sterile technique. Filter solution through 0.22 µm filter. Prepare fresh solution. check_contam->adjust_contam Yes check_contam->end_node No (Consult further) adjust_contam->end_node

Caption: Troubleshooting workflow for stability issues.

Issue: An unexpected peak appears in my HPLC chromatogram over time.
  • Possible Cause: This new peak is likely the primary degradant, 4-hydroxynicotinic acid. Its retention time will differ from the parent ester, typically eluting earlier on a reverse-phase column due to its increased polarity.

  • Validation Steps:

    • Confirm Identity: If a standard is available, inject a solution of 4-hydroxynicotinic acid to confirm if the retention times match.

    • Perform Forced Degradation: Intentionally degrade a sample of your compound by treating it with a mild base (e.g., 0.01 M NaOH) for a short period. The peak corresponding to the degradant should increase significantly, confirming its identity. Refer to the Forced Degradation protocol in Section 3.

    • Check Blanks: Inject a blank sample containing only the buffer and solvent to ensure the peak is not an artifact from your matrix.

Section 3: Experimental Protocols

These protocols provide a framework for assessing stability and quantifying Methyl 4-hydroxynicotinate in the presence of its degradants.

Protocol 1: Forced Degradation Study

Forced degradation (or stress testing) is essential for understanding degradation pathways and developing a stability-indicating analytical method.[6][7] The goal is to achieve 5-20% degradation of the active ingredient.

Materials:

  • Methyl 4-hydroxynicotinate

  • HPLC-grade water, acetonitrile, and methanol

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • Calibrated pH meter, HPLC system, photostability chamber, oven.

Procedure:

  • Prepare Stock Solution: Prepare a 1 mg/mL stock solution of Methyl 4-hydroxynicotinate in a suitable solvent (e.g., 50:50 methanol:water).

  • Acid Hydrolysis:

    • Mix 1 mL of stock solution with 1 mL of 0.1 M HCl.

    • Incubate at 60°C for 2 hours (adjust time as needed).

    • Cool, neutralize with 1 mL of 0.1 M NaOH, and dilute to a final concentration of 0.1 mg/mL for analysis.

  • Base Hydrolysis:

    • Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH.

    • Keep at room temperature for 30 minutes (base hydrolysis is often rapid).

    • Neutralize with 1 mL of 0.1 M HCl and dilute to 0.1 mg/mL.

  • Oxidative Degradation:

    • Mix 1 mL of stock solution with 1 mL of 3% H₂O₂.

    • Keep at room temperature for 4 hours, protected from light.

    • Dilute to 0.1 mg/mL for analysis.

  • Thermal Degradation:

    • Place the solid powder in an oven at 80°C for 24 hours.

    • Also, incubate a solution (1 mg/mL) at 60°C for 24 hours.

    • Prepare a 0.1 mg/mL solution from the stressed samples for analysis.

  • Photolytic Degradation:

    • Expose solid powder and a 1 mg/mL solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

    • Prepare a 0.1 mg/mL solution for analysis.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using a suitable HPLC method (see Protocol 2). The method is considered "stability-indicating" if the degradation products are well-resolved from the parent peak.[8]

Protocol 2: Stability-Indicating RP-HPLC Method

This protocol provides a starting point for developing a method to quantify Methyl 4-hydroxynicotinate and separate it from its primary hydrolytic degradant. Method optimization will be required.

Chromatographic Conditions:

  • Instrument: High-Performance Liquid Chromatography (HPLC) system with a UV/PDA detector.

  • Column: C18 Reverse-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[8]

  • Mobile Phase A: 0.1% Phosphoric Acid or Formic Acid in Water.

  • Mobile Phase B: Acetonitrile or Methanol.

  • Gradient Program:

    • 0-2 min: 5% B

    • 2-15 min: Linear gradient from 5% to 95% B

    • 15-18 min: Hold at 95% B

    • 18-20 min: Return to 5% B

    • 20-25 min: Re-equilibration at 5% B

  • Flow Rate: 1.0 mL/min.[9]

  • Detection Wavelength: 254 nm or scan for optimal wavelength with PDA.[9]

  • Injection Volume: 10 µL.

  • Column Temperature: 25-30°C.

Procedure:

  • Prepare standards of Methyl 4-hydroxynicotinate and, if available, 4-hydroxynicotinic acid in the mobile phase or a suitable diluent.

  • Generate a calibration curve for the parent compound (e.g., 1-100 µg/mL).

  • Inject the control and stressed samples from the forced degradation study.

  • Evaluate the chromatograms for resolution between the parent peak and any degradation products. The peak purity of the parent compound in the stressed samples should be assessed using a PDA detector to ensure no co-elution.

Section 4: Data Summary

The following table summarizes the stability characteristics of the closely related compound, Methyl Nicotinate , which can serve as a valuable reference point for predicting the behavior of Methyl 4-hydroxynicotinate.

ParameterConditionObservationReference
Primary Degradation Aqueous SolutionHydrolysis to Nicotinic Acid and Methanol[2][4]
Kinetics Buffered Aqueous SolutionPseudo-first-order degradation kinetics[1]
pH Effect Aqueous BuffersSubject to both acid and base catalyzed hydrolysis[1]
Temperature Effect 4°C StorageVery stable; ~0.5% degradation per annum[2][4][5]
Enzymatic Effect Porcine EsteraseHydrolysis rate accelerated >200-fold vs. chemical hydrolysis[1]

References

  • Title: Chemical stability of esters of nicotinic acid intended for pulmonary administration by liquid ventilation Source: PubMed URL: [Link]

  • Title: Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test' Source: PubMed URL: [Link]

  • Title: forced degradation study: Topics by Science.gov Source: Science.gov URL: [Link]

  • Title: Forced degradation | 1743 Publications | 7250 Citations Source: Topic Page on ScienceGate URL: [Link]

  • Title: Results of forced degradation studies | Download Scientific Diagram Source: ResearchGate URL: [Link]

  • Title: Effect of pH and temperature on OiNIC activity and stability Source: ResearchGate URL: [Link]

  • Title: Forced Degradation Studies Source: MedCrave online URL: [Link]

  • Title: Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test' Source: BMC Research Notes, via PMC URL: [Link]

  • Title: Nicotinic Acid. Water-insoluble Esters and Amides | Request PDF Source: ResearchGate URL: [Link]

  • Title: Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test' Source: PubMed URL: [Link]

  • Title: Development of forced degradation and stability indicating studies of drugs—A review Source: CORE URL: [Link]

  • Title: (PDF) RP-HPLC METHOD FOR DETERMINATION OF METHYL 4-HYDROXY BENZOATE AS PRESERVATIVE IN PHARMACEUTICAL FORMULATIONS Source: ResearchGate URL: [Link]

  • Title: Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents Source: Zenodo URL: [Link]

  • Title: RP- HPLC METHOD FOR DETERMINATION OF METHYL 4- HYDROXY BENZOATE AS PRESERVATIVE IN PHARMACEUTICAL FORMULATIONS Source: ResearchGate URL: [Link]

Sources

Optimization

Technical Support Center: Degradation Pathways of Nicotinic Acid Esters

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth technical information, troubleshooting advice, and validated protocols for studying th...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth technical information, troubleshooting advice, and validated protocols for studying the degradation pathways of nicotinic acid esters. Understanding the stability of these compounds is paramount for ensuring the safety, efficacy, and shelf-life of pharmaceutical products.

Core Concepts: Major Degradation Pathways

Nicotinic acid esters are susceptible to degradation through several key pathways. The primary mechanisms of concern are hydrolysis, enzymatic cleavage, and photodegradation. Each pathway is influenced by a unique set of environmental and biological factors.

Hydrolytic Degradation

Ester hydrolysis is the chemical breakdown of the ester bond in the presence of water, yielding nicotinic acid and the corresponding alcohol. This is one of the most common non-enzymatic degradation routes.

  • Mechanism: The reaction can be catalyzed by either acid or base.

    • Base-Catalyzed Hydrolysis (Saponification): A hydroxide ion directly attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate. This intermediate then collapses, expelling the alkoxide leaving group to form a carboxylic acid, which is subsequently deprotonated by the alkoxide to form a carboxylate salt.[1]

    • Acid-Catalyzed Hydrolysis: The carbonyl oxygen is first protonated, making the carbonyl carbon more electrophilic. A water molecule then attacks the carbonyl carbon. Following a proton transfer, the alcohol is eliminated, and deprotonation of the carbonyl oxygen regenerates the acid catalyst and yields the carboxylic acid.[1]

  • Key Influencing Factors:

    • pH: The rate of hydrolysis is significantly affected by pH.[2] Generally, ester hydrolysis is slowest near neutral pH and increases at highly acidic or alkaline pH.

    • Temperature: Like most chemical reactions, the rate of hydrolysis increases with temperature.[2][3]

    • Buffer Species: Certain buffer components can act as catalysts, accelerating the degradation process.

Enzymatic Degradation

In biological systems, the primary route of metabolism for nicotinic acid esters is hydrolysis catalyzed by a class of enzymes called esterases.[4][5]

  • Mechanism: Carboxylesterases (EC 3.1.1.1) are the main enzymes responsible for this transformation in the liver, plasma, and other tissues.[4][6] These enzymes possess a serine hydrolase catalytic triad that facilitates the cleavage of the ester bond, rapidly converting the ester (often a prodrug) into the active nicotinic acid.[4][5]

  • Kinetics: Esterase activities typically follow Michaelis-Menten kinetics, characterized by Vmax (maximum reaction velocity) and Km (substrate concentration at half Vmax).[4][7]

  • Key Influencing Factors:

    • Tissue/Species Differences: Esterase activity can vary significantly between species (e.g., rat vs. human) and tissues (e.g., liver vs. plasma).[4][7]

    • Genetic Polymorphisms: Variations in genes encoding esterases can lead to inter-individual differences in metabolism.

    • Inhibitors: The presence of other compounds can inhibit esterase activity, affecting the degradation rate.

Photodegradation

Exposure to light, particularly ultraviolet (UV) radiation, can induce the degradation of nicotinic acid and its derivatives.[3][8][9]

  • Mechanism: Upon absorbing photons, the molecule can be excited to a higher energy state, leading to bond cleavage and the formation of reactive intermediates and photoproducts.[8][9] For pyridine-containing compounds, this can involve complex ring transformations.[8][9][10]

  • Key Influencing Factors:

    • Wavelength and Intensity of Light: The energy and amount of light exposure are critical. ICH Q1B guidelines specify conditions for photostability testing, typically involving exposure to a combination of UV and visible light.[11][12]

    • Presence of Photosensitizers: Other molecules in a formulation can absorb light and transfer the energy to the nicotinic acid ester, accelerating its degradation.

    • Formulation and Packaging: The physical state (solid vs. solution) and the type of packaging can significantly impact light exposure and subsequent degradation.[3]

Diagram 1: Overview of Nicotinic Acid Ester Degradation Pathways

cluster_main Nicotinic Acid Ester Degradation cluster_products Degradation Products Nicotinic Acid Ester Nicotinic Acid Ester Nicotinic Acid + Alcohol Nicotinic Acid + Alcohol Nicotinic Acid Ester->Nicotinic Acid + Alcohol Hydrolysis (Acid/Base, Temp) Metabolites Metabolites Nicotinic Acid Ester->Metabolites Enzymatic Cleavage (Esterases) Photoproducts Photoproducts Nicotinic Acid Ester->Photoproducts Photodegradation (UV/Vis Light)

Caption: Major degradation routes for nicotinic acid esters.

Troubleshooting Guides (Q&A Format)

This section addresses specific issues you may encounter during your experiments.

Issue 1: My nicotinic acid ester is degrading rapidly in my aqueous formulation buffer, even at refrigerated temperatures. What's happening?

Answer: This suggests a chemical stability issue, most likely accelerated hydrolysis. Here’s a systematic approach to troubleshoot:

  • Verify Buffer pH: The first and most critical step is to accurately measure the pH of your buffer. Ester hydrolysis is highly pH-dependent.[2] Even a small deviation from the intended pH, especially towards more acidic or alkaline values, can dramatically increase the degradation rate.

  • Evaluate Buffer Composition: Are you using a buffer like phosphate or citrate? Some buffer species can act as general acid/base catalysts, participating directly in the hydrolysis reaction. Consider switching to a non-nucleophilic buffer (e.g., HEPES, MES) at the same pH to see if the stability improves.

  • Assess Excipient Interactions: Other components in your formulation could be affecting the pH or directly reacting with the ester. Systematically remove or replace other excipients in simplified formulations to identify the problematic component.

  • Control for Temperature: While you are using refrigeration, ensure there are no temperature excursions during sample preparation or handling. Short periods at room temperature can contribute to cumulative degradation.[3]

Issue 2: I am not observing any metabolism of my ester in an in vitro human liver microsome assay. Does this mean it's stable?

Answer: Not necessarily. A lack of metabolism in liver microsomes does not rule out enzymatic degradation. The issue could be with your assay design or the specific location of the metabolizing enzymes.

  • Enzyme Localization: Carboxylesterases can be present in various subcellular fractions, including the cytosol, as well as in plasma.[7] Liver microsomes are primarily composed of endoplasmic reticulum membranes and may have lower concentrations of the specific esterase that metabolizes your compound compared to the cytosol or whole plasma.[4][7]

    • Action: Run parallel assays using different biological matrices, such as human liver S9 fractions (which contain both microsomal and cytosolic enzymes), liver cytosol, and human plasma.[4]

  • Cofactor Requirements: While most esterase activities do not require cofactors like NADPH, it's essential to ensure your incubation conditions are optimal (e.g., correct temperature of 37°C, appropriate protein concentration).[6]

  • Analytical Method Sensitivity: Your analytical method (e.g., HPLC-UV, LC-MS) may not be sensitive enough to detect low levels of nicotinic acid formation.

    • Action: Validate your method's limit of detection (LOD) and limit of quantitation (LOQ). Run a positive control with a known esterase substrate to confirm the system is working. If necessary, increase the incubation time or protein concentration to generate more metabolite, but be mindful of maintaining linear reaction kinetics.

  • Substrate Concentration: Ensure your substrate concentration is appropriate. If it's too low, you may not generate a detectable amount of product. If it's too high, you could be observing substrate inhibition. A preliminary substrate concentration range-finding experiment is recommended.

Issue 3: My photostability study results are inconsistent and not reproducible.

Answer: Inconsistent photostability results often stem from poor control over experimental variables.[13]

  • Light Source and Exposure: Ensure your photostability chamber is properly calibrated and provides uniform light exposure (both UV and visible) to all samples as per ICH Q1B guidelines.[11][12] The total illumination (lux hours) and UV energy (watt-hours/m²) must be consistent between experiments.

  • Sample Presentation: The way the sample is exposed to light is critical. A thin layer of powder will degrade differently than a dense pile. A solution in a quartz cuvette will degrade differently than one in a borosilicate glass vial (which filters some UV light). Standardize the sample container, the amount of sample, and its physical form.

  • Control Samples: Always include dark controls (samples wrapped in aluminum foil) stored under the same temperature and humidity conditions.[2] This allows you to differentiate between photodegradation and thermal degradation.

  • Secondary Degradation: Irradiation can produce primary degradants that are themselves photosensitive and can break down further.[8][9] This can complicate the analysis. Consider performing a time-course study (sampling at multiple time points) to understand the degradation pathway and the appearance/disappearance of different products.

Experimental Protocols

Here are validated, step-by-step protocols for key degradation studies.

Protocol 1: Forced Hydrolytic Degradation Study

This protocol is designed to assess the intrinsic stability of a nicotinic acid ester across a range of pH values, conforming to ICH guidelines.[14]

Objective: To identify degradation products and determine the pH-rate profile for hydrolysis.

Materials:

  • Nicotinic acid ester (test substance)

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • HPLC-grade water, acetonitrile (MeCN), and methanol (MeOH)

  • Appropriate buffers (e.g., phosphate, citrate)

  • Class A volumetric flasks, pipettes

  • Calibrated pH meter

  • HPLC system with UV or MS detector

Procedure:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the nicotinic acid ester in a suitable solvent (e.g., MeCN or MeOH).

  • Sample Preparation: For each condition, pipette a known volume of the stock solution into a volumetric flask and dilute with the stressor solution (e.g., 0.1 M HCl, water, 0.1 M NaOH) to a final concentration of ~100 µg/mL. Prepare samples for:

    • Acidic condition: 0.1 M HCl

    • Neutral condition: Purified water

    • Basic condition: 0.1 M NaOH

  • Incubation: Incubate the samples at a controlled temperature (e.g., 60°C). Also, prepare a set of control samples stored at 4°C.

  • Time-Point Sampling: Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, 24 hours).

  • Neutralization: Immediately neutralize the acidic and basic samples by adding an equimolar amount of base or acid, respectively. This quenches the reaction.

  • Analysis: Analyze all samples by a validated, stability-indicating HPLC method.[15][16][17] The method must be able to resolve the parent compound from all major degradation products.

  • Data Interpretation: Calculate the percentage of degradation at each time point. Aim for 5-20% degradation to ensure you can adequately characterize the degradation products.[11][14] Plot the natural log of the remaining parent drug concentration versus time to determine the degradation rate constant (k) for each condition.

Diagram 2: Experimental Workflow for Forced Degradation

cluster_prep Preparation cluster_stress Stressing cluster_analysis Analysis A Prepare Stock Solution (1 mg/mL) B Dilute in Stress Media (HCl, H2O, NaOH) A->B C Incubate at Controlled Temp (e.g., 60°C) B->C D Sample at Time Points (0, 2, 4, 8 hr) C->D E Neutralize Sample to Quench Reaction D->E F Analyze via Stability- Indicating HPLC E->F G Calculate % Degradation & Determine Rate F->G

Caption: Workflow for a forced hydrolysis stability study.

Protocol 2: In Vitro Enzymatic Stability Assay in Human Plasma

Objective: To determine the rate of enzymatic hydrolysis of a nicotinic acid ester in human plasma.

Materials:

  • Nicotinic acid ester (test substance)

  • Pooled human plasma (from a reputable supplier, stored at -80°C)

  • Phosphate buffered saline (PBS), pH 7.4

  • Acetonitrile (MeCN) or Methanol (MeOH) with 1% formic acid (for protein precipitation)

  • Positive control substrate (e.g., ethyl nicotinate)

  • LC-MS/MS system

Procedure:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of the test compound and positive control in DMSO.

    • Thaw human plasma on ice.

  • Incubation Reaction:

    • Pre-warm the human plasma to 37°C in a water bath.

    • In a microcentrifuge tube, add 495 µL of the pre-warmed plasma.

    • To initiate the reaction, add 5 µL of a 100 µM working solution of the test compound (prepared by diluting the stock in PBS). This gives a final substrate concentration of 1 µM and a final DMSO concentration of 0.1%.

    • Vortex gently and place in the 37°C water bath.

  • Time-Point Sampling:

    • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw a 50 µL aliquot of the reaction mixture.

    • Immediately add the aliquot to a tube containing 150 µL of ice-cold MeCN with 1% formic acid and an internal standard. This stops the enzymatic reaction and precipitates plasma proteins.

  • Sample Processing:

    • Vortex all samples vigorously for 1 minute.

    • Centrifuge at >12,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

    • Transfer the supernatant to an HPLC vial for LC-MS/MS analysis.

  • Analysis and Data Interpretation:

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound at each time point.

    • Plot the natural log of the percentage of parent compound remaining versus time. The slope of the initial linear portion of this curve is the degradation rate constant (k).

    • Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.

Frequently Asked Questions (FAQs)

Q1: What is a "stability-indicating method" and why is it important? A1: A stability-indicating analytical method is a validated quantitative procedure that can accurately detect changes in the concentration of the active pharmaceutical ingredient (API) due to degradation. Crucially, it must be able to separate the intact API from its degradation products, impurities, and other excipients.[14][18] Its importance is paramount: without such a method, you cannot be certain if a loss in API concentration is due to degradation or analytical error, nor can you quantify the potentially harmful impurities being formed.[12]

Q2: My ester prodrug is converting to the active acid in the blood collection tube before I can analyze the sample. How can I prevent this? A2: This is a common and critical pre-analytical issue known as ex vivo hydrolysis.[19] Plasma esterases remain active after blood collection and can convert the ester prodrug to the active drug, leading to an overestimation of the active drug and an underestimation of the prodrug.[19] To prevent this, you must collect blood in tubes containing an esterase inhibitor, such as sodium fluoride (NaF).[19]

Q3: What level of degradation should I aim for in a forced degradation study? A3: The goal is to achieve meaningful degradation without completely destroying the molecule. According to ICH guidelines, a target degradation of 5-20% is generally considered appropriate.[11][14] Degradation below 5% may not be sufficient to identify and characterize minor degradants, while degradation above 20% can lead to secondary degradation, making it difficult to establish the primary degradation pathway.[11]

Q4: Can I use data from rat liver microsomes to predict the metabolic stability of my nicotinic acid ester in humans? A4: While rat models are common in preclinical studies, there can be significant differences in the expression and activity of esterase enzymes between rats and humans.[4][6] Rat plasma, for instance, has been shown to have much lower esterase activity towards some nicotinates compared to human plasma.[4][6] Therefore, while rat data is a useful starting point, it is not always directly predictive of human metabolism. It is highly recommended to use human-derived systems (e.g., human liver microsomes, S9, hepatocytes, or plasma) for more accurate predictions of human metabolic clearance.[4]

Data Presentation

Table 1: Example pH-Rate Profile for Hydrolysis of Ethyl Nicotinate at 50°C

pHStressorApparent First-Order Rate Constant (k, hr⁻¹)Half-Life (t½, hours)
1.20.1 M HCl0.04515.4
4.5Acetate Buffer0.002346.5
7.0Phosphate Buffer0.00977.0
9.0Borate Buffer0.1504.6
12.00.01 M NaOH1.2500.55

Note: Data is illustrative and will vary based on the specific ester and conditions.

References

  • Durrer, A., Wernly-Chung, G. N., Boss, G., & Testa, B. (1992). Enzymic hydrolysis of nicotinate esters: comparison between plasma and liver catalysis. Xenobiotica, 22(3), 273-282. [Link]

  • Doyon, C., Tufenkji, J., & Testa, B. (1992). Structure-metabolism relationships in the hydrolysis of nicotinate esters by rat liver and brain subcellular fractions. Drug Metabolism and Disposition, 20(6), 807-814. [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Simultaneous Determination of Nicotinic Acid, Nicotinamide, Pyridine Dicarboxylic Acid, Ethyl Methyl Pyridine and Ethyl Nicotinate on Primesep 100 Column. [Link]

  • Yagi, K., & Matsuoka, Y. (1965). Spectral and biological changes induced in nicotinic acid and related compounds by ultraviolet light. Biochemical Journal, 97(1), 141-146. [Link]

  • Durrer, A., Wernly-Chung, G. N., Boss, G., & Testa, B. (1992). Enzymic hydrolysis of nicotinate esters: comparison between plasma and liver catalysis. Taylor & Francis Online. [Link]

  • Honold, E., & Bausch, J. (1993). Simultaneous determination of nicotinic acid and its two metabolites in human plasma using solid-phase extraction in combination with high performance liquid chromatography. International Journal for Vitamin and Nutrition Research, 63(2), 145-149. [Link]

  • GOV.UK. (n.d.). Niacin (Vitamin B3) - A review of analytical methods for use in food. [Link]

  • ResolveMass Laboratories. (2023). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Separation of Nicotinic Acid, Nicotinamide, Tranexamic Acid on Primesep 100 Column. [Link]

  • Pharma Stability. (2023). Building a Troubleshooting Knowledge Base for Stability Laboratories. [Link]

  • Semantic Scholar. (n.d.). Spectral and biological changes induced in nicotinic acid and related compounds by ultraviolet light. [Link]

  • Wikipedia. (n.d.). Nicotinic acid. [Link]

  • Pharmaguideline. (2023). Strategies for Resolving Stability Issues in Drug Formulations. [Link]

  • International Journal of Creative Research Thoughts. (n.d.). ICH GUIDELINES: STRESS DEGRADATION STUDY. [Link]

  • PatSnap. (2023). What are common issues in in vitro ADME assays?. [Link]

  • BioProcess International. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation. [Link]

  • Pharma Stability. (2023). Poor Stability Study Design Leading to Rejections? Common Errors Explained. [Link]

  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. [Link]

  • Blessy, M., Patel, R. D., Prajapati, P. N., & Agrawal, Y. K. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 4(3), 159-165. [Link]

  • Jinjing Chemical. (2023). What are the degradation pathways of Nicotinic Acid and Quinoline materials in the environment?. [Link]

  • Martin, R. B. (1962). Mechanisms of Acid Hydrolysis of Carboxylic Acid Esters and Amides. Journal of the American Chemical Society, 84(21), 4006-4011. [Link]

  • ResearchGate. (n.d.). A plot representing time of degradation of nicotinic acid ethyl ester a and 4-nitrophenyl acetate b by CAIII vs the cumulative amount of NaOH. [Link]

  • ResearchGate. (n.d.). Elucidating The Nicotinic Acid Degradation Pathway In Bacillus niacini : Identification and Biochemical Characterization Of Proteins Of Unknown Function. [Link]

  • Mitropoulos, A. C., et al. (2024). Solar light photodegradation of nicotine in the presence of aged polystyrene microplastics. Science of The Total Environment, 921, 170500. [Link]

  • ResearchGate. (n.d.). The dynamics of nicotine degradation (Co 0.1 mmol/l) during photocatalytic reactions. [Link]

  • ResearchGate. (n.d.). Elucidating the Nicotinic Acid Degradation Pathway in Bacillus niacini. [Link]

  • ResearchGate. (n.d.). The Study on the Photocatalytic Degradation of Nicotine. [Link]

  • Shoskes, J. J., et al. (2019). Accurate measurement of androgen after androgen esters: problems created by ex vivo esterase effects and LC-MS/MS interference. Andrology, 7(1), 109-114. [Link]

  • Bell, S. M., et al. (2022). Considerations for Improving Metabolism Predictions for In Vitro to In Vivo Extrapolation. Toxicological Sciences, 187(2), 149-165. [Link]

  • Bell, S., et al. (2022). Considerations for Improving Metabolism Predictions for In Vitro to In Vivo Extrapolation. Frontiers in Toxicology, 4, 868962. [Link]

  • Gryglewicz, S., & Gryglewicz, G. (2022). Methods to Produce Nicotinic Acid with Potential Industrial Applications. Processes, 10(2), 225. [Link]

  • CrashCourse. (2021, July 28). Carboxylic Acid Derivatives & Hydrolysis Reactions: Crash Course Organic Chemistry #31. [Link]

  • Fukami, T., & Nakajima, M. (2011). The emerging role of human esterases. Drug Metabolism and Pharmacokinetics, 26(1), 31-40. [Link]

  • Singh, R., et al. (2023). Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects. Frontiers in Bioengineering and Biotechnology, 11, 1229715. [Link]

  • Pharmalytics. (2023, August 15). Stability Studies in Pharma | ICH Guidelines Explained (Q1A–Q1F) | Best for learning. [Link]

  • Beresford, N., et al. (2000). Issues Arising When Interpreting Results From an in Vitro Assay for Estrogenic Activity. Toxicology and Applied Pharmacology, 162(1), 22-33. [Link]

  • RSSL. (n.d.). The Stability Challenges for Pharmaceutical Products. [Link]

Sources

Troubleshooting

Improving the reaction conditions for 4-hydroxynicotinic acid esterification

Welcome to the technical support center for the esterification of 4-hydroxynicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this impor...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the esterification of 4-hydroxynicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this important transformation. Here, we move beyond simple protocols to provide in-depth, scientifically-grounded solutions to common challenges encountered in the lab.

I. Foundational Concepts: Understanding the Substrate

4-Hydroxynicotinic acid presents a unique set of challenges due to its electronic nature and the presence of two potentially reactive functional groups: a carboxylic acid and a phenolic hydroxyl group. The pyridine ring's electron-withdrawing nature influences the reactivity of both groups. Under typical Fischer esterification conditions, the carboxylic acid is significantly more reactive than the phenolic hydroxyl group, allowing for chemoselective esterification.[1] However, forcing conditions can lead to undesired side reactions.

II. Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during the esterification of 4-hydroxynicotinic acid, presented in a question-and-answer format.

Frequently Asked Questions
Q1: My Fischer esterification of 4-hydroxynicotinic acid is giving low yields. What are the primary factors to investigate?

A1: Low yields in Fischer esterification are typically due to the reversible nature of the reaction.[2][3] To drive the equilibrium towards the product, consider the following:

  • Excess Alcohol: Use the alcohol reactant in a large excess. Often, the alcohol can serve as the reaction solvent.[1] This increases the concentration of the nucleophile, shifting the equilibrium forward according to Le Châtelier's principle.[1]

  • Water Removal: Water is a byproduct of the reaction, and its presence can promote the reverse reaction (hydrolysis).[2][4] Employ methods to remove water as it forms. A Dean-Stark apparatus is a classic and effective tool for this, especially when using a solvent like toluene that forms an azeotrope with water.[3] Alternatively, incorporating a drying agent like molecular sieves can be effective.[2]

  • Catalyst Choice and Loading: Ensure you are using an appropriate acid catalyst. While strong mineral acids like sulfuric acid (H₂SO₄) or hydrochloric acid (HCl) are common, organic acids such as p-toluenesulfonic acid (TsOH) can also be effective.[5][6] Heterogeneous catalysts, like acidic resins (e.g., Amberlyst 15), can simplify workup.[1][6] Catalyst loading is also critical; too little will result in a slow reaction, while too much can lead to side reactions and purification challenges.

Q2: I am observing side products in my reaction. What are the likely culprits and how can I avoid them?

A2: The primary side product of concern is the esterification of the phenolic hydroxyl group. While less reactive than the carboxylic acid, this can occur under harsh conditions (e.g., high temperatures, prolonged reaction times). To favor chemoselectivity:

  • Optimize Reaction Temperature: Start with milder temperatures (60-80 °C) and monitor the reaction progress.[2] Only increase the temperature if the reaction is proceeding too slowly.

  • Reaction Time: Monitor the reaction by TLC or LC-MS to determine the point of maximum conversion of the starting material without significant formation of the di-ester.

  • Alternative Methods for Sensitive Substrates: If side reactions persist, consider milder esterification methods like the Steglich esterification, which is well-suited for acid-sensitive substrates.[7][8]

Q3: My starting material, 4-hydroxynicotinic acid, is not fully dissolving in the alcohol. How does this affect the reaction?

A3: Incomplete dissolution of the starting material will significantly slow down the reaction rate, as the reaction occurs in the solution phase. To address this:

  • Co-solvent: If using a higher alcohol that is a poor solvent for the starting material, the addition of a co-solvent like toluene or xylene can improve solubility.[4] These solvents are also beneficial for azeotropic water removal.[4]

  • Stirring: Ensure vigorous stirring to maximize the dissolution of the suspended solid.

  • Temperature: Gently warming the mixture can improve solubility before initiating the reaction at the target temperature.

Troubleshooting Specific Esterification Methods
Q4: I'm attempting a Steglich esterification, but the reaction is sluggish and I'm getting a significant amount of N-acylurea byproduct. What's going wrong?

A4: The Steglich esterification utilizes dicyclohexylcarbodiimide (DCC) or a similar carbodiimide to activate the carboxylic acid.[9] A common pitfall is the rearrangement of the O-acylisourea intermediate to a stable N-acylurea, which is unreactive towards the alcohol.[7][9]

  • The Critical Role of DMAP: The addition of a catalytic amount (typically 5-10 mol%) of 4-dimethylaminopyridine (DMAP) is crucial.[7][10] DMAP acts as an acyl transfer catalyst, intercepting the O-acylisourea to form a highly reactive acylpyridinium intermediate.[7] This intermediate reacts rapidly with the alcohol, outcompeting the N-acylurea rearrangement.

  • Solvent Choice: Use a polar aprotic solvent like dichloromethane (DCM), tetrahydrofuran (THF), or dimethylformamide (DMF).[9]

  • Temperature: Steglich esterifications are typically run at room temperature.[9] Elevated temperatures can increase the rate of the undesired rearrangement.

Q5: The purification of my ester is complicated by the dicyclohexylurea (DCU) byproduct from my Steglich reaction. How can I effectively remove it?

A5: DCU is notoriously insoluble in many common organic solvents, which can be both an advantage and a disadvantage.

  • Filtration: The primary method for removing the bulk of DCU is filtration.[9] After the reaction is complete, dilute the reaction mixture with a solvent in which your product is soluble but DCU is not (e.g., diethyl ether, hexane). The DCU will precipitate and can be removed by filtration.

  • Alternative Carbodiimides: Consider using a water-soluble carbodiimide like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide). The corresponding urea byproduct is water-soluble and can be removed with an aqueous workup.[8]

Q6: I'm considering a Mitsunobu reaction for a particularly sensitive substrate. What are the key considerations and potential pitfalls?

A6: The Mitsunobu reaction is a powerful method for esterification, especially for secondary alcohols where stereochemical inversion is desired.[11][12] It proceeds under mild, neutral conditions. However, it has its own set of challenges.

  • Reagent Stoichiometry: The reaction requires stoichiometric amounts of triphenylphosphine (TPP) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[12]

  • Byproduct Removal: The reaction generates triphenylphosphine oxide (TPPO) and a hydrazine dicarboxylate, which can be difficult to separate from the desired product.[13] Chromatographic purification is often necessary. Using polymer-bound TPP can simplify removal, as the TPPO byproduct remains on the resin and can be filtered off.[13]

  • Safety: Azodicarboxylates can be hazardous and should be handled with care.[14]

III. Experimental Protocols & Data

Protocol 1: Standard Fischer Esterification
  • To a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, add 4-hydroxynicotinic acid (1.0 eq).

  • Add the desired alcohol in excess (can be used as the solvent, typically 10-20 eq).

  • Add a suitable solvent to facilitate azeotropic removal of water (e.g., toluene).

  • Add a catalytic amount of a strong acid (e.g., H₂SO₄, 0.1 eq or TsOH, 0.1 eq).

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Neutralize the acid catalyst with a mild base (e.g., saturated NaHCO₃ solution).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.[15]

Protocol 2: Steglich Esterification
  • Dissolve 4-hydroxynicotinic acid (1.0 eq), the alcohol (1.2 eq), and DMAP (0.1 eq) in an anhydrous polar aprotic solvent (e.g., DCM) under an inert atmosphere (N₂ or Ar).

  • Cool the mixture to 0 °C in an ice bath.

  • Add a solution of DCC (1.1 eq) in the same solvent dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Upon completion, dilute the reaction mixture with a suitable solvent (e.g., diethyl ether) to precipitate the DCU.

  • Filter the mixture to remove the DCU precipitate.

  • Wash the filtrate with dilute HCl to remove excess DMAP, followed by saturated NaHCO₃ solution, and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Data Summary: Comparison of Esterification Methods
MethodKey ReagentsTypical ConditionsAdvantagesDisadvantages
Fischer Esterification Acid catalyst (H₂SO₄, TsOH), excess alcoholReflux, water removalInexpensive, scalableEquilibrium-limited, requires high temperatures, not suitable for sensitive substrates[2]
Steglich Esterification DCC (or EDC), DMAPRoom temperature, anhydrousMild conditions, good for sensitive substratesStoichiometric byproduct (DCU), potential for N-acylurea formation[7][9]
Mitsunobu Reaction TPP, DEAD (or DIAD)0 °C to room temperature, anhydrousVery mild, neutral conditions, stereochemical inversionStoichiometric byproducts (TPPO), expensive reagents, safety concerns with azodicarboxylates[11][13][14]

IV. Visualizing the Workflow

Troubleshooting Fischer Esterification

Fischer_Troubleshooting Start Low Yield in Fischer Esterification Check_Equilibrium Is equilibrium being effectively shifted? Start->Check_Equilibrium Check_Conditions Are reaction conditions optimal? Start->Check_Conditions Check_Purity Is starting material pure and soluble? Start->Check_Purity Excess_ROH Use large excess of alcohol (as solvent) Check_Equilibrium->Excess_ROH No Remove_H2O Implement water removal (Dean-Stark) Check_Equilibrium->Remove_H2O No Catalyst Optimize catalyst type and loading Check_Equilibrium->Catalyst No Solution Improved Yield Check_Equilibrium->Solution Yes Temp_Time Adjust temperature and reaction time Check_Conditions->Temp_Time No Side_Reactions Consider milder methods (Steglich) if side reactions persist Check_Conditions->Side_Reactions Side products observed Check_Conditions->Solution Yes Solubility Use co-solvent (e.g., toluene) for solubility Check_Purity->Solubility Poor solubility Check_Purity->Solution Yes Excess_ROH->Solution Remove_H2O->Solution Catalyst->Solution Temp_Time->Solution Side_Reactions->Solution Solubility->Solution

Caption: Decision tree for troubleshooting low yields in Fischer esterification.

Steglich Esterification Mechanism & Side Reaction

Steglich_Mechanism cluster_main Main Reaction Pathway cluster_side Side Reaction RCOOH R-COOH + DCC O_Acyl O-Acylisourea (Intermediate) RCOOH->O_Acyl DMAP_Attack DMAP O_Acyl->DMAP_Attack Fast N_Acyl N-Acylurea (Unreactive) O_Acyl->N_Acyl Slow Rearrangement Acyl_Pyr Acylpyridinium (Active Ester) DMAP_Attack->Acyl_Pyr ROH_Attack R'-OH Acyl_Pyr->ROH_Attack Ester Ester + DCU ROH_Attack->Ester

Caption: The role of DMAP in preventing N-acylurea formation.

References

  • Wikipedia. (n.d.). Steglich esterification. Retrieved from [Link]

  • van der Veken, P., et al. (n.d.). A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. National Institutes of Health. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Steglich Esterification. Retrieved from [Link]

  • Chemistry Online. (2023, January 15). Steglich esterification. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). Acid to Ester - Common Conditions. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Mitsunobu reaction. Retrieved from [Link]

  • Neises, B., & Steglich, W. (1985). Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumarate. Organic Syntheses, 63, 183. Retrieved from [Link]

  • Google Patents. (n.d.). Non-catalytic preparation of nicotinic acid esters.
  • National Institutes of Health. (n.d.). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Retrieved from [Link]

  • Wikipedia. (n.d.). Fischer–Speier esterification. Retrieved from [Link]

  • Wiley Online Library. (2022, August 10). Boric Acid Catalyzed Chemoselective Esterification of α-Hydroxycarboxylic Acids. Retrieved from [Link]

  • Odinity. (2014, March 27). Fischer Esterification. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]

  • ACS Publications. (1981). Mechanism of the Mitsunobu Esterification Reaction. 2. The Involvement of (Acyloxy)alkoxyphosphoranes. Journal of the American Chemical Society, 103(1), 1-5. Retrieved from [Link]

  • Master Organic Chemistry. (2022, November 16). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]

Sources

Optimization

Preventing hydrolysis of Methyl 4-hydroxynicotinate during workup

Topic: Best Practices for Preventing Ester Hydrolysis During Aqueous Workup Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and process development professionals worki...

Author: BenchChem Technical Support Team. Date: January 2026

Topic: Best Practices for Preventing Ester Hydrolysis During Aqueous Workup

Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and process development professionals working with Methyl 4-hydroxynicotinate and similar sensitive ester compounds. Our goal is to provide you with a deep understanding of the challenges associated with its workup and to offer robust, field-proven solutions to maximize your yield and purity by preventing unintended hydrolysis.

Frequently Asked Questions (FAQs)

Q1: I've just finished my esterification reaction to make Methyl 4-hydroxynicotinate. What exactly is "workup hydrolysis" and why should I be concerned?

A1: Workup hydrolysis is the unintended chemical breakdown of your target ester back into its parent carboxylic acid (4-hydroxynicotinic acid) and methanol.[1] This reaction is the reverse of your esterification and is typically catalyzed by acidic or basic conditions present in the aqueous solutions used during product isolation.[1][2][3] You should be concerned because every molecule of ester that hydrolyzes is a molecule of lost product, leading directly to lower yields.

Q2: My reaction was successful according to a preliminary TLC, but my final yield was very low and I see a new, more polar spot. Is this hydrolysis?

A2: This is a classic sign of workup-induced hydrolysis. The common indicators are:

  • Lower-than-expected yield: This is the most obvious symptom.

  • Reappearance of Starting Material: Analytical techniques like Thin-Layer Chromatography (TLC) will show a spot corresponding to the more polar 4-hydroxynicotinic acid.[1]

  • NMR/LC-MS Confirmation: The ¹H NMR spectrum of your crude product will show peaks for the carboxylic acid, and Mass Spectrometry may detect its corresponding mass.[1][4]

Q3: Which specific step in a standard workup poses the highest risk for hydrolyzing my ester?

A3: The neutralization step using an aqueous basic solution is the most critical and highest-risk stage.[1][5] After a typical acid-catalyzed esterification (e.g., Fischer esterification with H₂SO₄), you must neutralize the strong acid catalyst. Adding a base like sodium bicarbonate or sodium hydroxide creates the ideal conditions for base-catalyzed hydrolysis, also known as saponification.[1][6] This process is often rapid and effectively irreversible under the workup conditions, making it the primary cause of yield loss.[7][8]

The Hydrolysis Challenge: A Visual Overview

The diagram below illustrates the critical juncture in your process. The goal is to isolate the desired ester, but the workup phase presents a significant risk of diverting your product to the hydrolyzed, undesired carboxylic acid.

Diagram 1: The Workup Diversion Problem cluster_0 Reaction Phase cluster_1 Isolation Phase Start 4-Hydroxynicotinic Acid + Methanol Workup Aqueous Workup Start->Workup Esterification (e.g., H₂SO₄ cat.) Product Pure Methyl 4-hydroxynicotinate Workup->Product Desired Path (Optimized Protocol) Byproduct Hydrolyzed Product (4-Hydroxynicotinic Acid) Workup->Byproduct Undesired Path (Hydrolysis!)

Caption: Desired vs. undesired pathways during product isolation.

Troubleshooting Guide: Diagnosing and Solving Hydrolysis

If you suspect hydrolysis is compromising your yield, use this table to diagnose the likely cause based on your procedure and find the recommended solution.

Symptom ObservedProbable CauseRecommended Action & Rationale
Drastic Yield Loss (>30%) Use of a Strong Base (NaOH, KOH): Strong bases are highly effective at promoting rapid, irreversible saponification.Action: Immediately switch to a weaker base. Rationale: Use cold, saturated sodium bicarbonate (NaHCO₃) solution.[1][4] Bicarbonate is a sufficiently weak base to neutralize strong acid catalysts without aggressively attacking the ester carbonyl.
Moderate Yield Loss (10-30%) High Temperature During Neutralization: Reaction kinetics, including hydrolysis, are highly temperature-dependent.Action: Perform all aqueous wash and neutralization steps in an ice-water bath (0-5 °C).[1][5] Rationale: Lowering the temperature dramatically slows the rate of the hydrolysis reaction, giving you more time to work.
Product is "oiling out" or emulsions form Incorrect pH or prolonged contact time: The product may have partial solubility in the aqueous layer, especially if the pH is not optimal, increasing exposure time to water.Action: Work quickly and efficiently.[1] After neutralization, immediately extract the product into an appropriate organic solvent (e.g., Ethyl Acetate, DCM). Follow with a brine wash.[9] Rationale: A brine (saturated NaCl) wash helps break emulsions and reduces the solubility of organic compounds in the aqueous layer, driving your product into the organic phase.
Carboxylic acid is still present after drying and concentration Incomplete Neutralization or Insufficient Drying: Residual acid catalyst and water can promote acid-catalyzed hydrolysis, especially when heated during solvent evaporation.Action: Ensure neutralization is complete by testing with pH paper (target pH 7-8).[4][10] Use a robust amount of anhydrous drying agent (e.g., Na₂SO₄, MgSO₄) until it no longer clumps.[1] Rationale: Removing all traces of acid and water prevents further hydrolysis during the final concentration step.
The Core Threat: Base-Catalyzed Hydrolysis (Saponification)

To effectively prevent hydrolysis, it is crucial to understand the mechanism. The diagram below details the base-catalyzed pathway, which is the primary concern during the workup of Methyl 4-hydroxynicotinate.

Caption: The irreversible saponification pathway.

The final step, an acid-base reaction between the newly formed carboxylic acid and the methoxide leaving group, is highly favorable and drives the entire process, making it practically irreversible.[8] This is why preventing the initial attack is paramount.

Best Practices: An Optimized Workup Protocol

This protocol is designed to minimize contact time, control temperature, and use the appropriate reagents to prevent the hydrolysis of Methyl 4-hydroxynicotinate.

Experimental Protocol: Hydrolysis-Minimizing Workup
  • Cool the Reaction Mixture: Once the esterification is complete (monitored by TLC/LC-MS), remove the heat source and allow the reaction to cool to room temperature. Subsequently, place the reaction flask in an ice-water bath.

  • Solvent Removal (Optional but Recommended): If your reaction was performed in a large excess of methanol, remove the bulk of it under reduced pressure (rotary evaporator). This reduces the volume for the subsequent aqueous extraction. Keep the temperature low.

  • Dilution and Temperature Control: Dilute the cooled residue with a suitable extraction solvent (e.g., Ethyl Acetate or Dichloromethane, 3-5 volumes). Ensure the flask remains in the ice bath.

  • Careful Neutralization:

    • Slowly add cold, saturated aqueous sodium bicarbonate (NaHCO₃) solution in small portions.[4][10] Be cautious, as CO₂ evolution will cause bubbling.[1]

    • Stir the biphasic mixture and periodically check the pH of the aqueous layer using pH paper.

    • Continue adding NaHCO₃ solution until the pH is between 7 and 8. Avoid overshooting into a strongly basic regime.

  • Phase Separation and Extraction:

    • Transfer the mixture to a cold separatory funnel.

    • Separate the layers promptly.

    • Extract the aqueous layer two more times with fresh portions of the organic solvent to ensure full recovery of the product.

  • Combine and Wash:

    • Combine all organic layers in the separatory funnel.

    • Wash the combined organic layer with a portion of cold, saturated aqueous NaCl (brine).[1][9] This step removes the majority of dissolved water.

  • Drying:

    • Drain the organic layer into an Erlenmeyer flask.

    • Add anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[1] Add the drying agent until it no longer clumps and flows freely when the flask is swirled.

  • Final Isolation:

    • Filter the organic solution to remove the drying agent.

    • Concentrate the filtrate under reduced pressure to yield your crude Methyl 4-hydroxynicotinate, which can then be purified by recrystallization or column chromatography.

Optimized Workflow Diagram

The following flowchart provides a visual guide to the recommended best-practice workflow for isolating your product while minimizing the risk of hydrolysis.

Diagram 3: Optimized Workup Workflow to Prevent Hydrolysis Start 1. Cool Reaction to 0-5 °C Dilute 2. Dilute with Organic Solvent Start->Dilute Neutralize 3. Neutralize with Cold Sat. NaHCO₃ (pH 7-8) Dilute->Neutralize Extract 4. Separate Layers & Extract Aqueous Phase (x3) Neutralize->Extract Combine 5. Combine Organic Layers Extract->Combine Brine 6. Wash with Cold Brine Combine->Brine Dry 7. Dry with Anhydrous Na₂SO₄ Brine->Dry Isolate 8. Filter & Concentrate Under Reduced Pressure Dry->Isolate End Pure Product Isolate->End

Caption: A step-by-step visual guide to the optimized protocol.

By implementing these carefully controlled procedures and understanding the chemical principles behind them, you can confidently and repeatedly isolate your Methyl 4-hydroxynicotinate product with significantly improved yields and purity.

References
  • Benchchem. (n.d.). Technical Support Center: Preventing Hydrolysis During the Workup of Esterification Reactions. Benchchem.
  • Benchchem. (n.d.). Technical Support Center: Optimizing Synthesis of Methyl 6-methylnicotinate. Benchchem.
  • ChemicalBook. (n.d.). Methyl 6-methylnicotinate synthesis.
  • ResearchGate. (2012). What can I add or use in order to protect the ester bond from breaking down under acidic or basic conditions? ResearchGate. Retrieved from [Link]

  • Usman, M., et al. (2017). Synthesis and antinociceptive activity of methyl nicotinate. ResearchGate. Retrieved from [Link]

  • University of York. (n.d.). Theory of Aqueous Workup. University of York Chemistry Teaching Labs. Retrieved from [Link]

  • Unknown. (n.d.). methyl-6-methyinicotinate Route of Synthesis.
  • OperaChem. (2024). Saponification-Typical procedures. OperaChem. Retrieved from [Link]

  • ChemicalBook. (n.d.). METHYL 6-OXO-1,6-DIHYDRO-3-PYRIDINECARBOXYLATE Synthesis.
  • ResearchGate. (2017). Any procedure for the esterification of isonicotinic acid? ResearchGate. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2021). Saponification Reaction of Esters. YouTube. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2021). Saponification Reaction of Esters.
  • Wikipedia. (n.d.). Saponification. Wikipedia. Retrieved from [Link]

  • Homework.Study.com. (n.d.). Give the detailed mechanism for the acid-catalyzed hydrolysis of methyl benzoate. Homework.Study.com. Retrieved from [Link]

  • Homework.Study.com. (n.d.). Give the detailed mechanism for the acid-catalyzed hydrolysis of methyl benzoate.
  • Homework.Study.com. (n.d.). What is the mechanism for the basic hydrolysis of methyl benzoate? Homework.Study.com. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Acid Catalyzed Hydrolysis of Esters. Chemistry LibreTexts. Retrieved from [Link]

  • Khan Academy. (n.d.). Acid-catalyzed ester hydrolysis. Khan Academy. Retrieved from [Link]

  • Quora. (2021). Can methyl benzoate be hydrolyzed? Quora. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Navigating the Scale-Up of Methyl 4-Hydroxynicotinate Synthesis

Prepared by: Your Senior Application Scientist Welcome to the technical support resource for drug development professionals and process chemists. This guide is designed to provide in-depth, practical solutions to the cha...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Your Senior Application Scientist

Welcome to the technical support resource for drug development professionals and process chemists. This guide is designed to provide in-depth, practical solutions to the challenges encountered when scaling the synthesis of Methyl 4-hydroxynicotinate from the benchtop to pilot and production scales. We will move beyond simple procedural steps to explore the underlying chemical and engineering principles that govern a successful scale-up campaign.

Section 1: Foundational Chemistry & Reaction Pathway

Before troubleshooting, a firm grasp of the core reaction is essential. The most common, robust, and economically viable route to Methyl 4-hydroxynicotinate is the Fischer-Speier esterification of 4-hydroxynicotinic acid.

Q1: What is the standard reaction mechanism for the synthesis of Methyl 4-hydroxynicotinate, and what are its key features?

The synthesis is a classic acid-catalyzed esterification.[1][2] In this reaction, 4-hydroxynicotinic acid is heated with an excess of methanol in the presence of a strong acid catalyst, typically concentrated sulfuric acid (H₂SO₄) or thionyl chloride (SOCl₂).[3][4]

Reaction Scheme:

4-Hydroxynicotinic Acid reacts with Methanol in the presence of an acid catalyst to form Methyl 4-hydroxynicotinate and water.

The mechanism proceeds through several equilibrium steps. The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, significantly increasing the electrophilicity of the carbonyl carbon. The weakly nucleophilic methanol can then attack this activated carbon. A series of proton transfers follows, leading to the elimination of water and the formation of the final ester product.[5][6][7]

Fischer_Esterification cluster_0 Step 1: Carbonyl Protonation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Proton Transfer cluster_3 Step 4: Elimination of Water cluster_4 Step 5: Deprotonation A Carboxylic Acid (R-COOH) P1 Protonated Carbonyl A->P1 Catalyst (H+) H_plus H+ P2 Tetrahedral Intermediate P1->P2 MeOH Methanol (CH3OH) MeOH->P2 P3 Activated Complex P2->P3 Intramolecular H+ shift P4 Protonated Ester P3->P4 - H2O H2O Water (H2O) Ester Ester (R-COOCH3) P4->Ester - H+ H_plus_out H+

Caption: Fischer-Speier Esterification Mechanism.

This reaction is reversible. According to Le Châtelier's principle, to achieve high conversion, the equilibrium must be shifted towards the products. This is typically achieved by using a large excess of the alcohol (methanol) or by actively removing the water byproduct.[7]

Section 2: Critical Pre-Scale-up Challenges

Issues that are minor inconveniences at the lab scale can become process-breaking obstacles in larger reactors. Addressing these proactively is key.

Q2: My starting material, 4-hydroxynicotinic acid, is poorly soluble in methanol. How does this impact scale-up, and how can I manage it?

This is one of the most significant challenges. 4-Hydroxynicotinic acid exists as a zwitterion and has limited solubility in many common organic solvents but is more soluble in water.[8] At the lab scale, you might have a manageable slurry. At the pilot scale (e.g., >50 L), this becomes a major issue.

  • Causality: A thick, poorly-stirred slurry leads to inefficient mass and heat transfer. The reaction will be slow, incomplete, and potentially hazardous due to localized overheating where the catalyst is introduced. Monitoring reaction completion via sampling also becomes unreliable.

  • Solutions:

    • Temperature Ramping: Initially heat the slurry of 4-hydroxynicotinic acid in methanol to reflux before the slow, controlled addition of the acid catalyst. The solubility will increase with temperature.

    • Co-solvents (Use with Caution): While a co-solvent could improve solubility, it adds complexity to downstream processing and solvent recovery. This is generally not the preferred industrial approach for this specific reaction.

    • Process as a Slurry (Engineered Approach): The most common industrial solution is to design the process to handle a slurry. This requires a reactor with an appropriate agitator (e.g., anchor or pitched-blade turbine) capable of maintaining solid suspension. The catalyst addition must be slow and subsurface to ensure rapid dispersion and avoid localized exotherms.

Parameter4-Hydroxynicotinic AcidMethanolMethyl 4-hydroxynicotinate
CAS Number 609-70-1[9]67-56-167367-24-2[10]
Molecular Weight 139.11 g/mol [11]32.04 g/mol 153.14 g/mol [12]
Melting Point ~257 °C[9]-97.6 °CWhite to off-white solid[12]
Solubility Soluble in 0.1 M NaOH[13], more soluble in water than ethanol[8]Miscible with waterData not widely available
Table 1: Physical Properties of Key Reaction Components.
Q3: A 20-fold excess of methanol works well on the bench. Is this strategy viable for a 50 kg scale production?

While chemically effective, using a massive excess of a reagent at scale is economically and environmentally inefficient.

  • Causality: A large excess of methanol drives the equilibrium, but it also reduces the volumetric productivity of your reactor, increases raw material costs, and creates a larger volume of solvent waste to be handled and recovered.

  • Alternative Strategies for Scale-Up:

    • Water Removal: The preferred industrial method is to remove the water byproduct as it forms. This can be done by azeotropic distillation if a suitable co-solvent like toluene is used, though this adds complexity. For the methanol system, a Dean-Stark trap is less effective due to methanol's high water miscibility. A more robust approach involves distilling off a methanol/water mixture during the reaction and replacing it with fresh, anhydrous methanol.

    • Optimized Excess: Instead of a 20-fold excess, conduct optimization studies. You may find that a 5- to 8-fold excess, combined with a longer reaction time or water removal, provides an acceptable balance of conversion and process efficiency.

StrategyLaboratory Scale (10g)Pilot Scale (10kg)
Driving Equilibrium Large excess of methanol (e.g., 15-20 vol or mol excess).[5]Moderate excess of methanol (e.g., 5-8 vol) coupled with water removal.
Water Removal Often ignored; the large excess of alcohol is sufficient.Critical for high conversion. Distillation of methanol/water azeotrope.
Catalyst Loading Often high (e.g., 1.0-2.0 eq H₂SO₄) for speed.Optimized to be catalytic (e.g., 0.1-0.3 eq) to reduce waste and work-up burden.
Table 2: Comparison of Lab-Scale vs. Pilot-Scale Reaction Strategies.

Section 3: Troubleshooting Guide for In-Process Issues

Q4: We scaled our reaction from a 5L flask to a 100L reactor, and our yield plummeted from 90% to 60%. What went wrong?

A drop in yield upon scale-up is a classic problem, almost always rooted in mass and heat transfer limitations.[14] A systematic investigation is required.

Troubleshooting_Yield_Loss Start Yield Drop at Scale Check_Temp Review Internal Temp Profile vs. Jacket Temp Start->Check_Temp Check_Mixing Evaluate Agitation Efficiency (Visual, CFD Model, or Torque) Start->Check_Mixing Check_Kinetics Take In-Process Control (IPC) Samples Over Time (HPLC) Start->Check_Kinetics Temp_Result Large ΔT between Internal and Jacket? Check_Temp->Temp_Result Mixing_Result Solids Settling? Thick, unmixed slurry? Check_Mixing->Mixing_Result Kinetics_Result Reaction Stalled? Conversion plateaued below 95%? Check_Kinetics->Kinetics_Result Temp_Yes Poor Heat Transfer. Potential Side Reactions. Temp_Result->Temp_Yes Yes Temp_No Heat Transfer is Adequate. Temp_Result->Temp_No No Temp_Solution Action: Slow catalyst addition rate. Improve reactor cooling capacity. Temp_Yes->Temp_Solution Mixing_Yes Poor Mass Transfer. Incomplete Reaction. Mixing_Result->Mixing_Yes Yes Mixing_No Mixing is Adequate. Mixing_Result->Mixing_No No Mixing_Solution Action: Increase agitator RPM. Evaluate impeller design for solid suspension. Mixing_Yes->Mixing_Solution Kinetics_Yes Equilibrium Reached. Water is inhibiting reaction. Kinetics_Result->Kinetics_Yes Yes Kinetics_No Reaction goes to completion. Kinetics_Result->Kinetics_No No Kinetics_Solution Action: Implement water removal via distillation. Consider extending reaction time. Kinetics_Yes->Kinetics_Solution

Caption: Troubleshooting Flowchart for Yield Loss at Scale.

  • Expert Analysis:

    • Exotherm Control: The addition of concentrated H₂SO₄ to methanol is highly exothermic. In a large reactor, the surface-area-to-volume ratio decreases, making heat dissipation far less efficient than in a lab flask.[15] If the catalyst is added too quickly, the internal temperature can spike, leading to thermal degradation and the formation of colored impurities.

    • Mixing and Mass Transfer: As discussed in Q2, if the 4-hydroxynicotinic acid is not kept in suspension, it cannot react. Your agitator must be powerful enough to keep the solids suspended throughout the liquid volume.

    • Equilibrium Stall: At the larger scale, the relative concentration of the water byproduct becomes more significant, potentially stalling the reaction. If you did not incorporate a water removal strategy, this is a highly likely cause.

Q5: The work-up is messy and dangerous. How can we improve the isolation of our product on a multi-kilogram scale?

Dumping a large, hot, acidic reaction mixture onto ice and then slowly neutralizing with kilograms of sodium bicarbonate is inefficient, generates huge amounts of gas (CO₂), and poses significant operational hazards.[3][16]

  • Causality: The lab-scale "quench and extract" or "precipitate by neutralization" methods are not easily scalable. They result in large waste streams and can lead to inconsistent product quality and morphology, making filtration difficult.

  • Scalable Work-up Procedures:

    • Controlled Reverse Quench: Cool the reaction mixture. In a separate, well-agitated vessel, prepare a cooled solution of a base (e.g., sodium carbonate or sodium hydroxide in water). Slowly transfer the acidic reaction mixture into the basic solution, carefully controlling the addition rate to manage the exotherm and any gas evolution.

    • Solvent Swap and Crystallization: After the reaction is complete, neutralize the catalyst with a slight excess of a base like sodium methoxide in methanol. Filter off the resulting inorganic salts (e.g., sodium sulfate). Concentrate the filtrate under vacuum to remove most of the methanol, potentially replacing it with a more suitable crystallization solvent (e.g., isopropanol, ethyl acetate) from which the product can be crystallized in a pure, easily filterable form. This method often provides a much cleaner product, simplifying final purification.

Section 4: Purification - Moving Beyond the Column

Q6: Column chromatography is our standard lab purification method, but it's not an option for a 20 kg batch. What is the industrial standard?

For multi-kilogram quantities of a simple molecule like this, preparative chromatography is almost never the answer due to high solvent consumption, cost, and low throughput.[17] Recrystallization is the gold standard for purifying solid compounds at scale.

  • Causality: Recrystallization leverages differences in solubility between the desired product and its impurities at different temperatures in a chosen solvent system. It is a highly efficient, economical, and scalable purification technique.

  • Protocol: Developing a Recrystallization Procedure

    • Solvent Screening: The ideal solvent is one in which the product is highly soluble at elevated temperatures but sparingly soluble at room temperature or below, while impurities remain soluble at all temperatures.

    • Procedure:

      • Dissolve the crude Methyl 4-hydroxynicotinate in a minimum amount of the chosen hot solvent.

      • If insoluble impurities are present, perform a hot filtration.

      • Allow the solution to cool slowly and undisturbed to promote the formation of large, pure crystals.

      • Cool further in an ice bath to maximize yield.

      • Isolate the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Solvent/SystemRationale
Methanol/Water Good polarity match. Product may be dissolved in hot methanol, with water added as an anti-solvent to induce crystallization upon cooling.
Isopropanol (IPA) A common, effective crystallization solvent for moderately polar compounds.
Ethyl Acetate Less polar; may be effective if the main impurities are highly polar.
Toluene Non-polar; useful for removing non-polar impurities. Product solubility may be low.
Table 3: Potential Solvents for Recrystallization Screening.

References

  • BenchChem. (n.d.). Application Notes and Protocols for Scale-Up Synthesis of Derivatives Using Pyridine-2-carboxylic Anhydride.
  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information.
  • RSC Publishing. (n.d.). Hydroxynicotinic acid crystallisation and solubility systematic studies.
  • BenchChem. (n.d.). Addressing challenges in the scale-up synthesis of pyrimidine compounds.
  • ChemicalBook. (2025). 4-Hydroxynicotinic acid.
  • ChemicalBook. (2022). 4-HYDROXY-NICOTINIC ACID ETHYL ESTER.
  • Organic Syntheses. (n.d.). Nicotinic acid, 6-hydroxy-.
  • RSC Publishing. (2022). Pyridine: the scaffolds with significant clinical diversity.
  • National Institutes of Health. (n.d.). Pyridine: the scaffolds with significant clinical diversity.
  • ChemicalBook. (n.d.). Methyl 4-hydroxynicotinate CAS#: 67367-24-2.
  • Organic Syntheses. (2020). From 5-Hydroxynicotinic Acid to Nitrogenous (4+3)- Cycloadducts.
  • ResearchGate. (n.d.). Bridging the pyridine-pyridazine synthesis gap by skeletal editing.
  • ChemicalBook. (n.d.). Methyl 4-hydroxynicotinate CAS#: 67367-24-2.
  • LGC Standards. (n.d.). Buy Online CAS Number 67367-24-2 - TRC - Methyl 4-Hydroxynicotinate.
  • National Institutes of Health. (n.d.). 4-Hydroxynicotinic acid.
  • R&D Chemicals. (n.d.). Methyl 4-hydroxynicotinate, 67367-24-2, suppliers and manufacturers.
  • ResearchGate. (n.d.). Crystal structure of 4-hydroxynicotinic acid.
  • Wikipedia. (n.d.). Fischer–Speier esterification.
  • Exclusive Chemistry Ltd. (2024). 4-Hydroxynicotinic acid supplier - CAS 609-70-1.
  • Organic Chemistry Portal. (n.d.). Fischer Esterification.
  • PrepChem.com. (n.d.). Synthesis of (a) methyl isonicotinate.
  • ResearchGate. (2025). Synthesis and antinociceptive activity of methyl nicotinate.
  • Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions.
  • ChromaCon. (n.d.). The scale-up singularity: Manufacturing innovations in oligonucleotide synthesis.
  • MDPI. (2024). Fischer-Speier Esterification and Beyond: Recent Mechanistic Advances.
  • Guidechem. (n.d.). How to Prepare Methyl 5-Hydroxynicotinate?.
  • Organic Chemistry Portal. (n.d.). Ester synthesis by esterification.
  • Chemistry LibreTexts. (2023). Fischer Esterification.
  • Oligofastx. (2024). DiscoveringOligonucleotides: exploring the synthesis and scale-up of therapeutic oligonucleotides.
  • Fagron. (2023). Active Ingredient Summary Table Thermal Stability.
  • BenchChem. (n.d.). Application Note: Scaling Up Synthesis of 2'-O-Methylated Oligonucleotides for Clinical Trials.
  • Biospring. (2025). Oligonucleotide Manufacturing: Overcoming Challenges in Scale-Up and Purification.
  • Exclusive Chemistry Ltd. (2024). Methyl 4-hydroxynicotinate supplier - CAS 67367-24-2.
  • BLD Pharm. (n.d.). 67367-24-2|Methyl 4-hydroxynicotinate.
  • PubChemLite. (n.d.). 4-hydroxynicotinic acid (C6H5NO3).
  • Google Patents. (n.d.). WO2017211543A1 - New menthyl nicotinate synthesis process.
  • Oriental Journal of Chemistry. (n.d.). Synthesis of Methyl Nicotinate by Esterification Reaction Using MoO3/SiO2 Bifunctional Catalyst.

Sources

Optimization

Removal of unreacted starting materials from Methyl 4-hydroxynicotinate

Welcome to the Technical Support Center for the purification of Methyl 4-hydroxynicotinate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of Methyl 4-hydroxynicotinate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the removal of unreacted starting materials and other impurities from this important synthetic intermediate. Our goal is to equip you with the knowledge to confidently and efficiently obtain high-purity Methyl 4-hydroxynicotinate for your research and development endeavors.

Introduction: The Challenge of Purifying Methyl 4-hydroxynicotinate

Methyl 4-hydroxynicotinate is a valuable building block in medicinal chemistry and materials science. A common synthetic route involves the condensation of an enolate derived from a malonic ester, such as diethyl malonate, with a formate equivalent like ethyl formate, followed by cyclization with an ammonia source. While effective, this synthesis often results in a crude product contaminated with unreacted starting materials and various side products. The complete removal of these impurities is critical for the successful outcome of subsequent synthetic steps and for ensuring the integrity of biological assays.

This guide will address the common purification challenges and provide detailed, field-proven protocols to overcome them. We will delve into the principles behind each technique, empowering you to adapt and troubleshoot these methods for your specific experimental context.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude Methyl 4-hydroxynicotinate?

A1: Based on typical synthetic routes, the primary impurities are likely to be unreacted starting materials:

  • Diethyl malonate: A high-boiling point liquid that can be challenging to remove by simple evaporation.

  • Ethyl formate: A volatile liquid, but traces can persist, especially if the reaction is not driven to completion.

  • Polymeric or colored byproducts: These can arise from side reactions and often present as colored impurities in the crude product.

Q2: I have a significant amount of unreacted diethyl malonate in my crude product. What is the most effective way to remove it?

A2: Due to the significant difference in acidity between the desired product and diethyl malonate, an acid-base extraction is the most efficient method for separation. Methyl 4-hydroxynicotinate possesses a basic pyridine nitrogen and a weakly acidic 4-hydroxy group, allowing for its selective extraction into an aqueous acidic phase, leaving the neutral diethyl malonate in the organic layer.

Q3: My crude product has a distinct yellow or brown color. How can I decolorize it?

A3: Colored impurities are often non-polar polymeric materials. These can typically be removed during the recrystallization step. The addition of a small amount of activated charcoal to the hot solution before filtration can effectively adsorb these colored compounds.

Q4: How can I monitor the progress of my purification?

A4: Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring the purification process. It provides a quick and effective way to visualize the separation of your product from impurities. A suitable eluent system will show a clear separation between the more polar starting materials and the less polar product.

Q5: What is the expected 1H NMR spectrum for pure Methyl 4-hydroxynicotinate?

A5: Verifying the purity of your final product by ¹H NMR is crucial. The spectrum should be clean, with sharp signals corresponding to the protons of Methyl 4-hydroxynicotinate. The absence of peaks corresponding to starting materials is a key indicator of purity.

Troubleshooting Guides & Detailed Protocols

Issue 1: Presence of Unreacted Diethyl Malonate and Other Neutral Impurities

Root Cause: Incomplete reaction or use of excess diethyl malonate.

Solution: Acid-Base Extraction. This technique exploits the basicity of the pyridine nitrogen in Methyl 4-hydroxynicotinate.

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent such as ethyl acetate or dichloromethane (DCM).

  • Acidic Extraction: Transfer the organic solution to a separatory funnel and extract with 1M hydrochloric acid (HCl). The basic Methyl 4-hydroxynicotinate will be protonated and move into the aqueous layer, while the neutral diethyl malonate remains in the organic layer. Repeat the extraction 2-3 times to ensure complete transfer of the product.[1][2][3][4][5]

  • Separation: Combine the aqueous acidic layers. The organic layer containing diethyl malonate and other neutral impurities can be set aside.

  • Basification: Cool the combined aqueous layer in an ice bath and slowly add a base, such as a saturated sodium bicarbonate solution or 1M sodium hydroxide (NaOH), until the pH is neutral to slightly basic (pH 7-8). This will deprotonate the pyridinium salt and cause the purified Methyl 4-hydroxynicotinate to precipitate out of the solution.

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Washing: Wash the solid with cold deionized water to remove any residual salts.

  • Drying: Dry the purified product under vacuum.

Issue 2: Persistent Colored Impurities and Minor Contaminants

Root Cause: Formation of high molecular weight, non-polar byproducts during the synthesis.

Solution: Recrystallization. This is a powerful technique for removing trace impurities and for obtaining a highly crystalline, pure product.[6][7]

  • Solvent Selection: The key to successful recrystallization is choosing an appropriate solvent or solvent system. The ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature.[6][8] For Methyl 4-hydroxynicotinate, common solvent systems to explore include:

    • Ethanol/Water

    • Methanol/Water

    • Ethyl acetate/Hexane

  • Dissolution: In an Erlenmeyer flask, add a minimal amount of the hot primary solvent (e.g., ethanol or ethyl acetate) to your crude product until it is fully dissolved.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the charcoal and any other insoluble impurities.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. If using a two-solvent system, add the anti-solvent (e.g., water or hexane) dropwise until the solution becomes slightly cloudy, then gently warm until it is clear again before allowing it to cool.

  • Isolation: Once crystals have formed, cool the flask in an ice bath to maximize the yield. Collect the crystals by vacuum filtration.

  • Washing and Drying: Wash the crystals with a small amount of the cold recrystallization solvent and then dry them under vacuum.

Issue 3: Verifying the Purity of the Final Product

Root Cause: Need for a reliable analytical method to confirm the removal of impurities.

Solution: Thin-Layer Chromatography (TLC) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

  • Plate Preparation: On a silica gel TLC plate, draw a baseline in pencil approximately 1 cm from the bottom.

  • Spotting: Spot the crude material, the purified material, and the starting materials (if available) on the baseline.

  • Development: Develop the plate in a chamber containing a suitable eluent system. A good starting point is a mixture of ethyl acetate and hexane (e.g., 30:70 v/v).[9]

  • Visualization: Visualize the spots under UV light (254 nm). The product, Methyl 4-hydroxynicotinate, should appear as a single spot with a different Rf value compared to the starting materials.

A clean ¹H NMR spectrum is the ultimate confirmation of purity. Below are the expected chemical shifts for Methyl 4-hydroxynicotinate.

Proton Chemical Shift (ppm) Multiplicity Integration
Pyridine-H2~8.2Singlet1H
Pyridine-H6~7.9Doublet1H
Pyridine-H5~7.2Doublet1H
-OCH₃~3.9Singlet3H
-OHVariableBroad Singlet1H

Note: The exact chemical shifts may vary slightly depending on the solvent and concentration.

Data Summary Tables

Table 1: Physical Properties of Key Compounds

Compound Molecular Weight ( g/mol ) Boiling Point (°C) Solubility in Water
Methyl 4-hydroxynicotinate153.14DecomposesSlightly soluble
Diethyl malonate160.17199Negligible
Ethyl formate74.085411.8 g/100 mL

Table 2: Common Recrystallization Solvents [8][10]

Solvent System Polarity Comments
Ethanol/WaterPolarGood for moderately polar compounds.
Methanol/WaterPolarSimilar to ethanol/water, methanol is more polar.
Ethyl Acetate/HexaneMedium to Non-polarA versatile system for a wide range of polarities.
Acetone/WaterPolarAcetone is a good solvent for many organic compounds.

Workflow Diagrams

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Crude Crude Methyl 4-hydroxynicotinate Extraction Acid-Base Extraction Crude->Extraction Remove Neutral Impurities Recrystallization Recrystallization Extraction->Recrystallization Remove Colored Impurities TLC TLC Analysis Recrystallization->TLC Monitor Purity NMR 1H NMR Analysis TLC->NMR Confirm Structure & Purity Pure Pure Methyl 4-hydroxynicotinate NMR->Pure

Caption: Purification workflow for Methyl 4-hydroxynicotinate.

Acid_Base_Extraction Start Crude Product in Organic Solvent Add_Acid Extract with 1M HCl Start->Add_Acid Separate1 Separate Layers Add_Acid->Separate1 Organic1 Organic Layer (Diethyl Malonate) Separate1->Organic1 Discard Aqueous1 Aqueous Layer (Product Salt) Separate1->Aqueous1 Add_Base Neutralize with Base Aqueous1->Add_Base Precipitate Precipitate Pure Product Add_Base->Precipitate Filter Filter and Dry Precipitate->Filter Pure_Product Pure Methyl 4-hydroxynicotinate Filter->Pure_Product

Caption: Acid-base extraction of Methyl 4-hydroxynicotinate.

References

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]

  • Acid-Base Extraction. [Link]

  • Acid-Base Extraction.1. [Link]

  • Human Metabolome Database. 1H NMR Spectrum (1D, 1000 MHz, D2O, predicted) (HMDB0168668). [Link]

  • Human Metabolome Database. 1H NMR Spectrum (1D, 600 MHz, CD3OD, experimental) (HMDB0002040). [Link]

  • Reddit. Go-to recrystallization solvent mixtures : r/Chempros. [Link]

  • Wikipedia. Acid–base extraction. [Link]

  • PhytoBank. 1H NMR Spectrum (PHY0020438). [Link]

  • The Royal Society of Chemistry. 1. 7-Hydroxy-4-methyl-chromen-2-one1 1H NMR (400 MHz, DMSO-d6). [Link]

  • ResearchGate. Use of Thin Layer Chromatography to Evaluate the Stability of Methyl Nicotinate. [Link]

  • YouTube. Recrystallization. [Link]

  • Liquid/liquid Extraction 30 LIQUID/LIQUID SEPARATION: EXTRACTION OF ACIDS OR BASES FROM NEUTRAL ORGANICS. Introduction. [Link]

  • Chemistry LibreTexts. 4.8: Acid-Base Extraction. [Link]

  • Organic Syntheses Procedure. Malonic acid, methyl-, diethyl ester. [Link]

  • Google Patents.
  • Chemistry LibreTexts. 6.6: ¹H NMR Spectra and Interpretation (Part I). [Link]

  • Wikipedia. Malonic ester synthesis. [Link]

  • Taylor & Francis. Diethyl malonate – Knowledge and References. [Link]

  • Google Patents.
  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents and Polarity. [Link]

  • Common Organic Solvents: Table of Properties1,2,3. [Link]

  • Common Solvents Used in Organic Chemistry: Table of Properties 1. [Link]

  • Solvent Miscibility Table. [Link]

  • SOLVENT MISCIBILITY TABLE. [Link]

  • PubMed. HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. [Link]

  • PubMed. Separation of alkylated guanines, adenines, uracils and cytosines by thin-layer chromatography. [Link]

Sources

Troubleshooting

Minimizing impurity formation in Methyl 4-hydroxynicotinate synthesis

Welcome to the technical support center for the synthesis of Methyl 4-hydroxynicotinate. This guide is designed for researchers, medicinal chemists, and process development scientists.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 4-hydroxynicotinate. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you navigate the common challenges in this synthesis, with a primary focus on achieving high purity and minimizing impurity formation.

Overview of Methyl 4-hydroxynicotinate Synthesis

Methyl 4-hydroxynicotinate (CAS 67367-24-2) is a valuable pyridine derivative used as a building block in the synthesis of pharmaceuticals and other biologically active compounds.[1][2] Its structure, featuring both a nucleophilic hydroxyl group and an electrophilic ester, makes it a versatile intermediate. However, this reactivity also presents challenges in controlling side reactions and ensuring the purity of the final product.

The most common and direct laboratory-scale synthesis involves the esterification of 4-hydroxynicotinic acid with methanol, typically under acidic conditions (Fischer esterification).[3] The purity of the starting 4-hydroxynicotinic acid is paramount, as isomeric impurities can be difficult to remove in later stages.

Common Synthetic Pathway

The primary route involves the direct esterification of 4-hydroxynicotinic acid. This process is a reversible condensation reaction catalyzed by a strong acid, such as sulfuric acid.[4]

cluster_0 Synthesis Workflow 4-hydroxynicotinic_acid 4-Hydroxynicotinic Acid Reaction Esterification (H₂SO₄ catalyst, Reflux) 4-hydroxynicotinic_acid->Reaction Methanol Methanol (Reagent & Solvent) Methanol->Reaction Workup Neutralization & Extraction Reaction->Workup Crude Product Purification Purification (Recrystallization or Column Chromatography) Workup->Purification Product Methyl 4-hydroxynicotinate Purification->Product Pure Product Start 4-Hydroxynicotinic Acid + Methanol Product Methyl 4-hydroxynicotinate (Desired Product) Start->Product Esterification (H₂SO₄, Reflux) Impurity1 Unreacted 4-Hydroxynicotinic Acid Start->Impurity1 Incomplete Reaction (Equilibrium) Impurity3 Degradation Products (Char) Start->Impurity3 Harsh Conditions (High Temp / [H⁺]) Product->Impurity1 Hydrolysis (During Workup) Impurity2 Isomeric Impurities (e.g., Methyl 6-hydroxynicotinate)

Sources

Optimization

Technical Support Center: Synthesis of Methyl 4-Hydroxynicotinate

Welcome to the technical support center for the synthesis of Methyl 4-hydroxynicotinate. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 4-hydroxynicotinate. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, with a specific focus on the pivotal role of catalysis. Here, we address common experimental challenges in a direct question-and-answer format, offering field-proven insights and troubleshooting protocols to enhance your reaction yield, purity, and reproducibility.

Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the catalytic synthesis of Methyl 4-hydroxynicotinate, providing a strategic overview before delving into specific troubleshooting scenarios.

Q1: What are the primary catalytic methods for synthesizing Methyl 4-hydroxynicotinate?

A1: The synthesis of Methyl 4-hydroxynicotinate, a derivative of nicotinic acid, is typically achieved via esterification. The choice of catalyst is critical and dictates the reaction conditions and outcomes. The main strategies include:

  • Homogeneous Acid Catalysis (Fischer Esterification): This is the most traditional method, employing a strong mineral acid like concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid to catalyze the reaction between 4-hydroxynicotinic acid and methanol.[1][2] The catalyst protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.[3]

  • Heterogeneous (Solid) Acid Catalysis: To simplify catalyst removal and product purification, solid acid catalysts are an excellent alternative. Materials like molybdenum trioxide supported on silica (MoO₃/SiO₂) have been shown to be effective bifunctional catalysts for nicotinate synthesis, replacing corrosive liquid acids like H₂SO₄.[4][5]

  • Coupling Agents and Organocatalysis: In cases where the starting material is sensitive to high temperatures or strong acids, coupling agents can be used. A common system involves a carbodiimide like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in the presence of a nucleophilic catalyst such as 4-(Dimethylamino)pyridine (DMAP).[1][6] This method proceeds under milder conditions.

  • Enzymatic Catalysis: For a green and highly selective approach, enzymes such as lipases can catalyze the esterification under very mild conditions.[3] This method avoids harsh reagents and often provides excellent chemo- and regioselectivity, although catalyst cost and turnover numbers can be a consideration.[1]

Q2: How does the 4-hydroxy group uniquely influence catalyst selection and reaction conditions?

A2: The 4-hydroxy substituent introduces significant complexity compared to the synthesis of simple methyl nicotinate. Its presence can lead to several challenges:

  • Tautomerism: 4-hydroxypyridine exists in a tautomeric equilibrium with its pyridone form (4-oxo-1,4-dihydropyridine). This equilibrium can affect the molecule's nucleophilicity, acidity, and overall reactivity, potentially leading to side reactions.

  • Potential for Side Reactions: The hydroxyl group is itself a nucleophile and could potentially react under certain conditions, for example, O-acylation if an acid anhydride were present. The pyridine nitrogen is also a basic site that can be protonated or interact with Lewis acid catalysts, potentially deactivating them or altering the substrate's reactivity.

  • Solubility Issues: The polar hydroxyl group can decrease the solubility of the starting material in non-polar organic solvents, necessitating careful solvent selection to ensure a homogeneous reaction mixture.

These factors mean that catalysts and conditions must be chosen to selectively promote esterification of the carboxylic acid at the 3-position without engaging the 4-hydroxy group or the pyridine nitrogen in unwanted side reactions.

Q3: What are the primary advantages and disadvantages of different catalyst types for this synthesis?

A3: The choice between homogeneous, heterogeneous, and enzymatic catalysts involves a trade-off between activity, selectivity, cost, and ease of use.

Catalyst TypeExamplesAdvantagesDisadvantages
Homogeneous H₂SO₄, HCl, p-TsOHHigh activity, low cost, readily available.Difficult to separate from the reaction mixture, corrosive, generates acidic waste, can cause side reactions/degradation.[7]
Heterogeneous MoO₃/SiO₂, Zeolites, Acidic ResinsEasily separated by filtration, reusable, often less corrosive, can be designed for higher selectivity.[4][5]Can have lower activity than homogeneous counterparts, prone to deactivation by poisoning or fouling, may require higher temperatures/pressures.[8]
Enzymatic LipasesHigh selectivity (chemo-, regio-, enantio-), operates under mild conditions (room temp, neutral pH), environmentally friendly.[3]Higher cost, lower stability at extreme temperatures/pH, can be sensitive to solvent choice, may have lower reaction rates.

Q4: How can I effectively monitor the progress of the esterification reaction?

A4: Monitoring the reaction is crucial for determining the point of completion and preventing the formation of degradation products. The two most common methods are:

  • Thin-Layer Chromatography (TLC): TLC is a rapid, qualitative, and cost-effective method to visualize the consumption of the starting material (4-hydroxynicotinic acid) and the formation of the product (Methyl 4-hydroxynicotinate).[6] A suitable mobile phase, such as a mixture of ethyl acetate and hexane or dichloromethane and methanol, can effectively separate the more polar starting acid from the less polar product ester.

  • High-Performance Liquid Chromatography (HPLC): For a quantitative analysis, HPLC is the preferred method. It can accurately measure the concentration of the reactant, product, and any byproducts over time, allowing for precise determination of conversion and yield.

Troubleshooting Guide

This guide provides solutions to specific problems you may encounter during the synthesis.

Issue 1: Low or No Product Yield

Q: My reaction has run for the specified time, but my yield of Methyl 4-hydroxynicotinate is very low or non-existent. What are the likely causes and solutions?

A: Low yield is a common issue with several potential root causes. A systematic approach is key to diagnosis.

  • Potential Cause A: Ineffective Catalyst or Incorrect Catalyst Loading

    • Diagnosis: The catalyst may be old, hydrated, or used in an insufficient amount. For solid catalysts, the active sites may be compromised.

    • Solution:

      • Verify Catalyst Loading: Ensure you are using the correct molar percentage of the catalyst. For acid-catalyzed reactions, a catalytic amount is sufficient; too much can lead to degradation.

      • Use Fresh Catalyst: If using a liquid acid catalyst like H₂SO₄, ensure it has not absorbed atmospheric moisture. Use a fresh, unopened bottle if in doubt. For solid catalysts, use a freshly prepared or properly stored batch.

      • Increase Catalyst Amount: If the reaction is sluggish, a modest increase in catalyst loading may improve the rate, but monitor for byproduct formation.[7]

  • Potential Cause B: Presence of Water in the Reaction

    • Diagnosis: Fischer esterification is a reversible equilibrium reaction that produces water as a byproduct. The presence of water at the start or its accumulation during the reaction will inhibit the forward reaction, preventing product formation.[3]

    • Solution:

      • Dry Reagents and Solvents: Use anhydrous methanol and ensure your starting 4-hydroxynicotinic acid is thoroughly dry.

      • Reaction Setup: Assemble the reaction glassware under an inert atmosphere (e.g., nitrogen or argon) and use a drying tube filled with a desiccant (e.g., CaCl₂) to prevent atmospheric moisture from entering.

      • Water Removal: For larger-scale reactions, consider using a Dean-Stark apparatus to azeotropically remove water as it is formed, driving the equilibrium toward the product.

  • Potential Cause C: Product Loss During Workup and Purification

    • Diagnosis: The product may be lost during neutralization, extraction, or purification steps. The ester can be hydrolyzed back to the carboxylic acid under overly acidic or basic conditions, especially at elevated temperatures.[7]

    • Solution:

      • Careful Neutralization: When neutralizing the reaction mixture (e.g., with sodium bicarbonate solution), perform the addition slowly in an ice bath to control the exothermic reaction and maintain a low temperature.[7] Check the pH carefully to avoid making the solution too basic.

      • Check Aqueous Layers: The product may have some water solubility. Before discarding any aqueous layers from an extraction, analyze a small sample by TLC to ensure no product is being lost.[9]

      • Optimize Extraction: If the product is partially water-soluble, increase the number of extractions with your organic solvent (e.g., use 4 x 50 mL of ethyl acetate instead of 2 x 100 mL).

Issue 2: Catalyst Deactivation (Primarily for Heterogeneous Catalysts)

Q: I am using a reusable solid acid catalyst, and its performance has significantly decreased after a few runs. What is causing this deactivation?

A: Heterogeneous catalyst deactivation is a critical issue in industrial and laboratory settings. The primary mechanisms are poisoning, fouling, and leaching.

  • Potential Cause A: Poisoning

    • Diagnosis: Poisons are impurities in the feedstock that strongly adsorb to the catalyst's active sites, blocking them from participating in the reaction.[10][11] Common poisons include compounds containing sulfur or certain nitrogen functionalities.

    • Solution:

      • Feedstock Purification: Ensure the purity of your 4-hydroxynicotinic acid and methanol. If necessary, recrystallize the starting material or distill the solvent.

      • Guard Bed: In a flow setup, a "guard bed" of an adsorbent material can be placed upstream of the catalyst bed to trap poisons before they reach the catalyst.

  • Potential Cause B: Coking / Fouling

    • Diagnosis: This involves the physical deposition of carbonaceous materials (coke) or heavy byproducts onto the catalyst surface and within its pores, blocking access to active sites.[8][10] This is more common in higher-temperature reactions.

    • Solution:

      • Regeneration by Calcination: The most common method to remove coke is to burn it off in a controlled manner. This involves heating the catalyst in a stream of air or a dilute oxygen/nitrogen mixture at a high temperature. The exact conditions depend on the catalyst's thermal stability.[12] (See Protocol 2 below).

  • Potential Cause C: Leaching

    • Diagnosis: The active catalytic species may dissolve or "leach" from the solid support into the liquid reaction medium, leading to a permanent and irreversible loss of activity.[11][12]

    • Solution:

      • Analysis: Analyze the post-reaction liquid mixture using techniques like Inductively Coupled Plasma (ICP) to detect traces of the leached metal or active component.

      • Catalyst Modification: If leaching is confirmed, a different catalyst support or a method to more strongly anchor the active sites may be required. This often involves re-evaluating the catalyst synthesis procedure itself.

Issue 3: Poor Product Purity / Multiple Spots on TLC

Q: My reaction produced a product, but the TLC plate shows multiple spots, and the NMR spectrum is messy. What are the likely impurities?

A: The presence of multiple spots indicates either an incomplete reaction or the formation of one or more byproducts.

  • Potential Cause A: Unreacted Starting Material

    • Diagnosis: One of the spots on the TLC will correspond to your starting 4-hydroxynicotinic acid (typically a lower Rf value due to higher polarity).

    • Solution:

      • Increase Reaction Time: The reaction may not have reached completion. Continue to monitor the reaction by TLC until the starting material spot has disappeared or is very faint.

      • Increase Temperature: If the reaction is too slow, increasing the reflux temperature (by switching to a higher-boiling solvent, if appropriate) can increase the reaction rate.

      • Review Causes of Low Yield: An incomplete reaction is often a symptom of the issues described in the "Low Yield" section, such as the presence of water or insufficient catalyst activity.[7]

  • Potential Cause B: Product Hydrolysis During Workup

    • Diagnosis: The ester product can be hydrolyzed back to the starting carboxylic acid if exposed to harsh acidic or basic conditions, particularly with heat, during the workup phase.[7] This will result in the reappearance of the starting material spot on the TLC after workup.

    • Solution:

      • Mild Workup Conditions: Perform all neutralization and extraction steps at low temperatures (ice bath).

      • Minimize Contact Time: Do not let the reaction mixture sit for extended periods in strongly acidic or basic aqueous solutions. Proceed through the workup steps efficiently.

Diagrams and Workflows

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cause_water [label="Cause: Water Present?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; solve_water [label="Solution:\n- Use anhydrous reagents/solvents\n- Employ drying tube / Dean-Stark", fillcolor="#34A853", fontcolor="#FFFFFF", shape=note];

cause_catalyst [label="Cause: Catalyst Ineffective?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; solve_catalyst [label="Solution:\n- Use fresh catalyst\n- Verify/increase loading", fillcolor="#34A853", fontcolor="#FFFFFF", shape=note];

cause_conditions [label="Cause: Conditions Too Mild?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; solve_conditions [label="Solution:\n- Increase reaction time\n- Increase temperature", fillcolor="#34A853", fontcolor="#FFFFFF", shape=note];

workup_issue [label="Product Lost During Workup?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; solve_workup [label="Solution:\n- Careful neutralization (cold)\n- Check aqueous layers w/ TLC\n- Optimize extraction", fillcolor="#34A853", fontcolor="#FFFFFF", shape=note];

success [label="Yield Improved", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges start -> check_reaction; check_reaction -> incomplete;

incomplete -> cause_water [label=" Yes"]; cause_water -> solve_water [label=" Yes"]; cause_water -> cause_catalyst [label=" No"];

cause_catalyst -> solve_catalyst [label=" Yes"]; cause_catalyst -> cause_conditions [label=" No"];

cause_conditions -> solve_conditions [label=" Yes"];

solve_water -> success; solve_catalyst -> success; solve_conditions -> success;

incomplete -> workup_issue [label=" No (Reaction was complete)"]; workup_issue -> solve_workup [label=" Yes"]; solve_workup -> success; } endom Caption: Troubleshooting logic for low yield in Methyl 4-hydroxynicotinate synthesis.

// Nodes setup [label="1. Reaction Setup\n(Dry Glassware, Inert Atm.)", fillcolor="#FBBC05"]; reagents [label="2. Add Reagents\n(4-HNA, Anhydrous MeOH)", fillcolor="#FBBC05"]; catalyst [label="3. Add Catalyst\n(e.g., H₂SO₄)", fillcolor="#FBBC05"]; reaction [label="4. Heat to Reflux\n(Monitor by TLC)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; workup [label="5. Workup\n(Cool, Neutralize, Extract)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; purify [label="6. Purification\n(Column Chromatography\nor Recrystallization)", fillcolor="#34A853", fontcolor="#FFFFFF"]; characterize [label="7. Characterization\n(NMR, MS, MP)", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges setup -> reagents; reagents -> catalyst; catalyst -> reaction; reaction -> workup; workup -> purify; purify -> characterize; } endom Caption: General experimental workflow for acid-catalyzed synthesis.

Experimental Protocols

Protocol 1: General Procedure for Fischer Esterification

This protocol provides a representative method for the synthesis of Methyl 4-hydroxynicotinate using sulfuric acid as a catalyst.

Materials:

  • 4-Hydroxynicotinic acid

  • Anhydrous Methanol (MeOH)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl Acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a condenser, add 4-hydroxynicotinic acid (1.0 eq).

  • Reagents: Add anhydrous methanol (typically 10-20 mL per gram of acid). Stir the suspension.

  • Catalyst Addition: Place the flask in an ice bath. Slowly and carefully add concentrated sulfuric acid (e.g., 0.1-0.2 eq) to the stirring suspension.

  • Reaction: Heat the mixture to reflux (approx. 65°C) and maintain for 4-18 hours. Monitor the reaction's progress by TLC, observing the disappearance of the starting material.

  • Cooling & Concentration: Once the reaction is complete, cool the mixture to room temperature. Remove the excess methanol using a rotary evaporator.

  • Neutralization: Cool the concentrated residue in an ice bath. Slowly and carefully add saturated NaHCO₃ solution until the evolution of CO₂ gas ceases and the pH of the aqueous layer is neutral (pH ~7-8).

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).

  • Washing & Drying: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product. Further purification can be achieved by silica gel column chromatography or recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Protocol 2: Regeneration of a Coked Heterogeneous Catalyst

This protocol outlines a general procedure for regenerating a solid catalyst deactivated by coking. Note: Specific temperatures and times must be optimized for your particular catalyst to avoid thermal degradation (sintering).[12]

Procedure:

  • Purge: Place the spent catalyst in a tube furnace. Purge the system with an inert gas (e.g., Nitrogen, Argon) at a steady flow rate (e.g., 50-100 mL/min) while ramping the temperature to ~120°C to remove any adsorbed water and solvents. Hold for 1 hour.

  • Ramp to Calcination Temperature: Continue to heat the furnace under the inert gas flow to the target calcination temperature (e.g., 350-500°C). The ramp rate should be slow (e.g., 5 °C/min) to prevent thermal shock.

  • Oxidation: Once at the target temperature, switch the gas flow to a dilute stream of oxygen (e.g., 2-5% O₂ in N₂) or simply switch to a slow flow of air. The exothermic combustion of coke can cause a temperature increase; monitor this closely.

  • Hold: Maintain the catalyst under the oxidative atmosphere for 2-4 hours to ensure complete removal of carbon deposits.

  • Cooling: Switch the gas flow back to the inert gas and allow the catalyst to cool down to room temperature before removal. The regenerated catalyst should be stored in a desiccator.

References

  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information.
  • ResearchGate. (n.d.). Synthesis of methyl nicotinate by esterification reaction using MoO3/SiO2 bifunctional catalyst | Request PDF.
  • Chandorkar, J. G., Umbarkar, S. B., Rode, C. V., & Kotwal, V. B. (2008). Synthesis of Methyl Nicotinate by Esterification Reaction Using MoO3/SiO2 Bifunctional Catalyst. Oriental Journal of Chemistry, 24(2).
  • Google Patents. (n.d.). US2816112A - Non-catalytic preparation of nicotinic acid esters.
  • Organic Syntheses. (2020). From 5-Hydroxynicotinic Acid to Nitrogenous (4+3)- Cycloadducts.
  • Google Patents. (n.d.). WO1996034858A1 - Nicotinic acid esters and pharmaceutical compositions containing them.
  • Chemistry For Everyone. (2025). What Is The Role Of A Catalyst In The Esterification Process?
  • University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction.
  • (n.d.). Deactivation of Catalysts and Reaction Kinetics for Upgrading of Renewable Oils.
  • BenchChem. (2025). Technical Support Center: Optimizing Synthesis of Methyl 6-methylnicotinate.
  • ChemCatBio. (n.d.). Three Sources of Catalyst Deactivation and How To Mitigate Them.
  • ResearchGate. (2025). Deactivation of metal catalysts in liquid phase organic reactions.
  • Erharuyi, O. (2015). Synthesis and antinociceptive activity of methyl nicotinate. ResearchGate.
  • MDPI. (2021). A Review on Deactivation and Regeneration of Catalysts for Dimethyl Ether Synthesis.
  • BenchChem. (2025). Technical Support Center: Catalyst Deactivation in Methyl 3-hydroxypropanoate Synthesis.

Sources

Troubleshooting

Technical Support Center: Temperature Optimization for Methyl 4-hydroxynicotinate Reactions

Welcome to the technical support center for the synthesis of Methyl 4-hydroxynicotinate. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the nuances of temperatu...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 4-hydroxynicotinate. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the nuances of temperature optimization for this important reaction. As a Senior Application Scientist, my goal is to provide not just protocols, but a deep, mechanistic understanding to empower you to troubleshoot and optimize your experiments effectively.

Methyl 4-hydroxynicotinate is a versatile building block in medicinal chemistry. It's important to note that this compound exists in a tautomeric equilibrium with its more stable keto form, Methyl 4-oxo-1,4-dihydropyridine-3-carboxylate . For the purpose of this guide, we will refer to it by its common name, Methyl 4-hydroxynicotinate, while acknowledging its predominant structural form.

The most common laboratory synthesis is the Fischer-Speier esterification of 4-hydroxynicotinic acid with methanol, catalyzed by a strong acid. While seemingly straightforward, temperature control is a critical parameter that dictates reaction rate, yield, and the impurity profile. This guide will delve into the causality behind temperature choices, helping you achieve optimal results.

Troubleshooting Guide: Temperature-Related Issues

This section addresses specific problems you may encounter during the synthesis of Methyl 4-hydroxynicotinate, with a focus on temperature as the key variable.

Issue 1: Low Yield of Methyl 4-hydroxynicotinate at Reflux Temperature (~65 °C in Methanol)

Q: I performed the Fischer esterification of 4-hydroxynicotinic acid by refluxing in methanol with a sulfuric acid catalyst, but my yield is consistently low. What's going wrong and how can I fix it?

A: Low yield in a Fischer esterification, even at reflux, is a common issue stemming from the reaction's equilibrium nature.[1] Here’s a breakdown of potential causes and solutions:

  • Cause 1: Equilibrium Limitation: The Fischer esterification is a reversible reaction that produces water as a byproduct.[1] As water accumulates in the reaction mixture, the reverse reaction (ester hydrolysis) begins to compete, preventing the reaction from reaching completion. Even with methanol as the solvent (which pushes the equilibrium forward due to its large excess), the presence of water can limit the final yield.

  • Solution 1a: Extend Reaction Time: The first step is to ensure the reaction has had enough time to reach equilibrium. Monitor the reaction progress every few hours using Thin-Layer Chromatography (TLC). If the starting material spot is still prominent after the standard time, extend the reflux period. For some nicotinate esterifications, reaction times of up to 17 hours have been reported to achieve good yields.[2]

  • Solution 1b: Water Removal: While difficult when using the alcohol as the solvent, if you switch to an inert, higher-boiling solvent like toluene, you can use a Dean-Stark apparatus to physically remove the water as it forms, driving the reaction to completion.[3]

  • Cause 2: Insufficient Catalyst: The amount of acid catalyst can significantly impact the reaction rate. An insufficient amount will lead to a slow and incomplete reaction.[2]

  • Solution 2: Optimize Catalyst Loading: While a catalytic amount is sufficient, for substrates that are slow to react, increasing the catalyst loading (e.g., from 1-2 mol% to 5 mol%) can accelerate the reaction. However, be cautious, as excessively high acid concentrations can promote side reactions at elevated temperatures.[3]

  • Cause 3: Product Loss During Workup: The product can be lost during the neutralization and extraction phases. Hydrolysis of the ester can occur if the mixture is kept under acidic or basic conditions for too long, especially at elevated temperatures.[2]

  • Solution 3: Careful Workup: When neutralizing the reaction mixture with a base (e.g., sodium bicarbonate solution), perform the addition slowly and in an ice bath to control any exothermic reaction. Ensure the pH is brought to neutral (pH ~7) efficiently to minimize the time the ester is exposed to conditions that favor hydrolysis.[2]

Issue 2: Increased Impurity Formation at Higher Temperatures

Q: I tried to accelerate the reaction by using a higher boiling point solvent to increase the temperature beyond methanol's reflux, but I'm seeing significant discoloration and multiple spots on my TLC. What are these impurities and how do I avoid them?

A: Pushing the temperature too high is a classic example of sacrificing selectivity for speed. The formation of colored impurities suggests thermal degradation or side reactions are occurring.

  • Cause 1: Decarboxylation: Pyridine carboxylic acids, particularly with an activating hydroxyl group, can be susceptible to decarboxylation at elevated temperatures, leading to the formation of 4-hydroxypyridine and other downstream products.[4][5] While specific data for 4-hydroxynicotinic acid is scarce, this is a known thermal degradation pathway for similar aromatic acids.[6]

  • Solution 1: Controlled Temperature: The optimal temperature is one that provides a reasonable reaction rate without inducing significant degradation. Refluxing in methanol (~65 °C) is often a good starting point because it's a mild temperature. If you must use a different solvent system, it is crucial to perform a temperature optimization study. Start at a lower temperature (e.g., 60 °C) and incrementally increase it (e.g., in 10 °C steps), monitoring the reaction for both product formation and the appearance of new impurity spots by TLC or LC-MS.

  • Cause 2: Sulfonation/Other Catalyst-Driven Side Reactions: At higher temperatures, concentrated sulfuric acid can act as an oxidizing or sulfonating agent, leading to a complex mixture of byproducts.

  • Solution 2: Use Milder Catalysts or Lower Temperatures: If high temperatures are necessary, consider replacing sulfuric acid with a milder catalyst like p-toluenesulfonic acid (p-TsOH). Alternatively, stick to the lowest effective temperature that allows the primary reaction to proceed cleanly, even if it requires a longer reaction time. This trade-off between reaction time and purity is a fundamental concept in process optimization.[7]

Logical Flow for Troubleshooting Low Yield

The following diagram outlines a decision-making process for addressing low yields, with temperature as a key consideration.

G start Low Yield of Methyl 4-hydroxynicotinate check_time Was reaction monitored to completion by TLC? start->check_time extend_time Action: Extend reflux time (e.g., to 12-24h) and continue monitoring. check_time->extend_time No check_temp Is the reaction stalled even after extended time? check_time->check_temp Yes increase_temp Action: Cautiously increase temperature in 5-10°C increments (requires higher boiling solvent). Monitor for new impurities. check_temp->increase_temp Yes check_impurities Are significant impurities or discoloration observed? check_temp->check_impurities No increase_temp->check_impurities high_temp_issue High temperature is likely causing side reactions (e.g., decarboxylation). check_impurities->high_temp_issue Yes lower_temp Action: Decrease temperature. Accept longer reaction time for higher purity. high_temp_issue->lower_temp

Caption: Troubleshooting logic for low yield optimization.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature range for the Fischer esterification of 4-hydroxynicotinic acid?

A1: There is no single "optimal" temperature, as it depends on the balance between reaction rate and product purity. A good starting point is the reflux temperature of the alcohol used, which for methanol is approximately 65 °C.[8] Temperatures between 60-80 °C are generally effective.[8] Running the reaction at the lower end of this range (e.g., 60 °C) for a longer period may yield a cleaner product, while higher temperatures will increase the reaction rate but also the risk of side reactions like decarboxylation.

Q2: How does temperature kinetically and thermodynamically control this reaction?

A2: Temperature plays a crucial role in determining whether a reaction is under kinetic or thermodynamic control.

  • Kinetic Control (Lower Temperatures): At lower temperatures, reactions favor the product that is formed fastest (i.e., has the lowest activation energy). For esterification, proceeding at a moderate temperature like 60-70 °C ensures there is enough energy to overcome the activation barrier for ester formation, but not enough to readily initiate higher-energy side reactions. The product distribution is governed by the relative rates of formation.[9][10][11]

  • Thermodynamic Control (Higher Temperatures): At higher temperatures, reactions become more easily reversible. This allows the system to reach a true equilibrium, where the product distribution reflects the thermodynamic stability of the products.[9][10][11] If degradation products are more stable under these conditions, they may start to accumulate. Therefore, excessively high temperatures can favor unwanted, thermodynamically stable byproducts.

Q3: Why is my product sometimes called Methyl 4-oxo-1,4-dihydropyridine-3-carboxylate?

A3: This is due to a phenomenon called tautomerism. 4-Hydroxypyridine and its derivatives exist in an equilibrium between the "hydroxy" (enol) form and the "oxo" or "pyridone" (keto) form. For this molecule, the equilibrium strongly favors the 4-oxo form, which is thermodynamically more stable. Both names refer to the same compound.[9][12]

Q4: Can I use a different catalyst besides sulfuric acid?

A4: Yes. While concentrated sulfuric acid is common, other catalysts can be used. Thionyl chloride (SOCl₂) is an effective alternative that converts the carboxylic acid to a more reactive acyl chloride intermediate, often allowing for lower temperatures or shorter reaction times.[13] However, SOCl₂ is hazardous and generates HCl gas. Solid acid catalysts or milder Brønsted acids like p-toluenesulfonic acid (p-TsOH) are also viable alternatives that can sometimes reduce charring at higher temperatures.[1]

Data Summary & Experimental Protocols

Table 1: Temperature Optimization Study Parameters

This table provides a framework for designing an experiment to determine the optimal temperature for your specific laboratory setup.

ParameterCondition 1 (Kinetic Focus)Condition 2 (Standard)Condition 3 (Rate Focus)Rationale & Monitoring
Temperature 55 - 60 °C65 °C (Reflux)75 - 80 °CLower temps may improve purity at the cost of rate. Higher temps increase rate but risk side reactions.[9][11]
Solvent MethanolMethanolMethanol/TolueneMethanol is the reactant and solvent. Toluene can be added to increase reflux temp.
Catalyst (H₂SO₄) 3-5 mol%3-5 mol%3-5 mol%Keep catalyst concentration constant to isolate the effect of temperature.
Reaction Time 12 - 24 hours6 - 12 hours2 - 6 hoursMonitor by TLC until starting material is consumed.
Expected Outcome Highest purity, slowest rateGood balance of rate and yieldFastest rate, potential for impuritiesAnalyze yield and purity (by NMR/LCMS) to find the optimal balance.
Protocol 1: Optimized Fischer Esterification of 4-Hydroxynicotinic Acid

This protocol provides a robust starting point for the synthesis. It is based on established procedures for analogous nicotinic acid derivatives.[2][13][14]

Materials:
  • 4-Hydroxynicotinic acid

  • Anhydrous Methanol (MeOH)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl Acetate (EtOAc)

  • Brine (Saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

Procedure:
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, suspend 4-hydroxynicotinic acid (1.0 eq) in anhydrous methanol (approx. 10-15 mL per gram of acid).

  • Catalyst Addition: Cool the suspension in an ice bath (0 °C). Slowly and carefully add concentrated sulfuric acid (0.1 - 0.2 eq) dropwise with vigorous stirring.

  • Heating and Monitoring: Remove the ice bath and heat the mixture to a gentle reflux (~65 °C). Monitor the reaction progress by TLC (e.g., using a mobile phase of 10% Methanol in Dichloromethane) until the starting material spot is no longer visible (typically 6-12 hours).

  • Quenching and Neutralization: Cool the reaction mixture to room temperature and then place it in an ice bath. Slowly add saturated NaHCO₃ solution until gas evolution ceases and the pH of the mixture is ~7-8.

  • Extraction: Remove the excess methanol under reduced pressure using a rotary evaporator. Extract the resulting aqueous slurry with ethyl acetate (3x the volume of the aqueous layer).

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude solid can be purified by recrystallization from a suitable solvent (e.g., ethanol/water or ethyl acetate/hexanes) or by silica gel column chromatography to afford pure Methyl 4-hydroxynicotinate.

Experimental Workflow Diagram

G cluster_0 Reaction cluster_1 Workup cluster_2 Purification A 1. Suspend 4-hydroxynicotinic acid in Methanol B 2. Add H₂SO₄ catalyst at 0 °C A->B C 3. Heat to reflux (~65 °C) and monitor by TLC B->C D 4. Cool and neutralize with NaHCO₃ C->D E 5. Remove Methanol (Rotovap) D->E F 6. Extract with Ethyl Acetate E->F G 7. Wash, Dry, and Concentrate F->G H 8. Recrystallize or Column Chromatography G->H I Pure Methyl 4-hydroxynicotinate H->I

Caption: Step-by-step workflow for Methyl 4-hydroxynicotinate synthesis.

References

  • Zanakhov, T. O., Galenko, E. E., Novikov, M. S., & Khlebnikov, A. F. (2022). An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates. Beilstein Journal of Organic Chemistry, 18, 738–745. Available at: [Link]

  • Zanakhov, T. O., Galenko, E. E., Novikov, M. S., & Khlebnikov, A. F. (2022). An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates. ResearchGate. Available at: [Link]

  • Westin, J. (n.d.). Kinetic Control Versus Thermodynamic Control Of A Reaction. Jack Westin MCAT Content. Available at: [Link]

  • Wikipedia. (2023). Thermodynamic and kinetic reaction control. Available at: [Link]

  • Song, L., Ang, H. T., Senthilperumal, J., et al. (2024). Thermal Stability Assessment of Peptide Coupling Reagents Commonly Used in Pharmaceutical Manufacturing. Organic Process Research & Development. Available at: [Link]

  • U.S. Patent No. 5,302,748. (1994). Esterification process. Google Patents.
  • Li, Z., et al. (2017). Catalyst-free decarboxylation of 4-hydroxycinnamic acids: efficient synthesis of 4-vinylphenols. RSC Advances. Available at: [Link]

  • Boyer, J. H., & Schoen, W. (1963). Nicotinic acid, 6-hydroxy-. Organic Syntheses, Coll. Vol. 4, p. 532. Available at: [Link]

  • European Patent No. EP2585436B1. (2014). Process for preparing 4-hydroxypyridines. Google Patents.
  • Chemistry LibreTexts. (2022). 13: Carboxylic Acid Esters of N-Hydroxypyridine-2-thione. Available at: [Link]

  • Acta Crystallographica Section E: Crystallographic Communications. (2021). Ethyl 4-oxo-1,4-dihydropyridine-3-carboxylate. Available at: [Link]

  • Master Organic Chemistry. (2023). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Available at: [Link]

  • MDPI. (2019). Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. Available at: [Link]

  • ResearchGate. (2002). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. Available at: [Link]

  • ResearchGate. (2017). Any procedure for the esterification of isonicotinic acid?. Available at: [Link]

  • ScienceMadness.org. (2019). Amounts of sulfuric acid and excess reactant in fischer esterificatoin procedures. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Hydroxynicotinic acid. PubChem Compound Database. Available at: [Link]

  • MDPI. (2021). Synthesis and Investigation of Thermal Properties of Highly Pure Carboxylic Fatty Esters to Be Used as PCM. Available at: [Link]

  • Gérardy, R., et al. (2023). Emerging trends in the optimization of organic synthesis through high-throughput tools and machine learning. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Chinese Patent No. CN101353322A. (2009). Method for preparing nicotinic acid by non-catalytic decarboxylation of picolinic acid in liquid water at high temperature. Google Patents.
  • Master Organic Chemistry. (2022). Decarboxylation. Available at: [Link]

  • Chemistry LibreTexts. (2021). 18.5: Decarboxylation of Carboxylic Acids. Available at: [Link]

  • ResearchGate. (n.d.). Crystal structure of 4-hydroxynicotinic acid. Available at: [Link]

  • ResearchGate. (2005). Optimization of the Manufacturing Technology for Promedone. Synthesis of 1,2,5-trimethylpiperidin-4-one. Available at: [Link]

  • MDPI. (2019). Synthesis of Tropine-Based Functionalized Acidic Ionic Liquids and Catalysis of Esterification. Available at: [Link]

Sources

Optimization

Technical Support Center: Solvent Effects on the Stability of Methyl 4-hydroxynicotinate

This technical support guide is designed for researchers, scientists, and drug development professionals working with Methyl 4-hydroxynicotinate. It provides in-depth troubleshooting advice, frequently asked questions (F...

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals working with Methyl 4-hydroxynicotinate. It provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address challenges related to its stability in various solvent systems. This guide is built on established principles of chemical kinetics and stability testing, drawing parallels from closely related chemical structures where direct data for Methyl 4-hydroxynicotinate is not publicly available.

I. Understanding the Stability of Methyl 4-hydroxynicotinate: An Overview

Methyl 4-hydroxynicotinate is a pyridinecarboxylic acid ester. Its stability is primarily influenced by its susceptibility to hydrolysis, particularly at the methyl ester functional group. The pyridine ring, with its electron-withdrawing nitrogen atom, and the hydroxyl group can also play a role in its degradation profile, especially under oxidative and photolytic stress. The choice of solvent is critical as it can mediate these degradation pathways through effects on solubility, pH, and the stabilization of reactants and transition states.

II. Troubleshooting Guide & FAQs

This section addresses common issues encountered during the handling and analysis of Methyl 4-hydroxynicotinate in solution.

Question 1: I am observing a loss of potency of my Methyl 4-hydroxynicotinate solution over time. What is the likely cause?

Answer: The most probable cause of potency loss is the hydrolysis of the methyl ester to form 4-hydroxynicotinic acid and methanol. This reaction is catalyzed by the presence of acids or bases. The rate of hydrolysis is significantly influenced by the solvent system, pH, and temperature.

  • Expert Insight: Based on studies of the closely related isomer, methylnicotinate, the primary degradation product in aqueous solutions is the corresponding carboxylic acid (nicotinic acid)[1]. For Methyl 4-hydroxynicotinate, a similar degradation to 4-hydroxynicotinic acid is expected. The rate of this hydrolysis in neutral aqueous solution at 4°C is likely to be slow, but it will be accelerated at higher temperatures and at acidic or basic pH[1].

  • Troubleshooting Steps:

    • Verify Solvent Purity: Ensure your solvents are free from acidic or basic impurities.

    • Control pH: If working with aqueous or protic solvents, buffer the solution to a neutral pH if the experimental conditions allow.

    • Temperature Control: Store solutions at low temperatures (2-8°C) as recommended for the solid material to minimize thermal degradation[2].

    • Inert Atmosphere: The recommended storage condition for the solid is under an inert gas, suggesting potential sensitivity to oxidation[2]. If your experiment is long-term, consider preparing and storing solutions under an inert atmosphere (e.g., nitrogen or argon).

    • Analyze for Degradants: Use a stability-indicating analytical method, such as HPLC, to separate and quantify Methyl 4-hydroxynicotinate and its potential degradation product, 4-hydroxynicotinic acid.

Question 2: My Methyl 4-hydroxynicotinate is not dissolving well in my chosen solvent. What are my options?

Answer: Poor solubility can lead to inaccurate concentration measurements and may affect reaction kinetics and stability.

  • Expert Insight: While specific quantitative solubility data for Methyl 4-hydroxynicotinate is limited, its structure suggests it is a polar molecule. It is predicted to be a white to off-white solid[2]. General solubility principles suggest it will be more soluble in polar organic solvents.

  • Troubleshooting Steps:

    • Consult a Solubility Table: Refer to the table below for predicted and inferred solubility information.

    • Solvent Polarity: Try a solvent with a polarity that more closely matches the solute. Polar aprotic solvents like DMSO and DMF are often good starting points for polar compounds. Alcohols like methanol and ethanol are also likely to be effective.

    • Co-solvents: Use a co-solvent system. For example, if you need to use a less polar solvent, adding a small amount of a more polar co-solvent in which the compound is highly soluble can improve overall solubility.

    • Gentle Heating and Sonication: These techniques can help to dissolve the compound, but be cautious as excessive heat can accelerate degradation.

Table 1: Predicted and Inferred Solubility of Methyl 4-hydroxynicotinate

SolventPredicted/Inferred SolubilityRationale/Comments
WaterSparingly SolubleThe presence of the polar hydroxyl and pyridine groups suggests some water solubility, but the ester and aromatic ring may limit it.
MethanolSoluble"Like dissolves like" principle; both are polar and capable of hydrogen bonding.
EthanolSolubleSimilar to methanol.
AcetoneSolubleA polar aprotic solvent that should effectively solvate the molecule.
AcetonitrileSolubleA polar aprotic solvent commonly used in HPLC, suggesting good solubility.
DichloromethaneSlightly Soluble to SolubleA less polar solvent, solubility may be limited.
TolueneSparingly SolubleA non-polar solvent, likely to be a poor choice for this polar compound.
Dimethyl Sulfoxide (DMSO)SolubleA highly polar aprotic solvent, expected to be a very good solvent.
N,N-Dimethylformamide (DMF)SolubleA polar aprotic solvent, also expected to be a good solvent.

Question 3: I am seeing unexpected peaks in my chromatogram during a stability study. How can I identify them?

Answer: Unexpected peaks are likely degradation products. A systematic forced degradation study can help to generate and identify these degradants.

  • Expert Insight: According to ICH guidelines, forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of analytical methods[3][4][5]. The primary degradation product is likely 4-hydroxynicotinic acid from hydrolysis. Other potential degradants could arise from oxidation of the pyridine ring or reactions involving the hydroxyl group.

  • Troubleshooting Steps:

    • Perform a Forced Degradation Study: Subject a solution of Methyl 4-hydroxynicotinate to stress conditions (acidic, basic, oxidative, thermal, and photolytic) as outlined in the protocol in Section IV.

    • LC-MS Analysis: Analyze the stressed samples using Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the mass of the unknown peaks. This will provide strong clues about their identity.

    • Compare Retention Times: If an authentic standard of 4-hydroxynicotinic acid is available, compare its retention time with the peaks observed in your stressed samples.

    • Mass Balance: In your stability studies, ensure that the decrease in the peak area of Methyl 4-hydroxynicotinate is accompanied by a corresponding increase in the peak areas of the degradation products.

III. Key Degradation Pathways

The stability of Methyl 4-hydroxynicotinate is primarily governed by the following degradation pathways, which are influenced by the solvent environment.

A. Hydrolytic Degradation

Hydrolysis of the methyl ester to the corresponding carboxylic acid is the most common degradation pathway for this class of compounds.

  • Acid-Catalyzed Hydrolysis: In the presence of an acid, the carbonyl oxygen of the ester is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.

  • Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, the hydroxide ion directly attacks the carbonyl carbon. This process is generally faster than acid-catalyzed hydrolysis for esters.

The choice of solvent can significantly impact the rate of hydrolysis. Protic solvents, especially water, can participate directly in the hydrolysis reaction. The polarity of the solvent can also affect the stability of the charged intermediates in the reaction pathway. For instance, polar protic solvents can solvate and stabilize the transition state in base-catalyzed hydrolysis.

B. Oxidative Degradation

The pyridine ring and the electron-rich aromatic system can be susceptible to oxidation, especially in the presence of oxidizing agents or under photolytic conditions that can generate reactive oxygen species. Recommended storage under an inert atmosphere for the solid material suggests a potential for oxidative degradation[2]. Solvents that are prone to forming peroxides (e.g., ethers, tetrahydrofuran) should be used with caution in long-term stability studies unless peroxide inhibitors are present.

C. Photodegradation

Exposure to light, particularly UV light, can provide the energy to initiate degradation reactions. The specific photodegradation pathway will depend on the solvent and the presence of photosensitizers.

IV. Experimental Protocols

A. Protocol for Forced Degradation Studies

This protocol is a general guideline based on ICH recommendations and should be adapted to your specific experimental needs[3][4][5].

1. Preparation of Stock Solution:

  • Prepare a stock solution of Methyl 4-hydroxynicotinate in a suitable solvent where it is known to be stable, such as acetonitrile or methanol, at a concentration of approximately 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Heat at 60°C for a specified period (e.g., 2, 4, 8, 24 hours). Cool and neutralize with an equivalent amount of 0.1 M NaOH before analysis.

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Keep at room temperature or gently heat (e.g., 40°C) for a specified period. Cool and neutralize with an equivalent amount of 0.1 M HCl before analysis.

  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for a specified period, protected from light.

  • Thermal Degradation: Store the stock solution at an elevated temperature (e.g., 60-80°C) for a specified period.

  • Photolytic Degradation: Expose the stock solution to a light source that provides both UV and visible light (as per ICH Q1B guidelines) for a defined period. A control sample should be wrapped in aluminum foil to protect it from light.

3. Analysis:

  • Analyze all stressed samples, along with a control sample (unstressed), using a validated stability-indicating HPLC method (see protocol below).

dot

Caption: Workflow for Forced Degradation Studies.

B. Protocol for a Stability-Indicating HPLC Method

This is a starting point for developing a stability-indicating HPLC method. Optimization will be required.

1. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: Start with a low percentage of B (e.g., 10%) and gradually increase to elute any more non-polar degradation products. A typical gradient might be:

    • 0-5 min: 10% B

    • 5-20 min: 10% to 90% B

    • 20-25 min: 90% B

    • 25-30 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at a suitable wavelength (to be determined by UV scan of Methyl 4-hydroxynicotinate) and/or Mass Spectrometry.

  • Injection Volume: 10 µL.

2. Sample Preparation:

  • Dilute the samples from the forced degradation study with the initial mobile phase to an appropriate concentration for detection.

3. Validation:

  • The method should be validated according to ICH guidelines for specificity (ability to separate the parent compound from degradants), linearity, accuracy, precision, and robustness.

dot

HPLC_Method_Development cluster_instrument HPLC System cluster_process Analytical Process Column C18 Column MobilePhase Mobile Phase (A: 0.1% Formic Acid in Water B: Acetonitrile) Separation Gradient Elution Detector UV/MS Detector Detection Peak Detection Detector->Detection Sample Sample Injection Sample->Column Sample->Separation Separation->Detector Data Data Analysis Detection->Data

Caption: HPLC Method Development Workflow.

V. References

  • ICH Harmonised Tripartite Guideline. Stability Testing of New Drug Substances and Products Q1A(R2). 2003. Available at: [Link]

  • Methyl 4-hydroxynicotinate supplier - CAS 67367-24-2 - Exclusive Chemistry Ltd. Available at: [Link]

  • Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test'. BMC Research Notes. 2008. Available at: [Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. LinkedIn. 2025. Available at: [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. Available at: [Link]

  • Annex 10: Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. World Health Organization. Available at: [Link]

  • Methyl 4-hydroxynicotinate, 67367-24-2, suppliers and manufacturers - R&D Chemicals. Available at: [Link]

  • ICH GUIDELINES: STRESS DEGRADATION STUDY. International Journal of Creative Research Thoughts. Available at: [Link]

  • Solubility of Organic and Inorganic Chemicals in Selected Solvents. National Technical Information Service. Available at: [Link]

  • HPLC method development and validation for the estimation of methyl prednisolone in marketed formulation. World Journal of Biology Pharmacy and Health Sciences. Available at: [Link]

  • Methyl ester hydrolysis. ChemSpider Synthetic Pages. Available at: [Link]

  • Methyl 6-Hydroxynicotinate, min 97% (HPLC), 100 grams - CP Lab Safety. Available at: [Link]

  • STABILITY TESTING OF DRUG SUBSTANCES AND DRUG PRODUCTS Q1. ICH. 2025. Available at: [Link]

  • Common Organic Solvents: Table of Properties. University of California, Davis. Available at: [Link]

  • US4185027A - Hydrolysis of methyl esters - Google Patents. Available at:

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Validation of a Stability-Indicating HPLC Method for the Quantification of Methyl 4-hydroxynicotinate

This guide provides a comprehensive framework for the development and validation of a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of Methyl 4-hydroxynicotinat...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the development and validation of a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of Methyl 4-hydroxynicotinate. This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical insights and practical, step-by-step protocols grounded in established regulatory standards.

Introduction: The Rationale for a Validated HPLC Method

Methyl 4-hydroxynicotinate, a key intermediate in the synthesis of various pharmaceutical compounds, requires precise and reliable quantification to ensure the quality, safety, and efficacy of the final drug product. An HPLC method, when properly validated, provides the necessary specificity, accuracy, and precision for this purpose. The "stability-indicating" nature of the method is crucial, as it guarantees that the quantification of the active pharmaceutical ingredient (API) is not affected by the presence of degradation products that may form during manufacturing, storage, or under stress conditions.[1][2][3]

This guide will compare and contrast different approaches to method validation, drawing upon internationally recognized guidelines from the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the United States Pharmacopeia (USP).[4][5][6][7][8][9][10]

Proposed HPLC Method for Methyl 4-hydroxynicotinate

While a specific compendial method for Methyl 4-hydroxynicotinate may not be publicly available, a robust starting point can be rationally designed based on the physicochemical properties of the analyte and methods for structurally similar compounds like nicotinic acid and nicotinamide.[11][12][13][14]

Chromatographic Conditions

The following conditions are proposed as a starting point for method development and subsequent validation. The primary goal is to achieve a sharp, symmetrical peak for Methyl 4-hydroxynicotinate, well-resolved from any potential impurities or degradants.

ParameterProposed ConditionRationale
Column C18 Reverse-Phase (e.g., 250 mm x 4.6 mm, 5 µm)C18 columns are versatile and widely used for the separation of moderately polar compounds like Methyl 4-hydroxynicotinate.
Mobile Phase Isocratic elution with a mixture of Phosphate Buffer (pH 3.0) and Acetonitrile (e.g., 80:20 v/v)The acidic pH ensures the analyte is in a single ionic form, leading to better peak shape. Acetonitrile is a common organic modifier providing good separation efficiency. The ratio can be optimized for ideal retention time.
Flow Rate 1.0 mL/minA standard flow rate that typically provides good efficiency without generating excessive backpressure.
Detection UV at 265 nmBased on the chromophore of the pyridine ring, this wavelength is expected to provide good sensitivity. A full UV scan of a standard solution should be performed to confirm the wavelength of maximum absorbance.
Injection Volume 10 µLA common injection volume that balances sensitivity with the risk of column overload.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times.
Standard and Sample Preparation
  • Standard Solution: A stock solution of Methyl 4-hydroxynicotinate reference standard is prepared in the mobile phase to a known concentration (e.g., 100 µg/mL). Working standards are prepared by diluting the stock solution.

  • Sample Solution: The sample containing Methyl 4-hydroxynicotinate is dissolved and diluted in the mobile phase to a concentration within the linear range of the method.

The Pillars of Method Validation: A Comprehensive Approach

The validation of an analytical method is a formal process that demonstrates its suitability for the intended purpose.[15] The following sections detail the essential validation parameters as stipulated by ICH Q2(R1) guidelines.[16]

Specificity and Stability-Indicating Properties

Specificity is the ability of the method to assess the analyte unequivocally in the presence of other components such as impurities, degradants, or matrix components.[4] For a stability-indicating method, this is paramount.

Forced degradation, or stress testing, is performed to generate potential degradation products and demonstrate that the analytical method can separate them from the intact analyte.[1][2][3][17][18]

  • Acid Hydrolysis: Treat the sample solution with 0.1 M HCl at 60°C for 24 hours.

  • Base Hydrolysis: Treat the sample solution with 0.1 M NaOH at 60°C for 24 hours.

  • Oxidative Degradation: Treat the sample solution with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid drug substance to 105°C for 48 hours.

  • Photolytic Degradation: Expose the drug substance solution to UV light (254 nm) and visible light for a specified duration.

After exposure, the stressed samples are diluted to the target concentration and analyzed. The chromatograms are then compared to that of an unstressed standard. The goal is to achieve 5-20% degradation of the active ingredient.[3]

  • The peak for Methyl 4-hydroxynicotinate should be free from any co-eluting peaks from degradation products.

  • Peak purity analysis (e.g., using a photodiode array detector) should demonstrate the spectral homogeneity of the analyte peak in the presence of its degradants.

G cluster_0 Method Development cluster_1 Method Validation cluster_2 Routine Analysis A Propose HPLC Conditions B Optimize Separation A->B C Specificity (Forced Degradation) B->C D Linearity C->D E Accuracy D->E F Precision E->F G LOD & LOQ F->G H Robustness G->H I System Suitability Testing H->I J Sample Quantification I->J

Sources

Comparative

A Comparative Analysis of Methyl 4-hydroxynicotinate and Other Nicotinic Acid Esters: A Guide for Researchers and Drug Development Professionals

This guide provides an in-depth comparative analysis of Methyl 4-hydroxynicotinate and other nicotinic acid esters, designed for researchers, scientists, and professionals in drug development. The content is structured t...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of Methyl 4-hydroxynicotinate and other nicotinic acid esters, designed for researchers, scientists, and professionals in drug development. The content is structured to deliver a comprehensive understanding of the synthesis, mechanism of action, and comparative performance of these compounds, grounded in scientific principles and supported by experimental data and protocols.

Introduction: The Significance of Nicotinic Acid and Its Esters

Nicotinic acid, also known as niacin or vitamin B3, is a well-established therapeutic agent for managing dyslipidemia.[1][2] Its pharmacological effects are primarily mediated through the activation of the G-protein coupled receptor GPR109A (also known as HCA2).[3] The esterification of nicotinic acid is a key chemical modification aimed at altering its physicochemical properties, such as lipophilicity. This modification can enhance the compound's delivery, particularly for topical applications where skin penetration is a critical factor. This guide focuses on Methyl 4-hydroxynicotinate, a derivative of nicotinic acid, and provides a comparative perspective against other commonly studied nicotinic acid esters. While direct, comprehensive comparative data for Methyl 4-hydroxynicotinate is limited in publicly available literature, this document will extrapolate its potential performance based on established structure-activity relationships within this class of compounds and will outline experimental protocols for its direct evaluation.

Synthesis of Nicotinic Acid Esters: A Methodological Overview

The most common and straightforward method for synthesizing nicotinic acid esters is the Fischer esterification of the parent carboxylic acid. This reaction involves treating the carboxylic acid with an alcohol in the presence of a strong acid catalyst.

A Plausible Synthetic Route to Methyl 4-hydroxynicotinate

The synthesis of Methyl 4-hydroxynicotinate can be efficiently achieved through the Fischer esterification of 4-hydroxynicotinic acid using methanol as the reagent and a strong acid, such as sulfuric acid, as the catalyst. This approach is analogous to the well-documented synthesis of other simple nicotinic acid esters, including methyl nicotinate.[4]

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve one equivalent of 4-hydroxynicotinic acid in an excess of anhydrous methanol.

  • Catalyst Addition: With continuous stirring, cautiously add a catalytic amount of concentrated sulfuric acid (approximately 0.1 to 0.2 equivalents) to the reaction mixture.

  • Reaction under Reflux: Heat the mixture to reflux and maintain this temperature for a period of 4 to 8 hours. The progress of the esterification can be conveniently monitored using thin-layer chromatography (TLC).

  • Neutralization and Work-up: Upon completion, allow the reaction mixture to cool to room temperature. Carefully neutralize the excess sulfuric acid by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

  • Product Extraction: Transfer the neutralized mixture to a separatory funnel and extract the desired ester product into a suitable organic solvent, such as ethyl acetate. Repeat the extraction process two to three times to maximize the yield.

  • Purification: Combine the organic extracts and wash with brine to remove any remaining aqueous impurities. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product. For higher purity, the crude Methyl 4-hydroxynicotinate can be purified by column chromatography on silica gel.

Caption: Workflow for the synthesis of Methyl 4-hydroxynicotinate via Fischer esterification.

Mechanism of Action: The Role of the GPR109A Receptor

The pharmacological activities of nicotinic acid and its ester derivatives are primarily initiated through their interaction with the GPR109A receptor, a member of the Gi protein-coupled receptor family.[3] Following administration, nicotinic acid esters are hydrolyzed by endogenous esterases to release nicotinic acid, the active agonist. The binding of nicotinic acid to the GPR109A receptor triggers a cascade of intracellular signaling events.

GPR109A_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Nicotinic_Acid_Ester Nicotinic Acid Ester GPR109A GPR109A Receptor Nicotinic_Acid_Ester->GPR109A Hydrolysis & Binding Gi Gαi GPR109A->Gi Gbg Gβγ GPR109A->Gbg AC Adenylyl Cyclase cAMP ↓ cAMP AC->cAMP PLC Phospholipase C IP3_DAG ↑ IP3 & DAG PLC->IP3_DAG Gi->AC Inhibition Gbg->PLC Activation PKA ↓ PKA cAMP->PKA Lipolysis ↓ Lipolysis (in adipocytes) PKA->Lipolysis Ca2 ↑ Intracellular Ca2+ IP3_DAG->Ca2 PG_synthesis Prostaglandin Synthesis (in Langerhans cells) Ca2->PG_synthesis Vasodilation Vasodilation (Flushing) PG_synthesis->Vasodilation

Caption: GPR109A signaling pathway activated by nicotinic acid esters.

A Comparative Look at Performance Metrics

The overall performance of a nicotinic acid ester is a multifactorial equation that includes its affinity for the GPR109A receptor, its physicochemical characteristics that govern absorption and distribution, and the rate at which it is hydrolyzed to the active form, nicotinic acid.

Physicochemical Properties and Their Impact on Skin Penetration

For nicotinic acid esters intended for topical delivery, lipophilicity is a paramount property that dictates the molecule's ability to traverse the lipid-rich stratum corneum. A compound's lipophilicity is commonly quantified by its LogP value (the logarithm of its partition coefficient between octanol and water). Esters that possess a moderate degree of lipophilicity generally demonstrate the most effective skin penetration.[5]

CompoundMolecular Weight ( g/mol )Predicted LogP
Nicotinic Acid123.11-0.63
Methyl 4-hydroxynicotinate 153.14 ~0.5 (Estimated)
Methyl nicotinate137.140.98
Ethyl nicotinate151.161.45
Propyl nicotinate165.191.92
Butyl nicotinate179.222.39

Note: The LogP values presented are estimations and may differ depending on the specific prediction algorithm employed. The estimated LogP for Methyl 4-hydroxynicotinate is derived from the known value for methyl nicotinate, adjusted for the introduction of a polar hydroxyl group.

The presence of the 4-hydroxy group in Methyl 4-hydroxynicotinate is anticipated to render it more polar and thus less lipophilic than its non-hydroxylated counterpart, methyl nicotinate. This alteration in polarity is likely to have a significant impact on its skin penetration characteristics, potentially resulting in a different onset and duration of action when used in topical formulations.

Receptor Binding Affinity and Functional Potency

Currently, there is a lack of specific binding affinity data for Methyl 4-hydroxynicotinate at the GPR109A receptor in the public domain. However, the interaction of the parent compound, nicotinic acid, with the human GPR109A receptor has been well-characterized.

LigandAssay TypeCell LinepIC50 / pEC50IC50 / EC50 (nM)
Nicotinic AcidDisplacement of [3H]nicotinic acidCHO-K16.89130
Nicotinic Acid[35S]GTPγS bindingHEK293T5.35000

Data sourced from the IUPHAR/BPS Guide to PHARMACOLOGY.[6]

The introduction of a hydroxyl group at the 4-position of the pyridine ring in Methyl 4-hydroxynicotinate could modulate its binding affinity for the GPR109A receptor. This hydroxyl group has the potential to form additional hydrogen bonds with amino acid residues within the receptor's binding pocket, which could theoretically lead to either an increase or a decrease in binding affinity as compared to nicotinic acid.

Pharmacokinetic Considerations

The pharmacokinetic profile of nicotinic acid esters is primarily dictated by their rate of absorption into the systemic circulation and their subsequent hydrolysis to nicotinic acid by esterase enzymes present in the skin and blood. The nature of the ester group can significantly influence the rate of this hydrolysis, thereby affecting the release kinetics and systemic exposure to the active drug. The pharmacokinetics of nicotinic acid itself are known to be complex, with different formulations (such as immediate-release versus extended-release) exhibiting distinct metabolic profiles.[7][8] It is conceivable that the 4-hydroxy substituent in Methyl 4-hydroxynicotinate could also influence its metabolic stability and clearance rate.

Recommended Experimental Protocols for a Definitive Comparative Evaluation

To obtain direct comparative data on the performance of Methyl 4-hydroxynicotinate relative to other nicotinic acid esters, the following experimental protocols are highly recommended.

In Vitro GPR109A Receptor Binding Assay

This assay is designed to quantify the binding affinity of the test compounds for the GPR109A receptor.

  • Cell Culture: Maintain a stable cell line that expresses the human GPR109A receptor, such as Chinese Hamster Ovary (CHO-K1) or Human Embryonic Kidney 293 (HEK293T) cells, under appropriate culture conditions.

  • Membrane Preparation: Harvest the cultured cells and prepare a crude membrane fraction through homogenization followed by differential centrifugation.

  • Competitive Binding Reaction: In a 96-well plate format, incubate the prepared cell membranes with a constant concentration of a suitable radiolabeled ligand (e.g., [3H]nicotinic acid) in the presence of a range of concentrations of the unlabeled test compounds (including Methyl 4-hydroxynicotinate and other selected nicotinic acid esters).

  • Incubation and Filtration: Allow the binding reaction to reach equilibrium. Terminate the incubation by rapid filtration of the reaction mixture through a glass fiber filter, followed by a series of washes to effectively remove any unbound radioligand.

  • Quantification of Bound Radioactivity: Measure the amount of radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis: From the resulting data, determine the IC50 value for each test compound. The IC50 is the concentration of the compound that inhibits 50% of the specific binding of the radioligand and can be calculated using non-linear regression analysis.

In Vivo Vasodilation Assessment Using Laser Doppler Flowmetry

This non-invasive technique measures the vasodilatory response of the skin following the topical application of nicotinic acid esters.

  • Subject Recruitment: Enroll a cohort of healthy human volunteers who have no history of skin conditions or allergies.

  • Demarcation of Test Sites: On the volar forearm of each participant, clearly mark several distinct areas for the application of the test compounds.

  • Baseline Blood Flow Measurement: At each of the marked test sites, measure the baseline skin blood flow using a laser Doppler flowmeter.

  • Application of Test Compounds: Apply a standardized dose of each nicotinic acid ester, dissolved in an appropriate vehicle (such as ethanol or a neutral cream base), to the designated test sites. A site treated only with the vehicle will serve as the negative control.

  • Continuous Blood Flow Monitoring: Subsequent to the application of the compounds, monitor the skin blood flow at regular intervals (for instance, every 5 to 10 minutes) over a total period of 1 to 2 hours.

  • Data Analysis and Interpretation: For each compound and at each time point, calculate the change in blood flow relative to the baseline measurement. The area under the curve (AUC) of the blood flow versus time plot can be calculated to provide a quantitative measure of the total vasodilatory effect.

Conclusion and Future Directions

Methyl 4-hydroxynicotinate stands as a compelling analogue of nicotinic acid, with the potential for a distinct and possibly improved pharmacological profile. Its structural modification, the 4-hydroxy group, is predicted to alter its lipophilicity, which in turn could significantly affect its skin penetration and pharmacokinetic behavior. Furthermore, this hydroxyl group may also influence its binding affinity and selectivity for the GPR109A receptor. To unlock the full therapeutic potential of Methyl 4-hydroxynicotinate, it is imperative to conduct direct comparative studies against other well-known nicotinic acid esters. The experimental protocols detailed in this guide offer a solid and reliable framework for undertaking such evaluations. The data generated from these studies will be of immense value to the scientific community and to professionals engaged in the development of novel dermatological and systemic therapies.

References

  • (Reference to a relevant scientific paper on nicotinic acid esters and skin penetr
  • A Comparative Efficacy Analysis of Isopropyl Nicotinate and Other Nicotinic Acid Esters - Benchchem.
  • nicotinic acid | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY. [Link]

  • (Reference to a relevant scientific paper on GPR109A signaling)
  • (Reference to a relevant scientific paper on topical drug delivery)
  • (Reference to a relevant scientific paper on in vitro receptor binding assays)
  • (Reference to a relevant scientific paper on laser Doppler flowmetry for vasodil
  • (Reference to a relevant scientific paper on the use of nicotinic acid in dyslipidemia)
  • Characterization of determinants of ligand binding to the nicotinic acid receptor GPR109A (HM74A/PUMA-G) - PubMed. [Link]

  • (Reference to a relevant scientific paper on the vasodil
  • (Reference to a relevant scientific paper on Fischer esterific
  • (PDF) Synthesis and antinociceptive activity of methyl nicotinate - ResearchGate. [Link]

  • (Reference to a relevant scientific paper on the pharmacokinetics of nicotinic acid)
  • (Reference to a relevant scientific paper on the metabolism of nicotinic acid esters)
  • (Reference to a relevant scientific paper on structure-activity rel
  • Overview of niacin formulations: Differences in pharmacokinetics, efficacy, and safety. [Link]

  • (Reference to a relevant scientific paper on the role of LogP in skin perme
  • (Reference to a relevant scientific paper on CHO-K1 cell line applic
  • (Reference to a relevant scientific paper on HEK293T cell line applic
  • (Reference to a relevant scientific paper on the use of radioligand binding assays)
  • (Reference to a relevant scientific paper on the principles of laser Doppler flowmetry)
  • (Reference to a relevant scientific paper on vehicle effects in topical formul
  • (Reference to a relevant scientific paper on d
  • (Reference to a relevant scientific paper on the clinical relevance of nicotinic acid esters)
  • (Reference to a relevant scientific paper on the future directions of GPR109A research)
  • A comparison of the pharmacokinetics of two different formulations of extended-release niacin - PubMed. [Link]

Sources

Validation

A Senior Application Scientist's Guide to Antibody Cross-Reactivity with Nicotinic Acid Derivatives

This guide provides an in-depth comparison of methodologies used to assess antibody cross-reactivity against nicotinic acid derivatives. We will explore the underlying principles of antibody-hapten interactions, compare...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of methodologies used to assess antibody cross-reactivity against nicotinic acid derivatives. We will explore the underlying principles of antibody-hapten interactions, compare key immunoassays, provide actionable experimental protocols, and present a framework for interpreting cross-reactivity data to ensure the specificity and reliability of your results.

The Challenge: Structural Similarity of Nicotinic Acid Derivatives

Nicotinic acid is a small molecule, or hapten, which is non-immunogenic on its own. To generate an immune response and produce antibodies, it must be conjugated to a larger carrier protein, such as Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA).[5][6] The resulting antibodies will primarily recognize the hapten, but their specificity is rarely absolute.

The main issue arises from the close structural relationship between nicotinic acid and its primary metabolites. As shown below, minor modifications differentiate these molecules, creating epitopes that an antibody might recognize, leading to cross-reactivity.

  • Nicotinic Acid (Niacin): The parent compound, a carboxylic acid derivative of pyridine.[7]

  • Nicotinamide (Niacinamide): The amide form of nicotinic acid. It is biochemically distinct and does not cause the "flush" associated with high doses of nicotinic acid.[7][8]

  • Nicotinuric Acid (NUA): The glycine conjugate of nicotinic acid, a major metabolite.[4][9]

  • N-methyl-2-pyridone-5-carboxamide (2-Pyr): Another key metabolite found in plasma and urine.[4][10]

Understanding the degree to which an antibody, raised against nicotinic acid, also binds to these other derivatives is paramount for any quantitative immunoassay.

Comparative Methodologies for Assessing Cross-Reactivity

Evaluating antibody cross-reactivity is not a one-size-fits-all process. The choice of method depends on the required depth of characterization, from initial screening to detailed kinetic analysis.

Competitive ELISA: The Workhorse for Screening

The competitive enzyme-linked immunosorbent assay (ELISA) is the most common format for quantifying small molecules.[11][12] Its principle relies on the competition between the free analyte in a sample and a labeled antigen conjugate for a limited number of antibody binding sites.[11] This format is ideal for assessing cross-reactivity.

Causality Behind the Method: In this setup, the signal generated is inversely proportional to the concentration of the analyte. By testing how effectively different nicotinic acid derivatives can compete with the labeled conjugate, we can directly measure their relative binding affinity for the antibody. Assays with lower reagent concentrations tend to be more specific and exhibit lower cross-reactivity.[13]

Surface Plasmon Resonance (SPR): A Deeper Kinetic Insight

Surface Plasmon Resonance (SPR) is a powerful, label-free technique that provides real-time data on biomolecular interactions.[14][15] It moves beyond simple endpoint measurements to reveal the kinetics of a binding event—the association (on-rate, kₐ) and dissociation (off-rate, kₑ) rates.[16] This level of detail is invaluable for definitively characterizing antibody specificity and cross-reactivity.[14][17]

Expertise in Application: While ELISA provides a relative measure of cross-reactivity (like an IC50 value), SPR delivers the absolute affinity constant (Kₑ) and the kinetic parameters that define the interaction. An antibody might show similar affinity (K⑂) for two different derivatives, but their kinetic profiles could be vastly different. For instance, a cross-reactant might have a fast on-rate but also a fast off-rate, indicating an unstable interaction that might be less problematic in certain assay formats. SPR allows for the selection of antibodies with the most favorable kinetic profiles for a specific application.[16]

Performance Comparison: Interpreting the Data

To ensure the validity of any immunoassay, it is crucial to quantify the cross-reactivity of an antibody with structurally related molecules. The data is typically expressed as a percentage of cross-reactivity relative to the primary target antigen.

Calculation of % Cross-Reactivity (ELISA): % Cross-Reactivity = (IC50 of Target Analyte / IC50 of Cross-Reactant) x 100

Where IC50 is the concentration of the analyte required to inhibit 50% of the maximum signal.

The table below presents illustrative data for two hypothetical monoclonal antibodies (mAb-1 and mAb-2) raised against a nicotinic acid-KLH conjugate. This data demonstrates how to structure and interpret cross-reactivity findings.

Antibody ID Target Analyte Derivative Tested Method IC50 / Kₑ % Cross-Reactivity Interpretation
mAb-1Nicotinic AcidNicotinic AcidCompetitive ELISA50 ng/mL100%Baseline for comparison.
mAb-1Nicotinic AcidNicotinamideCompetitive ELISA500 ng/mL10%Moderate cross-reactivity; structurally similar amide group is recognized.
mAb-1Nicotinic AcidNicotinuric AcidCompetitive ELISA1,250 ng/mL4%Low cross-reactivity; bulkier glycine conjugate hinders binding.
mAb-1Nicotinic Acid2-PyrCompetitive ELISA>10,000 ng/mL<0.5%Negligible cross-reactivity; significant structural difference.
mAb-2Nicotinic AcidNicotinic AcidSPR2.5 nM100%High affinity for the target analyte.
mAb-2Nicotinic AcidNicotinamideSPR30 nM8.3%Lower affinity, likely due to a faster dissociation rate (kₑ).
mAb-2Nicotinic AcidNicotinuric AcidSPR95 nM2.6%Significantly reduced affinity, confirming high specificity.

Experimental Protocol: Competitive ELISA for Cross-Reactivity

This protocol provides a self-validating system for assessing the cross-reactivity of an anti-nicotinic acid antibody.

Workflow Diagram: Competitive ELISA

ELISA_Workflow cluster_prep Preparation cluster_assay Assay Steps cluster_analysis Data Analysis prep_standards Prepare Serial Dilutions of Nicotinic Acid & Derivatives prep_conjugate Prepare Nicotinic Acid-HRP Conjugate Working Solution prep_antibody Prepare Primary Antibody Working Solution plate_coating 1. Coat Microplate with Capture Antibody wash1 Wash plate_coating->wash1 blocking 2. Block Wells (e.g., with BSA) wash1->blocking wash2 Wash blocking->wash2 competition 3. Add Antibody, Standard/Sample, & Nicotinic Acid-HRP Conjugate Incubate to allow competition wash2->competition wash3 Wash competition->wash3 substrate 4. Add TMB Substrate Incubate for color development wash3->substrate stop_reaction 5. Add Stop Solution (e.g., H₂SO₄) substrate->stop_reaction read_plate 6. Read Absorbance at 450 nm stop_reaction->read_plate plot_curve 7. Plot Standard Curves (Signal vs. Concentration) read_plate->plot_curve calc_ic50 8. Calculate IC50 Values for each derivative plot_curve->calc_ic50 calc_cr 9. Calculate % Cross-Reactivity calc_ic50->calc_cr

Caption: Workflow for assessing antibody cross-reactivity using competitive ELISA.

Step-by-Step Methodology
  • Plate Coating:

    • Dilute a capture antibody (e.g., Goat Anti-Mouse IgG) to 2 µg/mL in a coating buffer (e.g., PBS, pH 7.4).

    • Add 100 µL to each well of a 96-well high-binding microplate.

    • Incubate overnight at 4°C.

    • Rationale: This step immobilizes a secondary antibody that will orient the primary anti-nicotinic acid antibody correctly, ensuring consistent antigen-binding availability.

  • Blocking:

    • Wash the plate 3 times with 200 µL/well of Wash Buffer (PBS with 0.05% Tween-20).

    • Add 200 µL/well of Blocking Buffer (e.g., 1% BSA in PBS).

    • Incubate for 1-2 hours at room temperature (RT).

    • Rationale: Blocking prevents non-specific binding of subsequent reagents to the well surface, reducing background noise and increasing the signal-to-noise ratio.

  • Competition Reaction:

    • Prepare serial dilutions of your standards (nicotinic acid) and the potential cross-reactants (nicotinamide, nicotinuric acid, etc.) in Assay Buffer (e.g., PBS with 0.1% BSA, 0.05% Tween-20). A typical range is 0.1 to 10,000 ng/mL.

    • Wash the plate 3 times.

    • Add 50 µL of the diluted standard or cross-reactant to the appropriate wells.

    • Prepare a mix of the primary anti-nicotinic acid antibody and the nicotinic acid-enzyme conjugate (e.g., HRP). The optimal concentration of each must be predetermined via titration experiments.

    • Add 50 µL of this antibody/conjugate mix to each well.

    • Incubate for 1-2 hours at RT with gentle shaking.

    • Rationale: This is the critical step. The free analyte and the enzyme-labeled analyte compete for the limited antibody binding sites captured on the plate. Higher concentrations of a potent binder (target or cross-reactant) will result in less enzyme-conjugate binding and a weaker final signal.

  • Signal Development:

    • Wash the plate 5 times to remove unbound reagents.

    • Add 100 µL of TMB Substrate to each well.

    • Incubate in the dark at RT for 15-30 minutes.

    • Rationale: The HRP enzyme bound to the plate catalyzes the conversion of the TMB substrate into a blue-colored product. The intensity of the color is proportional to the amount of HRP-conjugate bound.

  • Stopping and Reading:

    • Add 50 µL of Stop Solution (e.g., 2 M H₂SO₄) to each well. The color will change from blue to yellow.

    • Read the absorbance at 450 nm within 15 minutes.

    • Rationale: The acid stops the enzymatic reaction and stabilizes the yellow chromophore for accurate spectrophotometric measurement.

Advanced Workflow: Surface Plasmon Resonance (SPR)

For definitive characterization, SPR provides unparalleled insight into binding kinetics.

Workflow Diagram: SPR Analysis

SPR_Workflow cluster_setup Chip Preparation cluster_cycle Binding Cycle (Repeated for each analyte) cluster_analysis Data Analysis immobilize 1. Immobilize Capture Ab (e.g., Anti-Mouse IgG) on Sensor Chip Surface capture 2. Capture: Inject Primary Ab (Anti-Nicotinic Acid) immobilize->capture stabilize 3. Stabilize Baseline (Running Buffer Flow) capture->stabilize association 4. Association: Inject Analyte (Nicotinic Acid or Derivative) stabilize->association dissociation 5. Dissociation: Flow Buffer (Monitor Analyte Unbinding) association->dissociation regenerate 6. Regeneration: Inject low pH buffer to remove Primary Ab dissociation->regenerate sensorgram 7. Generate Sensorgrams (Response Units vs. Time) dissociation->sensorgram regenerate->capture Start Next Cycle fitting 8. Fit Data to a Kinetic Model (e.g., 1:1 Langmuir) sensorgram->fitting determine_rates 9. Determine kₐ, kₑ, and Kₑ for each interaction fitting->determine_rates

Caption: SPR workflow for kinetic characterization of antibody cross-reactivity.

This workflow involves immobilizing a capture antibody on the sensor chip, followed by capturing the specific anti-nicotinic acid antibody. Then, various concentrations of nicotinic acid and its derivatives are injected sequentially over the surface. By monitoring the change in the refractive index in real-time, one can obtain sensorgrams that are fitted to binding models to calculate kₐ, kₑ, and the overall affinity (Kₑ).[14]

Conclusion

The reliability of any immunoassay for nicotinic acid hinges on a thorough characterization of the antibody's specificity. A high degree of cross-reactivity with metabolites like nicotinamide or nicotinuric acid can render an assay useless for specific quantification in complex biological samples.

We recommend a two-tiered approach for validation. Initially, use competitive ELISA as a robust, high-throughput method to screen multiple antibodies and identify lead candidates with low cross-reactivity. Subsequently, employ a more rigorous technique like SPR to perform a detailed kinetic characterization of the lead candidates. This provides a comprehensive understanding of the binding interactions and ensures the selection of an antibody that is truly fit-for-purpose. By investing in this rigorous validation, researchers can have full confidence in the accuracy and specificity of their data.

References

  • The Role of Surface Plasmon Resonance in Antibody-Antigen Interactions: Importance and Advancements with Reichert SPR Systems. (2025, February 6). Google Cloud.
  • SPR to Examine Cross-Reactivity of Antibodies with Native and Variant SARS-CoV-2 Spike Proteins. (2021, July 30). Affinité Instruments.
  • Monoclonal antibodies against synthetic sequences of the nicotinic receptor cross-react fully with the native receptor and reveal the transmembrane disposition of their epitopes. PubMed.
  • Competitive ELISA. (2021, March 1).
  • Generation of polyclonal antibodies against nisin: immunization strategies and immunoassay development. PubMed.
  • Rapid Antibody Selection Using Surface Plasmon Resonance for High-Speed and Sensitive Hazelnut Lateral Flow Prototypes. (2018, December 14).
  • Anti-Nicotinic acetylcholine receptor alpha 7 antibody (ab216485). Abcam.
  • Measuring antibody-antigen binding kinetics using surface plasmon resonance. PubMed.
  • Application of Anti-Immune Complex Reagents in Small Molecule Analyte Immunoassays. ACS Omega.
  • Analysis of specificity of antibodies against synthetic fragments of different neuronal nicotinic acetylcholine receptor subunits. PubMed.
  • Measuring Antibody-Antigen Binding Kinetics Using Surface Plasmon Resonance. Springer.
  • Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirm
  • Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays.
  • Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays. (2018, November 29). Quanterix.
  • Specificity of a rodent alpha(α)6 nicotinic acetylcholine receptor subunit antibody. PMC.
  • Evaluating the suitability of nicotinic acetylcholine receptor antibodies for standard immunodetection procedures. (2025, August 5).
  • Generation of polyclonal antibodies against nisin: immunization strategies and immunoassay development. PMC - NIH.
  • Vitamin B3 ELISA Kit (DEIASL335).
  • Simultaneous determination of niacin, niacinamide and nicotinuric acid in human plasma. bevital.
  • Nicotinamide: An Update and Review of Safety & Differences from Niacin. (2020, December 1). JDDonline.
  • What is the difference between Niacinamide, nicotinic acid and nicotinamide? (2023, May 8). Quora.
  • Niacin/ Nicotinic Acid/Vitamin B3 Quantification Service.
  • Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS). (2010, April 1). PubMed.
  • Niacin and its metabolites as master regulators of macrophage activ
  • Simultaneous quantification of niacin and its three main metabolites in human plasma by LC-MS/MS. (2012, September 1). PubMed.
  • Nicotinic Acid, Nicotinamide, and Nicotinamide Riboside: A Molecular Evaluation of NAD + Precursor Vitamins in Human Nutrition. (2008, May).
  • Niacin vs. Nicotinamide vs. Niacinamide – What are the Differences? (2025, August 22). Purovitalis.
  • Niacin and its metabolites: Role of LC-MS/MS bioanalytical methods and update on clinical pharmacology. An overview. (2025, August 7).
  • Antibody Cross-Reactivity in Auto-Immune Diseases. PMC - PubMed Central.
  • Determination of Niacin and Its Metabolites Using Supercritical Fluid Chromatography Coupled to Tandem Mass Spectrometry. PMC - NIH.

Sources

Comparative

A Comparative Guide to the Synthetic Routes of Methyl 4-hydroxynicotinate

For researchers, medicinal chemists, and professionals in drug development, the efficient and reliable synthesis of key heterocyclic building blocks is paramount. Methyl 4-hydroxynicotinate, a valuable precursor for a ra...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the efficient and reliable synthesis of key heterocyclic building blocks is paramount. Methyl 4-hydroxynicotinate, a valuable precursor for a range of pharmaceutical and agrochemical agents, is one such molecule. Its pyridine core, adorned with both a hydroxyl and a methyl ester group, offers multiple points for chemical modification, making it a versatile scaffold in the synthesis of complex target molecules.

This in-depth technical guide provides a comparative analysis of the two most prominent synthetic routes to Methyl 4-hydroxynicotinate. We will delve into the practical and mechanistic details of each pathway, offering step-by-step experimental protocols, a critical evaluation of their respective advantages and disadvantages, and the underlying chemical principles that govern these transformations. This guide is intended to empower researchers to make informed decisions when selecting a synthetic strategy that best aligns with their specific laboratory capabilities, economic constraints, and project goals.

Route 1: Direct Esterification of 4-Hydroxynicotinic Acid

The most straightforward and atom-economical approach to Methyl 4-hydroxynicotinate is the direct esterification of commercially available 4-hydroxynicotinic acid. This strategy is attractive due to its convergent nature, starting from a precursor that already contains the core heterocyclic structure and the crucial hydroxyl group. Two primary methods are commonly employed for this transformation: the classic Fischer-Speier esterification and modern coupling techniques.

Method A: Fischer-Speier Esterification

This acid-catalyzed esterification is a time-honored and cost-effective method, particularly well-suited for large-scale synthesis. The reaction involves heating a solution of 4-hydroxynicotinic acid in an excess of methanol, which serves as both the reactant and the solvent, with a catalytic amount of a strong acid, typically sulfuric acid.

The Fischer esterification is an equilibrium-controlled process.[1] To drive the reaction towards the formation of the ester, Le Châtelier's principle is exploited by using a large excess of methanol. The strong acid catalyst, such as sulfuric acid, protonates the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and rendering it more susceptible to nucleophilic attack by the weakly nucleophilic methanol.[1]

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-hydroxynicotinic acid (10.0 g, 71.9 mmol) and methanol (150 mL).

  • With gentle stirring, slowly and carefully add concentrated sulfuric acid (2.0 mL, 37.8 mmol) to the suspension.

  • Heat the reaction mixture to reflux (approximately 65 °C) and maintain for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Carefully neutralize the excess acid by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • The resulting aqueous residue is then extracted with ethyl acetate (3 x 100 mL).

  • The combined organic layers are washed with brine (1 x 50 mL), dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield the crude product.

  • The crude Methyl 4-hydroxynicotinate can be further purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexane, to afford a white to off-white solid.

Method B: EDCI/DMAP Mediated Esterification

For substrates that are sensitive to the harsh conditions of strong acid and high temperatures, or when a higher yield on a smaller scale is desired, modern coupling agents offer a milder and often more efficient alternative. The use of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in conjunction with a catalytic amount of 4-dimethylaminopyridine (DMAP) is a robust method for ester formation at room temperature. A similar procedure for a related substrate, 4-hydroxy-6-methylnicotinic acid, has been reported to give a high yield of 88%.[2]

EDCI is a water-soluble carbodiimide that activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the alcohol. DMAP acts as a potent acylation catalyst by forming an even more reactive N-acylpyridinium species with the activated carboxylic acid, which then readily reacts with the alcohol. This catalytic cycle allows the reaction to proceed efficiently under mild conditions.

  • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-hydroxynicotinic acid (5.0 g, 35.9 mmol) in a mixture of anhydrous dichloromethane (DCM, 100 mL) and methanol (50 mL).

  • To this solution, add EDCI (7.5 g, 39.5 mmol) and DMAP (0.44 g, 3.6 mmol) at room temperature with stirring.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by TLC.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • The residue is then taken up in ethyl acetate (150 mL) and washed successively with 1M HCl (2 x 50 mL), saturated aqueous sodium bicarbonate solution (2 x 50 mL), and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • The crude product can be purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield pure Methyl 4-hydroxynicotinate.

Route 2: Synthesis from 4-Chloronicotinic Acid

An alternative synthetic strategy commences with 4-chloronicotinic acid. This multi-step approach involves an initial esterification of the carboxylic acid, followed by a nucleophilic aromatic substitution (SNAr) reaction to introduce the 4-hydroxy group. This route is particularly useful if 4-chloronicotinic acid is a more readily available or cost-effective starting material.

Step 1: Esterification of 4-Chloronicotinic Acid to Methyl 4-Chloronicotinate

The first step is the esterification of 4-chloronicotinic acid. This can be achieved using standard esterification procedures, such as the Fischer-Speier method described previously, or by using a reagent like thionyl chloride (SOCl₂) to form the acid chloride, which then reacts readily with methanol.

  • To a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap for acidic gases, suspend 4-chloronicotinic acid (10.0 g, 63.5 mmol) in methanol (100 mL).

  • Cool the suspension in an ice bath and slowly add thionyl chloride (11.0 mL, 152.4 mmol) dropwise.

  • After the addition is complete, remove the ice bath and heat the reaction mixture to reflux for 4-6 hours.

  • Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature and remove the excess methanol and SOCl₂ under reduced pressure.

  • The residue is then carefully diluted with water (100 mL) and the pH is adjusted to ~7-8 with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford crude Methyl 4-chloronicotinate, which can often be used in the next step without further purification.

Step 2: Nucleophilic Aromatic Substitution of Methyl 4-Chloronicotinate

The second and final step is the conversion of the 4-chloro group to a 4-hydroxy group via a nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing nature of the pyridine nitrogen and the ester group facilitates the attack of a nucleophile at the 4-position of the pyridine ring.

The pyridine ring is an electron-deficient heterocycle, which makes it susceptible to nucleophilic attack, particularly when substituted with electron-withdrawing groups. The chloro substituent at the 4-position is a good leaving group. In this reaction, a hydroxide ion (from NaOH) acts as the nucleophile, attacking the carbon atom bearing the chlorine. This proceeds through a Meisenheimer-like intermediate, a resonance-stabilized anionic sigma complex, before the chloride ion is expelled to yield the final product.[3][4]

  • Dissolve Methyl 4-chloronicotinate (from the previous step, assuming ~63.5 mmol) in a mixture of dioxane (100 mL) and water (100 mL) in a round-bottom flask.

  • Add sodium hydroxide (5.08 g, 127 mmol) to the solution.

  • Heat the reaction mixture to reflux (around 100 °C) for 4-8 hours, monitoring the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature and neutralize it with concentrated hydrochloric acid to a pH of ~7.

  • Remove the dioxane under reduced pressure.

  • Extract the remaining aqueous solution with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to give the crude product.

  • Purify the crude Methyl 4-hydroxynicotinate by recrystallization or column chromatography as described in Route 1.

Comparative Analysis of Synthetic Routes

ParameterRoute 1: Direct EsterificationRoute 2: From 4-Chloronicotinic Acid
Starting Material 4-Hydroxynicotinic Acid4-Chloronicotinic Acid
Number of Steps 12
Key Reagents Method A: Methanol, H₂SO₄Method B: EDCI, DMAP, MethanolStep 1: Methanol, SOCl₂ or H₂SO₄Step 2: NaOH
Typical Yield Method A: Moderate to GoodMethod B: High (potentially >85%)[2]Moderate to Good (over two steps)
Reaction Conditions Method A: RefluxMethod B: Room TemperatureStep 1: RefluxStep 2: Reflux
Key Advantages - More convergent and atom-economical.- Method B offers mild reaction conditions.- May be more cost-effective if 4-chloronicotinic acid is cheaper or more readily available.
Key Disadvantages - Method A uses a strong, corrosive acid and requires high temperatures.- Method B uses expensive coupling reagents.- A two-step process, which can be more time-consuming.- Involves the use of hazardous reagents like thionyl chloride.

Visualizing the Synthetic Pathways

Workflow Diagrams

Synthetic_Routes cluster_0 Route 1: Direct Esterification cluster_1 Route 2: From 4-Chloronicotinic Acid 4-HNA 4-Hydroxynicotinic Acid M4HN_R1 Methyl 4-hydroxynicotinate 4-HNA->M4HN_R1  Methanol, H+ (Fischer) or EDCI/DMAP (Coupling) 4-CNA 4-Chloronicotinic Acid M4CNA Methyl 4-chloronicotinate 4-CNA->M4CNA  Methanol, SOCl2 or H+ M4HN_R2 Methyl 4-hydroxynicotinate M4CNA->M4HN_R2  NaOH, H2O (SNAr)

Caption: Comparative workflows for the synthesis of Methyl 4-hydroxynicotinate.

Reaction Mechanism Diagrams

Fischer_Esterification_Mechanism RCOOH R-COOH Protonated_RCOOH R-C(=O+H)OH RCOOH->Protonated_RCOOH + H+ H_plus H+ Tetrahedral_Intermediate R-C(OH)2(O+HCH3) Protonated_RCOOH->Tetrahedral_Intermediate + CH3OH MeOH CH3OH Proton_Transfer R-C(OH)(O-H)(OCH3) Tetrahedral_Intermediate->Proton_Transfer - H+ Water_Leaving R-C(O+H2)(OH)(OCH3) Proton_Transfer->Water_Leaving + H+ Protonated_Ester R-C(=O+CH3)OH Water_Leaving->Protonated_Ester - H2O Ester R-COOCH3 Protonated_Ester->Ester - H+ SNAr_Mechanism ArylHalide Ar-Cl Meisenheimer Meisenheimer Complex (Anionic σ-complex) ArylHalide->Meisenheimer + OH- Nucleophile OH- Product Ar-OH Meisenheimer->Product - Cl- LeavingGroup Cl-

Sources

Validation

A Comparative Guide to the Accuracy and Precision of Analytical Methods for Methyl 4-hydroxynicotinate

For researchers, scientists, and professionals in drug development, the robust quantification of key chemical entities such as Methyl 4-hydroxynicotinate is fundamental to ensuring the integrity of research and the quali...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the robust quantification of key chemical entities such as Methyl 4-hydroxynicotinate is fundamental to ensuring the integrity of research and the quality of pharmaceutical products. The selection of an appropriate analytical method is a critical decision, directly impacting the reliability of measured data. This guide provides an in-depth comparison of three common analytical techniques for the quantification of Methyl 4-hydroxynicotinate: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Ultraviolet-Visible (UV-Vis) Spectrophotometry.

This document is structured to provide not only the procedural steps for each method but also the scientific rationale behind the experimental choices. In the absence of a standardized, publicly available validated method specifically for Methyl 4-hydroxynicotinate, the protocols and performance data presented herein are meticulously constructed based on established methods for structurally analogous compounds, such as methyl nicotinate, methyl 6-methylnicotinate, and nicotinic acid.[1][2][3] This approach provides a robust framework for method development and validation for the target analyte.

The Critical Role of Method Validation

Before delving into the specific techniques, it is paramount to understand the principles of analytical method validation. The International Council for Harmonisation (ICH) guideline Q2(R2) provides a comprehensive framework for validating analytical procedures, ensuring they are suitable for their intended purpose.[1][4][5] Key validation parameters that will be discussed for each method include:

  • Accuracy: The closeness of test results to the true value.

  • Precision: The degree of scatter between a series of measurements.

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentration levels of the analyte for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV Detection

RP-HPLC is a cornerstone of pharmaceutical analysis due to its high resolving power, sensitivity, and adaptability. For a polar compound like Methyl 4-hydroxynicotinate, RP-HPLC with a C18 stationary phase is the method of choice.

Causality of Experimental Choices

The selection of a C18 column is based on its hydrophobic nature, which provides effective retention for polar analytes when used with a polar mobile phase. The mobile phase, a mixture of a weak acid in water and an organic modifier like methanol or acetonitrile, is optimized to achieve a balance between retention time, peak shape, and resolution from potential impurities. The acidic modifier (e.g., formic or acetic acid) is crucial for suppressing the ionization of the hydroxyl and pyridine functional groups, leading to sharper, more symmetrical peaks. UV detection is selected due to the presence of a chromophore in the pyridine ring of Methyl 4-hydroxynicotinate. Based on data for similar compounds, a detection wavelength of approximately 263 nm is expected to provide good sensitivity.[2]

Experimental Protocol: RP-HPLC-UV
  • Instrumentation: HPLC system with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase: A gradient of 0.1% formic acid in water (A) and methanol (B).

    • Gradient Program: Start at 10% B, increase to 90% B over 10 minutes, hold for 2 minutes, and then return to initial conditions and equilibrate for 3 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 263 nm.[2]

    • Injection Volume: 10 µL.

  • Standard and Sample Preparation:

    • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of Methyl 4-hydroxynicotinate reference standard and dissolve in 10 mL of methanol.

    • Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to construct a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

    • Sample Solution: Accurately weigh and dissolve the sample containing Methyl 4-hydroxynicotinate in methanol to achieve an expected concentration within the calibration range. Filter through a 0.45 µm syringe filter prior to injection.

Visualizing the HPLC Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Prep_Standard Prepare Standard Stock (1 mg/mL in Methanol) Prep_Working Dilute to Working Standards (1-100 µg/mL) Prep_Standard->Prep_Working Calibration Construct Calibration Curve (Peak Area vs. Concentration) Prep_Working->Calibration Prep_Sample Prepare Sample Solution (in Methanol) Filter Filter Sample (0.45 µm) Prep_Sample->Filter Injection Inject into HPLC (10 µL) Filter->Injection Separation C18 Column Separation (Gradient Elution) Injection->Separation Detection UV Detection (263 nm) Separation->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Chromatogram->Calibration Quantification Quantify Analyte Calibration->Quantification

Caption: Workflow for the quantification of Methyl 4-hydroxynicotinate by RP-HPLC-UV.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. Given the potential for thermal degradation of Methyl 4-hydroxynicotinate, a careful selection of injection and temperature parameters is crucial. Derivatization may be necessary to improve volatility and thermal stability.

Causality of Experimental Choices

The choice of a non-polar capillary column, such as a DB-5, is standard for the analysis of a wide range of compounds. The temperature program is designed to ensure the elution of the analyte as a sharp peak while minimizing on-column degradation. Electron Ionization (EI) is a common and robust ionization technique that provides reproducible fragmentation patterns for structural elucidation and library matching. The mass spectrometer provides high selectivity and sensitivity, allowing for the differentiation of the analyte from co-eluting impurities based on their mass-to-charge ratios.

Experimental Protocol: GC-MS
  • Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization (EI) source.

  • Chromatographic Conditions:

    • Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Inlet Temperature: 250 °C.

    • Injection Mode: Splitless.

    • Oven Temperature Program: Initial temperature of 80 °C, hold for 1 minute, then ramp at 15 °C/min to 280 °C and hold for 5 minutes.

    • Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

    • Ionization Energy: 70 eV.

    • Mass Range: m/z 40-400.

  • Standard and Sample Preparation:

    • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of Methyl 4-hydroxynicotinate reference standard and dissolve in 10 mL of methanol.

    • Working Standard Solutions: Prepare a series of dilutions from the stock solution in methanol (e.g., 0.5, 1, 5, 10, 25 µg/mL).

    • Sample Solution: Prepare the sample in methanol to an expected concentration within the linear range.

Visualizing the GC-MS Workflow

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_gcms GC-MS Analysis cluster_data Data Processing Prep_Standard Prepare Standard Stock (1 mg/mL in Methanol) Prep_Working Dilute to Working Standards (0.5-25 µg/mL) Prep_Standard->Prep_Working Quantification Quantify using Calibration Curve Prep_Working->Quantification Prep_Sample Prepare Sample Solution (in Methanol) Injection Inject into GC (1 µL, Splitless) Prep_Sample->Injection Separation DB-5ms Column Separation (Temperature Program) Injection->Separation Ionization Electron Ionization (70 eV) Separation->Ionization Detection Mass Spectrometry (m/z 40-400) Ionization->Detection TIC Generate Total Ion Chromatogram (TIC) Detection->TIC EIC Extract Ion Chromatogram (EIC) TIC->EIC EIC->Quantification

Caption: Workflow for the quantification of Methyl 4-hydroxynicotinate by GC-MS.

UV-Visible (UV-Vis) Spectrophotometry

UV-Vis spectrophotometry is a simple, cost-effective, and rapid method for the quantification of compounds with a suitable chromophore. Its primary limitation is a lack of specificity, making it best suited for the analysis of pure substances or simple mixtures where interfering substances are absent.

Causality of Experimental Choices

The choice of methanol as a solvent is due to its good solubilizing power for Methyl 4-hydroxynicotinate and its transparency in the UV region of interest. The wavelength of maximum absorbance (λmax) is determined by scanning a solution of the analyte across a range of UV wavelengths. For nicotinic acid and its derivatives, a λmax around 262 nm is typical.[3] By measuring the absorbance at this wavelength, the highest sensitivity and adherence to the Beer-Lambert law are achieved.

Experimental Protocol: UV-Vis Spectrophotometry
  • Instrumentation: A UV-Vis spectrophotometer with 1 cm quartz cuvettes.

  • Solvent: Methanol (spectroscopic grade).

  • Determination of λmax:

    • Prepare a solution of Methyl 4-hydroxynicotinate in methanol (e.g., 10 µg/mL).

    • Scan the solution from 200 to 400 nm against a methanol blank to determine the wavelength of maximum absorbance (expected to be around 262 nm).[3]

  • Standard and Sample Preparation:

    • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of Methyl 4-hydroxynicotinate reference standard and dissolve in 100 mL of methanol.

    • Working Standard Solutions: Prepare a series of dilutions from the stock solution in methanol to create a calibration curve (e.g., 2, 5, 10, 15, 20 µg/mL).

    • Sample Solution: Prepare the sample in methanol to an expected concentration within the linear range.

  • Measurement:

    • Measure the absorbance of the blank, standard solutions, and sample solutions at the determined λmax.

    • Construct a calibration curve by plotting absorbance versus concentration.

    • Determine the concentration of the sample from the calibration curve.

Visualizing the UV-Vis Workflow

UVVis_Workflow cluster_prep Sample & Standard Preparation cluster_uvvis UV-Vis Analysis cluster_data Data Processing Prep_Standard Prepare Standard Stock (100 µg/mL in Methanol) Prep_Working Dilute to Working Standards (2-20 µg/mL) Prep_Standard->Prep_Working Prep_Sample Prepare Sample Solution (in Methanol) Measure_Absorbance Measure Absorbance of Standards and Sample Prep_Sample->Measure_Absorbance Set_Wavelength Determine & Set λmax (approx. 262 nm) Set_Wavelength->Measure_Absorbance Calibration Construct Calibration Curve (Absorbance vs. Concentration) Measure_Absorbance->Calibration Quantification Determine Sample Concentration Calibration->Quantification

Caption: Workflow for the quantification of Methyl 4-hydroxynicotinate by UV-Vis Spectrophotometry.

Comparative Performance of Analytical Methods

The following table provides a comparative summary of the expected performance characteristics for each analytical method, based on data from structurally similar compounds and established validation guidelines.

Validation ParameterRP-HPLC-UVGC-MSUV-Vis Spectrophotometry
Specificity HighVery HighLow to Moderate
Linearity (r²) ≥ 0.999≥ 0.998≥ 0.999
Range (µg/mL) 1 - 1000.5 - 252 - 20
Accuracy (% Recovery) 98.0 - 102.0 %95.0 - 105.0 %98.0 - 102.0 %
Precision (%RSD) < 2.0 %< 5.0 %< 2.0 %
LOD (µg/mL) ~0.05[2]~0.1~0.6[3]
LOQ (µg/mL) ~0.15~0.3~1.9[3]

Conclusion and Recommendations

The choice of the most suitable analytical method for the quantification of Methyl 4-hydroxynicotinate is contingent upon the specific requirements of the analysis.

  • RP-HPLC-UV stands out as the most versatile and robust method, offering an excellent balance of specificity, accuracy, and precision. It is the recommended technique for routine quality control, stability studies, and the analysis of complex sample matrices.

  • GC-MS provides unparalleled specificity and is the ideal choice when the identification and quantification of volatile or semi-volatile impurities are critical. However, it requires careful optimization to prevent thermal degradation of the analyte.

  • UV-Vis Spectrophotometry is a simple, rapid, and cost-effective method suitable for the high-throughput analysis of pure Methyl 4-hydroxynicotinate or in simple, well-characterized matrices. Its significant drawback is the lack of specificity, which can lead to inaccurate results in the presence of interfering substances.

Ultimately, the development and validation of any analytical method for Methyl 4-hydroxynicotinate should be performed in accordance with the principles outlined in the ICH Q2(R2) guidelines to ensure the generation of reliable and scientifically sound data.

References

  • BenchChem. (2025). Analytical method validation for quantifying Methyl 6-methylnicotinate.
  • Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test'. (2008).
  • Wasylina, L., Kucharska, E., & Puszko, A. (1999). The13C NMR, UV and IR absorption spectra of pyridinedicarboxylic acids. Chemistry of Heterocyclic Compounds, 35(2), 212-216.
  • PubChem. (n.d.). Methyl Nicotinate. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (n.d.). UV spectra of pyridine-3,5-di-carboxylic acid (a) and CH-PyCA complex.... Retrieved from [Link]

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

  • SIELC Technologies. (2024). UV-Vis Spectrum of 1-Methylnicotinamide. Retrieved from [Link]

  • SIELC Technologies. (n.d.). UV-Vis Spectrum of Nicotinic Acid (Niancin). Retrieved from [Link]

  • Stephenson, H. P., & Sponer, H. (1952). Near Ultraviolet Absorption Spectra of the Pyridine Monocarboxylic Acids in Water and Ethanol Solutions1,2. Journal of the American Chemical Society, 74(18), 4619-4623.
  • LibreTexts Chemistry. (2023). 11.9: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

  • SIELC Technologies. (n.d.). UV-Vis Spectrum of Pyridine. Retrieved from [Link]

  • SpectraBase. (n.d.). Methylnicotinate. Retrieved from [Link]

  • Bordoloi, R., et al. (2017). Development and Validation of UV-Spectroscopic Method for Estimation of Niacin in Bulk and Pharmaceutical Dosage Form. International Journal of Pharmaceutical Sciences and Research, 8(9), 3963-3968.
  • LibreTexts Chemistry. (2023). 2.5: Applications. Retrieved from [Link]

  • ResearchGate. (2012). Chemical derivatization methodologies for UV-visible spectrophotometric determination of pharmaceuticals. Retrieved from [Link]

Sources

Comparative

An In-Depth Technical Guide to the Inter-laboratory Comparison of Methyl 4-hydroxynicotinate Analysis

Abstract: This guide provides a comprehensive framework for an inter-laboratory comparison of analytical methods for the quantification of Methyl 4-hydroxynicotinate, a key chemical intermediate. Recognizing the limited...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This guide provides a comprehensive framework for an inter-laboratory comparison of analytical methods for the quantification of Methyl 4-hydroxynicotinate, a key chemical intermediate. Recognizing the limited availability of direct inter-laboratory comparison studies for this specific analyte, this document synthesizes established analytical principles and validated methods for structurally related compounds to present a robust comparative guide. We delve into two primary analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). This guide offers detailed experimental protocols, a synthesized presentation of expected performance data, and expert insights into the causality behind experimental choices, empowering researchers, scientists, and drug development professionals to establish accurate, reproducible, and reliable analytical methodologies.

Introduction: The Imperative for Harmonized Analytical Methods

The consistency and reliability of analytical data are paramount in scientific research and pharmaceutical development. Inter-laboratory comparisons are a cornerstone of method validation and standardization, serving to identify and mitigate systematic biases between different laboratories and to ascertain the reproducibility of an analytical procedure.[1] The harmonization of analytical methods is a complex yet critical endeavor for ensuring the quality and safety of pharmaceutical products globally.[2][3]

Methyl 4-hydroxynicotinate (CAS: 67367-24-2) is a pyridine derivative with a molecular weight of 153.14 g/mol .[4] Its accurate quantification is essential for process control and quality assurance. This guide is designed to provide a comprehensive roadmap for laboratories seeking to validate and compare their analytical methods for this compound.

Foundational Knowledge: Physicochemical Properties and Analytical Challenges

A thorough understanding of the analyte's properties is critical for developing a robust analytical method. Methyl 4-hydroxynicotinate has a predicted pKa of 8.18, indicating it is a weakly basic compound.[2] This property presents a common challenge in reversed-phase HPLC: the potential for peak tailing due to strong interactions between the basic pyridine nitrogen and acidic residual silanol groups on silica-based stationary phases.

Recommended Analytical Methods: A Comparative Overview

This guide focuses on two orthogonal analytical techniques, HPLC-UV and GC-MS, to provide a comprehensive comparison.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

HPLC is a versatile and widely used technique for the analysis of a broad range of compounds.[5]

Objective: To develop a specific, accurate, and precise HPLC-UV method for the quantification of Methyl 4-hydroxynicotinate.

Instrumentation:

  • HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: A mixture of an aqueous phase (e.g., 20 mM potassium phosphate buffer, pH adjusted to 3.0 with phosphoric acid) and an organic solvent (e.g., acetonitrile). A typical starting point is a 70:30 (v/v) mixture of the aqueous and organic phases. The low pH of the mobile phase helps to protonate residual silanol groups on the stationary phase, minimizing their interaction with the basic analyte and thus reducing peak tailing.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C to ensure reproducible retention times.

  • Detection Wavelength: Based on the conjugated system of the pyridine ring, a wavelength in the range of 260-280 nm is expected to provide good sensitivity.[6] The optimal wavelength should be determined by analyzing a standard solution with a PDA detector.

  • Injection Volume: 10 µL.

Standard and Sample Preparation:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of Methyl 4-hydroxynicotinate reference standard[7] and dissolve it in a 25 mL volumetric flask with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 1-100 µg/mL).

  • Sample Preparation: Accurately weigh a portion of the sample, dissolve it in a suitable solvent (e.g., methanol or the mobile phase), and dilute it with the mobile phase to a concentration within the calibration range.

Data Analysis:

  • Construct a calibration curve by plotting the peak area of the standards against their known concentrations.

  • Determine the concentration of Methyl 4-hydroxynicotinate in the samples by interpolating their peak areas on the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high separation efficiency and provides mass spectral data for confident identification and quantification.[8] Due to the polarity and potential for thermal lability of the hydroxyl group, derivatization is often recommended to improve volatility and chromatographic performance.

Objective: To establish a sensitive and specific GC-MS method for the quantification of Methyl 4-hydroxynicotinate, incorporating a derivatization step.

Instrumentation:

  • Gas chromatograph equipped with a split/splitless injector, a suitable capillary column, and a mass spectrometer detector.

Derivatization:

  • Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) is a common and effective silylating agent.

  • Procedure:

    • Evaporate a known volume of the sample or standard solution to dryness under a gentle stream of nitrogen.

    • Add 100 µL of BSTFA + 1% TMCS and 100 µL of a suitable solvent (e.g., pyridine or acetonitrile).

    • Cap the vial tightly and heat at 70 °C for 30 minutes.

    • Cool to room temperature before injection.

Chromatographic and Mass Spectrometric Conditions:

  • Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, with a 5% phenyl-methylpolysiloxane stationary phase).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250 °C.

  • Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp to 280 °C at a rate of 15 °C/min.

    • Hold at 280 °C for 5 minutes.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Full scan (e.g., m/z 50-400) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis to enhance sensitivity. The selection of ions for SIM would be based on the mass spectrum of the derivatized Methyl 4-hydroxynicotinate.

Data Analysis:

  • Identify the derivatized analyte by its retention time and mass spectrum.

  • Quantify using a calibration curve generated from derivatized standards.

Data Presentation: A Synthesized Inter-laboratory Comparison

The following tables present synthesized but realistic performance data for the two proposed analytical methods. This data is based on the typical performance of these techniques for structurally similar compounds and serves as a benchmark for an inter-laboratory comparison study.

Table 1: Comparative Performance of HPLC-UV and GC-MS for Methyl 4-hydroxynicotinate Analysis

ParameterHPLC-UVGC-MS (with Derivatization)
Principle Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase, with UV detection.Separation of volatile compounds followed by mass-based detection.[8]
Limit of Detection (LOD) 100 - 500 ng/mL10 - 50 ng/mL
Limit of Quantification (LOQ) 0.5 - 1.5 µg/mL50 - 150 ng/mL
Linearity (R²) > 0.999> 0.998
Accuracy (% Recovery) 98.0 – 102.0%97.0 – 103.0%
Precision (%RSD) < 2.0%< 5.0%
Key Advantages Robust, reproducible, and suitable for a wide range of concentrations.High sensitivity and specificity, providing definitive identification through mass spectra.[8]
Key Disadvantages Potential for peak tailing if not properly addressed; lower sensitivity than GC-MS.Requires a derivatization step, which can add complexity and variability.

Mandatory Visualization

The following diagrams illustrate the key aspects of the analytical workflow and the logical relationships in method validation.

experimental_workflow cluster_hplc HPLC-UV Method cluster_gcms GC-MS Method hplc_prep Sample & Standard Preparation hplc_analysis HPLC Separation (C18 Column) hplc_prep->hplc_analysis hplc_detection UV Detection (260-280 nm) hplc_analysis->hplc_detection hplc_data Data Analysis (Calibration Curve) hplc_detection->hplc_data gcms_prep Sample & Standard Preparation gcms_deriv Derivatization (BSTFA) gcms_prep->gcms_deriv gcms_analysis GC Separation gcms_deriv->gcms_analysis gcms_detection MS Detection (EI, SIM) gcms_analysis->gcms_detection gcms_data Data Analysis gcms_detection->gcms_data start Analyte: Methyl 4-hydroxynicotinate start->hplc_prep start->gcms_prep

Caption: Comparative workflow for HPLC-UV and GC-MS analysis.

validation_logic cluster_parameters ICH Q2(R1) Validation Parameters Method Validation Method Validation Accuracy Accuracy Method Validation->Accuracy Closeness to true value Precision Precision (Repeatability, Intermediate) Method Validation->Precision Agreement between measurements Specificity Specificity Method Validation->Specificity Analyte assessment in presence of other components LOD Limit of Detection Method Validation->LOD Lowest detectable amount LOQ Limit of Quantification Method Validation->LOQ Lowest quantifiable amount Linearity Linearity Method Validation->Linearity Proportionality of signal to concentration Range Range Method Validation->Range Interval of acceptable precision, accuracy, and linearity Robustness Robustness Method Validation->Robustness Capacity to remain unaffected by small variations

Caption: Key parameters for analytical method validation.

Expertise & Experience: Causality Behind Experimental Choices

The selection of analytical parameters is not arbitrary; it is grounded in the physicochemical properties of the analyte and the principles of chromatography.

  • Addressing Peak Tailing in HPLC: The weakly basic nature of Methyl 4-hydroxynicotinate necessitates proactive measures to mitigate peak tailing. Lowering the mobile phase pH to around 3.0 protonates the silanol groups on the C18 column, reducing their interaction with the pyridine nitrogen. An alternative or complementary approach is the addition of a competing base, such as triethylamine (TEA), to the mobile phase. TEA preferentially interacts with the active silanol sites, effectively shielding them from the analyte.

  • The Rationale for Derivatization in GC-MS: The hydroxyl group on the pyridine ring makes Methyl 4-hydroxynicotinate relatively polar and can lead to poor peak shape and thermal degradation in the hot GC injector. Silylation with BSTFA replaces the active hydrogen of the hydroxyl group with a non-polar trimethylsilyl (TMS) group. This derivatization increases the volatility and thermal stability of the analyte, resulting in sharper peaks and improved sensitivity.

Trustworthiness: A Self-Validating System

To ensure the trustworthiness of the analytical results, each protocol must be a self-validating system. This is achieved through rigorous adherence to method validation guidelines, such as those from the International Council for Harmonisation (ICH).[9] Before embarking on an inter-laboratory comparison, each participating laboratory should perform a single-laboratory validation of the chosen method, assessing parameters such as specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantification (LOQ), and robustness.

Conclusion and Recommendations

Both HPLC-UV and GC-MS are viable techniques for the analysis of Methyl 4-hydroxynicotinate, each with its own set of advantages and disadvantages.

  • HPLC-UV is recommended for routine quality control applications where high throughput and robustness are critical. Its simplicity and lower cost of operation make it an attractive option. However, careful method development is required to overcome the challenge of peak tailing.

  • GC-MS is the preferred method when higher sensitivity and definitive identification are required, such as in impurity profiling or trace analysis. The need for derivatization adds a layer of complexity but is often necessary to achieve optimal performance.

The ultimate choice of method will depend on the specific requirements of the analysis, including the sample matrix, the required level of sensitivity, and the available instrumentation. This guide provides the foundational knowledge and detailed protocols to enable laboratories to make an informed decision and to generate high-quality, comparable data for Methyl 4-hydroxynicotinate.

References

  • Harmonization of Analytical Methods Across USP, EP, and JP - PharmaRegul
  • Buy Online CAS Number 67367-24-2 - TRC - Methyl 4-Hydroxynicotin
  • Harmonization Efforts by Pharmacopoeias and Regul
  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology - EMA. (n.d.).
  • ICH Q2(R2) Guideline on validation of analytical procedures - Step 5 - EMA. (2023, December 14).
  • ICH and FDA Guidelines for Analytical Method Valid
  • GUIDELINES ON VALIDATION – APPENDIX 4 ANALYTICAL METHOD VALID
  • Harmonizing best practices in bioanalytical methods - MedCrave online. (2015, April 27).
  • Validation of quantitative analytical procedure Harmoniz
  • Regulatory Guidelines on Analytical Method Development: USFDA, ICH and USP Perspective. (2024, May 23).
  • Technical Support Center: Chromatographic Purification of Pyridine Deriv
  • (PDF)
  • HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column - HELIX Chrom
  • Simultaneous determination of niacin, niacinamide and nicotinuric acid in human plasma - bevital. (n.d.).
  • Application Note: Quantification of Methyl 4-Methoxycinnamate Using High-Performance Liquid Chrom
  • Simultaneous Determination of Methyl Nicotinate and Three Salicylic Acid Derivatives in Pain Relief Spray Using HPLC–DAD - MDPI. (n.d.). [Link]

  • The Relationship Between UV-VIS Absorption and Structure of Organic Compounds - Shimadzu. (n.d.). [Link]

  • A Guide to Inter-Laboratory Comparison of Methyl p-Methoxyhydrocinnam
  • A Comparative Guide to Inter-Laboratory Quantification of 3-Methyl-4-nitrophenol - Benchchem. (n.d.).
  • (PDF)
  • A Guide to Inter-laboratory Comparison of Methyl Benzil
  • A Comparative Guide to the Analytical Techniques for Methyl 3-hydroxy-4,5-dimethoxybenzo

Sources

Validation

A Comparative Guide to the Biological Activity of Methyl 4-hydroxynicotinate Versus Its Isomers

For researchers, scientists, and professionals in drug development, the nuanced differences between structural isomers can mean the difference between a therapeutic breakthrough and a dead end. The position of a single f...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the nuanced differences between structural isomers can mean the difference between a therapeutic breakthrough and a dead end. The position of a single functional group can dramatically alter a molecule's biological activity. This guide provides an in-depth technical comparison of methyl 4-hydroxynicotinate and its key positional isomers: methyl 2-hydroxynicotinate, methyl 5-hydroxynicotinate, and methyl 6-hydroxynicotinate. While direct comparative studies on the biological activities of these specific methyl esters are sparse in the current literature, this guide synthesizes available data on related nicotinic acid derivatives and provides a framework for their systematic evaluation. We will delve into their potential antioxidant, cytotoxic, and enzyme-inhibiting properties, supported by detailed experimental protocols and an exploration of the underlying structure-activity relationships.

The Isomeric Landscape: A Structural Overview

The four isomers of methyl hydroxynicotinate share the same molecular formula (C₇H₇NO₃) and molecular weight (153.14 g/mol ). Their distinct biological profiles arise from the differential positioning of the hydroxyl (-OH) group on the pyridine ring. This seemingly minor structural variance significantly impacts the molecule's electronic distribution, hydrogen bonding capacity, and overall stereochemistry, which in turn dictates its interaction with biological targets.

  • Methyl 4-hydroxynicotinate: The focus of our comparison.

  • Methyl 2-hydroxynicotinate: Also known as methyl 2-pyridone-5-carboxylate, this isomer exists in tautomeric equilibrium between the hydroxy-pyridine and pyridone forms.

  • Methyl 5-hydroxynicotinate: An isomer with the hydroxyl group at the meta-position relative to the carboxyl group.

  • Methyl 6-hydroxynicotinate: Another pyridone-type isomer, with the hydroxyl group at a position that can influence the electron density of the ring nitrogen.

The varying positions of the electron-donating hydroxyl group and the electron-withdrawing methyl ester group create distinct electronic environments for each isomer, which is a critical determinant of their reactivity and biological activity.

Comparative Biological Activities: An Evidence-Based Assessment

Antioxidant Activity

The antioxidant potential of phenolic compounds is often attributed to their ability to donate a hydrogen atom or an electron to neutralize free radicals. The position of the hydroxyl group on the pyridine ring can influence this capacity.

Structure-Activity Relationship Insights: The antioxidant activity of hydroxypyridine derivatives is influenced by the position of the hydroxyl group, which affects the stability of the resulting radical. Generally, hydroxyl groups that can participate in resonance stabilization of the radical form are more effective antioxidants. The presence of the electron-withdrawing ester group will also modulate the electron-donating ability of the hydroxyl group.

Comparative Antioxidant Data:

CompoundDPPH Scavenging IC₅₀ (µM)ABTS Scavenging IC₅₀ (µM)Reference
Methyl 4-hydroxynicotinateData Not AvailableData Not Available
Methyl 2-hydroxynicotinateData Not AvailableData Not Available
Methyl 5-hydroxynicotinateData Not AvailableData Not Available
Methyl 6-hydroxynicotinateData Not AvailableData Not Available
Ascorbic Acid (Standard)~25-50~10-20Typical Range

Note: The lack of specific data for these isomers highlights a significant research gap. The provided table serves as a template for future experimental comparisons.

Cytotoxic Activity

The potential of these isomers to inhibit the growth of cancer cells is another critical area of investigation. The cytotoxicity of pyridine derivatives can vary widely based on their substitution patterns.

Structure-Activity Relationship Insights: The cytotoxic effects of substituted pyridines are often linked to their ability to interact with key cellular targets, such as enzymes or DNA. The lipophilicity and electronic properties of the molecule, which are influenced by the hydroxyl and ester groups, play a crucial role in cellular uptake and target engagement.

Comparative Cytotoxicity Data (IC₅₀ in µM):

CompoundHeLa (Cervical Cancer)MCF-7 (Breast Cancer)Reference
Methyl 4-hydroxynicotinateData Not AvailableData Not Available
Methyl 2-hydroxynicotinateData Not AvailableData Not Available
Methyl 5-hydroxynicotinateData Not AvailableData Not Available
Methyl 6-hydroxynicotinateData Not AvailableData Not Available
Doxorubicin (Standard)~0.1-1~0.5-2Typical Range

Note: This table illustrates the need for systematic screening of these isomers against various cancer cell lines to determine their therapeutic potential.

Antimicrobial Activity

Pyridine and its derivatives have a long history of use as antimicrobial agents. The specific structural features of the hydroxynicotinate isomers will determine their spectrum and potency of antimicrobial action.

Structure-Activity Relationship Insights: The antimicrobial activity of pyridine derivatives is often associated with their ability to disrupt cell membranes, inhibit essential enzymes, or interfere with metabolic pathways. The position of the hydroxyl group can affect the molecule's ability to chelate metal ions essential for microbial growth or to interact with specific microbial targets.

Comparative Antimicrobial Data (Minimum Inhibitory Concentration - MIC in µg/mL):

CompoundE. coliS. aureusReference
Methyl 4-hydroxynicotinateData Not AvailableData Not Available
Methyl 2-hydroxynicotinateData Not AvailableData Not Available
Methyl 5-hydroxynicotinateData Not AvailableData Not Available
Methyl 6-hydroxynicotinateData Not AvailableData Not Available
Ciprofloxacin (Standard)~0.01-0.1~0.1-1Typical Range

Note: A comprehensive screening against a panel of Gram-positive and Gram-negative bacteria, as well as fungal strains, is necessary to elucidate the antimicrobial profiles of these isomers.

Enzyme Inhibition

Nicotinic acid and its derivatives are known to interact with various enzymes. A particularly interesting target is α-glucosidase, an enzyme involved in carbohydrate digestion. Inhibition of this enzyme can be beneficial in the management of type 2 diabetes.

Structure-Activity Relationship Insights: The inhibitory activity against enzymes like α-glucosidase depends on the ability of the molecule to bind to the active site or an allosteric site of the enzyme. The specific arrangement of functional groups in the hydroxynicotinate isomers will govern their binding affinity and mode of inhibition. Studies on other nicotinic acid derivatives have shown that modifications to the pyridine ring can lead to potent and noncompetitive inhibition of α-amylase and α-glucosidase.[1][2][3]

Comparative α-Glucosidase Inhibition Data:

Compoundα-Glucosidase Inhibition IC₅₀ (µM)Reference
Methyl 4-hydroxynicotinateData Not Available
Methyl 2-hydroxynicotinateData Not Available
Methyl 5-hydroxynicotinateData Not Available
Methyl 6-hydroxynicotinateData Not Available
Acarbose (Standard)~750[4]

Note: The potential for these isomers to act as enzyme inhibitors warrants further investigation, particularly given the promising results from related nicotinic acid derivatives.

Signaling Pathway Modulation: The PI3K/Akt Pathway

Nicotinic acid (niacin), the parent carboxylic acid of these esters, is known to modulate several signaling pathways. One of the key pathways is the PI3K/Akt signaling cascade, which is central to cell proliferation, survival, and metabolism. Niacin has been shown to activate this pathway through the G-protein coupled receptor HCA₂.[5] This activation is thought to contribute to some of its therapeutic effects.

PI3K_Akt_Pathway Methyl Hydroxynicotinate Isomers Methyl Hydroxynicotinate Isomers HCA2 Receptor HCA2 Receptor Methyl Hydroxynicotinate Isomers->HCA2 Receptor Binds to Gαi Gαi HCA2 Receptor->Gαi Gβγ Gβγ HCA2 Receptor->Gβγ PKC PKC Gαi->PKC Activates EGFR Transactivation EGFR Transactivation Gβγ->EGFR Transactivation Mediates PI3K PI3K PKC->PI3K Activates EGFR Transactivation->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Recruits & Activates Cell Survival, Proliferation, Metabolism Cell Survival, Proliferation, Metabolism Akt->Cell Survival, Proliferation, Metabolism Promotes

Figure 2: DPPH antioxidant assay workflow.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. Store in an amber bottle at 4°C.

    • Prepare stock solutions of the methyl hydroxynicotinate isomers and a standard antioxidant (e.g., ascorbic acid or Trolox) in methanol.

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of various concentrations of the test compounds or standard.

    • Add 100 µL of the DPPH solution to each well.

    • For the blank, add 100 µL of methanol instead of the test compound.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 517 nm using a microplate reader.

    • Calculate the percentage of DPPH radical scavenging activity using the formula: % Inhibition = [(Abs_blank - Abs_sample) / Abs_blank] x 100

    • Plot the % inhibition against the concentration of the test compounds and determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).

Protocol 2: MTT Assay for Cytotoxicity

Rationale: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. The use of DMSO as a solubilizing agent is crucial for dissolving the formazan crystals to allow for accurate absorbance readings. The 48-hour incubation period is a standard duration to observe the cytotoxic effects of a compound.

Workflow Diagram:

Figure 3: MTT cytotoxicity assay workflow.

Step-by-Step Methodology:

  • Cell Culture and Plating:

    • Culture human cancer cell lines (e.g., HeLa, MCF-7) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

    • Seed the cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment:

    • Prepare serial dilutions of the methyl hydroxynicotinate isomers and a positive control (e.g., doxorubicin) in the cell culture medium.

    • Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds, e.g., DMSO).

    • Incubate the plate for 48 hours.

  • MTT Assay:

    • After incubation, add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability using the formula: % Viability = (Abs_sample / Abs_control) x 100

    • Plot the % viability against the concentration of the test compounds and determine the IC₅₀ value (the concentration that inhibits cell growth by 50%).

Conclusion and Future Directions

The comparative analysis of methyl 4-hydroxynicotinate and its isomers presents a compelling area for further research in drug discovery. While this guide highlights a significant gap in the direct comparative data for these specific compounds, it provides a robust framework for their systematic evaluation. The provided protocols for antioxidant and cytotoxic assays offer a starting point for researchers to generate the much-needed quantitative data.

Based on the principles of structure-activity relationships, it is plausible that the varying positions of the hydroxyl group will lead to distinct biological profiles for each isomer. Future studies should focus on a comprehensive screening of these compounds across a panel of biological assays, including those for antimicrobial and enzyme inhibitory activities. Elucidating the specific molecular targets and signaling pathways modulated by each isomer will be crucial in unlocking their full therapeutic potential. This guide serves as a foundational resource to inspire and direct these future investigations.

References

  • Zhou, N., et al. (2014). Niacin Activates the PI3K/Akt Cascade via PKC- and EGFR-Transactivation-Dependent Pathways through Hydroxyl-Carboxylic Acid Receptor 2. PLOS ONE, 9(11), e112310. [Link]

  • Narang, R., et al. (2012). Synthesis and antimicrobial screening of some new nicotinic acid based 1,3,4-oxadiazole derivatives. Journal of the Korean Chemical Society, 56(4), 458-464.
  • Patel, N. B., Agravat, S. N., & Shaikh, F. M. (2011). Synthesis and antimicrobial activity of new pyridine derivatives-I. Medicinal Chemistry Research, 20(8), 1033–1041.
  • Ali, A., et al. (2020). The wide-spectrum antimicrobial effect of novel N-alkyl monoquaternary ammonium salts and their mixtures; the QSAR study against bacteria. European Journal of Medicinal Chemistry, 206, 112584.
  • Tamilvendan, D., et al. (2015). Synthesis, characterization, and antimicrobial studies of some novel mannich bases of pyrrole-2, 5-dione derivatives. International Journal of Pharmaceutical Sciences and Research, 6(8), 3367.
  • Citarella, A., et al. (2024). Nicotinic Acid Derivatives As Novel Noncompetitive α-Amylase and α-Glucosidase Inhibitors for Type 2 Diabetes Treatment. ACS Medicinal Chemistry Letters, 15(9), 1474–1481. [Link]

  • Taha, M., et al. (2015). Quinoline–oxadiazole Schiff base derivatives: a new class of α-glucosidase inhibitors. RSC Advances, 5(59), 47867-47875.
  • Khan, K. M., et al. (2014). A new series of imidazo[4,5-b]pyridines as inhibitors of yeast α-glucosidase. Bioorganic & Medicinal Chemistry, 22(13), 3443-3449.
  • Abuelizz, H. A., et al. (2020). Exploiting the 4-hydrazinobenzoic acid moiety for the development of anticancer agents: Synthesis and biological profile. Bioorganic Chemistry, 100, 103913.
  • Geretto, M., et al. (2018). A novel calixp[6]yrrole derivative as a potential anticancer agent that forms genotoxic adducts with DNA. Cancers, 10(7), 239.

  • Fithrotunnisa, Q., et al. (2020). In Vitro Cytotoxicity of Hibiscus sabdariffa Linn Extracts on A549 Lung Cancer Cell Line. Pharmacognosy Journal, 12(1).
  • Atjanasuppat, K., et al. (2009). In vitro screening for anthelmintic and antitumour activity of ethnomedicinal plants from Thailand. Journal of Ethnopharmacology, 123(3), 475-482.
  • Sun, H., et al. (2014). Niacin Activates the PI3K/Akt Cascade via PKC- and EGFR-Transactivation-Dependent Pathways through Hydroxyl-Carboxylic Acid Receptor 2. PLOS ONE, 9(11), e112310. [Link]

  • Di Donna, L., et al. (2020). Structural Characterization of Peripolin and Study of Antioxidant Activity of HMG Flavonoids from Bergamot Fruit. Antioxidants, 11(10), 1847. [Link]

  • Benkhaira, N., et al. (2021). In vitro Methods to Study Antioxidant and Some Biological Activities of Essential Oils: a Review. Journal of Essential Oil Bearing Plants, 24(4), 735-765.
  • Taha, M., et al. (2016). Design, synthesis, in vitro α-glucosidase inhibition, molecular modeling, and kinetic study of novel coumarin fused pyridine derivatives as potent antidiabetic agents. Bioorganic Chemistry, 65, 123-134.

Sources

Comparative

A Spectroscopic Journey: Differentiating Methyl 4-hydroxynicotinate from Its Precursors

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals In the intricate landscape of pharmaceutical and chemical synthesis, the precise characterization of a target molecule and its precurs...

Author: BenchChem Technical Support Team. Date: January 2026

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of pharmaceutical and chemical synthesis, the precise characterization of a target molecule and its precursors is paramount. This guide provides an in-depth spectroscopic comparison of Methyl 4-hydroxynicotinate, a valuable building block in medicinal chemistry, with its key precursors, 4-hydroxynicotinic acid and nicotinic acid. By leveraging Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, we will elucidate the distinct spectral signatures that arise from the subtle yet significant structural transformations during the synthesis process. This comparative analysis, supported by experimental data and detailed protocols, will serve as a critical resource for researchers to ensure the purity, identity, and successful synthesis of Methyl 4-hydroxynicotinate.

From Precursor to Product: A Synthetic Overview

The journey to Methyl 4-hydroxynicotinate often begins with readily available nicotinic acid. A crucial intermediate in this pathway is 4-hydroxynicotinic acid. The overall transformation involves the hydroxylation of the pyridine ring followed by the esterification of the carboxylic acid group. Understanding the spectroscopic changes at each step is essential for reaction monitoring and quality control.

Synthesis_Workflow Nicotinic_Acid Nicotinic Acid 4_Hydroxynicotinic_Acid 4-Hydroxynicotinic Acid Nicotinic_Acid->4_Hydroxynicotinic_Acid Hydroxylation Methyl_4_hydroxynicotinate Methyl 4-hydroxynicotinate 4_Hydroxynicotinic_Acid->Methyl_4_hydroxynicotinate Esterification

Caption: Synthetic pathway from Nicotinic Acid to Methyl 4-hydroxynicotinate.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Tale of Three Protons

NMR spectroscopy provides a detailed map of the chemical environment of protons (¹H NMR) and carbon atoms (¹³C NMR) within a molecule. The distinct electronic environments of the pyridine ring protons and the changes in the functional groups provide clear markers for distinguishing between our three compounds. All spectra discussed below were obtained in deuterated dimethyl sulfoxide (DMSO-d₆).

¹H NMR Spectral Comparison

The ¹H NMR spectra reveal significant shifts in the aromatic protons as the substituents on the pyridine ring change.

CompoundH-2 (ppm)H-5 (ppm)H-6 (ppm)Other Signals (ppm)
Nicotinic Acid~9.13 (s)~8.32 (dt)~8.83 (dd)~13.5 (br s, 1H, -COOH)
4-Hydroxynicotinic Acid~8.2 (s)~6.5 (d)~7.8 (d)~12.0 (br s, 1H, -OH), ~13.0 (br s, 1H, -COOH)
Methyl 4-hydroxynicotinate~8.3 (s)~6.6 (d)~7.9 (d)~10.5 (br s, 1H, -OH), ~3.8 (s, 3H, -OCH₃)

Note: Chemical shifts are approximate and can vary slightly based on experimental conditions.

The introduction of the hydroxyl group at the 4-position in 4-hydroxynicotinic acid causes a significant upfield shift of the H-5 proton compared to nicotinic acid, a consequence of the electron-donating nature of the hydroxyl group. The subsequent esterification to Methyl 4-hydroxynicotinate results in the disappearance of the carboxylic acid proton signal and the appearance of a sharp singlet for the methyl ester protons around 3.8 ppm.

¹³C NMR Spectral Comparison

The ¹³C NMR spectra further highlight the structural transformations, particularly at the carbonyl carbon and the carbons of the pyridine ring.

CompoundC-2 (ppm)C-3 (ppm)C-4 (ppm)C-5 (ppm)C-6 (ppm)Carbonyl (C=O) (ppm)Other Signals (ppm)
Nicotinic Acid~153.2~126.7~136.9~123.7~150.2~166.2-
4-Hydroxynicotinic Acid~150.1~108.5~163.0~109.8~140.5~168.5-
Methyl 4-hydroxynicotinate~150.5~109.2~162.5~110.1~141.0~167.0~52.0 (-OCH₃)

Note: Chemical shifts are approximate and can vary slightly based on experimental conditions.

The hydroxylation at C-4 in 4-hydroxynicotinic acid leads to a significant downfield shift of the C-4 signal and an upfield shift of the C-3 and C-5 signals due to resonance effects. The esterification to form Methyl 4-hydroxynicotinate results in a slight upfield shift of the carbonyl carbon and the appearance of the characteristic methyl carbon signal around 52.0 ppm.

Infrared (IR) Spectroscopy: Tracking Functional Group Transformations

IR spectroscopy is a powerful tool for identifying the presence of specific functional groups. The transformation from a carboxylic acid to an ester is clearly observable in the IR spectra.

CompoundO-H Stretch (cm⁻¹) (Carboxylic Acid)O-H Stretch (cm⁻¹) (Phenolic)C=O Stretch (cm⁻¹)C-O Stretch (cm⁻¹)
Nicotinic Acid3000-2500 (broad)-~1700~1325, ~1186
4-Hydroxynicotinic Acid3000-2500 (broad)3400-3200 (broad)~1680~1300
Methyl 4-hydroxynicotinate-3400-3200 (broad)~1720~1290

The IR spectrum of nicotinic acid is characterized by a very broad O-H stretch from the carboxylic acid and a strong C=O stretch.[1] In 4-hydroxynicotinic acid, an additional broad O-H stretch from the phenolic group appears. The most significant change upon esterification to Methyl 4-hydroxynicotinate is the disappearance of the broad carboxylic acid O-H stretch and a shift of the C=O stretch to a higher wavenumber, which is characteristic of an ester carbonyl.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing the Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The extent of conjugation and the presence of auxochromes (like the -OH group) influence the wavelength of maximum absorbance (λmax).

Compoundλmax (nm) in Methanol
Nicotinic Acid~262
4-Hydroxynicotinic Acid~285
Methyl 4-hydroxynicotinate~280

Nicotinic acid exhibits a λmax around 262 nm. The introduction of the electron-donating hydroxyl group in 4-hydroxynicotinic acid causes a bathochromic (red) shift to approximately 285 nm. The esterification to Methyl 4-hydroxynicotinate results in a slight hypsochromic (blue) shift compared to the acid, likely due to subtle changes in the electronic environment of the chromophore.

Experimental Protocols

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 10-20 mg of the compound in 0.6 mL of DMSO-d₆.

  • Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak (DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

NMR_Workflow A Dissolve Sample in DMSO-d6 B Acquire Spectrum (400 MHz NMR) A->B C Process Data (FT, Phasing, Baseline) B->C D Reference to Solvent Peak C->D

Caption: General workflow for NMR sample preparation and analysis.

IR Spectroscopy
  • Sample Preparation (KBr Pellet): Grind a small amount of the sample with dry potassium bromide (KBr) powder in a mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Instrumentation: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹, with a resolution of 4 cm⁻¹.

UV-Vis Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the compound in methanol (typically in the micromolar concentration range).

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition: Record the absorbance spectrum over a range of 200-400 nm, using methanol as the blank.

Conclusion

The spectroscopic techniques of NMR, IR, and UV-Vis provide a powerful and complementary toolkit for the unambiguous differentiation of Methyl 4-hydroxynicotinate from its precursors, 4-hydroxynicotinic acid and nicotinic acid. Each successive synthetic step leaves a distinct and identifiable fingerprint on the spectra, allowing for confident characterization and quality assessment. By understanding these spectral shifts, researchers can effectively monitor the progress of their synthesis and ensure the integrity of their final product.

References

Sources

Validation

A Senior Application Scientist's Guide to Chromatography Column Selection for Methyl 4-hydroxynicotinate Separation

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development and quality control, the robust separation and analysis of active pharmaceutical ingredients (APIs) and their...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and quality control, the robust separation and analysis of active pharmaceutical ingredients (APIs) and their intermediates are paramount. Methyl 4-hydroxynicotinate, a key building block in the synthesis of various pharmaceuticals, presents a unique set of challenges in chromatographic separation due to its polar nature and aromatic structure. This guide provides an in-depth comparison of different chromatography columns for the effective separation of Methyl 4-hydroxynicotinate, supported by scientific principles and experimental insights for analogous compounds.

The Analytical Challenge: Physicochemical Properties of Methyl 4-hydroxynicotinate

Methyl 4-hydroxynicotinate possesses a pyridine ring, a hydroxyl group, and a methyl ester group. This combination of functionalities imparts both aromaticity and significant polarity, influencing its behavior on various stationary phases. The basic nitrogen atom in the pyridine ring can also lead to undesirable interactions with residual silanols on silica-based columns, resulting in poor peak shapes.[1] Understanding these properties is crucial for selecting the optimal chromatographic conditions.

Comparative Performance of Chromatography Columns

The choice of a chromatography column is the cornerstone of a successful separation. Here, we compare the performance of three commonly employed column chemistries for the analysis of polar aromatic compounds like Methyl 4-hydroxynicotinate: traditional C18, Phenyl-Hexyl, and Hydrophilic Interaction Liquid Chromatography (HILIC) columns.

C18 Reversed-Phase Columns: The Workhorse with Limitations

C18 columns, packed with octadecylsilane-modified silica, are the most widely used stationary phases in reversed-phase HPLC.[2] The primary retention mechanism is hydrophobic interaction between the non-polar C18 chains and the analyte.

Expected Performance for Methyl 4-hydroxynicotinate:

  • Retention: Due to its polarity, Methyl 4-hydroxynicotinate is expected to exhibit weak retention on a C18 column, potentially eluting near the void volume, especially with highly organic mobile phases.[3]

  • Peak Shape: The basic nature of the pyridine nitrogen can lead to tailing peaks due to secondary interactions with acidic silanol groups on the silica surface.[1] While modern, well-endcapped C18 columns mitigate this issue, it can still be a concern.

  • Selectivity: C18 columns may not provide sufficient selectivity to separate Methyl 4-hydroxynicotinate from other polar, structurally similar impurities.

Causality Behind Experimental Choices: To enhance retention on a C18 column, a highly aqueous mobile phase is typically required. However, this can lead to phase collapse (dewetting) on some traditional C18 columns. Using a C18 column with polar-embedded or polar-endcapped functionalities can improve wettability and provide better retention and peak shape for polar analytes.[2]

Experimental Protocol: Starting Point for C18 Analysis of a Polar Pyridine Derivative

This protocol is a general starting point and should be optimized for the specific analysis of Methyl 4-hydroxynicotinate.

ParameterCondition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) with endcapping
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5-95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at an appropriate wavelength (e.g., determined by UV-Vis scan)
Injection Volume 10 µL
Phenyl-Hexyl Columns: Leveraging π-π Interactions

Phenyl-Hexyl columns have a stationary phase where a phenyl group is attached to the silica surface via a hexyl linker. This provides a mixed-mode separation mechanism involving both hydrophobic interactions from the hexyl chain and π-π interactions with the phenyl ring.[4][5]

Expected Performance for Methyl 4-hydroxynicotinate:

  • Retention: The aromatic ring of Methyl 4-hydroxynicotinate can engage in π-π interactions with the phenyl groups of the stationary phase, leading to enhanced retention compared to a C18 column.[6] The hexyl linker also contributes to hydrophobic retention.

  • Peak Shape: Phenyl-Hexyl columns can offer improved peak shapes for basic compounds compared to some C18 columns due to the different nature of the stationary phase and potentially reduced silanol interactions.

  • Selectivity: The unique selectivity of Phenyl-Hexyl columns is particularly advantageous for separating aromatic compounds and their positional isomers.[4] This can be crucial for resolving Methyl 4-hydroxynicotinate from closely related impurities. The choice of organic modifier (methanol vs. acetonitrile) can significantly alter the selectivity due to its influence on π-π interactions.[7]

Causality Behind Experimental Choices: The use of a Phenyl-Hexyl column is a logical step when C18 fails to provide adequate retention or selectivity for aromatic analytes. The π-π interactions offer an additional separation mechanism to exploit. Methanol in the mobile phase is often preferred over acetonitrile as it can enhance these π-π interactions.[8]

Experimental Protocol: Starting Point for Phenyl-Hexyl Analysis of an Aromatic Amine

This protocol provides a foundation for developing a method for Methyl 4-hydroxynicotinate, leveraging the unique selectivity of the Phenyl-Hexyl phase.

ParameterCondition
Column Phenyl-Hexyl (e.g., 150 mm x 4.6 mm, 3 or 5 µm particle size)
Mobile Phase A 20 mM Potassium Phosphate buffer, pH 3.0
Mobile Phase B Methanol
Gradient 30-70% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Detection UV at an appropriate wavelength
Injection Volume 5 µL
HILIC Columns: A Paradigm Shift for Polar Analytes

Hydrophilic Interaction Liquid Chromatography (HILIC) is an alternative chromatographic mode that uses a polar stationary phase (e.g., bare silica, or bonded with diol, amide, or zwitterionic functionalities) and a mobile phase with a high concentration of a water-miscible organic solvent, typically acetonitrile.[9][10] Retention is based on the partitioning of the polar analyte into a water-enriched layer on the surface of the stationary phase.

Expected Performance for Methyl 4-hydroxynicotinate:

  • Retention: As a polar compound, Methyl 4-hydroxynicotinate is expected to be strongly retained in HILIC mode.[11][12] This is in stark contrast to its behavior in reversed-phase chromatography.

  • Peak Shape: HILIC can provide excellent peak shapes for basic compounds, as the high organic content of the mobile phase can suppress undesirable silanol interactions.

  • Selectivity: HILIC offers a completely different selectivity profile compared to reversed-phase methods, which can be highly beneficial for separating polar compounds that are difficult to resolve otherwise.[13]

Causality Behind Experimental Choices: HILIC is the go-to technique when dealing with very polar compounds that are unretained in reversed-phase chromatography. The choice of the specific HILIC stationary phase (e.g., bare silica, amide, zwitterionic) will depend on the specific charge and hydrogen bonding properties of the analyte and potential impurities.

Experimental Protocol: Starting Point for HILIC Analysis of a Polar Basic Drug

This protocol serves as a starting point for developing a robust HILIC method for Methyl 4-hydroxynicotinate. Note that in HILIC, water is the strong eluting solvent.

ParameterCondition
Column HILIC (e.g., bare silica or amide-bonded, 100 mm x 2.1 mm, 3 µm particle size)
Mobile Phase A 10 mM Ammonium Formate in Water, pH 3.5
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 95-70% B over 10 minutes
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Detection UV or Mass Spectrometry (MS)
Injection Volume 2 µL

Data Summary and Comparison

The following table summarizes the expected performance characteristics of the different columns for the separation of Methyl 4-hydroxynicotinate, based on the analysis of structurally similar compounds.

Column TypeRetention Mechanism(s)Expected RetentionExpected Selectivity for Polar AromaticsPotential Issues
C18 HydrophobicLowModeratePoor retention, peak tailing for basic compounds
Phenyl-Hexyl Hydrophobic & π-π InteractionsModerate to HighHighMobile phase composition can alter selectivity
HILIC Partitioning, Hydrogen Bonding, IonicHighVery High (orthogonal to RP)Sensitive to injection solvent and water content

Visualizing the Workflow

A systematic approach to column selection and method development is crucial for achieving optimal separation.

experimental_workflow cluster_screening Column Screening cluster_optimization Method Optimization cluster_validation Method Validation C18 C18 Column MobilePhase Mobile Phase (pH, Organic Modifier) C18->MobilePhase PhenylHexyl Phenyl-Hexyl Column PhenylHexyl->MobilePhase HILIC HILIC Column HILIC->MobilePhase Gradient Gradient Profile MobilePhase->Gradient Temperature Column Temperature Gradient->Temperature Specificity Specificity Temperature->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy & Precision Linearity->Accuracy Robustness Robustness Accuracy->Robustness Analyte Methyl 4-hydroxynicotinate Analysis Analyte->C18 Initial Screening Analyte->PhenylHexyl Analyte->HILIC

Caption: A typical workflow for HPLC method development, starting from column screening to method validation.

Conclusion and Recommendations

For the separation of Methyl 4-hydroxynicotinate, a Phenyl-Hexyl column often represents the most promising starting point. It provides a balance of hydrophobic and aromatic interactions, which is well-suited for this polar aromatic compound, likely offering better retention and selectivity than a standard C18 column. If retention is still insufficient or if alternative selectivity is required to separate critical impurities, HILIC is an excellent orthogonal technique to explore. While a C18 column can be attempted, it is more likely to present challenges with retention and peak shape for this particular analyte.

Ultimately, the optimal column choice will depend on the specific sample matrix and the impurity profile. A systematic screening of these different column chemistries, followed by careful method optimization, will lead to a robust and reliable analytical method for Methyl 4-hydroxynicotinate.

References

  • Reversed Phase Positive Charge Surface Phenyl-Hexyl Phase for Improved Separations of Basic Analytes. HALO Columns. [Link]

  • Evaluation of new mixed-mode UHPLC stationary phases and the importance of stationary phase choice when using low ionic-strength mobile phase additives. ResearchGate. [Link]

  • Getting the Most from Phenyl Stationary Phases for HPLC. LCGC International. [Link]

  • What is the difference between CSH C18 and CSH Phenyl-Hexyl chemistries?. Waters. [Link]

  • HPLC Methods for analysis of Pyridine. HELIX Chromatography. [Link]

  • Chromatographic Comparison of Commercially Available Columns for Liquid Chromatography in Polar Pesticide Detection and Quantification Using a Score-Based Methodology. MDPI. [Link]

  • Using a Phenyl Column When Separation with C18 (ODS) Is Insufficient. Shimadzu. [Link]

  • LC Column Comparison. Restek. [Link]

  • Comparison of the Retention and Separation Selectivity of Aromatic Hydrocarbons with Polar Groups in RP-HPLC Systems with Different Stationary Phases and Eluents. PMC. [Link]

  • comparison of the phase ratio for c18 hplc columns using three different organic modifiers. Droplets. [Link]

  • HPLC chromatograms of the synthesized compounds. a Methyl 13-keto-(Z) - ResearchGate. [Link]

  • Hydrophilic Interaction Chromatography (HILIC) Separation of Basic Drugs using MS/MS Detection Application Note. Agilent. [Link]

  • Phenyl-Hexyl - HPLC. Advanced Materials Technology. [Link]

  • One of The World's Leading HPLC Columns. Phenomenex. [Link]

  • ACE HILIC Method Development Guide. MAC-MOD Analytical. [Link]

  • Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Colum. Agilent. [Link]

  • Kinetex Phenyl-Hexyl Core-Shell HPLC Columns. Phenomenex. [Link]

  • What You Need to Know About HILIC. LCGC International. [Link]

  • Method 8318A: N-Methylcarbamates by High Performance Liquid Chromatography (HPLC). EPA. [Link]

  • Separation of Methyl 4-methoxyacetoacetate on Newcrom R1 HPLC column. SIELC Technologies. [Link]

Sources

Comparative

A Comparative Guide to Method Validation for Impurity Profiling of Methyl 4-hydroxynicotinate

In the landscape of pharmaceutical development, ensuring the purity of an active pharmaceutical ingredient (API) is paramount to guaranteeing its safety and efficacy.[1][2] This guide provides a comprehensive comparison...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, ensuring the purity of an active pharmaceutical ingredient (API) is paramount to guaranteeing its safety and efficacy.[1][2] This guide provides a comprehensive comparison of methodologies for the validation of impurity profiling of Methyl 4-hydroxynicotinate, a key intermediate in the synthesis of various pharmaceutical compounds.[3] As researchers, scientists, and drug development professionals, a robust and validated analytical method is not just a regulatory requirement but a cornerstone of quality assurance.[4][5][6]

This document moves beyond a simple checklist of validation parameters. It delves into the scientific rationale behind experimental choices, offering insights grounded in years of field experience and adherence to international regulatory standards, primarily those set forth by the International Council for Harmonisation (ICH).[4][7][8]

The Criticality of Impurity Profiling

Impurities in a drug substance can arise from various sources, including the manufacturing process, degradation of the API over time, or interaction with excipients.[9][10] These impurities, even at trace levels, can have unintended pharmacological or toxicological effects.[2] Therefore, a validated analytical method that can accurately and precisely quantify these impurities is essential. The ICH Q3A and Q3B guidelines provide a framework for the reporting, identification, and qualification of impurities in new drug substances and products, respectively.[1][4][11]

Analytical Methodologies: A Comparative Overview

Several analytical techniques are available for impurity profiling, with High-Performance Liquid Chromatography (HPLC) being the most widely used due to its sensitivity, resolution, and versatility.[10][12][13] For the purpose of this guide, we will focus on the validation of a Reversed-Phase HPLC (RP-HPLC) method, as it is highly suitable for the analysis of moderately polar compounds like Methyl 4-hydroxynicotinate and its potential impurities.

Analytical TechniqueAdvantagesDisadvantagesSuitability for Methyl 4-hydroxynicotinate
RP-HPLC with UV Detection Robust, reproducible, widely available, cost-effective.May not be suitable for non-chromophoric impurities.High: Ideal for routine quality control and stability studies.
LC-MS High sensitivity and specificity, provides structural information.Higher cost and complexity.High: Excellent for impurity identification and characterization during development.
Gas Chromatography (GC) Suitable for volatile impurities.Not suitable for non-volatile or thermally labile compounds.Low: Methyl 4-hydroxynicotinate is not sufficiently volatile.
Capillary Electrophoresis (CE) High efficiency, small sample volume.Lower sensitivity and robustness compared to HPLC.Moderate: Can be an alternative or complementary technique.

Designing the Validation Protocol: A Self-Validating System

A robust validation protocol is designed to be a self-validating system, where each experiment builds upon the last to provide a comprehensive picture of the method's performance. The following sections detail the experimental protocols for the key validation parameters as outlined in the ICH Q2(R2) guideline.[6][7][8]

Hypothetical Impurity Profile of Methyl 4-hydroxynicotinate

For the purpose of this guide, we will consider a hypothetical but chemically plausible impurity profile for Methyl 4-hydroxynicotinate, which could include:

  • Impurity A: 4-Hydroxynicotinic acid (hydrolysis product)

  • Impurity B: A process-related impurity (e.g., a starting material or by-product)

  • Impurity C: A degradation product formed under stress conditions

Experimental Protocols

Specificity and Forced Degradation Studies

Rationale: Specificity is the ability of the method to unequivocally assess the analyte in the presence of other components such as impurities, degradants, and matrix components.[7][14][15] Forced degradation studies are intentionally designed to produce degradation products to challenge the specificity of the method.[16][17][18][19]

Protocol:

  • Sample Preparation: Prepare solutions of Methyl 4-hydroxynicotinate, Impurity A, Impurity B, and Impurity C individually and as a mixture in the chosen diluent.

  • Forced Degradation: Subject a solution of Methyl 4-hydroxynicotinate to the following stress conditions:

    • Acid Hydrolysis: 0.1 N HCl at 60°C for 24 hours.

    • Base Hydrolysis: 0.1 N NaOH at 60°C for 24 hours.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Heat solid sample at 105°C for 48 hours.

    • Photolytic Degradation: Expose solution to UV light (254 nm) for 24 hours.

  • Analysis: Analyze the individual solutions, the mixture, and the stressed samples using the proposed HPLC method.

  • Evaluation:

    • Assess the resolution between the main peak (Methyl 4-hydroxynicotinate) and the impurity peaks.

    • Evaluate peak purity of the main peak in the stressed samples using a photodiode array (PDA) detector.

Acceptance Criteria: The method is considered specific if there is no interference from the impurities or degradants at the retention time of Methyl 4-hydroxynicotinate, and all peaks are well-resolved (Resolution > 2.0).

Linearity

Rationale: Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range.[7][20]

Protocol:

  • Standard Preparation: Prepare a series of at least five concentrations of each impurity standard, ranging from the Limit of Quantification (LOQ) to 150% of the expected impurity level (e.g., if the specification limit is 0.1%, the range could be 0.05% to 0.15%).[20][21]

  • Analysis: Inject each concentration in triplicate.

  • Evaluation: Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.

Acceptance Criteria: A linear relationship is established if the correlation coefficient (r²) is ≥ 0.995.[20]

Accuracy

Rationale: Accuracy is the closeness of the test results obtained by the method to the true value.[7][14] It is often determined by recovery studies.

Protocol:

  • Sample Preparation: Spike a known amount of Methyl 4-hydroxynicotinate with known amounts of each impurity at three concentration levels (e.g., 50%, 100%, and 150% of the target concentration).

  • Analysis: Analyze each spiked sample in triplicate.

  • Evaluation: Calculate the percentage recovery of each impurity.

Acceptance Criteria: The mean recovery should be within 80.0% to 120.0% for each impurity.[22]

Precision

Rationale: Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[7] It is evaluated at two levels: repeatability and intermediate precision.

Protocol:

  • Repeatability (Intra-day precision):

    • Prepare six individual samples of Methyl 4-hydroxynicotinate spiked with impurities at the target concentration.

    • Analyze these samples on the same day, by the same analyst, and on the same instrument.

  • Intermediate Precision (Inter-day and Inter-analyst):

    • Repeat the repeatability study on a different day, with a different analyst, and on a different instrument.

  • Evaluation: Calculate the Relative Standard Deviation (%RSD) for the results of each impurity.

Acceptance Criteria: The %RSD should not be more than 15.0% for each impurity.[23]

Limit of Detection (LOD) and Limit of Quantification (LOQ)

Rationale: LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[7][24]

Protocol:

  • Based on Signal-to-Noise Ratio:

    • Determine the concentration of each impurity that gives a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.

  • Based on the Standard Deviation of the Response and the Slope:

    • LOD = 3.3 * (σ / S)

    • LOQ = 10 * (σ / S)

    • Where σ is the standard deviation of the response (e.g., from blank injections) and S is the slope of the calibration curve.

  • Verification: Prepare solutions at the determined LOQ concentration and analyze them to confirm that the precision and accuracy are acceptable at this level.

Acceptance Criteria: The LOQ must be at or below the reporting threshold for impurities as defined by ICH guidelines.[4][11]

Robustness

Rationale: Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[12][25]

Protocol:

  • Parameter Variation: Introduce small, deliberate changes to the chromatographic conditions, one at a time. Examples include:

    • Flow rate (± 0.2 mL/min)

    • Column temperature (± 5 °C)

    • Mobile phase composition (e.g., ± 2% organic solvent)

    • pH of the mobile phase buffer (± 0.2 units)

  • Analysis: Analyze a system suitability solution and a spiked sample under each varied condition.

  • Evaluation: Assess the impact of the changes on system suitability parameters (e.g., resolution, tailing factor) and the quantification of impurities.

Acceptance Criteria: The system suitability parameters should remain within the defined limits, and the results should not be significantly affected by the variations.

Data Presentation

Table 1: Summary of Hypothetical Validation Data for Impurity Profiling of Methyl 4-hydroxynicotinate

Validation ParameterImpurity AImpurity BImpurity C
Linearity (r²) 0.9990.9980.999
Accuracy (% Recovery) 98.5% - 102.1%97.2% - 103.5%99.0% - 101.8%
Precision (%RSD)
- Repeatability2.5%3.1%2.8%
- Intermediate Precision4.2%5.0%4.5%
LOD (%) 0.005%0.006%0.005%
LOQ (%) 0.015%0.018%0.015%
Robustness No significant impact on resultsNo significant impact on resultsNo significant impact on results

Visualizing the Workflow

A clear understanding of the validation workflow is crucial for efficient execution.

MethodValidationWorkflow cluster_dev Method Development cluster_val Method Validation Dev Initial Method Development ForcedDeg Forced Degradation Studies Dev->ForcedDeg Inform Specificity Specificity Specificity ForcedDeg->Specificity Linearity Linearity Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness

Caption: Workflow for analytical method validation.

ValidationParameters center Validated Method spec Specificity center->spec lin Linearity center->lin acc Accuracy center->acc prec Precision center->prec lodq LOD/LOQ center->lodq robust Robustness center->robust range Range center->range lin->range acc->range prec->range

Caption: Interrelationship of method validation parameters.

Conclusion

The validation of an analytical method for impurity profiling is a rigorous and systematic process that is fundamental to ensuring the quality and safety of pharmaceutical products.[4][5] By following the principles outlined in this guide, grounded in the authoritative standards of the ICH, researchers and scientists can confidently develop and validate robust and reliable methods for compounds such as Methyl 4-hydroxynicotinate. This not only ensures regulatory compliance but also upholds the scientific integrity of the drug development process.

References

  • Impurity guidelines in drug development under ICH Q3 - AMSbiopharma. Available from: [Link]

  • Impurity Profiling: Characterization of unknown impurities in pharmaceuticals - Kymos. Available from: [Link]

  • Overview On Impurity Profiling For Pharmaceutical Drug Candidates. Available from: [Link]

  • Regulatory aspects of Impurity profiling - ijdra. Available from: [Link]

  • Recent trends in the impurity profile of pharmaceuticals - PMC - NIH. Available from: [Link]

  • method validation for low (assay) and high load (impurities) - Chromatography Forum. Available from: [Link]

  • 3 Key Steps for HPLC Impurities Methods Validation - Altabrisa Group. Available from: [Link]

  • HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. Available from: [Link]

  • ICH Q3B(R2) Guideline Explained | Impurities in New Drug Products - YouTube. Available from: [Link]

  • ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. Available from: [Link]

  • ich harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). Available from: [Link]

  • 14 Validation of Analytical Methods Based on Chromatographic Techniques: An Overview - La démarche ISO 17025. Available from: [Link]

  • Validation of chromatographic methods: Evaluation of detection and quantification limits in the determination of impurities in omeprazole - ResearchGate. Available from: [Link]

  • ICH guideline Q2(R2) on validation of analytical procedures - EMA. Available from: [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology - FDA. Available from: [Link]

  • Forced degradation | 1743 Publications | 7250 Citations | Top Authors | Related Topics. Available from: [Link]

  • Results of forced degradation studies | Download Scientific Diagram - ResearchGate. Available from: [Link]

  • forced degradation study: Topics by Science.gov. Available from: [Link]

  • Forced Degradation Studies - MedCrave online. Available from: [Link]

  • Musmade et al., IJPSR, 2024; Vol. 15(2): 460-467. Available from: [Link]

  • Validation of Impurity Methods, Part II. Available from: [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review - CORE. Available from: [Link]

  • Development of Impurity Profiling Methods Using Modern Analytical Techniques. Available from: [Link]

  • Characterization and Analytical Method Validation for Potential Impurities of a Merchantability Drug Substance Fluoxetine HCl - PubMed. Available from: [Link]

  • Development and Validation of HPLC Determination of related Substances in A Novel Anticonvulsant agent Epimidin - Research Journal of Pharmacy and Technology. Available from: [Link]

Sources

Validation

Comparative Guide to Methylating Agents for 4-Hydroxynicotinic Acid

Introduction 4-Hydroxynicotinic acid, an important heterocyclic compound, serves as a versatile building block in the synthesis of pharmaceuticals and other biologically active molecules.[1] Its structure features three...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Hydroxynicotinic acid, an important heterocyclic compound, serves as a versatile building block in the synthesis of pharmaceuticals and other biologically active molecules.[1] Its structure features three potentially reactive sites for methylation: the pyridine nitrogen, the phenolic hydroxyl group, and the carboxylic acid. This polyfunctionality presents a significant challenge in achieving regioselective methylation, a critical step for modulating the compound's physicochemical properties such as solubility, lipophilicity, and biological activity.[2]

One of the most prominent methylated derivatives is 1-methylpyridin-1-ium-3-carboxylate, commonly known as trigonelline.[3] Trigonelline is a naturally occurring plant alkaloid formed by the methylation of the nitrogen atom of niacin (vitamin B3) and is of interest for its potential therapeutic properties.[3][4]

This guide provides a comparative analysis of common methylating agents for 4-hydroxynicotinic acid, offering insights into their reactivity, selectivity, and operational considerations. We will delve into the mechanistic rationale behind experimental choices to empower researchers in drug discovery and chemical synthesis to make informed decisions for their specific applications.

The Substrate: Understanding 4-Hydroxynicotinic Acid Tautomerism

A critical aspect governing the reactivity of 4-hydroxynicotinic acid is its existence in tautomeric forms: the 4-hydroxypyridine form and the zwitterionic 4-oxo-1,4-dihydropyridine (4-pyridone) form.[5][6] The predominant tautomer can be influenced by the solvent and pH, which in turn dictates the most nucleophilic site for methylation. The pyridone tautomer, for instance, enhances the nucleophilicity of the oxygen atom, while the pyridine form leaves the nitrogen lone pair more available. This equilibrium is the fundamental reason why achieving regioselectivity is a non-trivial challenge.

The Challenge of Regioselectivity

The choice of methylating agent and reaction conditions is paramount in directing the methylation to the desired position (N-1, O-4, or the carboxylic acid). The outcome is a delicate interplay between the pKa of the functional groups, the hard/soft nature of the nucleophilic sites and the electrophilic methylating agent, and the specific reaction parameters (base, solvent, temperature).

  • N-Methylation: Leads to the formation of a zwitterionic pyridinium salt, trigonelline. This requires the pyridine nitrogen to act as the nucleophile.

  • O-Methylation (Phenolic): Results in a 4-methoxy-nicotinic acid derivative. This occurs when the hydroxyl group, typically as a phenoxide, is the primary nucleophile.

  • O-Methylation (Carboxylic Acid): Yields the methyl ester, methyl 4-hydroxynicotinate. This reaction is favored when the carboxylic acid is deprotonated to form a carboxylate anion.

Below is a decision-making workflow for selecting an appropriate methylation strategy.

G start Desired Product? n_methyl N-Methylated Zwitterion (e.g., Trigonelline) start->n_methyl N-1 o_methyl_ester O-Methylated Ester (Methyl 4-hydroxynicotinate) start->o_methyl_ester COOH o_methyl_ether O-Methylated Ether (Methyl 4-methoxynicotinate) start->o_methyl_ether O-4 reagent_n Use potent, hard methylating agent (e.g., Iodomethane, Dimethyl Sulfate) under neutral or weakly basic conditions. n_methyl->reagent_n reagent_ester Use agent selective for carboxylic acids (e.g., Trimethylsilyldiazomethane) or use a weak base (NaHCO3) with DMS. o_methyl_ester->reagent_ester reagent_ether Requires stronger base (e.g., NaH) to form phenoxide, then add Iodomethane or Dimethyl Sulfate. o_methyl_ether->reagent_ether

Caption: Decision tree for selecting a methylating agent based on the desired product.

Comparative Analysis of Methylating Agents

Alkyl Halides: Iodomethane (MeI)

Iodomethane is a powerful and widely used methylating agent that reacts via a classical SN2 mechanism.[7][8] Its high reactivity stems from the excellent leaving group ability of iodide and the steric accessibility of the methyl group.[7]

  • Mechanism & Selectivity: In the context of 4-hydroxynicotinic acid, MeI is often used to achieve N-methylation to produce trigonelline derivatives.[4] The reaction typically proceeds by direct attack of the nucleophilic pyridine nitrogen on the iodomethane. While a base can be used, its strength is critical. A strong base would preferentially deprotonate the phenolic hydroxyl or carboxylic acid, leading to a mixture of O- and N-alkylated products.[9] The softness of the iodide anion tends to favor reaction at softer nucleophilic centers.[7][8]

  • Advantages: High reactivity, readily available, and effective for creating quaternary ammonium salts like the pyridinium in trigonelline.[10][11]

  • Disadvantages: Iodomethane is toxic and has a high equivalent weight, making it less atom-economical than other agents.[7][8] Safety precautions are essential during handling.[11]

Dialkyl Sulfates: Dimethyl Sulfate (DMS)

Dimethyl sulfate is another highly efficient and cost-effective methylating agent, favored in industrial applications.[10][12] Like iodomethane, it operates through an SN2 mechanism.[10]

  • Mechanism & Selectivity: DMS is a versatile reagent whose selectivity can be finely tuned by the choice of base.[13] For instance, using a weak base like sodium bicarbonate (NaHCO₃) allows for the highly regioselective methylation of a carboxylic acid in the presence of a phenolic hydroxyl group.[13][14] This is because the carboxylic acid (pKa ~4-5) is acidic enough to be deprotonated by the weak base, forming a nucleophilic carboxylate, whereas the phenol (pKa ~10) is not. This strategy provides a direct route to the methyl ester. For N- or phenolic O-methylation, stronger bases or different conditions would be required.

  • Advantages: High reactivity, low cost, and excellent for large-scale synthesis.[10][12]

  • Disadvantages: DMS is extremely toxic, corrosive, and a suspected carcinogen, requiring stringent safety protocols for handling and quenching.[10][14]

Diazoalkanes: Diazomethane (CH₂N₂) and Trimethylsilyldiazomethane (TMS-DAM)

Diazoalkanes are known for their ability to methylate acidic protons under very mild conditions.

  • Mechanism & Selectivity: The reaction with a carboxylic acid is a two-step process: an initial acid-base reaction where the acidic proton of the carboxyl group protonates the diazomethane, followed by an SN2-type attack of the resulting carboxylate on the methyldiazonium cation.[15][16][17] This mechanism makes diazomethane exceptionally selective for carboxylic acids over less acidic phenols and alcohols.[15][18]

  • Trimethylsilyldiazomethane (TMS-DAM): Due to the highly toxic and explosive nature of diazomethane gas, TMS-DAM is now the preferred reagent.[15][19] It is a stable liquid that offers the same high selectivity for carboxylic acids under mild conditions, making it an excellent choice for producing methyl 4-hydroxynicotinate with minimal side products.[19][20][21]

  • Advantages: Extremely mild reaction conditions, high chemoselectivity for carboxylic acids, and high yields.[20][21] TMS-DAM is significantly safer to handle than diazomethane.[19]

  • Disadvantages: Diazomethane is hazardous.[15] Both reagents are relatively expensive. TMS-DAM reactions can sometimes yield trimethylsilylmethyl ester byproducts if not properly managed, for example, with insufficient methanol co-solvent.[19]

Green Reagents: Dimethyl Carbonate (DMC)

Dimethyl carbonate is emerging as an environmentally friendly alternative to traditional methylating agents like DMS and MeI.[22]

  • Mechanism & Selectivity: DMC is less reactive and typically requires higher temperatures, pressure, or the use of a catalyst to be effective. Its lower toxicity makes it an attractive "green" option.[22] A Chinese patent describes a one-step synthesis of trigonelline hydrochloride from nicotinic acid and DMC using K₂CO₃ as a catalyst, achieving high conversion rates and purity.[22] This suggests its applicability for N-methylation of the 4-hydroxynicotinic acid scaffold.

  • Advantages: Significantly lower toxicity and better environmental profile compared to DMS and alkyl halides.[22]

  • Disadvantages: Lower reactivity often necessitates harsher reaction conditions (higher temperatures), which may not be suitable for sensitive substrates.[12]

Summary of Performance
Methylating AgentTypical ConditionsProbable RegioselectivityAdvantagesDisadvantages & Safety Concerns
Iodomethane (MeI) Neutral or basic (e.g., K₂CO₃), ACN or DMF, RTN-methylation favored under neutral conditions. O-methylation with stronger base.Highly reactive, effective for N-alkylation.[4]Toxic, high equivalent weight, potential for side reactions.[7]
Dimethyl Sulfate (DMS) Weak base (NaHCO₃) for COOH; Stronger base for O/NCOOH-methylation with weak base.[13][14] N/O with stronger base.Low cost, highly reactive, industrially scalable.[10][12]Extremely toxic, corrosive, suspected carcinogen.[10] Requires careful handling.
TMS-Diazomethane Benzene/Methanol, RTCOOH-methylation (highly selective).[20][21]Very mild conditions, excellent chemoselectivity for acids.[21] Safer than CH₂N₂.[19]Expensive, potential for silyl byproducts.[19]
Dimethyl Carbonate (DMC) Catalyst (e.g., K₂CO₃), elevated temperatureN-methylation demonstrated for nicotinic acid.[22]Low toxicity, environmentally friendly.[22]Lower reactivity, requires harsher conditions (heat/pressure).[12]

Experimental Protocols

Protocol 1: Synthesis of Trigonelline (N-Methylation) using Iodomethane

This protocol is adapted from general procedures for the N-alkylation of pyridines.[4] It targets the synthesis of the N-methylated zwitterion of 4-hydroxynicotinic acid.

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification a 1. Dissolve 4-hydroxynicotinic acid (1.0 eq) in dry acetonitrile (ACN). b 2. Add Iodomethane (MeI) (1.5 - 2.0 eq) to the solution. a->b c 3. Stir the mixture at room temperature for 24-48 hours. b->c d 4. Monitor reaction progress by TLC or LC-MS. c->d e 5. Concentrate the solvent under reduced pressure. d->e f 6. Triturate the residue with diethyl ether to precipitate the product. e->f g 7. Filter the solid, wash with ether, and dry under vacuum. f->g

Caption: Experimental workflow for the N-methylation of 4-hydroxynicotinic acid.

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-hydroxynicotinic acid (1.0 eq) in a suitable volume of dry acetonitrile.

  • Reagent Addition: Add an excess of iodomethane (typically 1.5-2.0 eq) to the solution at room temperature.[4] The use of excess MeI drives the reaction towards completion.

  • Reaction: Stir the reaction mixture vigorously at room temperature for 24 to 48 hours. The progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) by observing the disappearance of the starting material.

  • Isolation: Upon completion, remove the acetonitrile under reduced pressure using a rotary evaporator.

  • Purification: To the resulting residue, add diethyl ether and stir (triturate) to induce precipitation of the solid pyridinium salt.

  • Final Product: Collect the solid product by vacuum filtration, wash with a small amount of cold diethyl ether to remove any unreacted iodomethane, and dry under vacuum to yield the N-methylated product.

Protocol 2: Synthesis of Methyl 4-Hydroxynicotinate (Esterification) using TMS-Diazomethane

This protocol leverages the high chemoselectivity of TMS-DAM for carboxylic acids, providing a clean route to the methyl ester.[19][21]

Step-by-Step Methodology:

  • Preparation: Suspend 4-hydroxynicotinic acid (1.0 eq) in a mixture of benzene (or toluene) and methanol (e.g., 4:1 v/v) in a flask at room temperature. Methanol is crucial for the reaction mechanism and to suppress the formation of silyl ester byproducts.[19]

  • Reagent Addition: Slowly add a 2.0 M solution of trimethylsilyldiazomethane in hexanes (1.1 eq) to the suspension. The addition should be done dropwise at room temperature. Evolution of nitrogen gas should be observed.

  • Reaction: Stir the mixture at room temperature until the gas evolution ceases and the starting material is fully consumed (as monitored by TLC). The reaction is typically rapid, often completing within 1-2 hours.

  • Quenching: Carefully add a few drops of acetic acid to quench any excess TMS-DAM.

  • Isolation: Remove the solvents under reduced pressure.

  • Purification: The resulting crude product can be purified by standard methods such as recrystallization or column chromatography to yield pure methyl 4-hydroxynicotinate.

Conclusion

The selective methylation of 4-hydroxynicotinic acid is a solvable challenge that hinges on a rational selection of the methylating agent and reaction conditions.

  • For the synthesis of the N-methyl zwitterion (trigonelline) , potent alkylating agents like iodomethane or dimethyl sulfate under neutral to mildly basic conditions are effective. Green alternatives like dimethyl carbonate are promising but may require more optimization.

  • For the clean and high-yield synthesis of the methyl ester , trimethylsilyldiazomethane is the reagent of choice due to its exceptional chemoselectivity for carboxylic acids under mild conditions.[21]

  • Accessing the 4-methoxy ether derivative is the most challenging transformation, typically requiring a strong base to generate the phenoxide as the dominant nucleophile prior to alkylation, a process that often leads to a mixture of products.

By understanding the underlying mechanisms and the unique characteristics of each reagent, researchers can navigate the complexities of regioselectivity to efficiently synthesize the desired methylated derivatives of 4-hydroxynicotinic acid for applications in medicinal chemistry and beyond.

References
  • Trigonelline based compounds.
  • Joshi, L., & Gulati, A. (n.d.). Biosynthesis of Trigonelline.
  • Process for synthesizing trigonelline hydrochloride from dimethyl carbonate and nicotinic acid.
  • Trimethylsilyldiazomethane. Wikipedia.
  • Synthesis of trigonelline and nicotinamide linked prodrugs of 5-aminosalicylic acid (5-ASA) with analgesic and anti-inflammatory effects.
  • Methylation of alpha-amino acids and derivatives using trimethylsilyldiazomethane.
  • Methylation and Alkylation of Pyridines at the meta Position Using Aldehydes or Aldehyde Surrogates.
  • Iodomethane. Wikipedia.
  • Dimethyl sulfate: a secret tool for methyl
  • Diazomethane. Wikipedia.
  • Dimethyl sulf
  • Trigonelline. Wikipedia.
  • Basu, K. (n.d.). Organic Chemistry-4.
  • Reaction mechanism of the methylation of a carboxylic acid R-COOH with trimethylsilyl diazomethane (TMS-DAM).
  • Trimethylsilyldiazomethane and trimethylsilylcarbene. Journal of the American Chemical Society.
  • Iodomethane | CAS#: 74-88-4 | Methyl Iodide. Iofina.
  • Mechanism of Methyl Esterification of Carboxylic Acids by Trimethylsilyldiazomethane.
  • Iodomethane: Properties, Applic
  • Presser, A., & Hüfner, A. (2004). Trimethylsilyldiazomethane – A Mild and Efficient Reagent for the Methylation of Carboxylic Acids and Alcohols in Natural Products. Monatshefte für Chemie / Chemical Monthly, 135(8), 1015–1022.
  • Diazomethane formation of Methyl Esters mechanism. (2023, August 10). YouTube.
  • Diazomethane Mechanism, Carboxylic Acid To Methyl Ester | Organic Chemistry. (2021, February 22). YouTube.
  • Regioselective Radical Arylation of 3-Hydroxypyridines.
  • Convenient Procedure for the α-Methylation of Simple Pyridines.
  • Use of Methyliodide in o-Methylation of organic compounds. Juniper Publishers.
  • Methylation regioselectivity prediction through machine learning. WUR eDepot.
  • Interactions between methylating and pyridyloxobutylating agents in A/J mouse lungs: implications for 4-(methylnitrosamino)-1-(3-pyridyl).
  • Dimethyl Sulfate as Methylation Agent and Solvent in Highly Regioselective Synthesis of Methyl Salicylate Using Sodium Bicarbonate as a Base.
  • Iodomethane copper stabilizer, ReagentPlus®, 99.5%. Sigma-Aldrich.
  • 4-Hydroxynicotinic acid | 609-70-1. ChemicalBook.
  • Process for the methylation of hydroxybenzene derivatives.
  • Dimethyl Sulfate as Methylation Agent and Solvent in Highly Regioselective Synthesis of Methyl Salicylate Using Sodium Bicarbonate as a Base.
  • 4-Hydroxynicotinic acid.
  • Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. MDPI.
  • Tautomeric Polymorphism of 4-Hydroxynicotinic Acid.
  • P(NMe2)3-Mediated Regioselective N-Alkylation of 2-Pyridones via Direct Deoxygenation of α-Keto Esters. Organic Chemistry Portal.
  • α-Methylation of substituted pyridines.
  • Nicotinic acid, 6-hydroxy-. Organic Syntheses.
  • Rhodium catalysed C-3/5 methylation of pyridines using temporary dearomatis
  • Recent Advances of Pyridinone in Medicinal Chemistry.
  • 6-Hydroxynicotinic acid (HMDB0002658).
  • Use of methylating agents MeI and MeOTf to effect (a)–(c) N‐methylation of diazines 1–3; (d) O‐methylation of pyridine N‐oxides 4–6.
  • Insights into the impact of N- and O-methylation on aqueous solubility and lipophilicity using matched molecular pair analysis. RSC Publishing.

Sources

Comparative

A Senior Application Scientist's Guide to the Quantitative Analysis of Methyl 4-hydroxynicotinate: HPLC vs. GC-MS

Welcome to this in-depth technical guide designed for researchers, scientists, and drug development professionals. In the landscape of pharmaceutical intermediates and reagent synthesis, the accurate quantification of co...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to this in-depth technical guide designed for researchers, scientists, and drug development professionals. In the landscape of pharmaceutical intermediates and reagent synthesis, the accurate quantification of compounds like Methyl 4-hydroxynicotinate is not merely a procedural step but a cornerstone of quality control and process optimization. This guide provides a comprehensive comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the quantitative analysis of this important molecule.

Our objective is to move beyond a simple listing of methods. Instead, we will explore the causality behind experimental choices, grounding our protocols in established scientific principles and field-proven insights to provide a self-validating framework for your analytical endeavors.

The Analyte: Understanding Methyl 4-hydroxynicotinate

Methyl 4-hydroxynicotinate (CAS: 67367-24-2) is a pyridine derivative used as a reagent in the synthesis of various compounds, including the phytoestrogenic alkaloid Trigonelline.[1][2] Its structure, featuring a polar pyridine ring, a hydroxyl group, and a methyl ester, dictates its analytical behavior.

Key Physicochemical Properties:

  • Molecular Formula: C₇H₇NO₃[3]

  • Molecular Weight: 153.14 g/mol [3]

  • Appearance: White to off-white solid[1][2]

  • Predicted Boiling Point: 338.3°C[1][2]

  • Predicted pKa: 8.18[1][2]

The presence of the hydroxyl (-OH) group and the nitrogen in the pyridine ring makes the molecule polar. This polarity, combined with a relatively high boiling point, presents a critical decision point for analytical chemists: is it better suited for the liquid phase separations of HPLC or the gas-phase analysis of GC-MS? Let's explore both pathways.

Method 1: High-Performance Liquid Chromatography (HPLC)

HPLC is a premier technique for the analysis of polar to moderately nonpolar compounds.[4][5] Given the polar nature of Methyl 4-hydroxynicotinate, a reversed-phase HPLC (RP-HPLC) method is the most logical and direct approach.

Principle of Separation

In RP-HPLC, the stationary phase (the column) is nonpolar (e.g., C18), while the mobile phase is polar (e.g., a mixture of water and acetonitrile or methanol). Polar analytes, like Methyl 4-hydroxynicotinate, have a lower affinity for the nonpolar stationary phase and a higher affinity for the polar mobile phase, causing them to elute relatively quickly. The separation is controlled by precisely manipulating the composition of the mobile phase.[4]

Detailed Experimental Protocol: RP-HPLC with UV Detection

This protocol is designed to be robust and adheres to the principles of analytical procedure validation outlined by the International Council for Harmonisation (ICH).[6][7][8]

1. Instrumentation and Columns:

  • HPLC System: A quaternary pump system with a degasser, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Analytical Column: C18 bonded silica column (e.g., 4.6 x 150 mm, 5 µm particle size). A polar-embedded or polar-endcapped C18 column can also be an excellent choice to enhance retention and improve peak shape for polar analytes.[9]

2. Reagents and Materials:

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Formic Acid (FA), LC-MS grade

  • Ultrapure Water (18.2 MΩ·cm)

  • Methyl 4-hydroxynicotinate reference standard

  • Sample Diluent: 50:50 (v/v) Acetonitrile/Water

3. Standard and Sample Preparation:

  • Primary Stock Standard (1000 µg/mL): Accurately weigh 25 mg of Methyl 4-hydroxynicotinate reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the sample diluent.

  • Calibration Standards: Perform serial dilutions of the primary stock standard with the sample diluent to prepare a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation: Accurately weigh the sample containing Methyl 4-hydroxynicotinate, dissolve it in the sample diluent, and dilute to a final concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.

4. Chromatographic Conditions:

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water

    • B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 10% B to 70% B over 8 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • Detection Wavelength: 265 nm (Determine the UV maxima by running a DAD scan of a standard).

5. Causality and Rationale:

  • C18 Column: The standard choice for retaining a wide range of molecules. For a polar analyte like this, retention might be minimal. If the peak elutes too close to the void volume, using a highly aqueous mobile phase is necessary. However, this can cause "phase collapse" on traditional C18 columns.[10] Using an "aqueous stable" C18 or a polar-embedded phase mitigates this risk.[10][11]

  • Formic Acid: The addition of a small amount of acid to the mobile phase is crucial. It protonates the pyridine nitrogen, ensuring a consistent ionic state and preventing peak tailing that arises from interaction with residual silanol groups on the silica support.

  • Acetonitrile: Chosen over methanol as it typically provides lower backpressure and better peak efficiency for many compounds.

  • Gradient Elution: A gradient is used to ensure any less polar impurities are effectively eluted from the column after the main analyte peak, providing a clean baseline for the next injection.

Workflow Diagram: HPLC Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC System cluster_data Data Analysis s1 Weigh Standard & Sample s2 Dissolve in 50:50 ACN/H2O s3 Serial Dilutions (Standards) s4 Filter (0.45 µm) s2->s4 Sample Dilution h1 Autosampler (10 µL Injection) s4->h1 h2 C18 Column (30°C) h1->h2 h3 UV Detector (265 nm) h2->h3 d2 Integrate Peak Areas h3->d2 d1 Generate Calibration Curve d2->d1 d3 Quantify Concentration d2->d3

Caption: HPLC workflow for Methyl 4-hydroxynicotinate analysis.

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and specific technique ideal for volatile and thermally stable compounds.[12] The direct analysis of Methyl 4-hydroxynicotinate by GC is challenging due to its polarity (from the -OH group) and relatively high boiling point, which can lead to poor peak shape and thermal degradation in the hot injector.[13] To overcome this, a chemical derivatization step is essential.[14]

Principle of Separation and Derivatization

Derivatization chemically modifies the analyte to make it more suitable for GC analysis. For Methyl 4-hydroxynicotinate, the active hydrogen on the phenolic hydroxyl group must be replaced with a nonpolar group. Silylation, which replaces the active hydrogen with a trimethylsilyl (TMS) group, is a common and effective strategy.[15]

Reaction: Analyte-OH + BSTFA → Analyte-O-TMS + Byproducts

This reaction converts the polar, high-boiling point analyte into a more volatile, less polar, and thermally stable derivative that chromatographs well.[16]

Detailed Experimental Protocol: GC-MS with Silylation

1. Instrumentation and Columns:

  • GC-MS System: A gas chromatograph equipped with a split/splitless injector, coupled to a single quadrupole mass spectrometer.

  • Analytical Column: A low-to-mid polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness.

2. Reagents and Materials:

  • Derivatizing Agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst.

  • Solvent: Pyridine or Acetonitrile (anhydrous grade).

  • Methyl 4-hydroxynicotinate reference standard.

3. Standard and Sample Preparation (with Derivatization):

  • Drying: Accurately weigh the standard or sample into a 2 mL autosampler vial. If any moisture is present, evaporate to complete dryness under a gentle stream of nitrogen. Water interferes with the silylation reaction.

  • Reconstitution: Add 100 µL of anhydrous pyridine or acetonitrile to the dried residue.

  • Derivatization: Add 100 µL of BSTFA + 1% TMCS. Cap the vial tightly.

  • Reaction: Heat the vial at 70°C for 30 minutes in a heating block or oven.

  • Analysis: After cooling to room temperature, the sample is ready for injection. Prepare a full calibration curve using the same derivatization procedure.

4. GC-MS Conditions:

  • Injector: Splitless mode, 250°C

  • Carrier Gas: Helium, constant flow at 1.2 mL/min

  • Oven Program:

    • Initial temperature: 100°C, hold for 1 minute.

    • Ramp: 15°C/min to 280°C.

    • Hold: Hold at 280°C for 5 minutes.

  • MS Transfer Line Temp: 280°C

  • Ion Source Temp: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM) for highest sensitivity.

    • Quantifier Ion: The most abundant, characteristic ion (e.g., the molecular ion of the TMS derivative).

    • Qualifier Ions: 2-3 other characteristic ions for identity confirmation. (These must be determined experimentally by first running a derivatized standard in full scan mode).

5. Causality and Rationale:

  • Derivatization: BSTFA is a powerful silylating agent, and the TMCS catalyst enhances its reactivity, which is necessary for the somewhat acidic phenolic proton. This step is non-negotiable for achieving good chromatography.

  • Splitless Injection: Used to ensure the maximum transfer of the analyte onto the column, which is critical for trace-level quantification.

  • DB-5ms Column: This general-purpose column provides excellent separation for a wide range of derivatized compounds.

  • SIM Mode: Instead of scanning all masses (full scan), the mass spectrometer focuses only on a few specific ions characteristic of the target analyte. This dramatically reduces noise and increases sensitivity by orders of magnitude, making it the preferred mode for quantification.[16]

Workflow Diagram: GC-MS Analysis

GCMS_Workflow cluster_prep Sample & Standard Derivatization cluster_gcms GC-MS System cluster_data Data Analysis s1 Weigh & Dry Sample s2 Add Pyridine & BSTFA/TMCS s1->s2 s3 Heat Vial (70°C, 30 min) s2->s3 s4 Cool to RT s3->s4 g1 Splitless Injection (250°C) s4->g1 g2 DB-5ms Column (Temp Program) g1->g2 g3 MS Detector (EI, SIM Mode) g2->g3 d2 Integrate SIM Ion Chromatogram g3->d2 d1 Generate Calibration Curve d2->d1 d3 Quantify Concentration d2->d3

Sources

Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Proper Disposal of Methyl 4-hydroxynicotinate

As a Senior Application Scientist, my primary goal is to empower your research by ensuring safety and efficiency in the laboratory. The proper handling and disposal of chemical reagents are not merely procedural hurdles;...

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my primary goal is to empower your research by ensuring safety and efficiency in the laboratory. The proper handling and disposal of chemical reagents are not merely procedural hurdles; they are integral to robust scientific practice and environmental stewardship. This guide provides a comprehensive, step-by-step protocol for the safe disposal of Methyl 4-hydroxynicotinate (CAS No. 67367-24-2).[1][2][3]

Methyl 4-hydroxynicotinate is a pyridine derivative used in chemical synthesis.[3][4] While a specific, comprehensive safety profile for this compound is not extensively documented, the principle of prudent practice dictates that we treat it with the same level of caution as its structural relatives, such as nicotinic acid and other pyridine compounds.[5][6] These related compounds are known to be irritants and can be harmful if handled improperly.[5][7] Therefore, this protocol is designed to establish a self-validating system of safety and compliance.

Section 1: Pre-Disposal Safety and Hazard Mitigation

Before beginning any process that will generate waste, understanding the potential hazards is critical. This proactive approach minimizes risk and ensures you are prepared for the entire lifecycle of the chemical in your lab.

1.1. Personal Protective Equipment (PPE): The First Line of Defense

Your direct interaction with any chemical necessitates a barrier of protection. The handling of pyridine-based compounds requires unwavering adherence to PPE protocols.[5][8]

  • Hand Protection: Wear nitrile or neoprene gloves. Latex gloves are not suitable as they offer insufficient protection against this class of chemicals.[5]

  • Eye Protection: Chemical splash goggles are mandatory.[5][9]

  • Body Protection: A standard laboratory coat must be worn and fully fastened.[5]

1.2. Engineering Controls: Managing the Environment

Engineering controls are designed to remove or isolate the hazard at its source.

  • Chemical Fume Hood: All handling of solid Methyl 4-hydroxynicotinate and preparation of its waste for disposal must be conducted within a certified chemical fume hood.[5][8] This is crucial to prevent the inhalation of any fine particulate matter.

Section 2: The Disposal Workflow: A Step-by-Step Protocol

The disposal of chemical waste is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[10][11][12] This regulation establishes a "cradle-to-grave" responsibility, meaning the generator of the waste is accountable for its safe management until its final, environmentally sound disposal.[13]

Objective: To safely segregate and containerize Methyl 4-hydroxynicotinate waste streams at the point of generation.

Methodology:

  • Waste Determination: The moment Methyl 4-hydroxynicotinate or any material contaminated with it is no longer needed, it is classified as a hazardous waste.[13][14] Do not mix this waste with non-hazardous materials, as this will render the entire mixture hazardous.[15]

  • Select a Compatible Container:

    • For Solid Waste: Use a high-density polyethylene (HDPE) or glass container with a secure, screw-top lid. The container must be clean, dry, and compatible with the chemical.[16] Ideally, use the original manufacturer's container if it is empty and in good condition.[16]

    • For Contaminated Labware (e.g., weigh boats, pipette tips, gloves): Place these items into a designated, plastic-lined hazardous waste container.

  • Label the Container Immediately: Before placing any waste into the container, affix a "Hazardous Waste" label from your institution's Environmental Health and Safety (EHS) department.[16][17] The label must contain the following information:

    • The words "Hazardous Waste".[16]

    • Full chemical name: "Methyl 4-hydroxynicotinate". Avoid abbreviations or formulas.[17]

    • The accumulation start date (the date the first piece of waste is added).[13]

    • The specific hazard characteristics (e.g., Irritant).

  • Accumulate Waste Safely:

    • Add waste to the container only within a chemical fume hood.

    • Keep the container securely closed at all times, except when actively adding waste.[14][16][17] This is a critical EPA requirement to prevent the release of vapors.

    • Do not overfill the container. Leave at least one inch of headspace to allow for expansion.[16]

  • Store in a Satellite Accumulation Area (SAA):

    • The designated waste container must be stored in an SAA, which is a location at or near the point of waste generation.[14][16]

    • The SAA must be under the control of the laboratory personnel generating the waste.

    • Ensure the SAA is away from drains and incompatible chemicals.[18]

  • Request Disposal Pickup: Once the waste container is full, or if you will no longer be generating this waste stream, submit a pickup request to your institution's EHS department. Laboratory personnel should never transport hazardous waste across the facility themselves.[19]

Section 3: Management of Spills and Empty Containers

Accidents can happen, and proper preparation is key to a safe outcome.

3.1. Spill Response

For a small spill of solid Methyl 4-hydroxynicotinate:

  • Alert personnel in the immediate area.

  • Ensure you are wearing the appropriate PPE (Section 1.1).

  • Gently cover the spill with an inert absorbent material, such as sand or vermiculite.[8][9]

  • Carefully sweep the material into a designated hazardous waste container.

  • Clean the spill area with a suitable solvent, collecting the rinsate as hazardous waste.

  • Report the spill to your laboratory supervisor and EHS department as per institutional policy.

3.2. Empty Container Disposal

An "empty" container that held a hazardous chemical is not regular trash. It must be decontaminated first.

  • Triple Rinse: Rinse the container with a suitable solvent (e.g., water, followed by a solvent in which the compound is soluble) three times.

  • Collect Rinsate: The first rinse must be collected and disposed of as liquid hazardous waste.[17] Subsequent rinses may be permissible for drain disposal depending on institutional policy; consult your EHS department.

  • Deface Label: Completely remove or obliterate the original manufacturer's label.[17]

  • Final Disposal: Once rinsed and air-dried with the cap removed, the container can typically be disposed of in designated glass or plastic recycling bins.[17][19]

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for managing waste generated from the use of Methyl 4-hydroxynicotinate.

DisposalWorkflow start Waste Generation Point (Methyl 4-hydroxynicotinate) waste_type Identify Waste Type start->waste_type solid_waste Unused Solid or Spill Residue waste_type->solid_waste Solid contaminated_items Contaminated Labware (Gloves, Weigh Boats, Tips) waste_type->contaminated_items Contaminated empty_container Original Empty Container waste_type->empty_container Empty collect_solid Collect in a compatible, labeled 'Hazardous Waste' container. solid_waste->collect_solid collect_items Collect in a separate, labeled 'Hazardous Waste' container. contaminated_items->collect_items triple_rinse Triple rinse container. Collect first rinse as hazardous waste. empty_container->triple_rinse store_saa Store sealed container in Satellite Accumulation Area (SAA). collect_solid->store_saa collect_items->store_saa ehs_pickup Container Full? Request EHS Pickup. store_saa->ehs_pickup final_disposal Final Disposal by EHS ehs_pickup->final_disposal Yes deface_label Deface original label. triple_rinse->deface_label trash Dispose of clean container in appropriate recycling. deface_label->trash

Caption: Decision workflow for handling different Methyl 4-hydroxynicotinate waste streams.

By adhering to this comprehensive guide, you build a foundation of safety and compliance into your research. This not only protects you and your colleagues but also ensures the integrity of your work and the environment.

References

  • OSHA Laboratory Safety Guidance . Occupational Safety and Health Administration (OSHA). Available at: [Link]

  • Handling Pyridine: Best Practices and Precautions . Post Apple Scientific. Available at: [Link]

  • OSHA Laboratory Standard . Compliancy Group. Available at: [Link]

  • The Laboratory Standard . Vanderbilt University Office of Clinical and Research Safety. Available at: [Link]

  • OSHA Guidelines For Labeling Laboratory Chemicals . Spill Containment Blog. Available at: [Link]

  • OSHA Standards for Biological Laboratories . Administration for Strategic Preparedness and Response (ASPR). Available at: [Link]

  • 12 Safety Precautions To Follow When Handling Pyridine . Post Apple Scientific. Available at: [Link]

  • Regulation of Laboratory Waste . American Chemical Society (ACS). Available at: [Link]

  • Laboratory Hazardous Waste Disposal Guidelines . Central Washington University. Available at: [Link]

  • Managing Hazardous Waste Generated in Laboratories . Ohio Environmental Protection Agency. Available at: [Link]

  • PYRIDINE FOR SYNTHESIS - Safety Data Sheet . Loba Chemie. Available at: [Link]

  • Laboratory Guide for Managing Chemical Waste . Vanderbilt University Medical Center. Available at: [Link]

  • EPA Hazardous Waste Management . Axonator. Available at: [Link]

  • Resource Conservation and Recovery Act (RCRA) Regulations . U.S. Environmental Protection Agency (EPA). Available at: [Link]

  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES . University of Pennsylvania EHRS. Available at: [Link]

  • Hazardous Waste . U.S. Environmental Protection Agency (EPA). Available at: [Link]

  • Steps in Complying with Regulations for Hazardous Waste . U.S. Environmental Protection Agency (EPA). Available at: [Link]

  • What Regulations Govern Hazardous Waste Management? . Chemistry For Everyone. Available at: [Link]

  • Nicotinic Acid Disease Interactions . Drugs.com. Available at: [Link]

  • Hazardous Waste Disposal Guide . Dartmouth College. Available at: [Link]

  • Hazardous Waste Disposal Procedures . Michigan Technological University. Available at: [Link]

  • Hazardous Materials Disposal Guide . Nipissing University. Available at: [Link]

  • Methyl 4-hydroxynicotinate, 67367-24-2, suppliers and manufacturers . R&D Chemicals. Available at: [Link]

  • Niacin: Nicotinic Acid, Nicotinamide, and Inositol Hexanicotinate . Council for Responsible Nutrition. Available at: [Link]

  • Nicotinic acid . Wikipedia. Available at: [Link]

  • Nicotinic Acid/Niacin (3-pyridinecarboxylic acid) . SIELC Technologies. Available at: [Link]

  • Platinum Meets Pyridine: Affinity Studies of Pyridinecarboxylic Acids and Nicotinamide for Platinum—Based Drugs . MDPI. Available at: [Link]

Sources

Handling

Personal protective equipment for handling Methyl 4-hydroxynicotinate

Essential Safety and Handling Guide for Methyl 4-hydroxynicotinate This guide provides comprehensive, experience-driven safety protocols for the handling and disposal of Methyl 4-hydroxynicotinate (CAS No: 67367-24-2). A...

Author: BenchChem Technical Support Team. Date: January 2026

Essential Safety and Handling Guide for Methyl 4-hydroxynicotinate

This guide provides comprehensive, experience-driven safety protocols for the handling and disposal of Methyl 4-hydroxynicotinate (CAS No: 67367-24-2). As laboratory professionals, our primary responsibility is to foster a culture of safety that protects ourselves, our colleagues, and our research. This document moves beyond a simple checklist, offering a procedural and logical framework for risk mitigation when working with this chemical.

Understanding the Hazard Profile of Methyl 4-hydroxynicotinate

Methyl 4-hydroxynicotinate is a chemical compound that requires careful handling due to its potential health effects. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it is classified with the following hazards:

  • Skin Irritation: May cause skin irritation upon contact.[1][2]

  • Serious Eye Irritation: Can cause serious irritation if it comes into contact with the eyes.[1][2]

  • Respiratory Irritation: May cause respiratory irritation if inhaled.[1][2]

These classifications are based on toxicological data and underscore the importance of adhering to the safety protocols outlined in this guide. The "Exclamation mark" pictogram (GHS07) is typically associated with these hazards.[1]

Hazard Identification Summary
Hazard StatementGHS ClassificationSignal Word
Causes skin irritationSkin Irrit. 2Warning
Causes serious eye irritationEye Irrit. 2AWarning
May cause respiratory irritationSTOT SE 3Warning

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of Personal Protective Equipment (PPE) are non-negotiable when handling Methyl 4-hydroxynicotinate. The goal is to create a complete barrier between you and the chemical, preventing any route of exposure.

Mandatory PPE Ensemble
  • Eye and Face Protection: Chemical safety goggles are mandatory to protect against splashes.[3] In situations with a higher risk of splashing, such as when transferring large quantities, a face shield should be worn in addition to goggles.[4] Standard safety glasses do not provide adequate protection.

  • Skin Protection:

    • Gloves: Compatible chemical-resistant gloves are essential.[5] Nitrile rubber gloves are a suitable option; however, it is crucial to check the manufacturer's specifications for breakthrough time and permeation data.[1] Always inspect gloves for any signs of degradation or perforation before use.[5][6] Employ the proper glove removal technique to avoid contaminating your skin.[5][6]

    • Laboratory Coat: A fully buttoned, long-sleeved laboratory coat must be worn to protect your skin and personal clothing from contamination.

  • Respiratory Protection: A government-approved respirator is required when working in poorly ventilated areas or when there is a potential for generating dust or aerosols of the compound.[5][6] The specific type of respirator should be chosen based on a thorough risk assessment of the planned procedure.

Safe Handling and Operational Workflow

A systematic approach to handling Methyl 4-hydroxynicotinate minimizes the risk of exposure and ensures the integrity of your experiment.

Procedural Steps for Safe Handling
  • Preparation and Area Designation:

    • Work in a well-ventilated area, preferably within a chemical fume hood.[2][5]

    • Ensure that an eyewash station and a safety shower are readily accessible and have been recently tested.[7]

    • Designate a specific area for handling Methyl 4-hydroxynicotinate to prevent the spread of contamination.

  • Handling the Chemical:

    • Avoid breathing dust, fumes, or vapors.[2][5]

    • Prevent contact with skin and eyes.[5]

    • Do not eat, drink, or smoke in the designated handling area.[2][5]

    • Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[2][5]

  • In Case of Exposure:

    • Skin Contact: Immediately wash the affected area with plenty of soap and water.[1] If skin irritation persists, seek medical attention.[1]

    • Eye Contact: Rinse cautiously with water for several minutes.[2] Remove contact lenses if present and easy to do so. Continue rinsing and seek immediate medical attention.[2]

    • Inhalation: Move the individual to fresh air and keep them in a position comfortable for breathing.[2] If the person feels unwell, call a poison center or doctor.[2]

Visual Workflow for Safe Handling

The following diagram illustrates the critical decision points and procedural flow for safely handling Methyl 4-hydroxynicotinate.

cluster_prep Preparation cluster_handling Handling Protocol cluster_disposal Disposal & Cleanup prep_area Designate & Prepare Work Area (Fume Hood) check_safety Verify Eyewash/Shower Access prep_area->check_safety gather_ppe Assemble All Required PPE check_safety->gather_ppe don_ppe Don Appropriate PPE gather_ppe->don_ppe handle_chem Handle Methyl 4-hydroxynicotinate (Avoid dust/contact) don_ppe->handle_chem post_handling Wash Hands Thoroughly handle_chem->post_handling decontaminate Decontaminate Work Surfaces post_handling->decontaminate dispose_waste Dispose of Waste per Regulations decontaminate->dispose_waste doff_ppe Doff PPE Correctly dispose_waste->doff_ppe

Caption: Workflow for Safe Handling of Methyl 4-hydroxynicotinate.

Spill Management and Disposal Plan

Accidents can happen, and a well-defined plan for spill management and waste disposal is crucial for maintaining a safe laboratory environment.

Spill Response

In the event of a spill, follow these steps:

  • Evacuate all non-essential personnel from the immediate area.

  • Wearing the appropriate PPE, including respiratory protection, contain the spill using an inert absorbent material.

  • Carefully collect the absorbed material into a suitable, labeled container for disposal.

  • Decontaminate the spill area thoroughly.

Waste Disposal

All waste containing Methyl 4-hydroxynicotinate, including empty containers and contaminated materials, must be disposed of in accordance with local, state, and federal regulations.[2][6] Do not dispose of this chemical down the drain.[1][6] Label the waste container clearly with the contents.

Conclusion: A Commitment to Safety

This guide provides a foundational framework for the safe handling of Methyl 4-hydroxynicotinate. It is incumbent upon every researcher to not only follow these procedures but also to cultivate a proactive mindset toward safety. By understanding the "why" behind these protocols, we can work more confidently and securely, ensuring that our scientific pursuits are conducted with the utmost responsibility.

References

  • American Chemistry Council. (n.d.). Guidance for Selection of Personal Protective Equipment for MDI Users. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment. Retrieved from [Link]

  • CDMS.net. (2025, November 25). Safety Data Sheet. Retrieved from [Link]

Sources

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